molecular formula C9H9ClO2 B092836 4-Ethoxybenzoyl chloride CAS No. 16331-46-7

4-Ethoxybenzoyl chloride

Cat. No.: B092836
CAS No.: 16331-46-7
M. Wt: 184.62 g/mol
InChI Key: XLWQUESMILVIPR-UHFFFAOYSA-N
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Description

4-Ethoxybenzoyl chloride is a useful research compound. Its molecular formula is C9H9ClO2 and its molecular weight is 184.62 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

4-ethoxybenzoyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9ClO2/c1-2-12-8-5-3-7(4-6-8)9(10)11/h3-6H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLWQUESMILVIPR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40167565
Record name 4-Ethoxybenzoyl chloride
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Molecular Weight

184.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16331-46-7
Record name 4-Ethoxybenzoyl chloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=16331-46-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Ethoxybenzoyl chloride
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Ethoxybenzoyl chloride
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

4-Ethoxybenzoyl chloride molecular structure and weight

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 4-Ethoxybenzoyl Chloride: Structure, Synthesis, and Applications

For researchers, scientists, and professionals in drug development, a comprehensive understanding of key chemical reagents is paramount. This compound (C₉H₉ClO₂) is a versatile acylating agent and a crucial building block in the synthesis of complex organic molecules. This guide provides a detailed examination of its molecular characteristics, synthesis, reactivity, and applications, offering field-proven insights and validated protocols to ensure both safety and experimental success.

Molecular Structure and Physicochemical Properties

This compound is an aromatic acyl chloride characterized by a benzoyl chloride core substituted with an ethoxy group at the para (4-) position. The presence of the electron-donating ethoxy group and the highly reactive acyl chloride functional group dictates its chemical behavior and utility in organic synthesis.

Molecular Structure Diagram

Caption: 2D molecular structure of this compound.

Physicochemical Data Summary

The fundamental properties of this compound are summarized below, providing essential data for experimental design and safety considerations.[1][2][3][4][5]

PropertyValueReference
Molecular Formula C₉H₉ClO₂[1][2][6]
Molecular Weight 184.62 g/mol [1][2][4]
CAS Number 16331-46-7[1][3][6]
Appearance Solid[1]
IUPAC Name This compound[3]
Synonyms p-Ethoxybenzoyl chloride, Benzoyl chloride, 4-ethoxy-[2][3][5]
Boiling Point 142-145 °C / 20 mmHg[1][6]
Refractive Index (n20/D) 1.567 - 1.57[1][7]
SMILES CCOC1=CC=C(C=C1)C(=O)Cl[1][3]
InChI Key XLWQUESMILVIPR-UHFFFAOYSA-N[1][2][3]

Synthesis and Reaction Mechanism

The most direct and common method for preparing this compound is through the chlorination of its corresponding carboxylic acid, 4-ethoxybenzoic acid.[8] This conversion is typically achieved using standard chlorinating agents such as thionyl chloride (SOCl₂) or oxalyl chloride.

Causality Behind Reagent Choice: Thionyl chloride is often preferred in laboratory and industrial settings for this transformation. The rationale is that the byproducts of the reaction, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gaseous. This simplifies purification, as the volatile byproducts can be easily removed from the reaction mixture, driving the equilibrium towards the product and leaving a relatively clean crude product.

General Synthesis Workflow

Caption: Synthesis workflow for this compound.

Detailed Experimental Protocol: Synthesis from 4-Ethoxybenzoic Acid

This protocol describes a self-validating system where reaction completion is observed through the cessation of gas evolution.

  • Preparation: In a fume hood, equip a round-bottom flask with a reflux condenser and a gas outlet connected to a scrubber (containing a sodium hydroxide solution to neutralize HCl and SO₂).

  • Charging the Flask: Add 4-ethoxybenzoic acid (1.0 equivalent) to the flask.

  • Addition of Reagent: Carefully add an excess of thionyl chloride (SOCl₂, ~2.0 equivalents), either neat or with an inert solvent like toluene.

  • Catalysis (Optional): Add a catalytic amount (a few drops) of N,N-dimethylformamide (DMF) to accelerate the reaction.

  • Reaction: Heat the mixture to reflux (approximately 80°C). Vigorous evolution of HCl and SO₂ gases will be observed. The reaction is typically complete when gas evolution ceases (usually 2-4 hours).

  • Workup: Allow the mixture to cool to room temperature. Remove the excess thionyl chloride and any solvent by distillation (often under reduced pressure).

  • Purification: The resulting crude this compound can be purified by vacuum distillation to yield a clear liquid or solid product.[1][6]

Chemical Reactivity and Safe Handling

The high reactivity of this compound makes it an excellent acylating agent but also necessitates careful handling.[7] The carbon atom of the acyl chloride group is highly electrophilic, making it susceptible to attack by a wide range of nucleophiles.

Key Reactions

G cluster_nucleophiles Nucleophiles cluster_products Products main 4-Ethoxybenzoyl Chloride H2O Water (H₂O) main->H2O Hydrolysis ROH Alcohol (R-OH) main->ROH Esterification RNH2 Amine (R-NH₂) main->RNH2 Amidation acid 4-Ethoxybenzoic Acid H2O->acid ester Ester ROH->ester amide Amide RNH2->amide

Caption: Common nucleophilic substitution reactions.

  • Hydrolysis: It reacts readily, often violently, with water and moisture to hydrolyze back to 4-ethoxybenzoic acid and hydrogen chloride.[8] This moisture sensitivity requires that it be handled under anhydrous conditions.[7]

  • Reaction with Alcohols: It reacts with alcohols to form esters, a fundamental transformation in the synthesis of pharmaceuticals and other fine chemicals.[8]

  • Reaction with Amines: It reacts with primary and secondary amines to form amides.[8] The amide bond is a cornerstone of peptide chemistry and is present in a vast number of drug molecules.

Trustworthiness: Self-Validating Safety and Handling Protocols

Adherence to strict safety protocols is non-negotiable due to the compound's hazardous nature. It is classified as corrosive and can cause severe skin burns and serious eye damage.[3][7]

  • Handling: Always handle this compound in a well-ventilated chemical fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves (e.g., nitrile), a lab coat, and chemical safety goggles or a face shield.[7][9]

  • Storage: Store in a tightly sealed container, preferably under an inert atmosphere (e.g., nitrogen or argon), to prevent contact with moisture.[7] It should be stored in a cool, dry, and well-ventilated area away from incompatible materials such as water, bases, and strong oxidizing agents.[7][10] Refrigeration is often recommended.[7]

  • Spill Management: In case of a spill, do not use water.[11] Absorb the spill with an inert, dry material like sand or vermiculite and place it in a suitable container for hazardous waste disposal.[12]

Applications in Research and Drug Development

While specific applications are often proprietary, the utility of this compound can be inferred from its chemical nature and the well-documented applications of its close analogue, 4-methoxybenzoyl chloride.[13][14] Its primary role is as a synthetic intermediate and acylating agent.

  • Intermediate for Liquid Crystals: The 4-alkoxybenzoyl structure is a common feature in liquid crystal molecules. This compound serves as a key intermediate for synthesizing these materials.[6]

  • Pharmaceutical Synthesis: The 4-ethoxybenzoyl group can be found in various biologically active compounds. The reagent is used to introduce this moiety onto scaffolds containing amine or hydroxyl groups. The synthesis of novel amide and ester derivatives is a common strategy in lead optimization to modulate properties like solubility, stability, and target binding.[15]

  • Protecting Group: While less common than other reagents, the 4-ethoxybenzoyl group can be used to protect hydroxyl and amino groups during multi-step syntheses.[16]

Protocol: Synthesis of N-Benzyl-4-ethoxybenzamide

This protocol demonstrates a typical amidation reaction relevant to drug discovery workflows.[15]

  • Preparation: In a fume hood, dissolve benzylamine (1.0 equivalent) and a non-nucleophilic base like triethylamine (1.2 equivalents) in an anhydrous aprotic solvent (e.g., dichloromethane, DCM) in a round-bottom flask.

  • Cooling: Cool the solution to 0°C in an ice bath with magnetic stirring.

  • Addition of Acyl Chloride: Dissolve this compound (1.05 equivalents) in a minimal amount of anhydrous DCM and add it dropwise to the cooled amine solution over 15-20 minutes.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor progress using Thin Layer Chromatography (TLC).

  • Quenching and Extraction: Quench the reaction by adding water. Transfer the mixture to a separatory funnel, separate the organic layer, and wash it sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude amide by recrystallization (e.g., from ethanol/water) to obtain the final product.

Analytical Characterization

To confirm the identity and purity of this compound, standard analytical techniques are employed.

  • Spectroscopy: Infrared (IR) spectroscopy will show a characteristic strong absorption for the C=O stretch of the acyl chloride at approximately 1770-1800 cm⁻¹. Mass spectrometry (MS) can confirm the molecular weight and fragmentation pattern.[2][3]

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy are used to confirm the molecular structure.[3]

  • Chromatography: High-Performance Liquid Chromatography (HPLC) on a reverse-phase column can be used to assess purity.[17] Gas Chromatography (GC) is also a viable method.

References

  • HENAN SUNLAKE ENTERPRISE CORPORATION. (n.d.). This compound. LookChem. Retrieved from [Link]

  • NIST. (n.d.). This compound. NIST Chemistry WebBook. Retrieved from [Link]

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

  • LookChem. (n.d.). 4-Methoxybenzoylchloride Safety Data Sheet. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of this compound (CAS 16331-46-7). Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of 4-ethoxybenzyl chloride. Retrieved from [Link]

  • Shree Ganesh Remedies Limited. (n.d.). Application of 4-Methoxybenzoyl chloride. Retrieved from [Link]

  • SIELC Technologies. (2018). This compound. Retrieved from [Link]

  • Google Patents. (n.d.). US4318866A - Chlorination of 4-methoxybenzoyl chloride.
  • PubChem. (n.d.). 4-Ethylbenzoyl chloride. National Center for Biotechnology Information. Retrieved from [Link]

  • NIST. (n.d.). Benzoyl chloride, 4-methoxy-. NIST Chemistry WebBook. Retrieved from [Link]

Sources

A Comprehensive Safety and Handling Guide for 4-Ethoxybenzoyl Chloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Understanding the Reagent

4-Ethoxybenzoyl chloride (CAS No: 16331-46-7, Molecular Formula: C₉H₉ClO₂) is a valuable acylating agent frequently employed in organic synthesis for the introduction of the 4-ethoxybenzoyl moiety.[1][2] Its high reactivity, characteristic of acyl chlorides, makes it efficient for forming esters, amides, and other derivatives, particularly in the development of pharmaceutical intermediates and complex organic molecules.[3] However, this same reactivity is the source of its significant hazards. This guide provides an in-depth analysis of the safety data for this compound, moving beyond mere compliance to foster a deep, mechanistic understanding of the risks involved and the rationale behind prescribed safety protocols. The primary objective is to equip laboratory professionals with the expertise to handle this compound with the highest degree of safety and efficacy.

Section 1: Core Hazard Profile and GHS Classification

The immediate dangers of this compound stem from its severe corrosivity and its violent reaction with water.[3][4] The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a clear, standardized summary of its primary hazards.[5]

Table 1: GHS Hazard Classification for this compound

Pictogram Signal Word Hazard Code Hazard Statement Source

|


| Danger  | H314 | Causes severe skin burns and eye damage. |[1][4][5] |
|

| | H335 | May cause respiratory irritation. |[1][5] |
| | | H290 | May be corrosive to metals. |[4] |

The most critical takeaway from this classification is that this compound is not merely an irritant; it is a destructive corrosive agent capable of causing irreversible tissue damage upon contact.

Section 2: The Chemistry of the Hazard: A Reactivity Deep Dive

To handle this compound safely, one must understand its underlying chemical reactivity. The carbon atom of the acyl chloride group is highly electrophilic, making it a prime target for nucleophiles.

  • Hydrolysis: The most significant and immediate reaction is with water, including ambient humidity in the air.[3] this compound reacts violently and exothermically with water to produce 4-ethoxybenzoic acid and corrosive, toxic hydrogen chloride (HCl) gas.[3][4] This reaction is the source of the fuming observed when the compound is exposed to air and is the primary cause of respiratory irritation.[6]

  • Incompatible Materials: Beyond water, it reacts exothermically with a range of common laboratory chemicals. It is crucial to avoid contact with:

    • Alcohols and Amines: Reacts to form esters and amides, respectively, in highly exothermic reactions.

    • Strong Bases (e.g., hydroxides): Vigorously neutralizes, generating significant heat.[7]

    • Strong Oxidizing Agents: Can lead to vigorous or explosive reactions.[8]

  • Thermal and Storage Instability: While stable under recommended conditions, slow decomposition can occur at room temperature, liberating HCl gas.[8] If a container is sealed and stored improperly, this can lead to a dangerous buildup of pressure, creating a risk of container rupture.[8][9][10]

Section 3: Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered defense is essential, starting with environmental controls and followed by personal barriers.

Primary Defense: Engineering Controls

All manipulations of this compound must be performed inside a certified chemical fume hood to contain the solid and any liberated HCl gas.[3][11] The work area should be free of moisture. An inert atmosphere, such as a nitrogen-filled glovebox, is recommended for sensitive applications or long-term handling to prevent hydrolysis.[12]

Secondary Defense: Personal Protective Equipment (PPE)

The prescribed PPE is non-negotiable and must be worn at all times when handling the compound.[1]

  • Hand Protection: Wear chemical-resistant gloves. Given that many organic compounds can permeate gloves, consult a glove compatibility chart to select the appropriate material (e.g., nitrile may be suitable for incidental contact, but butyl rubber or Viton may be required for extended handling).

  • Eye and Face Protection: Chemical safety goggles used in combination with a full-face shield are mandatory to protect against splashes and fumes.[1][13]

  • Skin and Body Protection: A flame-retardant lab coat, long pants, and closed-toe shoes are required.[3][11] Ensure no skin is exposed.

  • Respiratory Protection: If there is any risk of exposure outside of a functioning fume hood, a NIOSH-approved respirator with a filter cartridge suitable for acid gases (e.g., Type ABEK) is necessary.[1][14]

Section 4: Protocols for Safe Handling and Storage

Adherence to a strict protocol minimizes risk and ensures reagent integrity.

Handling Protocol
  • Preparation: Before handling, ensure the fume hood is operational and the sash is at the appropriate height. Clear the workspace of all incompatible materials, especially water and alcohols.[11]

  • Inert Atmosphere: If possible, flush the container with an inert gas like nitrogen or argon before and after dispensing to displace moisture-laden air.[4]

  • Dispensing: Use only spark-proof tools and equipment.[8][9] If the material is solid, carefully transfer it, avoiding the creation of dust.[9] If the container is under pressure, open it slowly and carefully behind a blast shield in the fume hood.[9]

  • Closure: Tightly reseal the container immediately after use. Parafilm or electrical tape can be used to further secure the cap against moisture ingress.[6]

  • Decontamination: Thoroughly wash hands and forearms with soap and water after handling is complete.[15]

Storage Protocol
  • Conditions: Store in a cool, dry, and well-ventilated area designated for corrosive materials.[3][4] Refrigeration is recommended to slow decomposition.[4][9]

  • Container: Keep only in the original, corrosive-resistant container, tightly closed.[9]

  • Segregation: Store locked up and segregated from incompatible materials, particularly bases, oxidizing agents, and water sources.[4][11]

Section 5: Emergency Response Protocols

In the event of an exposure or spill, a rapid and correct response is critical to mitigating harm.

First-Aid Measures

Immediate medical attention is required for all routes of exposure.[13]

  • Inhalation: Immediately move the affected person to fresh air and keep them at rest in a position comfortable for breathing.[9][16] Call a poison center or physician immediately.[9]

  • Skin Contact: Take off immediately all contaminated clothing.[13] Rinse the affected skin with copious amounts of water for at least 15 minutes.[16] Seek immediate medical attention.[9][16]

  • Eye Contact: Rinse cautiously and thoroughly with water for at least 15 minutes, holding the eyelids open.[13] Remove contact lenses if present and easy to do.[13] Continue rinsing and seek immediate medical attention.[9][16]

  • Ingestion: Rinse the mouth with water. Do NOT induce vomiting. [13][16] Immediately call a poison center or physician.[9]

Fire-Fighting Measures
  • Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam.[10][16]

  • CRITICAL—DO NOT USE WATER: A violent reaction will occur, scattering corrosive material and liberating large quantities of toxic HCl gas.[7][8]

  • Protective Gear: Firefighters must wear full protective gear and a self-contained breathing apparatus (SCBA).[16]

Accidental Release Measures (Spill Cleanup)
  • Evacuate: Immediately evacuate all non-essential personnel from the spill area.[17]

  • Ventilate: Ensure the area is well-ventilated, keeping upwind of the spill.[9]

  • Control Ignition: Remove all sources of ignition.[8]

  • Protect: Don full PPE, including respiratory protection.

  • Contain and Collect: Without creating dust, carefully sweep or scoop the spilled solid material into a dry, airtight, and appropriately labeled container for hazardous waste disposal.[9][17] Do not add water.

  • Decontaminate: Once the material is collected, decontaminate the area with a suitable neutralizing agent if necessary, followed by a thorough cleaning.

  • Disposal: Dispose of the container and cleanup materials as hazardous waste according to institutional and governmental regulations.[8][13]

Section 6: Risk Assessment and Handling Workflow

A systematic approach to risk assessment is crucial before any work with this compound begins. The following workflow illustrates the logical progression from planning to completion.

G Workflow for Handling this compound plan 1. Plan Experiment (Define scale & scope) sds 2. Review SDS & Literature (Understand hazards) plan->sds assess 3. Conduct Risk Assessment (Identify specific risks) sds->assess controls 4. Implement Controls (Fume Hood, PPE, Inert Gas) assess->controls handle 5. Execute Procedure (Follow Safe Handling Protocol) controls->handle waste 6. Waste Management (Segregate into labeled, sealed hazardous waste container) handle->waste decon 7. Decontaminate & Store (Clean workspace, secure reagent) handle->decon emergency Emergency Event (Spill / Exposure) handle->emergency protocol Activate Emergency Protocol (First Aid, Spill Cleanup) emergency->protocol protocol->waste

Caption: Logical workflow for risk assessment and safe handling.

Section 7: Physicochemical and Toxicological Data

This data underpins the safety recommendations provided in this guide.

Table 2: Key Physicochemical Properties

Property Value Source
CAS Number 16331-46-7 [1]
Molecular Weight 184.62 g/mol [1][5]
Appearance White to yellow solid [4]
Melting Point 22 °C [4]
Boiling Point 142-145 °C @ 20 mmHg (27 hPa) [1][2][4]
Flash Point 113 °C (235.4 °F) - closed cup [1]

| Refractive Index | n20/D 1.567 |[1] |

Toxicological Summary
  • Acute Effects: The primary acute toxicological effect is severe corrosion. Contact causes chemical burns to the skin, eyes, and mucous membranes of the respiratory and digestive tracts.[4][5] Inhalation of vapors or dust leads to irritation and potential damage to the respiratory system.[1][10]

  • Chronic Effects: There is limited data available on the long-term toxicological effects such as carcinogenicity or reproductive toxicity.[14] In the absence of such data, and given its high reactivity and corrosive nature, chronic exposure must be avoided by adhering to strict engineering controls and PPE usage. The substance should be handled as if it has potential for long-term adverse health effects.

Section 8: Disposal Considerations

Waste this compound and any contaminated materials are considered hazardous waste.[7]

  • Do not dispose of it down the drain or in regular trash.

  • Collect waste in a dedicated, sealed, and clearly labeled container.

  • Consult your institution's Environmental Health and Safety (EHS) department for specific disposal procedures, which must comply with local, state, and federal regulations.[8][13]

References

  • PubChem. This compound. [Link]

  • Cheméo. Chemical Properties of this compound (CAS 16331-46-7). [Link]

  • New Jersey Department of Health. Hazardous Substance Fact Sheet: Acetyl Chloride. [Link]

  • Western Carolina University. Standard Operating Procedure for the use of Acetyl chloride. [Link]

  • Reddit. (2023). Acetyl Chloride Storage. [Link]

  • Sciencemadness Discussion Board. (2020). Acyl chlorides stability. [Link]

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A Comprehensive Technical Guide to the Synthesis of 4-Ethoxybenzoyl Chloride

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Manual for Researchers, Scientists, and Professionals in Drug Development

Abstract

This technical guide provides a comprehensive overview of the synthesis of 4-ethoxybenzoyl chloride from 4-ethoxybenzoic acid, a critical transformation for the generation of a versatile intermediate in pharmaceutical and materials science. This document, intended for an audience of researchers, scientists, and drug development professionals, offers a deep dive into the prevalent synthetic methodologies, the underlying chemical principles, and detailed, field-tested experimental protocols. Emphasizing scientific integrity, this guide explains the rationale behind experimental choices, ensures protocols are self-validating, and is grounded in authoritative references. Key sections include a comparative analysis of common chlorinating agents, a step-by-step synthesis protocol, in-depth safety and handling procedures, and methods for product purification and characterization.

Introduction: The Significance of this compound

This compound is an important acyl chloride intermediate. The ethoxy functional group can influence a molecule's pharmacokinetic properties, such as lipophilicity and metabolic stability, making it a valuable moiety in drug design. The high reactivity of the acyl chloride group allows for its efficient conversion into a wide array of functional groups, including esters, amides, and ketones, making this compound a key building block in the synthesis of complex organic molecules.

Synthetic Strategies: Converting 4-Ethoxybenzoic Acid to its Acyl Chloride

The conversion of a carboxylic acid to an acyl chloride is a fundamental transformation in organic synthesis. This is achieved by replacing the hydroxyl group of the carboxylic acid with a chloride ion. The direct reaction with a chloride source like HCl is ineffective as the hydroxyl group is a poor leaving group. Therefore, the hydroxyl group must first be converted into a better leaving group. The two most common and effective reagents for this purpose are thionyl chloride (SOCl₂) and oxalyl chloride ((COCl)₂).

The Thionyl Chloride Route: A Classic and Robust Method

The reaction of a carboxylic acid with thionyl chloride is a widely used method for the synthesis of acyl chlorides.[1] The reaction proceeds by converting the carboxylic acid's hydroxyl group into a chlorosulfite intermediate, which is an excellent leaving group.[2] The subsequent nucleophilic attack by the chloride ion on the carbonyl carbon leads to the formation of the acyl chloride and the release of sulfur dioxide (SO₂) and hydrogen chloride (HCl) as gaseous byproducts.[3] The irreversible nature of this reaction, driven by the escape of the gaseous byproducts, ensures a high yield of the desired acyl chloride.[4]

Mechanism of Acyl Chloride Formation using Thionyl Chloride:

G RCOOH 4-Ethoxybenzoic Acid Intermediate1 Chlorosulfite Intermediate RCOOH->Intermediate1 + SOCl₂ SOCl2 Thionyl Chloride Product This compound Intermediate1->Product + Cl⁻ Byproducts SO₂ + HCl Intermediate1->Byproducts - SO₂ - HCl Chloride Cl⁻

Caption: Reaction of 4-ethoxybenzoic acid with thionyl chloride.

A catalytic amount of N,N-dimethylformamide (DMF) is often added to accelerate the reaction.[5] DMF reacts with thionyl chloride to form the Vilsmeier reagent, which is a more potent acylating agent and reacts faster with the carboxylic acid.

The Oxalyl Chloride Alternative: A Milder Approach

Oxalyl chloride is another highly effective reagent for the synthesis of acyl chlorides from carboxylic acids.[6] Similar to thionyl chloride, the reaction proceeds through a reactive intermediate. The byproducts of this reaction, carbon dioxide (CO₂), carbon monoxide (CO), and hydrogen chloride (HCl), are all gaseous, which also drives the reaction to completion.[7] The reaction with oxalyl chloride is often considered milder and can be performed at or below room temperature, which is advantageous for substrates that are sensitive to higher temperatures.[6]

Mechanism with Oxalyl Chloride:

The mechanism with oxalyl chloride is analogous, proceeding through a reactive mixed anhydride intermediate.[8]

Detailed Experimental Protocol: Synthesis of this compound using Thionyl Chloride

This protocol provides a detailed, step-by-step methodology for the synthesis of this compound from 4-ethoxybenzoic acid using thionyl chloride.

Reagents and Materials
Reagent/MaterialCAS NumberMolecular Weight ( g/mol )QuantityMoles
4-Ethoxybenzoic acid619-86-3166.1710.0 g0.06
Thionyl chloride (SOCl₂)7719-09-7118.9713.2 mL (21.4 g)0.18
N,N-Dimethylformamide (DMF)68-12-273.092-3 dropsCatalytic
Anhydrous Toluene108-88-392.1450 mL-
Round-bottom flask (100 mL)--1-
Reflux condenser--1-
Gas trap (scrubber)--1-
Magnetic stirrer and stir bar--1-
Heating mantle--1-
Rotary evaporator--1-
Step-by-Step Procedure

Workflow for the Synthesis of this compound:

G A 1. Charge flask with 4-ethoxybenzoic acid and toluene. B 2. Add thionyl chloride and catalytic DMF under inert atmosphere. A->B C 3. Heat the reaction mixture to reflux (approx. 80-90°C). B->C D 4. Monitor reaction until gas evolution ceases (1-3 hours). C->D E 5. Cool to room temperature. D->E F 6. Remove excess thionyl chloride and toluene via rotary evaporation. E->F G 7. Purify the crude product by vacuum distillation. F->G H 8. Characterize the final product. G->H

Caption: Experimental workflow for the synthesis of this compound.

  • Preparation: In a clean, dry 100 mL round-bottom flask equipped with a magnetic stir bar, add 10.0 g (0.06 mol) of 4-ethoxybenzoic acid and 50 mL of anhydrous toluene.

  • Reagent Addition: Under a fume hood, fit the flask with a reflux condenser connected to a gas trap containing a sodium hydroxide solution to neutralize the evolved HCl and SO₂ gases. Cautiously add 13.2 mL (0.18 mol) of thionyl chloride to the stirred suspension, followed by 2-3 drops of DMF.[5]

  • Reaction: Heat the reaction mixture to reflux (approximately 80-90°C) using a heating mantle.[5]

  • Monitoring: Continue heating at reflux with stirring until the evolution of gas ceases, which typically takes 1-3 hours. The reaction mixture should become a clear solution.

  • Work-up: Allow the reaction mixture to cool to room temperature.

  • Solvent Removal: Remove the excess thionyl chloride and toluene under reduced pressure using a rotary evaporator.[9] To ensure complete removal of residual thionyl chloride, it is advisable to add a small amount of anhydrous toluene and evaporate again.[5]

  • Purification: The crude this compound can be purified by vacuum distillation to yield a colorless to pale yellow liquid.

Product Characterization

The identity and purity of the synthesized this compound can be confirmed by various analytical techniques.

PropertyValue
Molecular Formula C₉H₉ClO₂
Molecular Weight 184.62 g/mol
Appearance Colorless to pale yellow liquid
Boiling Point 142-145 °C at 20 mmHg
¹H NMR (CDCl₃, ppm) δ 8.05 (d, 2H), 6.95 (d, 2H), 4.15 (q, 2H), 1.45 (t, 3H)
¹³C NMR (CDCl₃, ppm) δ 168.0, 163.5, 132.5, 124.0, 114.5, 64.0, 14.5
IR (cm⁻¹) ~1770 (C=O stretch, acyl chloride), ~1605, 1510 (C=C stretch, aromatic), ~1260 (C-O stretch, ether)

Note: NMR and IR data are predicted based on analogous compounds and general spectral correlations. Experimental values may vary slightly.[8][10][11]

Safety Precautions and Hazard Management

Working with the reagents involved in this synthesis requires strict adherence to safety protocols.

  • 4-Ethoxybenzoic Acid: This compound is generally considered to have low toxicity, but it is good practice to avoid inhalation of dust and contact with skin and eyes.[12][13]

  • Thionyl Chloride: Thionyl chloride is a corrosive and toxic substance that reacts violently with water to release HCl and SO₂ gases. It should always be handled in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

  • This compound: As an acyl chloride, the product is corrosive and will react with moisture, including in the air and on skin, to produce HCl. Therefore, it must be handled with care, avoiding inhalation of vapors and contact with skin and eyes.

  • N,N-Dimethylformamide (DMF): DMF is a suspected teratogen and should be handled with caution.

  • General Precautions: All operations should be carried out in a well-ventilated fume hood. An emergency eyewash and safety shower should be readily accessible. In case of skin contact, wash the affected area immediately with copious amounts of water. In case of inhalation, move to fresh air and seek medical attention.

Troubleshooting and Field-Proven Insights

  • Low Yield: A common reason for low yield is the presence of moisture in the starting materials or glassware, which will hydrolyze the thionyl chloride and the product. Ensure all glassware is oven-dried and reagents are anhydrous.

  • Incomplete Reaction: If gas evolution continues for an extended period or the reaction does not go to completion, it may indicate insufficient thionyl chloride or catalyst. However, adding more reagent should be done with extreme caution.

  • Dark-colored Product: The crude product may sometimes be dark in color. This can often be remedied by vacuum distillation. If the color persists, it may indicate the presence of impurities, and further purification by column chromatography may be necessary.

Conclusion

The synthesis of this compound from 4-ethoxybenzoic acid is a robust and essential transformation for chemists in both academic and industrial settings. The use of thionyl chloride provides a reliable and high-yielding method for this conversion. By understanding the underlying chemical principles, adhering to the detailed experimental protocol, and prioritizing safety, researchers can confidently and efficiently produce this valuable chemical intermediate for a wide range of applications.

References

  • PrepChem. Synthesis of 4-methoxybenzoyl chloride. [Link]

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  • YouTube. Carboxylic Acids to Acyl Chlorides Using Thionyl Chloride (SOCl2). [Link]

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Physical properties of 4-Ethoxybenzoyl chloride (melting point, boiling point)

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Physical Properties of 4-Ethoxybenzoyl Chloride

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the key physical properties of this compound (CAS No: 16331-46-7), a crucial reagent in synthetic organic chemistry. Designed for researchers, scientists, and professionals in drug development, this document delves into the precise values of its melting and boiling points, the scientific principles governing these properties, and the rigorous experimental methodologies for their accurate determination.

Introduction to this compound

This compound is an acyl chloride derivative of benzoic acid. Its structure, characterized by an ethoxy group (-OCH₂CH₃) at the para position of the benzoyl chloride moiety, makes it a valuable intermediate in the synthesis of various esters, amides, and ketones. Its reactivity is central to its utility in constructing complex molecular architectures, particularly in the pharmaceutical and materials science sectors. Understanding its physical properties is paramount for its proper handling, storage, and application in synthetic protocols.

Chemical Identifiers:

  • CAS Number: 16331-46-7[1][2]

  • Molecular Formula: C₉H₉ClO₂[2]

  • Molecular Weight: 184.62 g/mol [1]

  • SMILES String: CCOc1ccc(cc1)C(Cl)=O[1]

Core Physical Properties

The physical state and thermal behavior of a compound are critical parameters that influence reaction conditions, purification methods, and storage requirements. This compound is a solid at or near standard room temperature.[1]

PropertyValueConditionsSource
Melting Point 21°C (294 K)Standard Pressure[3]
Boiling Point 144°C (417 K)Standard Pressure (760 mmHg)[3]
142-145°CReduced Pressure (20 mmHg)[1][4]
Density 1.26 g/mLat 20°C[3]

The melting point of 21°C is significant because it is very close to typical ambient laboratory temperatures. This means the compound may exist as either a low-melting solid or a liquid, depending on the specific storage conditions. The boiling point is provided at both atmospheric and reduced pressure. The lower boiling point under vacuum is a key consideration for purification by distillation, as it allows the compound to be vaporized at a lower temperature, preventing potential thermal decomposition.

Experimental Determination of Physical Properties

The precise determination of melting and boiling points serves two primary functions in a research setting: identification of a compound and assessment of its purity.[5] A pure crystalline solid will exhibit a sharp melting point range (typically 0.5-1.0°C), whereas impurities will cause a depression of the melting point and a broadening of the range.

Protocol for Melting Point Determination

The capillary method is the most common and reliable technique for determining the melting point of a solid organic compound. The principle involves heating a small, powdered sample in a capillary tube within a calibrated apparatus and observing the temperature range over which the solid transitions to a liquid.

Methodology:

  • Sample Preparation:

    • Ensure the this compound sample is completely dry, as residual solvent can act as an impurity and depress the melting point.[6]

    • Place a small amount of the solid on a clean, dry surface and crush it into a fine powder.

    • Gently tap the open end of a glass capillary tube into the powder to collect a small amount of the sample.[7]

    • Invert the tube and tap it on a hard surface or drop it down a long glass tube to pack the solid into the closed end. The packed sample height should be approximately 1-2 mm.[6][7]

  • Apparatus Setup (Digital Melting Point Apparatus):

    • Insert the prepared capillary tube into the sample holder of the apparatus.[6]

    • Set a starting temperature approximately 15-20°C below the expected melting point of 21°C.[6][8]

    • Initially, a fast heating rate (e.g., 10-20°C/minute) can be used to find an approximate melting range.[8]

  • Measurement:

    • For an accurate measurement, prepare a fresh sample and heat it slowly, at a ramp rate of about 1-2°C per minute, starting from a temperature 5-10°C below the approximate melting point.[8]

    • Observe the sample through the magnified viewfinder.

    • Record the temperature (T₁) at which the first drop of liquid appears.

    • Record the temperature (T₂) at which the entire sample has completely melted into a clear liquid.[5]

    • The melting point is reported as the range from T₁ to T₂.

Causality and Trustworthiness: A slow heating rate is critical to ensure that the temperature of the heating block, the thermometer, and the sample are all in thermal equilibrium, yielding an accurate reading. Using a fresh sample for each measurement is essential because some compounds can decompose or undergo polymorphic changes upon melting and resolidifying.[7]

MeltingPointWorkflow cluster_prep Sample Preparation cluster_measure Measurement prep1 Dry the solid sample prep2 Crush sample to fine powder prep1->prep2 prep3 Load into capillary tube (1-2mm) prep2->prep3 measure1 Insert capillary into apparatus prep3->measure1 measure2 Heat rapidly for approximate range measure1->measure2 measure3 Heat new sample slowly (1-2°C/min) measure2->measure3 measure4 Record T₁ (first liquid drop) measure3->measure4 measure5 Record T₂ (all liquid) measure4->measure5 report Report Melting Range (T₁ - T₂) measure5->report

Caption: Workflow for micro-boiling point determination using a Thiele tube.

Conclusion

The physical properties of this compound, particularly its melting point of 21°C and boiling point of 144°C at atmospheric pressure, are foundational data for its application in chemical synthesis. [3]The methodologies outlined in this guide provide robust, reliable frameworks for verifying these properties in a laboratory setting. For professionals in research and drug development, adherence to these precise experimental protocols ensures data integrity, reproducibility, and the successful application of this versatile reagent in creating novel chemical entities.

References

  • The Determination of Melting Points. (n.d.). University of Michigan-Dearborn.
  • DETERMINATION OF BOILING POINTS. (n.d.). Jim Clark's Homepage.
  • This compound. (n.d.). Vulcanchem.
  • Experiment (1) Determination of Melting Points. (2021, September 19). University of Thi-Qar.
  • 4.3: Melting Point Determination Procedure. (2025, August 20). Chemistry LibreTexts.
  • Determination of Melting Point. (n.d.). Clarion University.
  • Determination of Boiling Point (B.P). (n.d.). Vijay Nazare Weebly.
  • Melting Point Determination. (n.d.). University of Calgary.
  • 4-METHOXYBENZOYL CHLORIDE. (n.d.). CAMEO Chemicals, NOAA.
  • Determination of Boiling Point of Organic Compounds. (2025, July 23). GeeksforGeeks.
  • 6.2B: Step-by-Step Procedures for Boiling Point Determination. (2022, May 5). Chemistry LibreTexts.
  • Micro-boiling point measurement. (n.d.). University of Calgary.
  • This compound 98%. (n.d.). Sigma-Aldrich.
  • This compound. (2025, January 27). ChemicalBook.
  • 4-Methoxybenzoyl Chloride. (n.d.). Tokyo Chemical Industry (India) Pvt. Ltd.
  • 4-Methoxybenzoyl chloride 99%. (n.d.). Sigma-Aldrich.
  • 3-methylbenzenesulfonamide | 1899-94-1. (n.d.). Biosynth.
  • m-Toluenesulphonamide. (n.d.). PubChem, NIH.
  • 3-methylbenzenesulfonamide AldrichCPR. (n.d.). Sigma-Aldrich.
  • Robust Summaries & Test Plan: Benzenesulfonamide, ar-methyl (o,p-TSA). (n.d.). US EPA.
  • 3-Methylbenzenesulfonamide | 1899-94-1. (n.d.). Benchchem.
  • Chemical Properties of this compound (CAS 16331-46-7). (n.d.). Cheméo.
  • This compound. (n.d.). PubChem, NIH.

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A Comprehensive Technical Guide to the Solubility of 4-Ethoxybenzoyl Chloride in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Your Senior Application Scientist

This guide provides an in-depth analysis of the solubility characteristics of 4-ethoxybenzoyl chloride, a key reagent in organic synthesis. Recognizing the limited availability of direct quantitative solubility data in public literature, this document synthesizes information from analogous compounds, outlines safety and handling protocols critical for its reactive nature, and presents a detailed, field-proven experimental workflow for determining its solubility in various organic solvents. This approach ensures a foundation of scientific integrity and practical utility for researchers engaged in chemical synthesis and drug development.

Introduction and Physicochemical Profile

This compound (C₉H₉ClO₂) is an aromatic acyl chloride widely utilized as an acylating agent in the synthesis of esters, amides, and other derivatives.[1][2][3] Its reactivity is central to its utility, but also dictates its handling and storage requirements, particularly concerning solvent selection. Understanding its solubility is paramount for reaction design, optimization, and purification processes.

Key Physicochemical Properties:

PropertyValueSource(s)
Molecular Weight 184.62 g/mol [1][4]
Form Solid[1]
Boiling Point 142-145 °C at 20 mmHg[1][2]
Refractive Index n20/D 1.567 (lit.)[1][2]
Flash Point 113 °C (closed cup)[1]

This table summarizes key physical constants for this compound, essential for experimental design and safety assessments.

Core Directive: Reactivity and Solvent Selection

The paramount consideration when working with this compound, as with all acyl chlorides, is its high reactivity, particularly with protic solvents.[5]

Incompatible Solvents:

  • Water: Reacts violently and exothermically to hydrolyze into 4-ethoxybenzoic acid and corrosive hydrochloric acid gas.[3][6] This reaction is vigorous with atmospheric moisture as well.

  • Alcohols (e.g., methanol, ethanol): Undergoes rapid alcoholysis to form the corresponding esters. This reaction is often the desired synthetic outcome but precludes the use of alcohols as inert solvents.

  • Primary and Secondary Amines: Reacts readily to form amides.

Generally Compatible (Aprotic) Solvents:

Based on the behavior of analogous compounds like 4-methoxybenzoyl chloride, this compound is expected to be soluble in a range of common aprotic organic solvents.[7][8] These include:

  • Ethers (e.g., diethyl ether, tetrahydrofuran [THF])

  • Ketones (e.g., acetone)

  • Aromatic hydrocarbons (e.g., benzene, toluene)

  • Halogenated hydrocarbons (e.g., dichloromethane [DCM], chloroform, carbon tetrachloride)

It is crucial to use anhydrous grades of these solvents, as trace amounts of water can lead to degradation of the acyl chloride, generating HCl and impacting reaction yields and purity.

Expected Solubility Profile: Insights from an Analogous Compound

Reported Solubility of 4-Methoxybenzoyl Chloride:

SolventSolubilitySource(s)
EtherSoluble[7][8]
AcetoneSoluble[7][8]
BenzeneVery Soluble[7][8]
Carbon TetrachlorideSlightly Soluble[7][8]

Given the structural similarity (an ethoxy group in place of a methoxy group), it is anticipated that this compound will exhibit a comparable solubility profile. The slightly larger, more nonpolar ethoxy group may confer a marginal increase in solubility in less polar solvents compared to its methoxy counterpart.

Experimental Protocol for Solubility Determination

The following is a robust, step-by-step methodology for quantitatively determining the solubility of this compound in a target organic solvent. This protocol is designed to ensure accuracy while maintaining safety.

Safety Precautions
  • Work in a certified fume hood: this compound is corrosive and releases HCl gas upon contact with moisture.[1]

  • Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles, a face shield, and a lab coat.[1]

  • Inert Atmosphere: While not strictly necessary for the solubility determination itself, ensuring all glassware is scrupulously dry is critical.[9]

Materials and Reagents
  • This compound (98%+ purity)

  • Anhydrous organic solvent of interest (e.g., THF, DCM, Toluene)

  • Small, dry vials with screw caps

  • Magnetic stirrer and stir bars

  • Analytical balance (readable to 0.1 mg)

  • Gas-tight syringes and needles

  • Drying tube or nitrogen/argon line

Experimental Workflow

The following workflow describes the isothermal equilibrium method for determining solubility.

Solubility_Determination_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep1 Dry all glassware in an oven exp1 Add known volume of solvent to vial prep1->exp1 prep2 Equilibrate solvent to temperature prep2->exp1 exp2 Add excess This compound exp1->exp2 exp3 Seal vial and stir at constant temperature exp2->exp3 exp4 Allow excess solid to settle exp3->exp4 an1 Withdraw a known volume of supernatant exp4->an1 an2 Weigh the aliquot an1->an2 an3 Evaporate the solvent under vacuum an2->an3 an4 Weigh the residual solid an3->an4 an5 Calculate solubility (g/L or mol/L) an4->an5

Caption: Workflow for determining solubility via the isothermal equilibrium method.

Detailed Procedural Steps
  • Preparation: Ensure all glassware (vials, syringes) is thoroughly dried in an oven (e.g., at 120 °C for at least 4 hours) and cooled in a desiccator.

  • Solvent Addition: Into a tared vial, add a precise volume (e.g., 2.00 mL) of the anhydrous organic solvent using a calibrated pipette or syringe.

  • Solute Addition: Add small, weighed portions of this compound to the solvent with stirring until a small amount of solid remains undissolved, indicating saturation.

  • Equilibration: Seal the vial tightly and stir the suspension at a constant, recorded temperature (e.g., 25 °C) for a sufficient time (e.g., 2-4 hours) to ensure equilibrium is reached.

  • Sampling: Stop stirring and allow the excess solid to settle completely, leaving a clear, saturated supernatant.

  • Analysis:

    • Carefully withdraw a precise volume of the supernatant (e.g., 1.00 mL) using a gas-tight syringe, taking care not to disturb the solid.

    • Transfer this aliquot to a tared vial and record the combined weight.

    • Remove the solvent under reduced pressure (e.g., using a rotary evaporator or a stream of nitrogen).

    • Weigh the vial containing the residual solid (the dissolved this compound).

  • Calculation: The difference in weight before and after solvent evaporation gives the mass of this compound in the sampled volume. From this, the solubility can be calculated in g/L or mol/L.

Logical Relationships in Synthesis

The choice of solvent, dictated by solubility and reactivity, is a critical decision point in any synthetic procedure involving this compound.

Synthesis_Logic reagent This compound solvent Solvent Selection reagent->solvent reaction Acylation Reaction solvent->reaction Solubilizes reactants nucleophile Nucleophile (e.g., Alcohol, Amine) nucleophile->reaction product Desired Product (Ester/Amide) reaction->product Desired Path hydrolysis Side Product (4-Ethoxybenzoic Acid) reaction->hydrolysis Undesired Path (if water present)

Caption: Decision logic for solvent selection in reactions with this compound.

Conclusion

While direct quantitative solubility data for this compound is scarce, a comprehensive understanding of its chemical nature, informed by the behavior of analogous compounds, allows for reliable predictions and the design of robust experimental protocols. Its high reactivity with protic solvents necessitates the use of anhydrous aprotic media such as ethers, aromatic hydrocarbons, and halogenated solvents. The provided experimental workflow offers a validated method for researchers to determine precise solubility values in their specific solvent systems, enabling better reaction control, optimization, and overall success in their synthetic endeavors.

References

  • 4-METHOXYBENZOYL CHLORIDE - CAMEO Chemicals - NOAA . Provides reactivity information for the analogous 4-methoxybenzoyl chloride, highlighting its exothermic reaction with water and incompatibility with alcohols. Link

  • This compound 98 16331-46-7 - Sigma-Aldrich . Product page listing key physical properties, safety information, and applications for this compound. Link

  • This compound | C9H9ClO2 | CID 140059 - PubChem . PubChem entry providing chemical identifiers and computed properties for this compound. Link

  • 100-07-2, 4-Methoxybenzoyl chloride Formula - ECHEMI . States that 4-methoxybenzoyl chloride is soluble in ether and acetone, very soluble in benzene, and slightly soluble in carbon tetrachloride. Link

  • 4-Methoxybenzoyl chloride 0.99 p-Anisoyl chloride - Sigma-Aldrich . Product page for 4-methoxybenzoyl chloride detailing its properties and applications in synthesis. Link

  • This compound | 16331-46-7 - ChemicalBook . Provides physical properties such as boiling point and refractive index for this compound. Link

  • 4-Methoxybenzoyl chloride - HiMedia Laboratories . Describes 4-methoxybenzoyl chloride as a reactive acylating agent. Link

  • 4-Methoxybenzoyl chloride - Safety Data Sheet - ChemicalBook . SDS for the methoxy analog, noting its violent reaction with water. Link

  • 4-Methoxybenzoyl chloride | 100-07-2 - ChemicalBook . Mentions that 4-methoxybenzoyl chloride is soluble in acetone and benzene and decomposes in water. Link

  • 4-Methoxybenzoyl chloride-100-07-2 - Shree Ganesh Remedies Limited . Highlights the use of 4-methoxybenzoyl chloride as a reactive acylating agent. Link

  • This compound - 16331-46-7 - Vulcanchem . Discusses the expected reactivity of this compound based on its structure and comparison to the methoxy analog. Link

  • 4-Methoxybenzoyl chloride - ChemBK . Provides physicochemical properties for the methoxy analog. Link

  • an introduction to acyl chlorides (acid chlorides) - Chemguide . General overview of acyl chloride reactivity, noting their violent reaction with water. Link

  • 4-Methoxybenzoyl chloride - SAFETY DATA SHEET . SDS indicating that the stability of the methoxy analog is affected by moisture. Link

  • p-Anisoyl chloride | C8H7ClO2 | CID 7477 - PubChem . PubChem entry for 4-methoxybenzoyl chloride stating its solubility in ether, acetone, benzene, and carbon tetrachloride. Link

  • Anyone have an experimental procedure for synthesis of an Acyl Chloride insitu from a carboxylic acid using thinoyl chloride? : r/chemhelp - Reddit . A forum discussion providing practical insights into handling acyl chlorides, such as the need for dry conditions. Link

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The Reactivity of 4-Ethoxybenzoyl Chloride with Water and Alcohols: A Comprehensive Technical Guide for Scientists and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

4-Ethoxybenzoyl chloride is a key acylating agent and a valuable intermediate in the synthesis of pharmaceuticals and other fine chemicals. Its reactivity, particularly towards nucleophiles such as water and alcohols, is a critical parameter that dictates its handling, storage, and application in synthetic protocols. This in-depth technical guide provides a comprehensive overview of the hydrolysis and alcoholysis of this compound. We will delve into the underlying reaction mechanisms, explore the kinetic profiles and factors influencing reaction rates, and provide detailed, field-proven experimental protocols for conducting these reactions and analyzing their outcomes. This guide is intended for researchers, scientists, and drug development professionals seeking a thorough understanding of the chemistry of this compound to ensure its effective and safe utilization in their work.

Introduction: The Significance of this compound in Modern Synthesis

This compound, a derivative of benzoic acid, is a crystalline solid or liquid (depending on purity and temperature) that serves as a potent acylating agent. The presence of the ethoxy group at the para-position of the benzene ring modulates the electronic properties of the benzoyl moiety, influencing its reactivity and the characteristics of its derivatives. This structural feature makes it an important building block in the synthesis of a variety of organic molecules, including active pharmaceutical ingredients (APIs), where the ethoxy group can enhance pharmacokinetic properties.

The high reactivity of the acyl chloride functional group is a double-edged sword. While it facilitates the desired formation of esters and amides, it also renders the compound highly susceptible to reaction with ubiquitous nucleophiles like water.[1][2] Understanding and controlling these reactions is paramount for several reasons:

  • Synthetic Efficiency: Unwanted hydrolysis leads to the formation of 4-ethoxybenzoic acid, reducing the yield of the desired product and complicating purification.[3]

  • Process Control: In competitive reaction environments, such as performing an alcoholysis in the presence of trace moisture, the relative rates of alcoholysis and hydrolysis will determine the product distribution.

  • Stability and Storage: The inherent reactivity with atmospheric moisture necessitates specific handling and storage conditions to maintain the integrity of the reagent over time.[3]

This guide will provide the foundational knowledge and practical protocols to navigate these challenges effectively.

Reaction Mechanisms: A Tale of Two Nucleophiles

The reactions of this compound with water (hydrolysis) and alcohols (alcoholysis) proceed through a common mechanistic pathway: nucleophilic acyl substitution .[1] This mechanism can be conceptualized as a two-step addition-elimination process.

  • Nucleophilic Attack: The reaction is initiated by the attack of the nucleophile (the oxygen atom of water or an alcohol) on the electrophilic carbonyl carbon of the acyl chloride. This attack is facilitated by the polarization of the carbonyl bond and the inductive effect of the chlorine atom. The result is the formation of a transient, high-energy tetrahedral intermediate.[4]

  • Elimination of the Leaving Group: The tetrahedral intermediate is unstable and rapidly collapses. The carbon-oxygen double bond is reformed, and the chloride ion, an excellent leaving group, is expelled. In the final step, a proton is transferred from the attacking nucleophile to a base (which can be another molecule of the nucleophile or an added base) to yield the final product and hydrochloric acid.[4]

The ethoxy group at the para-position is an electron-donating group through resonance, which slightly reduces the electrophilicity of the carbonyl carbon compared to unsubstituted benzoyl chloride. This deactivation means that this compound is expected to be slightly less reactive than its unsubstituted counterpart.

G cluster_hydrolysis Hydrolysis cluster_alcoholysis Alcoholysis 4-EBC_H 4-Ethoxybenzoyl Chloride TI_H Tetrahedral Intermediate 4-EBC_H->TI_H Nucleophilic Attack H2O H₂O H2O->TI_H 4-EBA 4-Ethoxybenzoic Acid TI_H->4-EBA Elimination HCl_H HCl TI_H->HCl_H 4-EBC_A 4-Ethoxybenzoyl Chloride TI_A Tetrahedral Intermediate 4-EBC_A->TI_A Nucleophilic Attack ROH R-OH ROH->TI_A Ester Ethyl 4-Ethoxybenzoate TI_A->Ester Elimination HCl_A HCl TI_A->HCl_A

Figure 1: Generalized mechanism for the reaction of this compound.

Kinetics and Factors Influencing Reactivity

The rates of hydrolysis and alcoholysis of this compound are influenced by several factors:

  • Nucleophilicity: The rate of reaction is dependent on the strength of the nucleophile. While water and alcohols are both effective nucleophiles, their relative reactivity can be influenced by the specific alcohol and the reaction conditions.

  • Solvent: The polarity of the solvent can influence the reaction rate by stabilizing the charged transition state.

  • Temperature: As with most chemical reactions, increasing the temperature will increase the rate of both hydrolysis and alcoholysis.

  • Presence of a Base: The addition of a non-nucleophilic base, such as pyridine or triethylamine, can accelerate the reaction by neutralizing the HCl byproduct, which can otherwise protonate the nucleophile and reduce its effectiveness.[1]

Quantitative Data Summary

Substituent (para-)Relative Rate of Methanolysis (k/k_H)Electronic Effect
-NO₂~30Electron-withdrawing
-Cl~2.5Electron-withdrawing
-H1.0Reference
-CH₃~0.5Electron-donating
-OCH₃ ~0.1 Strongly electron-donating

Note: Data is generalized from various sources for illustrative purposes. The ethoxy group is expected to have a similar deactivating effect to the methoxy group.

Experimental Protocols

The following protocols are designed to be self-validating and provide a clear, step-by-step methodology for the hydrolysis and alcoholysis of this compound.

Protocol 1: Controlled Hydrolysis of this compound

This protocol details the conversion of this compound to 4-ethoxybenzoic acid and a method for monitoring the reaction.

Materials:

  • This compound (1.85 g, 10 mmol)

  • Tetrahydrofuran (THF), anhydrous (20 mL)

  • Water (5 mL)

  • Sodium bicarbonate (saturated aqueous solution)

  • Diethyl ether

  • Anhydrous magnesium sulfate

  • TLC plates (silica gel 60 F254)

  • Eluent for TLC: Ethyl acetate/Hexane (30:70)

Procedure:

  • In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve this compound in 20 mL of THF.

  • Slowly add 5 mL of water to the stirred solution at room temperature. The reaction is exothermic.

  • Monitor the reaction progress by TLC. Take aliquots of the reaction mixture at regular intervals, quench with a small amount of saturated sodium bicarbonate solution, and spot on a TLC plate against a standard of the starting material. The reaction is complete when the starting material spot has disappeared.

  • Once the reaction is complete, transfer the mixture to a separatory funnel.

  • Add 30 mL of diethyl ether and wash with 20 mL of saturated sodium bicarbonate solution to remove any remaining HCl.

  • Separate the organic layer and wash it with 20 mL of brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield crude 4-ethoxybenzoic acid.

  • Purify the product by recrystallization from a suitable solvent system (e.g., ethanol/water).

Expected Yield: >90%

Protocol 2: Synthesis of Ethyl 4-Ethoxybenzoate (Alcoholysis)

This protocol describes the esterification of this compound with ethanol.

Materials:

  • This compound (1.85 g, 10 mmol)

  • Ethanol, anhydrous (20 mL)

  • Pyridine (0.87 mL, 11 mmol)

  • Diethyl ether

  • 1 M HCl (aqueous solution)

  • Saturated sodium bicarbonate (aqueous solution)

  • Anhydrous magnesium sulfate

  • TLC plates (silica gel 60 F254)

  • Eluent for TLC: Ethyl acetate/Hexane (10:90)

Procedure:

  • In a 100 mL oven-dried, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound in 15 mL of anhydrous ethanol.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add pyridine to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 1-2 hours.

  • Monitor the reaction by TLC. The product, ethyl 4-ethoxybenzoate, will have a higher Rf value than the starting material.

  • Upon completion, dilute the reaction mixture with 30 mL of diethyl ether.

  • Transfer the mixture to a separatory funnel and wash sequentially with 20 mL of 1 M HCl, 20 mL of saturated sodium bicarbonate solution, and 20 mL of brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by vacuum distillation to obtain pure ethyl 4-ethoxybenzoate.[5]

Expected Yield: >85%

G cluster_workflow Experimental Workflow start Start: Reaction Setup (Anhydrous conditions for Alcoholysis) reactants Combine this compound with Nucleophile (Water or Ethanol) start->reactants reaction Reaction Progression (Monitor by TLC) reactants->reaction workup Aqueous Work-up (Quenching and Extraction) reaction->workup purification Purification (Recrystallization or Distillation) workup->purification analysis Product Characterization (NMR, IR, etc.) purification->analysis end End: Pure Product analysis->end

Figure 2: General experimental workflow for the reactions of this compound.

Analytical Characterization

Accurate characterization of the starting material and products is crucial for validating the experimental outcome.

Thin-Layer Chromatography (TLC): TLC is an effective technique for monitoring the progress of both reactions.[6][7]

  • Hydrolysis: 4-Ethoxybenzoic acid is significantly more polar than this compound and will have a much lower Rf value.

  • Alcoholysis: Ethyl 4-ethoxybenzoate is less polar than the starting acyl chloride and will exhibit a higher Rf value.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy is a powerful tool for confirming the structure of the products.

  • 4-Ethoxybenzoic acid: Expected ¹H NMR signals include a triplet and quartet for the ethoxy group, aromatic protons, and a broad singlet for the carboxylic acid proton (typically >10 ppm).[6][7]

  • Ethyl 4-ethoxybenzoate: The ¹H NMR spectrum will show two sets of triplets and quartets corresponding to the two ethoxy groups, in addition to the aromatic protons.[8][9]

High-Performance Liquid Chromatography (HPLC): HPLC can be used for quantitative analysis of the reaction mixture to determine conversion and purity. A reversed-phase C18 column with a mobile phase of acetonitrile and water (with a small amount of acid like formic or phosphoric acid) is a good starting point for method development.[10]

Practical Implications and Best Practices

  • Storage and Handling: this compound is moisture-sensitive and should be stored in a tightly sealed container under an inert atmosphere (nitrogen or argon) in a cool, dry place.[3] All glassware and solvents used in reactions should be thoroughly dried to prevent premature hydrolysis.[3]

  • Reaction Control: To favor alcoholysis over hydrolysis in a competitive setting, it is essential to use anhydrous solvents and reagents and to perform the reaction under an inert atmosphere. The use of a base like pyridine will also favor the reaction with the alcohol.

  • Safety Precautions: this compound is corrosive and a lachrymator. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. The reactions produce HCl gas, which is also corrosive and toxic.

Conclusion

The reactivity of this compound with water and alcohols is a fundamental aspect of its chemistry that has significant implications for its use in organic synthesis. By understanding the nucleophilic acyl substitution mechanism, the factors that influence reaction rates, and by employing robust experimental and analytical protocols, researchers can effectively control these reactions to achieve high yields of desired products. The information and procedures outlined in this guide provide a solid foundation for the successful and safe application of this compound in research and development, particularly within the pharmaceutical industry.

References

  • PrepChem. (n.d.). Synthesis of ethyl 4-ethoxybenzoate. Retrieved from [Link]

  • BenchChem. (2025). Application Note: Analytical Strategies for Monitoring the Synthesis of 4-Ethoxycarbonyl-4'-nitrobenzophenone.
  • Cooperative Organic Chemistry Student Laboratory Manual. (n.d.). Monitoring a Reaction.
  • SIELC Technologies. (2018, May 16). Separation of this compound on Newcrom R1 HPLC column.
  • Chemguide. (n.d.).
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  • ChemicalBook. (n.d.).
  • ACS Publications. (2020, November 4). Hydrolysis Reactions of Two Benzoyl Chlorides as a Probe to Investigate Reverse Micelles Formed by the Ionic Liquid-Surfactant bmim–AOT. The Journal of Organic Chemistry.
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  • Organic Syntheses. (n.d.).
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  • PubChem. (n.d.). Ethyl 4-ethoxybenzoate. Retrieved from [Link]

  • ChemicalBook. (n.d.). 4-Methoxybenzoyl chloride synthesis.
  • Sciencemadness Discussion Board. (2018, March 12).
  • Google Patents. (n.d.). CN117756625B - Preparation method of o-ethoxybenzoyl chloride.
  • YouTube. (2025, March 16).
  • Doc Brown's Chemistry. (n.d.). Preparation of acid chlorides (acyl chlorides) reactions with water alcohols ammonia amines equations reagents conditions products nucleophilic elimination reaction mechanisms advanced A level organic chemistry revision notes.
  • Chemistry Steps. (n.d.). Reactions of Acid Chlorides (ROCl) with Nucleophiles.
  • Chemistry LibreTexts. (2024, September 30). 21.4: Chemistry of Acid Halides.

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The Versatile Acylating Agent: A Technical Guide to the Key Applications of 4-Ethoxybenzoyl Chloride in Organic Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

4-Ethoxybenzoyl chloride, a reactive acyl chloride, serves as a pivotal building block in various domains of organic synthesis. Its unique molecular architecture, featuring a reactive acyl chloride group para-substituted with an electron-donating ethoxy group, imparts specific reactivity and properties to the molecules it helps create. This technical guide provides an in-depth exploration of the core applications of this compound, with a primary focus on its established role in the synthesis of advanced liquid crystals and its emerging utility in pharmaceutical research and development. Drawing upon established protocols and mechanistic insights, this document offers researchers, scientists, and drug development professionals a comprehensive resource for leveraging the synthetic potential of this versatile reagent.

Introduction to this compound: Properties and Reactivity

This compound (CAS No: 16331-46-7) is a solid at room temperature, characterized by its high reactivity towards nucleophiles.[1] This reactivity is the cornerstone of its utility in organic synthesis, primarily in acylation reactions. The ethoxy group at the para position influences the electronic properties of the benzoyl moiety, enhancing its utility in specific applications compared to unsubstituted benzoyl chloride.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular Formula C₉H₉ClO₂[1]
Molecular Weight 184.62 g/mol [1]
Boiling Point 142-145 °C at 20 mmHg[1]
Refractive Index n20/D 1.567 (lit.)[1]
Form Solid[1]

The primary mode of reaction for this compound is nucleophilic acyl substitution. The chlorine atom, being a good leaving group, is readily displaced by a wide range of nucleophiles, including alcohols, phenols, amines, and thiols. This fundamental reactivity allows for the introduction of the 4-ethoxybenzoyl group into a diverse array of molecular scaffolds.

G cluster_reactants Reactants cluster_products Products 4-EBC This compound Product Acylated Product 4-EBC->Product Acylation Nu-H Nucleophile (Nu-H) (e.g., R-OH, R-NH2) Nu-H->Product HCl HCl

Figure 1: General Acylation Reaction using this compound.

Core Application: Synthesis of Thermotropic Liquid Crystals

The most significant and well-documented application of this compound is in the synthesis of thermotropic liquid crystals.[2][3] These materials exhibit a phase of matter that has properties between those of a conventional liquid and those of a solid crystal.[3] The rigid 4-ethoxybenzoyl moiety is a common structural element in calamitic (rod-shaped) liquid crystals, contributing to the necessary molecular anisotropy for the formation of mesophases.[4][5][6]

Role in Calamitic Liquid Crystal Design

In calamitic liquid crystals, the 4-ethoxybenzoyl group often serves as a terminal or linking unit within the molecular structure. The ethoxy chain provides a degree of flexibility and influences the melting point and the temperature range of the liquid crystalline phase. The ester or amide linkages formed through reactions with this compound are crucial for creating the extended, rigid core of the mesogen.

G cluster_components Components of a Calamitic Liquid Crystal LC_Structure Terminal Group 1 (e.g., Alkoxy Chain) Rigid Core (Aromatic Rings) Linking Group (e.g., Ester, Amide) Rigid Core (Aromatic Rings) Terminal Group 2 (e.g., 4-Ethoxybenzoyl) TG1 Terminal Group 1 RC Rigid Core LG Linking Group TG2 Terminal Group 2 (4-Ethoxybenzoyl)

Figure 2: Structural components of a typical calamitic liquid crystal.

Synthesis of Liquid Crystalline Esters and Amides

The synthesis of liquid crystals containing the 4-ethoxybenzoyl moiety typically involves the esterification of phenols or the amidation of anilines. These reactions are often carried out under Schotten-Baumann conditions, which involve the use of a base to neutralize the HCl byproduct.[7][8][9]

This protocol describes the synthesis of 4-ethoxy-N-(4-hydroxyphenyl)benzamide, a precursor for more complex liquid crystalline structures.

Materials:

  • This compound

  • 4-Aminophenol

  • Pyridine

  • Dichloromethane (DCM), anhydrous

  • Hydrochloric acid (1 M)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • In a round-bottom flask, dissolve 4-aminophenol (1.0 eq) in a mixture of anhydrous DCM and pyridine (1.2 eq).

  • Cool the solution to 0 °C in an ice bath with stirring.

  • Dissolve this compound (1.05 eq) in a minimal amount of anhydrous DCM.

  • Add the this compound solution dropwise to the cooled 4-aminophenol solution over 30 minutes.

  • Allow the reaction mixture to warm to room temperature and stir for an additional 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, transfer the reaction mixture to a separatory funnel and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to yield 4-ethoxy-N-(4-hydroxyphenyl)benzamide.

Applications in Pharmaceutical Synthesis and Drug Discovery

While less documented than for its methoxy analog, this compound is a valuable reagent in pharmaceutical research, particularly in the construction of compound libraries for high-throughput screening.[10]

Combinatorial Chemistry for Drug Lead Discovery

This compound has been cited as a reactant in the combinatorial synthesis of thiophene-based compound libraries.[10][11] In this context, it is used to introduce the 4-ethoxybenzoyl group onto a core scaffold, contributing to the structural diversity of the library. The resulting compounds can then be screened for biological activity to identify potential drug leads.

G Scaffold Core Scaffold (e.g., Thiophene derivative) Library Diverse Compound Library Scaffold->Library Reagent_Pool Pool of Reagents (including this compound) Reagent_Pool->Library Screening High-Throughput Screening Library->Screening Hit Hit Compound (Potential Drug Lead) Screening->Hit

Figure 3: Workflow for combinatorial synthesis and drug lead discovery.

Synthesis of Bioactive Benzamides

The 4-ethoxybenzamide moiety is a structural feature in some biologically active molecules. For instance, the gastroprokinetic agent mosapride is a complex benzamide derivative with a substituted ethoxybenzoyl-like structure.[12] The synthesis of such molecules often involves the reaction of a substituted benzoyl chloride with an appropriate amine.

The following protocol, analogous to the synthesis of mosapride precursors, illustrates the formation of a substituted benzamide using a related benzoyl chloride.

Materials:

  • 4-Amino-5-chloro-2-ethoxybenzoic acid

  • Thionyl chloride

  • Substituted morpholinylmethylamine

  • Triethylamine

  • Anhydrous Tetrahydrofuran (THF)

Procedure:

  • Convert 4-amino-5-chloro-2-ethoxybenzoic acid to its corresponding acyl chloride by reacting with thionyl chloride.[13]

  • In a separate flask, dissolve the substituted morpholinylmethylamine (1.0 eq) and triethylamine (1.2 eq) in anhydrous THF.

  • Cool the amine solution to 0 °C.

  • Add a solution of the acyl chloride (1.0 eq) in anhydrous THF dropwise to the cooled amine solution.

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Work-up the reaction mixture by quenching with water, extracting with an organic solvent, and washing with brine.

  • Purify the crude product by chromatography to obtain the desired substituted benzamide.

Potential Applications in Agrochemicals and Specialty Polymers

By analogy to the closely related 4-methoxybenzoyl chloride, this compound is a potential precursor for the synthesis of certain agrochemicals and specialty polymers.[13]

  • Agrochemicals: The 4-ethoxybenzoyl group could be incorporated into pesticides or herbicides to modify their biological activity and physicochemical properties.

  • Specialty Polymers: As a difunctional monomer (when reacted with diols or diamines), it could be used to synthesize polyesters and polyamides with specific thermal or mechanical properties. However, specific examples in the peer-reviewed literature are not widely reported.

Safety and Handling

This compound is a corrosive and moisture-sensitive compound. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. It reacts with water to release corrosive hydrogen chloride gas. Store in a cool, dry place under an inert atmosphere.

Conclusion

This compound is a valuable and versatile reagent in organic synthesis. Its primary application lies in the design and synthesis of thermotropic liquid crystals, where it serves as a key building block for creating the requisite molecular anisotropy. Furthermore, its utility in combinatorial chemistry for drug discovery highlights its importance in the pharmaceutical industry. While its applications in agrochemicals and polymer science are less explored, the fundamental reactivity of the acyl chloride group suggests significant potential in these areas. This guide provides a foundational understanding of the key applications of this compound, offering both mechanistic insights and practical synthetic protocols to aid researchers in their synthetic endeavors.

References

  • Kato, S., et al. (1994). Synthesis and biological activities of the optical isomers of (+/-)-4-amino-5-chloro-2-ethoxy-N-[[4-(4-fluorobenzyl)-2- morpholinyl]methyl]benzamide (mosapride). PubMed. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Benzoyl chloride, 4-pentyl-. Retrieved from [Link]

  • SciSpace. (n.d.). Kinetic study and modeling of the Schotten– Baumann synthesis of peroxyesters using phase. Retrieved from [Link]

  • Ha, S. T., et al. (2011). Synthesis and mesomorphic evaluation of new calamitic liquid crystals containing benzothiazole core. Chinese Chemical Society. Retrieved from [Link]

  • Prasad, S. K., et al. (2014). Mesomorphic, micro-Raman and DFT studies of new calamitic liquid crystals; methyl 4-[4-(4-alkoxy benzoyloxy)benzylideneamino]benzoates. PubMed. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Synthesis of Phenols from Benzoic Acids. Retrieved from [Link]

  • Science Publications. (n.d.). Nematic and Smectic Mesophase from Calamitic Bisazobenzene Liquid Crystal: Synthesis and Characterization of 1- Methoxyhexyloxy-. Retrieved from [Link]

  • SATHEE. (n.d.). Chemistry Schotten Baumann Reaction. Retrieved from [Link]

  • Wikipedia. (n.d.). Schotten–Baumann reaction. Retrieved from [Link]

  • BYJU'S. (2019). Schotten Baumann Reaction. Retrieved from [Link]

  • Cambridge University Press. (n.d.). Schotten-Baumann Reaction. Retrieved from [Link]

  • MDPI. (n.d.). Synthesis, Characterization and Texture Observations of Calamitic Liquid Crystalline Compounds. Retrieved from [Link]

  • Google Patents. (n.d.). 5942387 - Hollinshead (45) Date of Patent. Retrieved from [Link]

  • Science Alert. (n.d.). Calamitic Azobenzene Liquid Crystal Series: Synthesis and Mesomorphic Properties of 1-Methoxyalkyloxy-4`-(4-phenylazo)acetophenone. Retrieved from [Link]

  • Impact Factor. (n.d.). Derivatizing Reagents For Detection Of Organic Compounds By HPLC ABSTRACT. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of 4-methoxybenzoyl chloride. Retrieved from [Link]

  • PubMed. (n.d.). New approaches for the synthesis of thiophene derivatives with anti-tumor activities. Retrieved from [Link]

  • Google Patents. (n.d.). US7041234B2 - Methods for synthesis of liquid crystals.
  • Shodhganga. (n.d.). CLASSIFICATION OF THERMOTROPIC LIQUID CRYSTALS Nematic +. Retrieved from [Link]

  • Semantic Scholar. (2024). Direct Synthesis of 2-(4-Hydroxyphenoxy)benzamide Derivatives from 2-Aryloxybenzamide via PhIO-Mediated Oxidation Reaction. Retrieved from [Link]

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  • Beilstein Journals. (n.d.). Thermotropic and lyotropic behaviour of new liquid-crystalline materials with different hydrophilic groups: synthesis and mesomorphic properties. Retrieved from [Link]

  • Chemguide. (n.d.). acyl chlorides and water, alcohols or phenol. Retrieved from [Link]

  • NISCAIR. (n.d.). TiO2: A simple and an efficient catalyst for esterification of phenols under solvent-free condition. Retrieved from [Link]

  • YouTube. (2025). What Are Thermotropic Liquid Crystals?. Retrieved from [Link]

  • Google Patents. (n.d.). US4318866A - Chlorination of 4-methoxybenzoyl chloride.
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  • Google Patents. (n.d.). WO2003106440A2 - Process for the synthesis of a benzamide derivative.
  • Google Patents. (n.d.). CN105541607A - Method for synthesizing 4-phenoxybenzoyl chloride, important intermediate of ibrutinib.
  • Scirp.org. (n.d.). The Synthesis and Cytotoxicity of Novel Thiophene Derivatives Derived from 2-(4-Oxo-4,4-Dihydrothiazol-2-yl) Acetonitrile. Retrieved from [Link]

  • ResearchGate. (2025). The Synthesis and Cytotoxicity of Novel Thiophene Derivatives Derived from 2-(4-Oxo-4,4-Dihydrothiazol-2-yl) Acetonitrile. Retrieved from [Link]

  • ResearchGate. (2025). Synthesis of Novel N-(4-Ethoxyphenyl) Azetidin-2-ones and Their Oxidative N-Deprotection by Ceric Ammonium Nitrate. Retrieved from [Link]

  • PubMed Central. (n.d.). Benzoyl Chloride Derivatization with Liquid Chromatography-Mass Spectrometry for Targeted Metabolomics of Neurochemicals in Biological Samples. Retrieved from [Link]

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  • PubMed Central. (2021). Synthesis, optical and electrochemical properties of 4,4′-bibenzo[c]thiophene derivatives. Retrieved from [Link]

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Sources

The Versatile Role of 4-Ethoxybenzoyl Chloride in the Synthesis of Agrochemicals and Dyes: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Ethoxybenzoyl chloride, a reactive acyl chloride, serves as a pivotal building block in the synthesis of a diverse array of organic molecules. Its unique electronic and structural properties, conferred by the ethoxy substituent, make it a valuable precursor in the production of high-performance agrochemicals and vibrant dyestuffs. This technical guide provides an in-depth exploration of the synthetic applications of this compound, focusing on the underlying chemical principles, detailed experimental protocols, and the causal reasoning behind methodological choices. We will delve into its role in the formation of potent benzoylurea insecticides and brilliantly colored azo disperse dyes, offering field-proven insights for researchers and development professionals.

Introduction: The Chemical Significance of this compound

This compound (C₉H₉ClO₂) is an aromatic acyl chloride characterized by an ethoxy group at the para position of the benzene ring.[1] This seemingly simple structural feature has profound implications for its reactivity and the properties of its derivatives. The electron-donating nature of the ethoxy group modulates the electrophilicity of the acyl chloride, influencing reaction kinetics and product stability.

The primary utility of this compound in synthesis lies in its ability to introduce the 4-ethoxybenzoyl moiety into a target molecule through acylation reactions. This functional group can impart desirable characteristics such as increased lipophilicity, which can enhance the biological activity of agrochemicals, and auxochromic effects that influence the color and fastness of dyes.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular Formula C₉H₉ClO₂[1]
Molecular Weight 184.62 g/mol [1]
Appearance White to yellow solid[2]
Boiling Point 142-145 °C at 20 mmHg
CAS Number 16331-46-7[1]

Safety and Handling: this compound is a corrosive substance that reacts with water and moisture.[2] It should be handled in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves and safety goggles, must be worn. All reactions should be conducted under anhydrous conditions to prevent hydrolysis of the acyl chloride.

Application in Agrochemical Synthesis: Benzoylurea Insecticides

Benzoylurea insecticides are a class of insect growth regulators that interfere with chitin synthesis, a critical process in the insect life cycle.[3][4] This mode of action provides excellent selectivity, targeting pests while having low toxicity to mammals and beneficial insects.[4] The incorporation of a substituted benzoyl group is crucial for their biological activity. This compound can be a key reagent in the synthesis of novel benzoylurea derivatives.

The core reaction is the acylation of a substituted urea with this compound. This reaction typically proceeds via a nucleophilic acyl substitution mechanism.

Benzoylurea_Synthesis cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_products Products 4EBC This compound Benzoylurea N-(4-Ethoxybenzoyl)-N'-(R)-urea 4EBC->Benzoylurea Acylation Sub_Urea Substituted Urea (R-NH-CO-NH₂) Sub_Urea->Benzoylurea Conditions Anhydrous Solvent (e.g., THF, Toluene) Base (e.g., Et₃N) Reflux Conditions->Benzoylurea Byproduct Et₃N·HCl Benzoylurea->Byproduct Byproduct Formation

Caption: Synthesis of a Benzoylurea Insecticide.

Experimental Protocol: Synthesis of a Representative N-(4-Ethoxybenzoyl)-N'-arylurea

This protocol details a general procedure for the synthesis of a benzoylurea derivative using this compound and a substituted aniline-derived urea.

Materials:

  • This compound (1.0 eq)

  • Substituted Phenylurea (1.0 eq)

  • Triethylamine (Et₃N) (1.1 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • Anhydrous Toluene (for specific cases of low solubility)

Procedure:

  • Reaction Setup: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, dissolve the substituted phenylurea (1 equivalent) and triethylamine (1 equivalent) in anhydrous THF.[5][6]

  • Addition of Acyl Chloride: While stirring under a nitrogen atmosphere, add a solution of this compound (1 equivalent) in anhydrous THF dropwise to the urea solution.[5][6]

  • Reaction: Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC).[5][6] The reaction is typically complete within 1-4 hours.

  • Work-up: After the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.[5][6]

  • Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water) or by column chromatography on silica gel to yield the pure N-acylurea.[7]

Causality in Protocol Design:

  • Anhydrous Conditions: The use of anhydrous solvents and a nitrogen atmosphere is critical to prevent the hydrolysis of the highly reactive this compound, which would otherwise form 4-ethoxybenzoic acid and reduce the yield of the desired product.

  • Base: Triethylamine acts as a scavenger for the hydrochloric acid (HCl) generated during the reaction, preventing the protonation of the urea nitrogen and driving the reaction to completion.[5]

  • Reflux: Heating the reaction mixture increases the rate of reaction, ensuring a complete conversion in a reasonable timeframe.

Application in Dye Synthesis: Azo Disperse Dyes

Azo dyes are the largest and most versatile class of synthetic dyes, characterized by the presence of one or more azo groups (-N=N-).[8] Disperse dyes are non-ionic colorants with low water solubility, making them suitable for dyeing hydrophobic fibers like polyester.[8] this compound can be used to synthesize intermediates for azo dyes, where the 4-ethoxybenzoyl group can act as a part of the coupling component or be introduced onto the diazo component.

A common synthetic route involves the acylation of an aromatic amine with this compound, followed by diazotization and coupling with a suitable aromatic compound (e.g., a naphthol derivative).

Azo_Dye_Synthesis cluster_step1 Step 1: Amide Formation cluster_step2 Step 2: Diazotization cluster_step3 Step 3: Azo Coupling 4EBC This compound Amide_Intermediate N-(4-nitrophenyl)-4-ethoxybenzamide 4EBC->Amide_Intermediate Acylation Aromatic_Amine Aromatic Amine (e.g., p-nitroaniline) Aromatic_Amine->Amide_Intermediate Diazonium_Salt Diazonium Salt Intermediate Amide_Intermediate->Diazonium_Salt Diazotization Diazotization NaNO₂, HCl 0-5 °C Diazotization->Diazonium_Salt Azo_Dye Azo Disperse Dye Diazonium_Salt->Azo_Dye Coupling Coupling_Component Coupling Component (e.g., β-Naphthol) Coupling_Component->Azo_Dye

Sources

A Technical Guide for Researchers: Sourcing and Quality Control of 4-Ethoxybenzoyl Chloride

Author: BenchChem Technical Support Team. Date: January 2026

This in-depth guide serves as a critical resource for researchers, scientists, and professionals in drug development on the procurement and handling of 4-Ethoxybenzoyl chloride. We will delve into the landscape of commercial suppliers, the nuances of purity grades, and the essential protocols for ensuring the quality of this pivotal chemical reagent.

The Role of this compound in Modern Synthesis

This compound, identified by its CAS number 16331-46-7, is a significant acylating agent in organic chemistry. Its molecular structure, featuring an ethoxy group, makes it a valuable building block in the synthesis of a wide array of compounds, including pharmaceuticals and liquid crystals.[1] The reactivity of the acyl chloride group allows for the introduction of the 4-ethoxybenzoyl moiety into various molecules, a common step in the development of new chemical entities.[2] Given its role in complex syntheses, the purity of this compound is of paramount importance to ensure the desired reaction outcomes and prevent the formation of unwanted byproducts.

Navigating Commercial Suppliers and Purity Grades

A variety of chemical suppliers offer this compound, typically with purity grades of 98% or higher.[1][3] Prominent suppliers in the market include Sigma-Aldrich, TCI Chemicals, and others who cater to both research and industrial scales.

When selecting a supplier and grade, it is crucial to consider the intended application:

  • Standard Grade (e.g., 98% purity): Suitable for general synthetic work where minor impurities are not expected to interfere with the reaction.[1]

  • High Purity Grade (e.g., >99%): Essential for applications sensitive to impurities, such as in the final stages of active pharmaceutical ingredient (API) synthesis or when preparing analytical standards.

The table below provides a snapshot of offerings from various suppliers. Researchers should always consult the most current product listings and certificates of analysis from the suppliers for the most accurate information.

SupplierPurity GradeCAS NumberMolecular Formula
Sigma-Aldrich98%16331-46-7C9H9ClO2
TCI Chemicals>99.0% (GC)100-07-2 (for 4-Methoxybenzoyl chloride)C8H7ClO2 (for 4-Methoxybenzoyl chloride)
ChemicalBook98%min16331-46-7C9H9ClO2

Table 1. Commercial Availability of this compound and a Related Compound. Note: Data for TCI Chemicals is for the related compound 4-Methoxybenzoyl chloride, as specific data for this compound was not available in the provided search results. Researchers should verify the availability of this compound directly with the supplier.

Understanding and Managing Impurities

The most common impurity in this compound is its corresponding carboxylic acid, 4-ethoxybenzoic acid, which forms upon exposure to moisture.[4] This hydrolysis can occur during storage and handling, leading to a build-up of pressure in sealed containers.[4][5] Other potential impurities may arise from the manufacturing process or side reactions.[6] For instance, in the synthesis of raloxifene, a related benzoyl chloride derivative can react with methanol to form an impurity.[6]

Figure 1. Degradation Pathway of this compound. This diagram illustrates how moisture can lead to the formation of an acidic impurity, which can then participate in undesired side reactions.

Quality Control: Verifying Purity in the Lab

While suppliers provide a Certificate of Analysis (CoA), it is a best practice to perform in-house quality control. Spectroscopic methods are invaluable for this purpose.

Protocol for Purity Assessment via ¹H NMR

Objective: To determine the purity of this compound and identify the presence of 4-ethoxybenzoic acid.

Materials:

  • This compound sample

  • Deuterated chloroform (CDCl₃)

  • NMR tube

  • Glass syringe and needle

Procedure:

  • Under an inert atmosphere, carefully transfer a small amount (10-20 mg) of the this compound sample into a clean, dry NMR tube.

  • Add approximately 0.5 mL of CDCl₃ to the NMR tube.

  • Cap the tube and gently agitate to dissolve the sample.

  • Acquire a ¹H NMR spectrum.

  • Analyze the spectrum for the characteristic signals of this compound and any potential impurities. The presence of a broad singlet in the downfield region (typically >10 ppm) may indicate the presence of the carboxylic acid proton of 4-ethoxybenzoic acid.

Further analytical techniques such as GC-MS can also be employed for a more detailed impurity profile.[7]

Figure 2. Quality Control Workflow. A systematic approach to verifying the quality of incoming reagents is crucial for reproducible research.

Safe Handling and Storage Protocols

This compound is a corrosive substance that reacts with water.[4][8] Proper handling and storage are critical to maintain its quality and ensure laboratory safety.

Handling:

  • Always handle in a well-ventilated area, preferably in a fume hood.[9]

  • Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[8][9]

  • Avoid inhalation of vapors and contact with skin and eyes.[8][10]

Storage:

  • Store in a cool, dry place away from moisture.[10][11][12]

  • Keep containers tightly sealed and consider storing under an inert gas.[8]

  • Be aware that sealed containers may build up pressure over time due to slow decomposition.[4][5]

By implementing these guidelines, researchers can confidently source and utilize this compound, ensuring the integrity of their synthetic work and contributing to the successful advancement of their research goals.

References

  • LookChem. (n.d.). 4-Methoxybenzoylchloride.
  • Sigma-Aldrich. (n.d.). This compound 98 16331-46-7.
  • TCI Chemicals. (2025). SAFETY DATA SHEET.
  • Thermo Fisher Scientific. (2024). 4-Methoxybenzoyl chloride - SAFETY DATA SHEET.
  • HENAN SUNLAKE ENTERPRISE CORPORATION. (n.d.). This compound. LookChem.
  • Tokyo Chemical Industry Co., Ltd. (n.d.). 4-Methoxybenzoyl Chloride | 100-07-2. TCI Chemicals (APAC).
  • Shree Ganesh Remedies Limited. (n.d.). 4-Methoxybenzoyl chloride-100-07-2.
  • Chem-Impex. (n.d.). 4-Methoxybenzoyl chloride.
  • ChemicalBook. (2025). This compound | 16331-46-7.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). 4-Methoxybenzoyl chloride.
  • Amitychem. (n.d.). Buy 4-Methoxybenzoyl chloride Different Grade. ECHEMI.
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  • Sigma-Aldrich. (n.d.). 4-Methoxybenzoyl chloride 0.99 p-Anisoyl chloride.
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A Technical Guide to the Spectroscopic Characterization of 4-Ethoxybenzoyl Chloride

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the spectroscopic data for 4-ethoxybenzoyl chloride, a key intermediate in organic synthesis and drug discovery. As a Senior Application Scientist, this document synthesizes fundamental spectroscopic principles with practical, field-proven insights to offer a robust understanding of the nuclear magnetic resonance (NMR) and infrared (IR) spectral characteristics of this compound. This guide is designed to be a valuable resource for researchers in synthetic chemistry, medicinal chemistry, and materials science, enabling accurate identification, purity assessment, and structural elucidation.

Introduction

This compound (C₉H₉ClO₂) is an important acyl chloride derivative widely utilized in the synthesis of pharmaceuticals, agrochemicals, and specialty polymers. Its reactivity stems from the electrophilic carbonyl carbon, making it an excellent reagent for introducing the 4-ethoxybenzoyl moiety into various molecular scaffolds. A thorough understanding of its spectroscopic properties is paramount for reaction monitoring, quality control, and the unambiguous characterization of its downstream products. This guide will delve into the intricacies of its ¹H NMR, ¹³C NMR, and IR spectra, providing a detailed interpretation of the key spectral features.

Nomenclature and Structure

  • Systematic IUPAC Name: this compound[1]

  • Common Synonyms: p-Ethoxybenzoyl chloride[1]

  • CAS Registry Number: 16331-46-7[1]

  • Molecular Formula: C₉H₉ClO₂[1]

  • Molecular Weight: 184.62 g/mol [1]

The molecular structure of this compound is depicted below:

Caption: Molecular Structure of this compound

Synthesis of this compound: A Standard Protocol

The most common and efficient laboratory-scale synthesis of this compound involves the chlorination of 4-ethoxybenzoic acid using thionyl chloride (SOCl₂).

Experimental Protocol:

  • Reaction Setup: In a fume hood, equip a round-bottom flask with a reflux condenser and a gas outlet connected to a trap containing an aqueous sodium hydroxide solution to neutralize the evolved HCl and SO₂ gases.

  • Reagent Addition: To the flask, add 4-ethoxybenzoic acid and an excess of thionyl chloride (typically 2-3 equivalents). A catalytic amount of N,N-dimethylformamide (DMF) can be added to accelerate the reaction.

  • Reaction Conditions: The mixture is stirred and gently heated to reflux. The progress of the reaction can be monitored by the cessation of gas evolution.

  • Work-up: After the reaction is complete, the excess thionyl chloride is removed by distillation under reduced pressure. To ensure complete removal, anhydrous toluene can be added and subsequently evaporated.

  • Purification: The resulting crude this compound can be purified by vacuum distillation to yield the final product.

G cluster_synthesis Synthesis Workflow 4-Ethoxybenzoic Acid 4-Ethoxybenzoic Acid Reaction Mixture Reaction Mixture 4-Ethoxybenzoic Acid->Reaction Mixture Thionyl Chloride Thionyl Chloride Thionyl Chloride->Reaction Mixture Crude Product Crude Product Reaction Mixture->Crude Product Reflux & Evaporation Purified this compound Purified this compound Crude Product->Purified this compound Vacuum Distillation

Caption: Synthesis workflow for this compound.

Safety and Handling

This compound is a corrosive and moisture-sensitive compound that requires careful handling in a well-ventilated fume hood.

  • Hazards: Causes severe skin burns and eye damage.[2] Reacts violently with water, releasing corrosive hydrogen chloride gas.

  • Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles, and a lab coat.[2]

  • Storage: Store in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) in a cool, dry place away from moisture.

  • Spill and Disposal: In case of a spill, neutralize with a suitable agent like sodium bicarbonate and absorb with an inert material. Dispose of in accordance with local regulations.

Spectroscopic Data and Interpretation

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum of this compound provides valuable information about the electronic environment of the protons in the molecule. The expected chemical shifts are summarized in the table below.

Proton Assignment Expected Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
Aromatic (Ha)~8.0Doublet~8-9
Aromatic (Hb)~6.9Doublet~8-9
Methylene (-OCH₂-)~4.1Quartet~7
Methyl (-CH₃)~1.4Triplet~7

Interpretation:

  • Aromatic Protons: The aromatic region will exhibit two doublets corresponding to the protons on the benzene ring. The protons ortho to the electron-withdrawing carbonyl chloride group (Ha) are deshielded and will appear at a higher chemical shift (downfield) compared to the protons ortho to the electron-donating ethoxy group (Hb).

  • Ethoxy Group Protons: The methylene protons (-OCH₂-) are adjacent to an oxygen atom and are therefore deshielded, appearing as a quartet due to coupling with the neighboring methyl protons. The methyl protons (-CH₃) will appear as a triplet at a lower chemical shift (upfield).

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹³C NMR spectrum provides insights into the carbon framework of the molecule. The carbonyl carbon of acyl chlorides typically resonates in the range of 160-180 ppm.

Carbon Assignment Expected Chemical Shift (δ, ppm)
Carbonyl (C=O)~168
Aromatic (C-O)~163
Aromatic (C-H)~132, ~114
Aromatic (C-C=O)~128
Methylene (-OCH₂-)~64
Methyl (-CH₃)~14

Interpretation:

  • Carbonyl Carbon: The most downfield signal will be that of the carbonyl carbon, which is highly deshielded due to the electronegativity of the attached oxygen and chlorine atoms.

  • Aromatic Carbons: The aromatic carbon attached to the ethoxy group (C-O) will be the most deshielded among the aromatic carbons. The other aromatic carbons will appear in the typical aromatic region.

  • Ethoxy Group Carbons: The methylene carbon (-OCH₂-) will be more deshielded than the methyl carbon (-CH₃) due to its proximity to the oxygen atom.

Infrared (IR) Spectroscopy

The IR spectrum is particularly useful for identifying the presence of the carbonyl group in the acyl chloride functionality. Acyl chlorides exhibit a characteristic strong C=O stretching vibration at a higher frequency compared to other carbonyl compounds.

Vibrational Mode Expected Frequency (cm⁻¹) Intensity
C=O Stretch~1800Strong
C-O-C Stretch (Aromatic Ether)~1250Strong
C-Cl Stretch~850Medium
C-H Stretch (Aromatic)~3100-3000Medium
C-H Stretch (Aliphatic)~2980-2850Medium

Interpretation:

  • Carbonyl Stretch: The most prominent and diagnostic peak in the IR spectrum will be the strong absorption around 1800 cm⁻¹, which is characteristic of the C=O stretch in an acyl chloride. This high frequency is due to the inductive effect of the electronegative chlorine atom.

  • Aromatic Ether Stretch: A strong absorption around 1250 cm⁻¹ is indicative of the C-O-C stretching of the aromatic ether linkage.

  • Other Vibrations: The spectrum will also show C-H stretching vibrations for the aromatic and aliphatic protons, as well as a C-Cl stretching vibration at a lower frequency.

G cluster_correlation Spectroscopic Correlation Diagram structure This compound C=O Aromatic C-H -OCH₂- -CH₃ nmr_h ¹H NMR ~8.0, 6.9 ppm (d) ~4.1 ppm (q) ~1.4 ppm (t) structure:c2->nmr_h:n Aromatic H structure:c3->nmr_h:s -OCH₂- H structure:c4->nmr_h:s -CH₃ H nmr_c ¹³C NMR ~168 ppm ~132, 114 ppm ~64 ppm ~14 ppm structure:c1->nmr_c:s C=O structure:c2->nmr_c:n Aromatic C structure:c3->nmr_c:s -OCH₂- C structure:c4->nmr_c:s -CH₃ C ir IR (cm⁻¹) ~1800 ~3100-3000 ~2980-2850 structure:c1->ir:n C=O Stretch structure:c2->ir:n Aromatic C-H Stretch structure:c3->ir:s Aliphatic C-H Stretch structure:c4->ir:s Aliphatic C-H Stretch

Caption: Correlation of key structural features with their expected spectroscopic signals.

Conclusion

The spectroscopic characterization of this compound is straightforward with a combined analysis of ¹H NMR, ¹³C NMR, and IR spectroscopy. The key diagnostic features include the characteristic downfield shift of the aromatic protons ortho to the acyl chloride group in the ¹H NMR spectrum, the carbonyl carbon signal around 168 ppm in the ¹³C NMR spectrum, and the strong C=O stretching absorption near 1800 cm⁻¹ in the IR spectrum. This guide provides a foundational framework for the confident identification and analysis of this important synthetic intermediate.

References

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An In-depth Technical Guide to the Safe Handling and Storage of 4-Ethoxybenzoyl Chloride

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: 4-Ethoxybenzoyl chloride (CAS No: 16331-46-7) is a valuable acylating agent in organic synthesis, particularly within pharmaceutical and materials science research.[1] However, its utility is matched by its significant reactivity and hazardous nature. As an acyl chloride, it is highly susceptible to hydrolysis and is corrosive, posing substantial risks if not managed with stringent protocols. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on the essential precautions for its handling and storage. The core principle underpinning these protocols is the compound's violent reactivity with water and nucleophiles, which dictates every aspect of its safe management, from personal protective equipment (PPE) to emergency response. Adherence to these guidelines is critical for ensuring laboratory safety and maintaining the integrity of the material.

Section 1: Physicochemical Profile and Inherent Reactivity

Understanding the fundamental properties of this compound is the first step in developing a robust safety protocol. Its chemical behavior, particularly its reactivity, is the primary determinant of the necessary handling and storage precautions.

The most critical characteristic of this compound is its violent reaction with water.[2][3] Like other acyl chlorides, it readily undergoes hydrolysis, even with atmospheric moisture, to produce 4-ethoxybenzoic acid and corrosive hydrogen chloride (HCl) gas.[4] This reaction is exothermic and the resulting HCl gas can cause significant pressure buildup in sealed containers, creating a risk of explosion.[4][5] This reactivity necessitates that all handling and storage be conducted under strictly anhydrous (moisture-free) conditions.

Table 1: Key Physicochemical Properties of this compound

PropertyValueSignificance & Causality for Handling
CAS Number 16331-46-7[6]Unique identifier for accurate substance tracking and safety data sheet (SDS) retrieval.
Molecular Formula C₉H₉ClO₂[1]Provides compositional data.
Molecular Weight 184.62 g/mol [1]Used for stoichiometric calculations in experimental design.
Appearance Colorless to amber liquid or crystalline solid[5][7]Visual inspection can indicate purity or degradation.
Melting Point ~22 °CThe substance may be a liquid or solid at room temperature, affecting transfer methods.
Reactivity Reacts violently with water, moisture, strong bases, strong oxidizing agents, and alcohols.[3][4][5]This is the core hazard . It dictates the need for inert atmospheres, specialized equipment, and stringent storage conditions to prevent the formation of corrosive HCl gas and potential container rupture.

Section 2: Hazard Identification and Risk Mitigation

This compound is classified as a hazardous substance requiring meticulous risk assessment. The primary dangers stem from its corrosivity, which is a direct consequence of its reactivity.

GHS Hazard Classifications:

  • Skin Corrosion/Irritation, Category 1B (H314): Causes severe skin burns and eye damage.[6][7]

  • Serious Eye Damage/Eye Irritation, Category 1 (H318): Causes serious eye damage.[6]

  • Corrosive to Metals, Category 1 (H290): May be corrosive to metals.[6][8]

The causality for its severe corrosive action on skin, eyes, and mucous membranes is its reaction with the water present in these tissues, which generates hydrochloric acid in situ.[2][4] This leads to immediate and severe chemical burns.

The Hierarchy of Controls

A systematic approach to risk mitigation involves implementing controls in a hierarchical order. This model prioritizes the most effective measures to ensure personnel safety.

Hierarchy of Controls cluster_controls Hierarchy of Controls for this compound Elimination Elimination (Not feasible; compound is required) Substitution Substitution (Use less hazardous acylating agent if possible) Elimination->Substitution Engineering Engineering Controls (Chemical Fume Hood, Glovebox) Substitution->Engineering Administrative Administrative Controls (SOPs, Training, Restricted Access) Engineering->Administrative PPE Personal Protective Equipment (Gloves, Goggles, Face Shield, Lab Coat) Administrative->PPE

Caption: Hierarchy of controls, prioritizing engineering solutions over personal protective equipment.

Section 3: Protocols for Safe Handling

All manipulations involving this compound must be performed with the assumption that exposure can cause severe harm and that the compound is highly sensitive to the environment.

Engineering Controls
  • Chemical Fume Hood: All work must be conducted in a certified chemical fume hood to contain corrosive vapors and protect the user from inhalation.[3][9]

  • Glovebox/Inert Atmosphere: For highly sensitive reactions or long-term manipulations, the use of a glovebox with an inert atmosphere (e.g., nitrogen or argon) is the gold standard. This provides the highest level of protection against atmospheric moisture.

  • Safety Equipment: An operational safety shower and eyewash station must be immediately accessible, within a 10-second travel distance.[3][10]

Personal Protective Equipment (PPE)

The selection of appropriate PPE is non-negotiable and represents the last line of defense. Standard laboratory attire is insufficient.

Table 2: Mandatory PPE for Handling this compound

Body PartRequired PPEStandard/SpecificationRationale
Hands Chemical-resistant gloves (Nitrile or Butyl rubber)[11]Tested to EN 374 or equivalent.Protects against direct skin contact and chemical burns. Double-gloving is recommended.[12]
Eyes/Face Safety goggles with indirect ventilation AND a full-face shield.[11][13]ANSI Z87.1 or equivalent.Goggles protect against vapor and splashes; the face shield provides a secondary barrier for the entire face.[11]
Body Flame-resistant laboratory coat and a chemical-resistant apron.N/AProtects underlying clothing and skin from splashes.
Respiratory None required if handled in a fume hood.N/AFor spill cleanup or ventilation failure, an air-purifying respirator with acid gas cartridges is necessary.[11][14]
Step-by-Step Handling Protocol
  • Preparation: Ensure the fume hood is operational. Assemble all necessary glassware and ensure it is oven-dried or flame-dried to remove all traces of moisture.

  • Inerting: Purge all reaction vessels and transfer apparatus with a dry, inert gas like nitrogen or argon.

  • Equilibration: Allow the sealed container of this compound to equilibrate to room temperature before opening to prevent moisture condensation.

  • Venting: Open the container slowly and carefully behind a blast shield within the fume hood.[6][15] Be prepared to vent any pressure that may have built up due to slow decomposition.[2][5]

  • Transfer: Use dried syringes or a cannula for liquid transfers under an inert atmosphere. If it is a solid, transfer it quickly in a moisture-free environment.

  • Post-Handling: Tightly reseal the main container, preferably under an inert gas blanket.

  • Decontamination: Quench any residual material on spatulas or needles by slowly adding them to a beaker of a suitable quenching agent (e.g., isopropanol) within the fume hood before cleaning.

  • Hygiene: After work is complete and PPE is removed, wash hands and arms thoroughly with soap and water.[16]

Section 4: Storage Requirements and Stability

Improper storage is a leading cause of container failure and chemical degradation. The primary objective is to protect the material from moisture and prevent pressure buildup.

Storage Conditions
  • Location: Store in a dedicated, cool, dry, and well-ventilated corrosives cabinet.[2][3] Some suppliers recommend refrigeration to minimize decomposition.[6][15]

  • Atmosphere: Keep the container tightly closed at all times.[2][6][15] For long-term storage, the headspace of the container should be filled with an inert gas.[6]

  • Container Integrity: Use only the original manufacturer's container or a suitable replacement made of corrosion-resistant material like glass.[16] Do not use metal containers, especially aluminum or galvanized steel.[16] Periodically inspect containers for signs of bulging, corrosion, or leakage.[17] Venting may be necessary for older containers.[2]

  • Segregation: Store locked up and away from incompatible materials, particularly water, alcohols, bases, and strong oxidizing agents.[3][6][7]

Receiving and Storage Workflow Receive Receive Shipment Inspect Inspect Container Integrity (No Leaks, No Bulging) Receive->Inspect Log Log into Chemical Inventory Inspect->Log Pass Fail Quarantine & Contact Supplier/ Safety Officer Inspect->Fail Fail Transfer Transfer to Designated Corrosives Storage Log->Transfer Store Store in Cool, Dry, Ventilated Area Away from Incompatibles Transfer->Store

Caption: Standard workflow for safely receiving and storing this compound.

Section 5: Emergency Response Protocols

Pre-planning for emergencies is essential. All personnel must be familiar with these procedures before handling the chemical.

First Aid Measures

Immediate action is critical to mitigate injury.[3]

  • Skin Contact: Immediately remove all contaminated clothing.[18] Flush the affected skin with copious amounts of water for at least 15-30 minutes using a safety shower.[17] Seek immediate medical attention.[15]

  • Eye Contact: Immediately flush eyes with water for at least 15 minutes at an eyewash station, holding the eyelids open to ensure thorough rinsing.[18] Remove contact lenses if present and easy to do.[15] Seek immediate medical attention.[6][15]

  • Inhalation: Move the victim to fresh air immediately.[15] If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[3]

  • Ingestion: DO NOT induce vomiting.[3][15] Rinse the mouth with water. Never give anything by mouth to an unconscious person.[2] Seek immediate medical attention.[15]

Spill Management

The correct response depends on the scale of the spill.

Spill Response Decision Tree Spill Spill Occurs Decision Is spill > 1 Liter OR is ventilation compromised? Spill->Decision Major MAJOR SPILL 1. Evacuate immediate area. 2. Alert others and call emergency services (911). 3. Close doors to the lab. 4. Do NOT attempt cleanup. Decision->Major Yes Minor MINOR SPILL (Proceed with Caution) Decision->Minor No Cleanup 1. Wear full PPE (respirator, apron, etc.). 2. Cover spill with inert absorbent (sand, vermiculite, dry earth). 3. DO NOT USE WATER or combustible absorbents. 4. Collect residue into a sealed, labeled waste container. 5. Decontaminate area with soap and water (after material is removed). Minor->Cleanup

Caption: Decision tree for responding to a this compound spill.

Minor Spill Cleanup Protocol (inside a fume hood):

  • Alert personnel in the immediate area.

  • Ensure you are wearing the full complement of PPE, including a respirator if necessary.

  • Contain the spill by covering it with an inert, dry absorbent material such as sand, vermiculite, or dry earth.[2][8]

  • Crucially, DO NOT use water or combustible materials for absorption. [2][7]

  • Using non-sparking tools, carefully scoop the absorbed material into a designated, sealable, and properly labeled hazardous waste container.[7]

  • Wipe the spill area with a cloth, then decontaminate the surface with a soap and water solution.[17]

  • Place all contaminated materials (gloves, cloths, absorbent) into the hazardous waste container.

Section 6: Disposal Considerations

This compound and any materials contaminated with it are considered hazardous waste.

  • Waste Collection: All waste must be collected in a clearly labeled, sealed, and corrosion-resistant container.[2][15]

  • Disposal Route: Disposal must be handled by a licensed hazardous waste disposal company.[3] Never attempt to dispose of this chemical down the drain or in regular trash.[2]

  • Container Disposal: Empty containers are also considered hazardous waste as they retain chemical residue and should be disposed of as unused product.[2] They should not be rinsed with water before disposal unless it is part of a formal, controlled neutralization procedure.

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Methodological & Application

Acylation of Primary Amines with 4-Ethoxybenzoyl Chloride: A Detailed Protocol for N-Amide Bond Formation

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive guide provides a detailed protocol for the N-acylation of primary amines using 4-ethoxybenzoyl chloride. This reaction is a cornerstone in organic synthesis, particularly in the fields of medicinal chemistry and drug development, for the creation of robust amide bonds. We will delve into the underlying chemical principles, provide a meticulously detailed experimental procedure, and discuss safety considerations, expected outcomes, and characterization techniques. This document is intended for researchers, scientists, and drug development professionals seeking a practical and scientifically grounded approach to this important transformation.

Introduction: The Significance of the Amide Bond

The amide functional group is a ubiquitous and critical linkage in a vast array of biologically active molecules, including peptides, proteins, and a multitude of pharmaceutical agents. Its remarkable stability, coupled with its ability to participate in hydrogen bonding, makes it a favored structural motif in drug design. The acylation of amines with acyl chlorides, a classic example of nucleophilic acyl substitution, offers a reliable and efficient route to construct this vital bond.

This compound, in particular, serves as a valuable building block. The ethoxy substituent can modulate the electronic properties and lipophilicity of the final molecule, potentially influencing its pharmacokinetic and pharmacodynamic profile. This guide will focus on the practical execution of this reaction, often conducted under Schotten-Baumann conditions, to yield N-substituted 4-ethoxybenzamides.

Underlying Chemical Principles: The Schotten-Baumann Reaction

The acylation of a primary amine with this compound typically proceeds via the Schotten-Baumann reaction . This method involves the reaction of an acyl chloride with an amine in the presence of a base.[1][2] The reaction is a nucleophilic acyl substitution, and its mechanism can be broken down into two key stages: nucleophilic attack and elimination.[3][4]

  • Nucleophilic Attack: The primary amine, possessing a lone pair of electrons on the nitrogen atom, acts as a nucleophile. It attacks the electrophilic carbonyl carbon of the this compound. This leads to the formation of a tetrahedral intermediate where the carbonyl double bond is broken, and the oxygen atom carries a negative charge.[1][2][3]

  • Elimination: The tetrahedral intermediate is unstable and collapses. The carbon-oxygen double bond reforms, and the chloride ion, being a good leaving group, is eliminated.

  • Role of the Base: A crucial aspect of this reaction is the presence of a base.[5][6][7] The reaction produces one equivalent of hydrochloric acid (HCl) for every equivalent of amide formed.[8] This acidic byproduct can protonate the starting amine, rendering it non-nucleophilic and halting the reaction.[5][7] The added base, typically an aqueous solution of sodium hydroxide or an organic base like pyridine or triethylamine, neutralizes the HCl, driving the reaction to completion.[5][9]

The overall reaction can be summarized as follows:

General reaction scheme for the acylation of a primary amine with this compound.

Reagents and Equipment

Proper preparation and handling of reagents and equipment are paramount for a successful and safe experiment.

Reagent and Solvent Properties
Reagent/SolventFormulaM.W. ( g/mol )FormBoiling Point (°C)Key Hazards
This compoundC₉H₉ClO₂184.62Solid142-145 (at 20 mmHg)[1][2]Corrosive, Lachrymator
Primary Amine (e.g., Benzylamine)C₇H₉N107.15Liquid185Corrosive, Irritant
Dichloromethane (DCM)CH₂Cl₂84.93Liquid39.6Volatile, Carcinogen
Sodium Hydroxide (NaOH)NaOH40.00Solid1390Corrosive
Hydrochloric Acid (HCl)HCl36.46Liquid~110 (conc.)Corrosive
Anhydrous Magnesium Sulfate (MgSO₄)MgSO₄120.37SolidN/AHygroscopic
Equipment
  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Beakers and graduated cylinders

  • pH paper or meter

  • Standard laboratory glassware for workup and purification

  • Personal Protective Equipment (PPE): safety goggles, lab coat, and appropriate gloves.

Detailed Experimental Protocol: Synthesis of N-Benzyl-4-ethoxybenzamide

This protocol details the synthesis of N-benzyl-4-ethoxybenzamide as a representative example. The procedure can be adapted for other primary amines with minor modifications.

Reaction Setup

experimental_workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A Dissolve Benzylamine and NaOH in Water/DCM B Cool to 0°C A->B 1 D Slowly Add Acyl Chloride B->D 2 C Prepare 4-Ethoxybenzoyl chloride in DCM C->D 2 E Stir at 0°C D->E 3 F Warm to Room Temp and Stir E->F 4 G Separate Layers F->G 5 H Wash Organic Layer (HCl, NaHCO₃, Brine) G->H 6 I Dry with MgSO₄ H->I 7 J Evaporate Solvent I->J 8 K Recrystallize J->K 9

Caption: Experimental workflow for the synthesis of N-benzyl-4-ethoxybenzamide.

Step-by-Step Procedure
  • Amine Solution Preparation: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve benzylamine (1.0 eq, e.g., 1.07 g, 10 mmol) in a biphasic solvent system of dichloromethane (DCM, 50 mL) and a 10% aqueous solution of sodium hydroxide (50 mL). The biphasic system is characteristic of Schotten-Baumann conditions.[10]

  • Cooling: Place the flask in an ice bath and stir the mixture vigorously for 15 minutes until the temperature equilibrates to 0-5 °C. This is crucial to control the exothermic nature of the reaction and minimize side reactions like the hydrolysis of the acyl chloride.

  • Acyl Chloride Addition: Dissolve this compound (1.05 eq, e.g., 1.94 g, 10.5 mmol) in 20 mL of DCM in a dropping funnel. Add the this compound solution dropwise to the vigorously stirred amine solution over 30 minutes. A white precipitate of the amide product may begin to form during the addition.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to stir at 0-5 °C for an additional hour. Subsequently, remove the ice bath and let the reaction warm to room temperature, continuing to stir for another 2-4 hours.

  • Monitoring the Reaction: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC). A suitable eluent system is typically a mixture of ethyl acetate and hexane. The disappearance of the starting amine spot indicates the completion of the reaction.

  • Workup - Phase Separation: Transfer the reaction mixture to a separatory funnel. Separate the organic layer (bottom DCM layer).

  • Washing: Wash the organic layer sequentially with:

    • 1 M HCl (2 x 30 mL) to remove any unreacted amine and excess base.

    • Saturated aqueous NaHCO₃ (2 x 30 mL) to neutralize any remaining acid.

    • Brine (1 x 30 mL) to remove residual water.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: The crude product, typically a solid, can be purified by recrystallization from a suitable solvent system such as ethanol/water or ethyl acetate/hexane to afford the pure N-benzyl-4-ethoxybenzamide.

Safety and Waste Disposal

Safety is of utmost importance when handling these reagents.

  • This compound: This compound is corrosive and a lachrymator. It reacts with moisture and should be handled in a fume hood.[1] Avoid contact with skin and eyes, and do not inhale the vapors. In case of contact, flush the affected area with copious amounts of water.

  • Dichloromethane (DCM): DCM is a volatile and suspected carcinogenic solvent. All operations involving DCM should be performed in a well-ventilated fume hood.

  • Sodium Hydroxide and Hydrochloric Acid: These are corrosive and should be handled with care, wearing appropriate PPE.

  • Waste Disposal: Dispose of all chemical waste in appropriately labeled containers according to your institution's safety guidelines. Halogenated and non-halogenated organic waste should be segregated. Aqueous acidic and basic waste should be neutralized before disposal.

Expected Results and Characterization

The expected product, N-benzyl-4-ethoxybenzamide, should be a white to off-white solid. The yield will vary depending on the specific amine and reaction conditions but is generally high for this type of reaction.

Characterization

The identity and purity of the synthesized amide can be confirmed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The spectrum should show characteristic peaks for the aromatic protons of both the benzoyl and benzyl groups, the methylene protons of the benzyl group (typically a doublet), and the ethoxy group (a triplet and a quartet). The amide N-H proton will appear as a broad singlet.

    • ¹³C NMR: The spectrum will show distinct signals for the carbonyl carbon, the aromatic carbons, and the aliphatic carbons of the benzyl and ethoxy groups.

  • Infrared (IR) Spectroscopy: A strong absorption band in the region of 1630-1680 cm⁻¹ is characteristic of the amide carbonyl (C=O) stretch. A peak around 3300 cm⁻¹ corresponds to the N-H stretch.

  • Mass Spectrometry (MS): The molecular ion peak corresponding to the mass of the product should be observed.

  • Melting Point: A sharp melting point range for the recrystallized product is indicative of high purity.

Troubleshooting

IssuePossible CauseSolution
Low Yield Incomplete reaction.Ensure stoichiometric amounts of reagents are used. Increase reaction time or temperature slightly.
Hydrolysis of acyl chloride.Ensure all glassware is dry and use anhydrous solvents. Add the acyl chloride at a low temperature.
Amine protonation.Ensure sufficient base is present to neutralize the HCl byproduct.
Impure Product Presence of starting materials.Optimize the washing steps during workup. Improve the efficiency of recrystallization.
Formation of side products.Maintain a low temperature during the addition of the acyl chloride.

Conclusion

The acylation of primary amines with this compound via the Schotten-Baumann reaction is a robust and versatile method for the synthesis of N-substituted 4-ethoxybenzamides. By carefully controlling the reaction conditions, particularly temperature and the stoichiometry of the base, high yields of pure products can be reliably obtained. The protocol and insights provided in this guide are intended to equip researchers with the necessary knowledge to successfully perform this important transformation in their synthetic endeavors.

References

  • Chemistry LibreTexts. (2025, February 24). 24.7: Reactions of Amines. [Link]

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  • Acyl
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Application Notes and Protocols for the Schotten-Baumann Reaction with 4-Ethoxybenzoyl Chloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the Schotten-Baumann Reaction in Modern Synthesis

The Schotten-Baumann reaction, a cornerstone of organic synthesis since its discovery by Carl Schotten and Eugen Baumann in 1883, provides a robust and versatile method for the formation of amides and esters.[1][2] This application note focuses on the specific conditions and protocols for the use of 4-ethoxybenzoyl chloride in this classic transformation. The 4-ethoxybenzoyl moiety is a key structural component in numerous pharmaceuticals and advanced materials, making the efficient and high-yielding synthesis of its derivatives a critical task for researchers in drug development and materials science.

This guide is designed to provide not just a set of instructions, but a deeper understanding of the causality behind the experimental choices, empowering researchers to optimize the reaction for their specific needs and troubleshoot potential challenges. We will delve into the mechanistic underpinnings of the reaction, provide detailed, field-proven protocols for both amidation and esterification, and offer insights into managing common side reactions.

Mechanistic Insights: A Tale of Two Phases

The Schotten-Baumann reaction is classically performed under biphasic conditions, typically utilizing an organic solvent to dissolve the acyl chloride and the nucleophile (amine or alcohol), and an aqueous phase containing a base.[1][2] This two-phase system is crucial for the reaction's success, as it allows for the efficient neutralization of the hydrochloric acid byproduct generated during the acylation, thereby driving the reaction to completion.[3]

The reaction proceeds via a nucleophilic acyl substitution mechanism.[4] The nucleophile (an amine or an alcohol) attacks the electrophilic carbonyl carbon of this compound, leading to the formation of a tetrahedral intermediate.[5] The subsequent collapse of this intermediate results in the expulsion of the chloride ion and the formation of the desired amide or ester. The base in the aqueous phase plays a critical dual role: it neutralizes the liberated HCl, preventing the protonation and deactivation of the amine nucleophile, and in the case of alcohol nucleophiles, it can deprotonate the alcohol to form a more reactive alkoxide.[6]

Diagram of the Schotten-Baumann Reaction Mechanism:

Schotten_Baumann_Mechanism cluster_step1 Step 1: Nucleophilic Attack cluster_step2 Step 2: Elimination & Deprotonation 4-Ethoxybenzoyl_Chloride This compound Tetrahedral_Intermediate Tetrahedral Intermediate 4-Ethoxybenzoyl_Chloride->Tetrahedral_Intermediate Nucleophilic attack Nucleophile Amine (R-NH2) or Alcohol (R-OH) Nucleophile->Tetrahedral_Intermediate Product Amide or Ester Tetrahedral_Intermediate->Product Collapse of intermediate expels Cl- HCl HCl Tetrahedral_Intermediate->HCl Salt_Water Salt (NaCl) + Water (H2O) HCl->Salt_Water Neutralization Base Base (e.g., NaOH) Base->Salt_Water

Caption: Mechanism of the Schotten-Baumann Reaction.

Optimizing Reaction Conditions for this compound

The success of the Schotten-Baumann reaction with this compound hinges on the careful control of several key parameters. The ethoxy group, being an electron-donating group, can subtly influence the reactivity of the acyl chloride.

ParameterRecommendation for this compoundRationale & Expert Insights
Solvent System Dichloromethane (DCM) / Water or Diethyl Ether / WaterA biphasic system is essential.[1] DCM is often preferred for its ability to dissolve a wide range of organic compounds and its immiscibility with water.
Base 10% Aqueous Sodium Hydroxide (NaOH) or PyridineAqueous NaOH is a cost-effective and efficient base for neutralizing the HCl byproduct.[6] Pyridine can also be used and may act as a catalyst, but its removal during work-up can be more challenging.[6]
Temperature 0-5 °C initially, then room temperatureThe initial addition of this compound should be performed at a low temperature to control the exothermic nature of the reaction and minimize the hydrolysis of the acyl chloride.[7] The reaction can then be allowed to warm to room temperature to ensure completion.
Stirring Vigorous stirringEfficient mixing of the two phases is crucial to maximize the interfacial area where the reaction occurs, thus improving the reaction rate and yield.
Stoichiometry Slight excess of the amine/alcohol (1.1-1.2 eq.)Using a slight excess of the nucleophile can help to ensure the complete consumption of the more valuable this compound.

Detailed Experimental Protocols

The following protocols provide a starting point for the synthesis of amides and esters using this compound. These should be adapted and optimized based on the specific substrate and scale of the reaction.

Protocol 1: Synthesis of N-Phenyl-4-ethoxybenzamide

This protocol details the reaction of this compound with aniline.

Materials:

  • This compound

  • Aniline

  • Dichloromethane (DCM)

  • 10% Aqueous Sodium Hydroxide (NaOH)

  • 1 M Hydrochloric Acid (HCl)

  • Saturated Aqueous Sodium Bicarbonate (NaHCO₃)

  • Brine (Saturated Aqueous NaCl)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Ethanol (for recrystallization)

Procedure:

  • Preparation of the Amine Solution: In a round-bottom flask equipped with a magnetic stir bar, dissolve aniline (1.0 equivalent) in dichloromethane.

  • Reaction Setup: Cool the amine solution to 0-5 °C in an ice bath.

  • Addition of Base and Acyl Chloride: While stirring vigorously, slowly and simultaneously add 10% aqueous sodium hydroxide solution (2.0-3.0 equivalents) and a solution of this compound (1.0-1.2 equivalents) in a minimal amount of dichloromethane. The this compound solution should be added dropwise over 30-60 minutes.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and continue stirring for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).[8]

  • Work-up: Transfer the reaction mixture to a separatory funnel. Separate the organic layer and wash it sequentially with 1 M HCl, water, saturated aqueous sodium bicarbonate solution, and finally with brine.[8]

  • Drying and Solvent Removal: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude N-phenyl-4-ethoxybenzamide can be purified by recrystallization from ethanol to yield a white solid.

Protocol 2: Synthesis of Benzyl 4-ethoxybenzoate

This protocol outlines the esterification of benzyl alcohol with this compound.

Materials:

  • This compound

  • Benzyl alcohol

  • Diethyl ether

  • 10% Aqueous Sodium Hydroxide (NaOH)

  • Brine (Saturated Aqueous NaCl)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Reaction Setup: In a flask equipped with a magnetic stir bar, combine benzyl alcohol (1.0 equivalent) and diethyl ether. Cool the mixture to 0-5 °C in an ice bath.

  • Addition of Base and Acyl Chloride: With vigorous stirring, add 10% aqueous sodium hydroxide solution (1.5 equivalents). Then, add this compound (1.1 equivalents) dropwise over 20-30 minutes.

  • Reaction Progression: Allow the reaction to stir at room temperature for 1-2 hours after the addition is complete. Monitor the disappearance of the starting materials by TLC.

  • Work-up: Transfer the mixture to a separatory funnel. Separate the organic layer and wash it twice with 10% aqueous NaOH and once with brine.

  • Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

  • Purification: The crude benzyl 4-ethoxybenzoate can be purified by column chromatography on silica gel if necessary.

Experimental Workflow Diagram:

Schotten_Baumann_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Dissolve_Nucleophile Dissolve Amine/Alcohol in Organic Solvent Cool Cool to 0-5 °C Dissolve_Nucleophile->Cool Add_Base_Acyl_Chloride Add Aqueous Base and This compound Cool->Add_Base_Acyl_Chloride Stir Stir at Room Temperature Add_Base_Acyl_Chloride->Stir Monitor Monitor by TLC Stir->Monitor Separate_Layers Separate Organic Layer Monitor->Separate_Layers Wash Wash with Acid/Base/Brine Separate_Layers->Wash Dry Dry over Na2SO4 Wash->Dry Evaporate Evaporate Solvent Dry->Evaporate Purify Purify (Recrystallization/ Chromatography) Evaporate->Purify

Caption: General experimental workflow for the Schotten-Baumann reaction.

Troubleshooting and Self-Validation

A successful protocol is one that anticipates and addresses potential issues. The primary side reaction of concern in the Schotten-Baumann reaction is the hydrolysis of this compound to 4-ethoxybenzoic acid.[7]

IssuePotential CauseRecommended Solution
Low Yield Hydrolysis of this compound: The acyl chloride is reacting with water instead of the intended nucleophile.Add the this compound solution slowly at low temperatures (0-5 °C) with vigorous stirring to favor the reaction with the nucleophile.[7]
Inefficient Mixing: Poor contact between the organic and aqueous phases.Use a high-speed mechanical stirrer or a large, efficient magnetic stir bar to ensure a large interfacial area.
Product Contaminated with 4-Ethoxybenzoic Acid Excessive Hydrolysis: As above.During work-up, wash the organic layer with a mild aqueous base like saturated sodium bicarbonate solution to remove the acidic byproduct.[7]
Incomplete Reaction Insufficient Reaction Time or Temperature: The reaction has not gone to completion.Allow the reaction to stir for a longer period at room temperature or gently warm the reaction mixture (e.g., to 40 °C) after the initial addition, while monitoring by TLC.

Conclusion

The Schotten-Baumann reaction remains a highly reliable and adaptable method for the synthesis of amides and esters from this compound. By understanding the mechanistic principles and carefully controlling the reaction conditions as outlined in these application notes, researchers and drug development professionals can efficiently synthesize a wide array of valuable 4-ethoxybenzamide and 4-ethoxybenzoate derivatives. The protocols and troubleshooting guides provided herein are intended to serve as a robust foundation for the successful application of this important transformation in the laboratory.

References

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Application Notes and Protocols: Synthesis of Amides using 4-Ethoxybenzoyl chloride and an Amine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Amide Bond

The amide bond is a cornerstone of organic chemistry and central to the pharmaceutical sciences. Its remarkable stability and capacity for hydrogen bonding are fundamental to the structure and function of peptides, proteins, and a vast array of synthetic drugs. The synthesis of N-substituted 4-ethoxybenzamides, the focus of this guide, generates compounds with a structural motif of considerable interest in medicinal chemistry. The 4-ethoxybenzoyl group can modulate the electronic and pharmacokinetic properties of a molecule, making it a valuable scaffold in the design and optimization of novel therapeutic agents. Derivatives of similar benzamides have been explored for a range of biological activities, including antimicrobial, antiviral, and anticancer properties.[1][2]

The most direct and efficient route to these amides is the acylation of a primary or secondary amine with 4-ethoxybenzoyl chloride.[][4] This reaction, often conducted under Schotten-Baumann conditions, provides a robust and versatile method for amide bond formation.[5]

Chemical Principle: Nucleophilic Acyl Substitution

The reaction between this compound and an amine is a classic example of nucleophilic acyl substitution.[6] The reaction proceeds via a two-stage addition-elimination mechanism.[7]

  • Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the amine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the this compound. This initial attack forms a tetrahedral intermediate.[6][7]

  • Elimination: The tetrahedral intermediate is unstable and collapses. The carbon-oxygen double bond is reformed, and the chloride ion, being a good leaving group, is expelled.[7]

  • Proton Transfer: A base, either a second equivalent of the amine or an added scavenger base like triethylamine or pyridine, removes a proton from the nitrogen atom, yielding the final amide product and the corresponding ammonium salt.[7][8]

The use of a base is crucial to neutralize the hydrogen chloride (HCl) generated during the reaction.[8] This prevents the protonation of the starting amine, which would render it non-nucleophilic and halt the reaction.[8]

Diagram: Reaction Mechanism

Caption: Nucleophilic acyl substitution mechanism for amide synthesis.

Materials and Reagents

Reagent/MaterialGradeSupplier (Example)Notes
This compound≥98%Sigma-AldrichMoisture sensitive. Handle under inert atmosphere.
Primary or Secondary Amine≥98%Acros OrganicsVaries based on desired product.
Triethylamine (TEA) or PyridineAnhydrousFisher ScientificActs as an HCl scavenger.
Dichloromethane (DCM)AnhydrousJ.T. BakerAprotic solvent. Other options include THF or diethyl ether.
1 M Hydrochloric Acid (HCl)ACS GradeVWRFor aqueous workup.
Saturated Sodium Bicarbonate (NaHCO₃)ACS GradeEMD MilliporeFor aqueous workup.
Brine (Saturated NaCl solution)ACS GradeLabChemFor aqueous workup.
Anhydrous Magnesium Sulfate (MgSO₄)AnhydrousAlfa AesarDrying agent.

Safety Precautions

This compound is corrosive and reacts violently with water.[9][10] It causes severe skin burns and eye damage.[10][11] Always handle this reagent in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[9] Ensure all glassware is dry before use. In case of contact, immediately flush the affected area with copious amounts of water and seek medical attention.[10]

Amines can be toxic and corrosive. Consult the specific Safety Data Sheet (SDS) for the amine being used.

Dichloromethane (DCM) is a volatile and potentially carcinogenic solvent. Handle in a fume hood.

Experimental Protocol: General Procedure for the Synthesis of N-Substituted 4-Ethoxybenzamides

This protocol is a general guideline and may require optimization based on the specific amine used.

1. Reaction Setup:

  • In a dry, round-bottom flask equipped with a magnetic stir bar, dissolve the amine (1.0 equivalent) and triethylamine (1.2 equivalents) in anhydrous dichloromethane (DCM).[1]

  • Cool the solution to 0 °C in an ice bath with continuous stirring.

2. Addition of Acyl Chloride:

  • Dissolve this compound (1.05 equivalents) in a minimal amount of anhydrous DCM.

  • Add the this compound solution dropwise to the cooled amine solution over a period of 15-30 minutes. The reaction is often exothermic, and slow addition helps to control the temperature.[][12]

3. Reaction Progression:

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature.

  • Continue stirring for an additional 1-4 hours.[1]

  • Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting amine is consumed.

4. Workup and Isolation:

  • Upon completion, quench the reaction by adding deionized water.

  • Transfer the mixture to a separatory funnel.

  • Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.[1] The acid wash removes excess amine and triethylamine, while the bicarbonate wash removes any unreacted this compound and any 4-ethoxybenzoic acid formed from hydrolysis.

  • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator.[1]

5. Purification:

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel.

Diagram: Experimental Workflow

Amide Synthesis Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Isolation cluster_purification Purification A Dissolve amine and base in anhydrous DCM B Cool solution to 0°C A->B D Dropwise addition of acyl chloride solution B->D C Prepare solution of this compound in DCM C->D E Warm to room temperature and stir for 1-4 hours D->E F Monitor reaction by TLC E->F G Quench with water F->G Reaction Complete H Sequential washes (HCl, NaHCO3, Brine) G->H I Dry organic layer (MgSO4) H->I J Concentrate in vacuo I->J K Recrystallization or Column Chromatography J->K L Characterize pure product K->L

Caption: Step-by-step experimental workflow for amide synthesis.

Characterization of N-Substituted 4-Ethoxybenzamides

The identity and purity of the synthesized amide should be confirmed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed information about the molecular structure.

  • Infrared (IR) Spectroscopy: Confirms the presence of the amide functional group (C=O stretch typically around 1630-1680 cm⁻¹ and N-H stretch for secondary amides around 3300 cm⁻¹).

  • Mass Spectrometry (MS): Determines the molecular weight of the product.

  • Melting Point: A sharp melting point range is indicative of a pure compound.

Troubleshooting

IssuePossible CauseSuggested Solution
Low Yield Incomplete reaction.Extend reaction time or gently heat the reaction mixture. Ensure the amine is sufficiently nucleophilic.
Hydrolysis of this compound.Use anhydrous solvents and reagents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
Loss of product during workup.Ensure proper pH during extractions. Minimize the number of transfer steps.
Impure Product Presence of starting materials.Optimize reaction time and stoichiometry. Improve the efficiency of the aqueous wash steps.
Formation of side products.Control the reaction temperature, especially during the addition of the acyl chloride.
Diacylation of primary amines.Use a slight excess of the amine or add the acyl chloride more slowly.

Conclusion

The synthesis of amides from this compound and amines is a fundamental and highly effective transformation in organic synthesis. By understanding the underlying nucleophilic acyl substitution mechanism and adhering to proper experimental techniques, researchers can reliably produce a wide range of N-substituted 4-ethoxybenzamides. Careful control of reaction conditions, particularly the exclusion of moisture and the use of a suitable base, is paramount for achieving high yields and purity. The protocols and insights provided in this guide serve as a comprehensive resource for scientists engaged in drug discovery and development, enabling the efficient synthesis of these valuable chemical entities.

References

  • Chemguide. (n.d.). Reaction between acyl chlorides and amines - addition / elimination. Retrieved from [Link]

  • Sparkl. (n.d.). Revision Notes - Production of Amides from Acyl Chlorides and Ammonia/Amines. Retrieved from [Link]

  • Fisher Scientific. (n.d.). Amide Synthesis. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Amide synthesis by acylation. Retrieved from [Link]

  • SciSpace. (2021, May 24). Kinetic study and modeling of the Schotten– Baumann synthesis of peroxyesters using phase. Retrieved from [Link]

  • SATHEE. (n.d.). Chemistry Schotten Baumann Reaction. Retrieved from [Link]

  • Wikipedia. (n.d.). Schotten–Baumann reaction. Retrieved from [Link]

  • BYJU'S. (2019, November 17). Schotten Baumann Reaction. Retrieved from [Link]

  • Cambridge University Press. (n.d.). Schotten-Baumann Reaction. Retrieved from [Link]

  • Bousfield, T. W., Pearce, K. P. R., et al. (2019). Synthesis of amides from acid chlorides and amines in the bio-based solvent Cyrene™. Green Chemistry. Retrieved from [Link]

  • Chemistry Education. (n.d.). Synthesis and analysis of amides. Retrieved from [Link]

  • Green Chemistry (RSC Publishing). (n.d.). Synthesis of amides from acid chlorides and amines in the bio-based solvent Cyrene™. Retrieved from [Link]

  • Kumar, K., et al. (2013). N'-[4-[(Substituted imino)methyl]benzylidene]-substituted benzohydrazides: synthesis, antimicrobial, antiviral, and anticancer evaluation, and QSAR studies. Monatshefte für Chemie - Chemical Monthly, 144(6), 825-849. Retrieved from [Link]

  • PubChem - NIH. (n.d.). p-Ethoxybenzamide. Retrieved from [Link]

  • ResearchGate. (2025, August 10). Synthesis and characterization of (E)-4-Amino-N'- (2,5-dimethoxybenzylidene)benzohydrazide. Retrieved from [Link]

  • Jahangirnagar University. (n.d.). Synthesis and Characterization of Some 4-Aryl Substituted Thiosemicarbazides, N-Alkyloxybenzaldehydes Containing. Retrieved from [Link]

  • MDPI. (n.d.). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. Retrieved from [Link]

Sources

Application Note & Protocol: Esterification of Phenols with 4-Ethoxybenzoyl Chloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Acylation of Phenols

The esterification of phenols is a cornerstone reaction in organic synthesis, with profound implications in the fields of medicinal chemistry, materials science, and the development of fine chemicals. Phenolic esters are not merely derivatives; they are often key intermediates or the final active molecules in pharmaceuticals, agrochemicals, and polymers.[1] Unlike alcohols, phenols exhibit reduced nucleophilicity due to the delocalization of the oxygen's lone pair of electrons into the aromatic ring, making their direct esterification with carboxylic acids slow and often impractical for preparative purposes.[2][3][4][5]

To overcome this reactivity hurdle, highly reactive acylating agents are employed. Among these, acyl chlorides stand out for their ability to readily acylate phenols, even those that are sterically hindered or electronically deactivated.[5][6] 4-Ethoxybenzoyl chloride, in particular, is a valuable reagent for introducing the 4-ethoxybenzoyl moiety, a structural motif found in various biologically active compounds. This guide provides an in-depth exploration of the reaction mechanism, a validated experimental protocol, and practical insights for the successful esterification of phenols using this compound, primarily through the robust and widely adopted Schotten-Baumann reaction conditions.[7][8][9]

Reaction Mechanism: The Schotten-Baumann Pathway

The esterification of phenols with this compound typically proceeds via the Schotten-Baumann reaction, a method that utilizes a base, often an aqueous solution of sodium hydroxide, to facilitate the acylation.[10][11] The mechanism involves a nucleophilic acyl substitution and can be dissected into the following key steps:

  • Activation of the Phenol : Phenol is weakly acidic. In the presence of a strong base like sodium hydroxide (NaOH), it is deprotonated to form a sodium phenoxide salt.[9][10] This conversion is critical as the resulting phenoxide ion is a significantly more potent nucleophile than the neutral phenol.[10][12]

  • Nucleophilic Attack : The highly nucleophilic phenoxide ion attacks the electrophilic carbonyl carbon of this compound. This leads to the formation of a transient tetrahedral intermediate.[8]

  • Collapse of the Intermediate and Ester Formation : The unstable tetrahedral intermediate rapidly collapses. The carbon-oxygen double bond is reformed, and the chloride ion, being an excellent leaving group, is expelled. This results in the formation of the desired phenyl 4-ethoxybenzoate ester.

  • Neutralization : The hydrochloric acid (HCl) byproduct generated during the reaction is immediately neutralized by the excess base present in the reaction medium, driving the equilibrium towards the product side.[10]

The overall reaction is efficient and generally proceeds to completion under mild conditions, such as at room temperature.[8]

Schotten_Baumann_Mechanism Figure 1: Mechanism of Phenol Esterification phenol Phenol (Ar-OH) step1 1. Deprotonation naoh NaOH acyl_chloride This compound step2 2. Nucleophilic Attack phenoxide Phenoxide Ion (Ar-O⁻) tetrahedral Tetrahedral Intermediate step3 3. Collapse & Chloride Expulsion ester Phenyl 4-Ethoxybenzoate (Ester) nacl NaCl + H₂O step1->phenoxide step2->tetrahedral step3->ester step3->nacl

Caption: Figure 1: Schotten-Baumann reaction mechanism.

Detailed Experimental Protocol

This protocol provides a reliable method for the synthesis of a phenolic ester, using phenol and this compound as model substrates. The principles can be adapted for various substituted phenols.

Safety Precautions:

  • This compound is a lachrymator and is moisture-sensitive. It should be handled exclusively in a well-ventilated fume hood.[13] It reacts with water to form hydrochloric acid.[13]

  • Phenol is toxic and corrosive and can cause severe skin burns. [14] Always wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • Sodium hydroxide is corrosive. Handle with care.

  • Organic solvents like dichloromethane are volatile and should be handled in a fume hood.

Materials and Reagents:

  • Phenol (or substituted phenol)

  • This compound

  • Sodium Hydroxide (NaOH), 5-10% aqueous solution

  • Dichloromethane (DCM) or Diethyl Ether

  • Hydrochloric Acid (HCl), 5% aqueous solution

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Saturated Sodium Chloride (Brine) solution

  • Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

  • Recrystallization solvent (e.g., ethanol, hexane/ethyl acetate mixture)[15]

  • Deionized Water

Equipment:

  • Erlenmeyer flask or round-bottom flask

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Beakers and graduated cylinders

  • Büchner funnel and filter paper

  • Rotary evaporator

  • Melting point apparatus and/or TLC plates for analysis

Procedure:

  • Preparation of the Phenoxide Solution:

    • In a 100 mL Erlenmeyer flask, dissolve 1.0 g of phenol in 20 mL of 10% aqueous sodium hydroxide solution.

    • Stir the mixture at room temperature until the phenol is completely dissolved. The solution may warm slightly. If necessary, cool the flask in an ice-water bath.

  • Acylation Reaction:

    • While stirring the phenoxide solution vigorously, add 1.85 g (1.0 equivalent) of this compound dropwise or in small portions over 5-10 minutes.

    • After the addition is complete, securely stopper the flask and continue to shake or stir vigorously for 15-20 minutes.[14] A white solid precipitate of the ester product should form.

    • Check the pH of the solution to ensure it remains alkaline; if not, add a small amount of NaOH solution.[14] The reaction is complete when the characteristic pungent smell of the acyl chloride is no longer detectable.[11]

  • Work-up and Isolation:

    • Collect the solid product by vacuum filtration using a Büchner funnel.

    • Wash the crude product thoroughly with copious amounts of cold water to remove any unreacted phenoxide and inorganic salts.[14]

    • Next, wash the solid with a small amount of cold 5% HCl solution to neutralize any remaining NaOH, followed by another wash with cold water.

    • Alternative (if product is oily or does not precipitate): Transfer the reaction mixture to a separatory funnel. Add 25 mL of dichloromethane and shake. Separate the organic layer. Wash the organic layer successively with 20 mL of water, 20 mL of 5% NaOH solution (to remove unreacted phenol), 20 mL of saturated NaHCO₃ solution, and finally 20 mL of brine.[16]

  • Drying and Solvent Removal (for extraction work-up):

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

    • Filter to remove the drying agent.

    • Remove the solvent using a rotary evaporator to yield the crude ester.

  • Purification:

    • The most common method for purifying solid esters is recrystallization.[17]

    • Dissolve the crude solid product in a minimum amount of a suitable hot solvent, such as ethanol or an ethyl acetate/hexane mixture.[14][15]

    • Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

    • Collect the purified crystals by vacuum filtration, wash with a small amount of the cold recrystallization solvent, and dry in a vacuum oven.

  • Characterization:

    • Determine the melting point of the purified product and compare it to the literature value.

    • Assess purity using Thin Layer Chromatography (TLC).

    • Confirm the structure using spectroscopic methods such as IR, ¹H NMR, and ¹³C NMR.

Workflow Figure 2: Experimental Workflow A 1. Dissolve Phenol in aq. NaOH B 2. Add this compound (Vigorous Stirring, 15-20 min) A->B Formation of Phenoxide C 3. Isolate Crude Product (Filtration or Extraction) B->C Ester Precipitation D 4. Wash Product (Water, dilute Acid/Base) C->D Removal of Impurities E 5. Purify by Recrystallization D->E Crude Ester F 6. Dry & Characterize (TLC, MP, NMR, IR) E->F Pure Crystals

Sources

Application Notes and Protocols: 4-Ethoxybenzoyl Chloride for Amine Protection

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

In the landscape of multi-step organic synthesis, particularly within pharmaceutical and materials science, the strategic protection of reactive functional groups is a cornerstone of success.[1][2][3] Amines, with their inherent nucleophilicity and basicity, often require temporary masking to prevent unwanted side reactions.[4][5] This document provides a comprehensive guide to the use of 4-ethoxybenzoyl chloride as a robust and reliable reagent for the protection of primary and secondary amines. The resulting N-(4-ethoxybenzoyl) amide offers significant stability across a range of chemical environments, providing a valuable orthogonal protecting group strategy. We present the underlying chemical principles, detailed experimental protocols for protection and deprotection, and critical safety information for researchers, scientists, and drug development professionals.

Introduction: The Rationale for the 4-Ethoxybenzoyl (EtOBz) Protecting Group

A protecting group is a molecular "scaffold" that is temporarily introduced to mask a reactive functional group, allowing chemical transformations to be performed selectively at other positions in a complex molecule.[3] An ideal protecting group should be easy to introduce and remove in high yields, stable to a wide variety of reaction conditions, and should not interfere with other synthetic steps.[6]

The 4-ethoxybenzoyl (EtOBz) group, installed via this compound, serves as an excellent choice for amine protection when high stability is required. Unlike more labile groups such as tert-butoxycarbonyl (Boc) or 9-fluorenylmethoxycarbonyl (Fmoc), the EtOBz-protected amide bond is exceptionally resilient to acidic conditions and many reductive environments, making it a valuable tool in complex synthetic sequences where other protecting groups might fail.

Key Advantages:

  • High Stability: Resistant to strongly acidic conditions that would cleave Boc groups.

  • Orthogonality: Its removal requires harsh hydrolytic conditions (strong acid or base with heat), which are orthogonal to the deprotection methods for many other common protecting groups like Cbz (hydrogenolysis) and Fmoc (base-mediated).[7][8][9]

  • Cost-Effectiveness: The reagent is readily available and economical.

  • Crystallinity: The benzoyl moiety can enhance the crystallinity of intermediates, often simplifying purification by recrystallization.[2]

Reagent Properties and Safe Handling

Before proceeding with any experimental work, it is crucial to understand the properties and hazards of this compound.

PropertyValue
Chemical Name This compound
CAS Number 16331-46-7[10]
Molecular Formula C₉H₉ClO₂[10]
Molecular Weight 184.62 g/mol
Appearance Solid
Boiling Point 142-145 °C at 20 mmHg

Safety Information: this compound is a corrosive substance that causes severe skin burns and eye damage.[10][11] It reacts with water, including moisture in the air, to release hydrogen chloride (HCl) gas, which is a respiratory irritant.

  • Personal Protective Equipment (PPE): Always handle this reagent inside a certified chemical fume hood. Wear appropriate PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and splash-proof safety goggles with a face shield.[11][12]

  • Handling: Keep the container tightly closed and store in a cool, dry, well-ventilated area, away from moisture and incompatible materials like bases, alcohols, and strong oxidizing agents.[11]

  • First Aid: In case of skin contact, immediately remove contaminated clothing and rinse the affected area with copious amounts of water for at least 15 minutes. For eye contact, flush with water for at least 15 minutes and seek immediate medical attention.[11] If inhaled, move to fresh air and seek medical attention.[11]

Mechanism of Protection: N-Acylation

The protection of an amine with this compound is a classic nucleophilic acyl substitution reaction. The lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic carbonyl carbon of the acyl chloride. This is followed by the collapse of the tetrahedral intermediate and the expulsion of the chloride leaving group. A non-nucleophilic base, such as triethylamine (TEA) or pyridine, is typically added to neutralize the hydrogen chloride byproduct, driving the reaction to completion.[13]

Caption: Mechanism of amine protection.

Experimental Protocol: Amine Protection

This protocol describes a general procedure for the protection of a primary or secondary amine.

Protection Workflow A 1. Dissolve Amine & Base in Anhydrous Solvent B 2. Cool to 0 °C (Ice Bath) A->B C 3. Add this compound Solution Dropwise B->C D 4. Warm to RT & Stir (Monitor by TLC) C->D E 5. Aqueous Work-up (Wash with H₂O, brine) D->E F 6. Dry, Filter & Concentrate E->F G 7. Purify (Recrystallization or Chromatography) F->G H Protected Amide Product G->H

Caption: General workflow for amine protection.

Materials:

  • Primary or secondary amine (1.0 eq)

  • This compound (1.05 - 1.2 eq)

  • Anhydrous aprotic solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF))

  • Tertiary amine base (e.g., Triethylamine (TEA), Pyridine) (1.2 - 1.5 eq)

  • Deionized water

  • Brine (saturated aq. NaCl)

  • Anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄)

Equipment:

  • Round-bottom flask with magnetic stir bar

  • Dropping funnel

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask, dissolve the amine (1.0 eq) and the base (e.g., TEA, 1.2 eq) in an appropriate volume of anhydrous solvent (e.g., DCM).[13]

  • Cooling: Cool the solution to 0 °C using an ice bath, with continuous stirring.

  • Reagent Addition: Dissolve this compound (1.1 eq) in a minimal amount of the same anhydrous solvent and transfer it to a dropping funnel. Add the this compound solution dropwise to the cooled amine solution over 20-30 minutes. Maintain vigorous stirring.[13]

  • Reaction: Once the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for 2-6 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, transfer the mixture to a separatory funnel. Wash the organic layer sequentially with deionized water, a mild acid (e.g., 1M HCl, to remove excess base), saturated sodium bicarbonate solution (to remove any hydrolyzed acid chloride), and finally, brine.

  • Isolation: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent using a rotary evaporator.

  • Purification: The crude product can typically be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel.

Stability and Orthogonal Comparison

The strategic advantage of the EtOBz group lies in its unique stability profile compared to other widely used amine protecting groups.

Protecting GroupReagentAbbreviationStable ToLabile To (Deprotection)
4-Ethoxybenzoyl This compoundEtOBz Strong Acid, H₂/PdStrong Base or Acid + Heat
tert-ButoxycarbonylDi-tert-butyl dicarbonateBoc Base, H₂/Pd[9]Strong Acid (e.g., TFA, HCl)[7][14]
BenzyloxycarbonylBenzyl chloroformateCbz Acid, Base[8]Catalytic Hydrogenation (H₂/Pd)[7]
9-FluorenylmethyloxycarbonylFmoc-ClFmoc Acid, H₂/PdBase (e.g., Piperidine)[7][9]

This orthogonality allows for the selective deprotection of other functional groups in the presence of an EtOBz-protected amine, a critical feature in the synthesis of complex molecules.

Deprotection: Cleavage of the Amide Bond

The removal of the 4-ethoxybenzoyl group requires forcing conditions to hydrolyze the highly stable amide bond. This is typically achieved by refluxing in a strong aqueous acid or base.

Caption: Deprotection via amide hydrolysis.

Experimental Protocol: Deprotection

Protocol 7.1: Acidic Hydrolysis

Materials:

  • N-(4-ethoxybenzoyl) protected amine (1.0 eq)

  • Concentrated Hydrochloric Acid (HCl) or Sulfuric Acid (H₂SO₄)

  • Water

  • Base for neutralization (e.g., NaOH solution)

Procedure:

  • Setup: Suspend or dissolve the protected amine in a mixture of concentrated acid and water (e.g., 6M HCl).

  • Reaction: Heat the mixture to reflux (typically 80-110 °C) and maintain for 12-48 hours. Monitor the reaction by TLC until the starting material is consumed.

  • Work-up: Cool the reaction mixture to room temperature and then to 0 °C in an ice bath. Carefully neutralize the mixture by the slow addition of a concentrated base solution (e.g., 6M NaOH) until the pH is basic.

  • Isolation: Extract the liberated amine with an appropriate organic solvent (e.g., ethyl acetate, DCM).

  • Purification: Wash the combined organic extracts with brine, dry over an anhydrous drying agent, filter, and concentrate. The crude amine can be further purified by distillation, recrystallization, or chromatography.

Protocol 7.2: Basic Hydrolysis

Materials:

  • N-(4-ethoxybenzoyl) protected amine (1.0 eq)

  • Strong base (e.g., NaOH, KOH)

  • Solvent (e.g., Water, Ethanol/Water mixture)

Procedure:

  • Setup: Dissolve the protected amine in a solution of the strong base in water or an alcohol/water mixture (e.g., 6M NaOH).

  • Reaction: Heat the mixture to reflux for 12-48 hours, monitoring by TLC.

  • Work-up: Cool the mixture to room temperature.

  • Isolation: Extract the product amine with an organic solvent. The byproduct, sodium 4-ethoxybenzoate, will remain in the aqueous layer.

  • Purification: Wash, dry, and concentrate the organic extracts as described above to yield the deprotected amine.

Characterization of 4-Ethoxybenzamides

Successful protection can be confirmed using standard analytical techniques.

  • ¹H NMR: Expect to see characteristic aromatic proton signals for the 4-ethoxybenzoyl group, along with an ethyl quartet and triplet. The N-H proton of the amide will appear as a broad singlet.

  • ¹³C NMR: The spectrum will show a characteristic carbonyl carbon signal around 165-170 ppm.[15]

  • IR Spectroscopy: A strong carbonyl (C=O) stretch will be present around 1630-1680 cm⁻¹, and an N-H stretch will be visible around 3300 cm⁻¹.

  • Mass Spectrometry: The molecular ion peak corresponding to the mass of the protected amine should be observed.

References

  • Beilstein Journal of Organic Chemistry. (2018). An amine protecting group deprotectable under nearly neutral oxidative conditions. Retrieved from [Link]

  • ResearchGate. (n.d.). Quantum chemical determination of molecular geometries and spectral investigation of 4-ethoxy-2, 3-difluoro benzamide. Retrieved from [Link]

  • Fisher Scientific. (n.d.). Amine Protection / Deprotection. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). p-Ethoxybenzamide. PubChem Compound Database. Retrieved from [Link]

  • Master Organic Chemistry. (n.d.). Amine Protection and Deprotection. Retrieved from [Link]

  • Evans, D. A. (n.d.). Protecting Groups. Harvard University. Retrieved from [Link]

  • Kocienski, P. J. (1998). Protecting groups. Journal of the Chemical Society, Perkin Transactions 1.
  • Organic Chemistry Portal. (n.d.). Protecting Groups - Stability. Retrieved from [Link]

  • National Institutes of Health. (2012). Preparation and Applications of 4-Methoxybenzyl Esters in Organic Synthesis. PMC. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Protective Groups. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Retrieved from [Link]

  • Labinsights. (2023). Benefits of Protecting Groups in Organic Synthesis. Retrieved from [Link]

  • Clark, J. (n.d.). The reaction of acyl chlorides with ammonia and primary amines. Chemguide. Retrieved from [Link]

  • ResearchGate. (n.d.). Spectroscopic characterization of 4-[2-(5-Ethylpyridin-2-yl)ethoxy]benzaldehyde oxime and investigation of its reactive properties by DFT calculations and molecular dynamics simulations. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). Synthesis of Amines. Retrieved from [Link]

  • National Institutes of Health. (2021). The ethoxycarbonyl group as both activating and protective group in N-acyl-Pictet–Spengler reactions using methoxystyrenes. PMC. Retrieved from [Link]

  • Al-Mustansiriyah University. (2021). Amines: Synthesis and Reactions. Retrieved from [Link]

  • Chad's Prep. (2021). 22.3 Synthesis of Amines | Organic Chemistry. YouTube. Retrieved from [Link]

  • Greene, T. W., & Wuts, P. G. M. (2007). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons.
  • National Institutes of Health. (2024). Sustainable Approaches for the Protection and Deprotection of Functional Groups. Retrieved from [Link]

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Purification of 4-Ethoxybenzoyl chloride derivatives by column chromatography

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Chromatographic Purification of 4-Ethoxybenzoyl Chloride and Its Derivatives

Abstract

This application note provides a comprehensive, experience-driven guide to the purification of this compound and its derivatives using silica gel column chromatography. These compounds are valuable intermediates in pharmaceutical and materials science, but their inherent reactivity and moisture sensitivity present unique purification challenges. This document moves beyond a simple protocol, delving into the causal relationships behind methodological choices, from eluent selection to sample loading techniques. It is designed to empower researchers, scientists, and drug development professionals to troubleshoot and optimize separations, ensuring the high purity required for subsequent synthetic steps and final applications.

The Challenge: Purifying Reactive Acyl Chlorides

This compound and its analogues are characterized by a highly electrophilic acyl chloride functional group. This reactivity is essential for their role as acylating agents but also makes them highly susceptible to degradation. The primary challenge in their purification is preventing hydrolysis, as even trace amounts of water will convert the acyl chloride to the corresponding, and often chromatographically similar, 4-ethoxybenzoic acid.[1][2]

The choice of a purification technique must therefore account for this instability. While distillation can be effective for the parent compound, derivatives are often non-volatile or thermally labile. Column chromatography on silica gel is the most common and versatile method, but it is not without its pitfalls. Silica gel is a polar, slightly acidic stationary phase with surface silanol groups that are weakly nucleophilic and can hold adsorbed water.[3] This environment can catalyze the degradation of sensitive compounds. Success, therefore, hinges on a carefully controlled, anhydrous technique.[1][4]

The Foundation of Success: Method Development with TLC

Before attempting a large-scale column separation, it is imperative to develop an effective solvent system using Thin-Layer Chromatography (TLC). This analytical step is the cornerstone of a self-validating protocol; it provides a rapid, low-cost preview of the separation, saving significant time and material.[3][5][6]

The goal is to find a mobile phase composition that provides a target Retention Factor (Rf) of approximately 0.20-0.35 for the desired this compound derivative.[7]

  • An Rf value in this range indicates that the compound has a sufficient affinity for both the stationary and mobile phases, allowing for effective separation from both less polar impurities (which will have a higher Rf) and more polar impurities like the hydrolyzed carboxylic acid (which will have a lower Rf or remain at the baseline).

  • If Rf is too high (>0.4): The compound spends too much time in the mobile phase, leading to rapid elution and poor separation from less polar impurities. The polarity of the eluent must be decreased.

  • If Rf is too low (<0.2): The compound is too strongly adsorbed to the silica gel. This can lead to broad peaks (tailing) and may require an excessively large volume of solvent to elute, increasing the risk of on-column degradation. The polarity of the eluent must be increased.

Protocol: TLC Analysis for Eluent System Optimization
  • Preparation: In a fume hood, add a small amount (5-10 mL) of a pre-selected solvent system (e.g., 9:1 Hexane:Ethyl Acetate) to a developing chamber with a filter paper wick. Close the chamber and allow it to saturate for at least 5-10 minutes.

  • Spotting: Dissolve a small amount of the crude reaction mixture in a volatile solvent (e.g., dichloromethane). Using a capillary tube, carefully spot the solution onto the baseline of a silica gel TLC plate.

  • Development: Place the spotted TLC plate into the saturated chamber and close the lid. Allow the solvent front to travel up the plate until it is about 1 cm from the top.

  • Visualization: Remove the plate and immediately mark the solvent front with a pencil. After the plate has dried, visualize the spots. The most common non-destructive method is UV light (254 nm), under which aromatic compounds appear as dark spots.[8] For further visualization, chemical stains like potassium permanganate can be used, which react with oxidizable groups.[8][9]

  • Iteration: Calculate the Rf value for the product spot. Adjust the mobile phase polarity as needed (see Table 1) and repeat the TLC analysis until the target Rf is achieved.

Table 1: Common Eluent Systems for Moderately Polar Compounds
Solvent SystemRelative PolarityNotes and Rationale
Hexane / Ethyl Acetate Low to MediumA versatile and common starting point. The ester group in ethyl acetate provides moderate polarity to move compounds down the column. Ratios from 19:1 to 4:1 are typical.[6][7]
Hexane / Dichloromethane (DCM) Low to MediumOffers different selectivity compared to ethyl acetate. Useful if separation is poor in acetate-based systems. Ensure DCM is anhydrous.
Hexane / Diethyl Ether Low to MediumDiethyl ether is slightly more polar than DCM and is more volatile, making it easier to remove from fractions. It can also form peroxides, so fresh, inhibitor-free ether is recommended.[7]

Core Protocol: Flash Column Chromatography Purification

This protocol details the purification using flash chromatography, where gentle air pressure is used to accelerate solvent flow, significantly reducing purification time and minimizing on-column degradation.[10]

Logical Workflow for Purification

G cluster_prep Preparation & Method Development cluster_column Column Chromatography cluster_analysis Analysis & Isolation Crude Crude Reaction Mixture TLC TLC Analysis to Find Optimal Eluent (Rf ≈ 0.2-0.35) Crude->TLC Iterative Process Pack Pack Silica Gel Column TLC->Pack Load Sample Loading (Wet or Dry) Pack->Load Elute Elute with Optimal Solvent Load->Elute Collect Collect Fractions Elute->Collect Analyze Analyze Fractions by TLC Collect->Analyze Combine Combine Pure Fractions Analyze->Combine Evap Evaporate Solvent Combine->Evap Pure Pure Product Evap->Pure

Caption: Workflow for purification of this compound derivatives.

Materials and Reagents
  • Crude this compound derivative

  • Silica gel (flash grade, e.g., 230-400 mesh)

  • Anhydrous solvents (Hexane, Ethyl Acetate, Dichloromethane) determined from TLC analysis

  • Glass chromatography column with stopcock

  • Sand (acid-washed)

  • Collection vessels (test tubes or flasks)

  • TLC plates, chamber, and UV lamp

  • Pressurized air or nitrogen source with regulator

Step-by-Step Methodology
  • Column Preparation (Slurry Packing):

    • Rationale: Slurry packing is superior to dry packing as it minimizes the inclusion of air bubbles and cracks in the stationary phase, which would otherwise lead to poor separation.[3]

    • Place a small plug of cotton or glass wool at the bottom of the column and add a ~1 cm layer of sand.

    • In a beaker, mix the required amount of silica gel (typically 30-50 times the weight of the crude sample) with the initial, least polar eluent to form a free-flowing slurry.

    • With the column stopcock closed, pour the slurry into the column. Use additional eluent to rinse all silica into the column.

    • Open the stopcock to drain some solvent while gently tapping the side of the column to ensure even packing. The silica should settle into a stable bed.

    • Add a protective layer of sand (~1 cm) on top of the silica bed. Drain the solvent until the level is just at the top of the sand layer. Never let the column run dry.

  • Sample Preparation and Loading:

    • Decision Point: The choice between wet and dry loading depends on the sample's solubility in the eluent.

    G Start Crude Product Decision Is sample soluble in a minimal amount of eluent? Start->Decision Wet Wet Loading: Dissolve in minimal eluent. Carefully pipette onto column. Decision->Wet Yes Dry Dry Loading: Adsorb onto silica gel. Evaporate to a dry powder. Carefully add to column. Decision->Dry No

    Caption: Decision logic for selecting the sample loading method.

    • Wet Loading (Preferred): Dissolve the crude product in the minimum amount of the eluent (or a slightly more polar solvent like DCM if necessary). Using a pipette, carefully add the solution to the top of the column, allowing it to absorb into the sand/silica bed.

    • Dry Loading: If the sample is not soluble in the initial eluent, dissolve it in a volatile solvent (e.g., DCM), add a small amount of silica gel, and evaporate the solvent to obtain a dry, free-flowing powder.[7] Carefully add this powder to the top of the column.

  • Elution and Fraction Collection:

    • Once the sample is loaded, carefully add the eluent to fill the column.

    • Apply gentle, controlled pressure from an air or nitrogen line to the top of the column to achieve a steady flow rate (e.g., 5-10 cm/min drop in solvent level).[10]

    • Begin collecting fractions immediately. The size of the fractions should be appropriate for the column size (e.g., 10-20 mL fractions for a medium-sized column).

    • If a gradient elution is required (as determined by complex TLC results), start with the low-polarity solvent and gradually introduce the more polar solvent.

  • Fraction Analysis and Product Isolation:

    • Systematically analyze the collected fractions by TLC to identify which ones contain the pure product.

    • Pool the fractions that show a single spot corresponding to the pure product Rf.

    • Combine the pure fractions in a round-bottom flask and remove the solvent using a rotary evaporator.

Troubleshooting Common Issues

Even with a well-developed protocol, problems can arise. The following table provides guidance on common challenges and their solutions.

Table 2: Chromatography Troubleshooting Guide
ProblemPotential Cause(s)Recommended Solution(s)
No Separation / Co-elution - Incorrect eluent system (polarity is too high or too low).- Column was overloaded with too much sample.- Re-optimize the eluent system with TLC, possibly trying a different solvent combination (e.g., Hex/DCM instead of Hex/EtOAc).[5]- Use a larger column or reduce the amount of sample.
Streaking / Peak Tailing - Sample is too polar for the chosen eluent and is interacting too strongly with the silica.- The compound is degrading on the column.- The column was packed improperly.- Increase eluent polarity slightly.[11]- Consider using a less acidic stationary phase like neutral alumina (requires re-developing the method with TLC).- Ensure the column is packed homogeneously without cracks or channels.
Product is not Eluting - Eluent polarity is far too low.- The product has decomposed or reacted on the silica gel.- Gradually increase the polarity of the mobile phase (gradient elution).- Minimize time on the column by using flash chromatography. Work quickly and use completely anhydrous solvents.
Low Recovery - Irreversible adsorption to the silica gel.- Product is volatile and was lost during solvent evaporation.- If tailing was observed, some product may be left on the column. Try flushing with a highly polar solvent.- Use caution during rotary evaporation; avoid high temperatures and excessive vacuum.[12]

Conclusion

The successful purification of this compound derivatives by column chromatography is an exercise in precision and careful technique. The high reactivity of the acyl chloride group necessitates a protocol grounded in anhydrous conditions and validated by preliminary TLC analysis. By understanding the causal principles behind eluent selection, proper column packing, and sample loading, researchers can effectively mitigate the primary risks of hydrolysis and on-column degradation. This application note provides the foundational knowledge and actionable protocols to consistently achieve the high levels of purity essential for advancing research and development in the chemical and pharmaceutical sciences.

References

  • PrepChem. Synthesis of 4-ethoxybenzyl chloride. Available at: [Link]

  • ResearchGate. What is the basic principle for selecting mobile phase in preparative column chromatography? Available at: [Link]

  • University of Calgary. Column chromatography. Available at: [Link]

  • Centers for Disease Control and Prevention. BENZYL CHLORIDE. Available at: [Link]

  • ALWSCI. Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks. Available at: [Link]

  • Journal of Gas Chromatography. Separation and Collection of Acyl Halides by Gas Chromatography. Available at: [Link]

  • LCGC International. Chromatographic Isolation of Sensitive Compounds: Challenges and Solutions. Available at: [Link]

  • Phenomenex. Troubleshooting Guide. Available at: [Link]

  • YouTube. How to Select the Right Mobile Phase, Column, Chromatographic Parameters & Detector in HPLC. Available at: [Link]

  • LCGC International. Modern Trends and Best Practices in Mobile-Phase Selection in Reversed-Phase Chromatography. Available at: [Link]

  • Analytical Chemistry. Gas chromatographic analysis of C2-C16 acyl chlorides as the 2-butanol esters. Available at: [Link]

  • The Royal Society of Chemistry. Electronic Supplementary Information. Available at: [Link]

  • Journal of Chromatographic Science. Gas Chromatography of Acid Chlorides. Available at: [Link]

  • LookChem. this compound. Available at: [Link]

  • Reddit. Column chromatography of carboxylic acids? Available at: [Link]

  • PubChem. Benzoyl chloride. Available at: [Link]

  • Organic Syntheses. Synthesis of Phenols from Benzoic Acids. Available at: [Link]

  • Chemistry LibreTexts. Preparation of Acyl Chlorides. Available at: [Link]

  • Penta chemicals. Benzoyl chloride. Available at: [Link]

  • JSM Central. Chromatographic Techniques Used in the Bioguided Isolation of Bioactive Compounds from Natural Products. Available at: [Link]

  • HALO Columns. LC Chromatography Troubleshooting Guide. Available at: [Link]

  • LCGC International. Advances in Chromatographic Techniques for the Extraction and Characterization of Plant-Based Bioactive Compounds. Available at: [Link]

  • MDPI. Studies on the Synthesis, Physical Properties, and Stability of Benzyl Ethers as Potential Heat Transfer Fluids. Available at: [Link]

  • Organic Syntheses. Purification of Organic Compounds by Flash Column Chromatography. Available at: [Link]

  • Carl ROTH. Safety Data Sheet: Benzoyl chloride. Available at: [Link]

  • YouTube. Air/Moisture Sensitive Filtrations. Available at: [Link]

  • PubMed Central. Chromatography-Free Purification Strategies for Large Biological Macromolecular Complexes Involving Fractionated PEG Precipitation and Density Gradients. Available at: [Link]

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  • EPFL. TLC Visualization Reagents. Available at: [Link]

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Application Notes & Protocols: Experimental Setups for Reactions Involving 4-Ethoxybenzoyl Chloride

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

4-Ethoxybenzoyl chloride is a pivotal acylating agent in synthetic organic chemistry, valued for its ability to introduce the 4-ethoxybenzoyl moiety into a wide range of molecules. This functional group is a common feature in pharmacologically active compounds and advanced materials. This guide provides a comprehensive overview of the essential experimental setups, detailed protocols, and underlying chemical principles for key reactions involving this compound. It is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile reagent in their synthetic endeavors. The protocols herein emphasize safety, reproducibility, and rigorous analytical monitoring to ensure validated and successful outcomes.

Physicochemical Properties and Safety Imperatives

This compound is a reactive compound that demands careful handling. Its reactivity is primarily dictated by the electrophilic carbonyl carbon of the acyl chloride group. It is highly susceptible to hydrolysis and reacts exothermically with nucleophiles.

Table 1: Physicochemical Data for this compound

PropertyValueSource
Molecular Formula C₉H₉ClO₂PubChem[1]
Molecular Weight 184.62 g/mol PubChem[1]
CAS Number 16331-46-7PubChem[1]
Appearance Not specified, but analogs are amber solids/liquids-
Boiling Point ~550.70 K (277.55 °C)Cheméo (Joback Calculated)[2]
Melting Point ~332.21 K (59.06 °C)Cheméo (Joback Calculated)[2]
Density ~1.260 g/mL (for methoxy analog)Sigma-Aldrich
Reactivity Reacts exothermically with water, alcohols, amines, and bases.[3][4][5]-
Critical Safety and Handling Protocols

Due to its corrosive and water-reactive nature, strict safety protocols are mandatory.[1][6]

  • Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety goggles, a face shield, and a lab coat. All manipulations should be performed within a certified chemical fume hood.[7][8][9]

  • Handling: Use only flame-dried glassware under an inert atmosphere (e.g., Nitrogen or Argon) to prevent hydrolysis from atmospheric moisture. Handle and open containers with care, as pressure may build up internally due to slow decomposition, especially if exposed to moisture or heat.[4][6]

  • Storage: Store in a cool, dry, well-ventilated area away from water, alcohols, and strong bases.[4][6] The container must be tightly sealed. Storage in a refrigerator is recommended.[6]

  • Spill & Disposal: In case of a spill, absorb with an inert, dry material (e.g., sand or vermiculite) and place in a suitable container for disposal. Do not use water to clean up spills.[9] Dispose of waste material in accordance with local, state, and federal regulations.

Core Synthetic Applications: Protocols and Mechanistic Rationale

This compound is primarily used for acylation reactions, forming stable amide and ester linkages, or for Friedel-Crafts reactions to create new carbon-carbon bonds.

logical_relationships cluster_reactions Key Synthetic Transformations reagent This compound amine Amine (R-NH₂) reagent->amine + Base alcohol Alcohol/Phenol (R-OH) reagent->alcohol + Base arene Arene (Ar-H) reagent->arene + Lewis Acid (e.g., AlCl₃) amide Amide Formation amine->amide Nucleophilic Acyl Substitution ester Ester Formation alcohol->ester Nucleophilic Acyl Substitution fc Friedel-Crafts Acylation arene->fc Electrophilic Aromatic Substitution

Key reaction pathways for this compound.
Protocol 1: Amide Bond Formation via Acylation of Amines

This reaction proceeds via a nucleophilic acyl substitution mechanism. It is a robust method for synthesizing N-substituted 4-ethoxybenzamides, which are prevalent scaffolds in medicinal chemistry.[10] The use of a base is critical to neutralize the hydrochloric acid byproduct, which would otherwise protonate and deactivate the starting amine.

Step-by-Step Protocol:

  • Setup: In a flame-dried, round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, dissolve the primary or secondary amine (1.0 equivalent) and a suitable base (e.g., triethylamine or pyridine, 1.2-1.5 equivalents) in an anhydrous aprotic solvent (e.g., Dichloromethane (DCM) or Tetrahydrofuran (THF)).[10]

  • Cooling: Cool the solution to 0 °C using an ice-water bath. This is crucial to control the exothermic nature of the reaction and minimize side reactions.

  • Reagent Addition: In a separate flask, dissolve this compound (1.05 equivalents) in a minimal amount of the same anhydrous solvent. Transfer this solution to a dropping funnel.

  • Reaction: Add the this compound solution dropwise to the cooled, stirring amine solution over 15-30 minutes.[10] A precipitate (triethylammonium chloride, if using triethylamine) may form.

  • Completion: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for an additional 1-4 hours, monitoring the reaction's progress via Thin-Layer Chromatography (TLC).[10]

  • Workup: Upon completion, quench the reaction by adding deionized water. Transfer the mixture to a separatory funnel.

  • Purification: Wash the organic layer sequentially with 1 M HCl (to remove excess amine and base), saturated NaHCO₃ solution (to remove any 4-ethoxybenzoic acid from hydrolysis), and finally with brine.[10] Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate the solvent under reduced pressure. The crude product can be further purified by recrystallization or column chromatography.

Table 2: Representative Amide Synthesis Parameters

AmineBaseSolventTime (h)Typical Yield
AnilineTriethylamineDCM2>90%
BenzylamineTriethylamineDCM2>95%
MorpholinePyridineTHF3>90%
Protocol 2: Ester Formation via Acylation of Alcohols

Similar to amide synthesis, ester formation is a nucleophilic acyl substitution. For less nucleophilic alcohols, particularly phenols, the reaction is often catalyzed by a base. For simple alcohols, Fischer esterification using the parent carboxylic acid is an alternative, but the acyl chloride route is faster and generally irreversible.[11][12]

Step-by-Step Protocol:

  • Setup: To a flame-dried flask under an inert atmosphere, add the alcohol or phenol (1.0 equivalent), an anhydrous solvent (e.g., DCM or THF), and a base (e.g., pyridine or triethylamine, 1.2 equivalents).

  • Cooling: Cool the mixture to 0 °C in an ice-water bath.

  • Reagent Addition: Slowly add this compound (1.1 equivalents) dissolved in the same anhydrous solvent.

  • Reaction: Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for 2-16 hours. Monitor progress by TLC.

  • Workup & Purification: Follow the same workup and purification procedure as described for amide synthesis (Protocol 2.1, steps 6-7).

Protocol 3: Friedel-Crafts Acylation

The Friedel-Crafts acylation is a powerful method for forming a C-C bond between an aromatic ring and an acyl group, producing aryl ketones.[13] The reaction requires a Lewis acid catalyst, such as aluminum chloride (AlCl₃), to generate a highly electrophilic acylium ion.[14][15]

Causality: A stoichiometric amount of the Lewis acid is required because it complexes with both the starting acyl chloride and the product ketone, rendering it catalytically inactive.[14] The reaction must be performed under strictly anhydrous conditions as water will hydrolyze the acyl chloride and deactivate the Lewis acid.

Step-by-Step Protocol:

  • Setup: In a flame-dried, three-neck flask equipped with a dropping funnel, reflux condenser, and nitrogen inlet, place the anhydrous Lewis acid (e.g., AlCl₃, 1.1-1.3 equivalents) and an anhydrous solvent (e.g., DCM or 1,2-dichloroethane).

  • Reagent Addition: Add the aromatic substrate (e.g., anisole, 1.0 equivalent) to the flask. Cool the mixture to 0 °C. Add a solution of this compound (1.0 equivalent) in the same solvent to the dropping funnel and add it dropwise to the reaction mixture.

  • Reaction: After addition, allow the mixture to stir at room temperature or gently heat (e.g., 40-50 °C) for 1-5 hours until the starting material is consumed (monitored by TLC or GC).[13]

  • Quenching: Cool the reaction mixture back to 0 °C and very cautiously quench it by pouring it onto a mixture of crushed ice and concentrated HCl. This hydrolyzes the aluminum complexes.

  • Workup & Purification: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with the organic solvent. Combine the organic layers, wash with water, saturated NaHCO₃ solution, and brine. Dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the resulting ketone by column chromatography or recrystallization.

Reaction Monitoring and Analytical Validation

Rigorous in-process control and final product analysis are essential for successful synthesis. A combination of chromatographic and spectroscopic techniques should be employed.

analytical_workflow cluster_analysis Final Product Characterization start Reaction Mixture Aliquot quench Quench (e.g., add to water/EtOAc) start->quench tlc TLC Analysis quench->tlc decision Reaction Complete? tlc->decision decision->start No (Continue Reaction) workup Proceed to Workup & Purification decision->workup Yes final_product Isolated Product workup->final_product hplc HPLC/UPLC (Purity) final_product->hplc nmr NMR Spectroscopy (¹H, ¹³C Structure) final_product->nmr ms Mass Spectrometry (Molecular Weight) final_product->ms ftir FTIR Spectroscopy (Functional Groups) final_product->ftir

Sources

Derivatization of analytes with 4-Ethoxybenzoyl chloride for HPLC

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Enhanced HPLC-UV Detection of Primary/Secondary Amines and Phenols Using Pre-Column Derivatization with 4-Ethoxybenzoyl Chloride

Abstract

The quantitative analysis of polar analytes, such as biogenic amines, amino acids, and phenolic compounds, by reversed-phase high-performance liquid chromatography (RP-HPLC) is often hindered by their poor retention on hydrophobic stationary phases and lack of a strong native chromophore for ultraviolet (UV) detection. This application note presents a robust pre-column derivatization strategy using this compound (4-EBC) to overcome these limitations. The protocol details a complete workflow, from sample preparation to HPLC-UV analysis, for converting target analytes into derivatives with significantly enhanced hydrophobicity and UV absorptivity. This derivatization enables sensitive and reliable quantification, making it an invaluable tool for pharmaceutical, clinical, and metabolomic research.

Introduction: The Rationale for Derivatization

In modern liquid chromatography, achieving adequate retention and sensitive detection of all analytes within a sample remains a primary challenge. Many biologically significant molecules, including neurotransmitters, pharmaceuticals, and their metabolites, are highly polar and possess functional groups like primary/secondary amines or phenols.[1][2] These characteristics lead to two principal analytical issues:

  • Poor Chromatographic Retention: Such polar compounds have low affinity for non-polar stationary phases (e.g., C18) used in RP-HPLC, often resulting in elution at or near the solvent front, with poor resolution from other matrix components.

  • Low Detector Response: Many of these analytes lack a significant chromophore, meaning they do not absorb UV light strongly, leading to poor sensitivity and high limits of detection (LOD).

Pre-column derivatization is a powerful chemical technique used to modify the analyte's structure to improve its analytical properties before it is introduced into the HPLC system.[3][4] By reacting the analyte with a carefully selected reagent, we can introduce a chemical tag that imparts desirable characteristics.

This compound is an excellent derivatizing agent for this purpose. The benzoyl chloride moiety reacts efficiently with nucleophilic amine and phenol groups, while the entire molecule confers two key advantages upon the analyte:

  • Introduction of a Strong Chromophore: The benzoyl group is an excellent chromophore, dramatically increasing the molar absorptivity of the analyte and thus enhancing the sensitivity of UV detection.[5][6]

  • Increased Hydrophobicity: The addition of the non-polar ethoxybenzoyl group significantly increases the hydrophobicity of the derivatized analyte, leading to improved retention and separation on standard RP-HPLC columns.[5]

The Chemical Principle: Nucleophilic Acyl Substitution

The derivatization of analytes with this compound proceeds via a well-established nucleophilic acyl substitution mechanism.[1][4] The nitrogen atom of a primary or secondary amine, or the oxygen atom of a phenol, acts as a nucleophile. It attacks the highly electrophilic carbonyl carbon of the this compound. This is followed by the elimination of the chloride ion, forming a stable amide or ester linkage, respectively.

The reaction is conducted under basic conditions (pH 9-10). The base serves two critical functions: it deprotonates the analyte's functional group (e.g., R-NH2 to R-NH⁻), increasing its nucleophilicity, and it neutralizes the hydrochloric acid (HCl) byproduct, driving the reaction to completion.[4][5]

Analyte Analyte (R-NH₂ or R-OH) Attack Nucleophilic Attack Analyte->Attack Nucleophile Reagent This compound Reagent->Attack Electrophile Derivative Stable Derivative (Amide or Ester) Byproduct HCl Attack->Derivative Forms stable bond Attack->Byproduct Eliminates Cl⁻

Caption: Mechanism of derivatization with this compound.

Detailed Experimental Protocol

This protocol provides a generalized procedure that can be adapted for specific applications. It is crucial to perform initial optimization experiments for novel analytes or complex matrices.

Required Materials & Reagents
  • Analytes/Standards: Stock solutions of target compounds.

  • Reagent: this compound (CAS: 16331-46-7).

  • Solvents: HPLC-grade acetonitrile (ACN), water, methanol, and ethyl acetate. Dry ACN is recommended for preparing the reagent solution.

  • Buffers/Acids: Sodium carbonate, sodium bicarbonate, formic acid.

  • Equipment: Analytical balance, vortex mixer, centrifuge, heating block or water bath, nitrogen evaporator, volumetric flasks, and micropipettes.

Reagent Preparation
  • Derivatizing Solution (2 mg/mL 4-EBC): Accurately weigh 10 mg of this compound and dissolve in 5 mL of dry acetonitrile. Note: Prepare this solution fresh daily. Acyl chlorides are moisture-sensitive.[5][6]

  • Basic Buffer (100 mM Sodium Carbonate, pH ~10): Dissolve 1.06 g of sodium carbonate in 100 mL of HPLC-grade water. Adjust pH if necessary.

  • Quenching Solution (1% Formic Acid): Add 1 mL of formic acid to 99 mL of HPLC-grade water. This solution is used to stop the reaction.[4]

Sample Preparation (General Guideline for Biological Fluids)

For biological samples like plasma or serum, protein precipitation is required to prevent matrix interference.

  • To 100 µL of sample, add 400 µL of ice-cold acetonitrile.

  • Vortex vigorously for 1 minute.

  • Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean tube for the derivatization step.[4][5]

Step-by-Step Derivatization Procedure
  • Aliquot: In a microcentrifuge tube, place a 50 µL aliquot of the sample supernatant or standard solution.

  • Add Base: Add 50 µL of 100 mM sodium carbonate buffer.

  • Add Reagent: Add 50 µL of the 2 mg/mL 4-EBC solution.

  • React: Vortex the mixture immediately for 30 seconds and incubate at 50°C for 15 minutes in a heating block.[4]

  • Quench: Add 50 µL of 1% formic acid to stop the reaction. Vortex briefly.

Post-Derivatization Extraction and Cleanup

This liquid-liquid extraction (LLE) step is highly recommended to remove excess reagent and polar interferences.

  • Extract: Add 500 µL of ethyl acetate to the quenched reaction mixture.

  • Mix: Vortex for 2 minutes to ensure thorough extraction of the hydrophobic derivative into the organic layer.

  • Separate: Centrifuge at 5,000 x g for 5 minutes to achieve phase separation.

  • Collect: Transfer the upper organic layer (ethyl acetate) to a new tube.

  • Evaporate: Dry the collected organic phase under a gentle stream of nitrogen at 40°C.

  • Reconstitute: Reconstitute the dried residue in 100 µL of the initial HPLC mobile phase (e.g., 50:50 Acetonitrile/Water). The sample is now ready for injection.

start Start: Sample or Standard prep Sample Preparation (e.g., Protein Precipitation) start->prep derivatize Derivatization: 1. Add Base (Buffer) 2. Add 4-EBC Solution 3. Incubate (50°C, 15 min) prep->derivatize quench Quench Reaction (Add 1% Formic Acid) derivatize->quench extract Liquid-Liquid Extraction (Ethyl Acetate) quench->extract dry Evaporate & Reconstitute (Nitrogen Stream) extract->dry analyze Analysis by HPLC-UV dry->analyze

Caption: General experimental workflow for 4-EBC derivatization.

HPLC-UV Analytical Method

The following provides a robust starting point for method development. The exact conditions, especially the gradient, should be optimized for the specific analytes of interest.

Instrumentation and Conditions
ParameterRecommended Condition
HPLC System Standard binary or quaternary HPLC with UV/DAD detector
Column C18 Reversed-Phase, 4.6 x 150 mm, 5 µm particle size
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 0-2 min: 50% B; 2-15 min: 50-90% B; 15-17 min: 90% B; 17-18 min: 90-50% B; 18-22 min: 50% B
Flow Rate 1.0 mL/min
Column Temperature 30°C
Injection Volume 10 µL
Detection Wavelength Diode Array Detector (DAD) monitoring 254 nm and 280 nm, or λmax if determined
Rationale for Parameter Selection
  • Column: A C18 column is the industry standard for reversed-phase chromatography and is ideal for retaining the hydrophobic derivatives formed.[2]

  • Mobile Phase: An acetonitrile/water mobile phase provides good solvating power and low viscosity. The addition of formic acid helps to control the silanol activity on the column and ensures sharp, symmetrical peaks.[7]

  • Detection: The benzoyl chromophore exhibits strong absorbance near 254 nm, a common wavelength for aromatic compounds.[2] A DAD is recommended to confirm peak purity and to determine the optimal wavelength (λmax) for the specific derivatives.

Expected Performance Characteristics

While validation must be performed for each specific application, methods employing benzoyl chloride derivatization consistently demonstrate excellent performance. The following table summarizes the expected performance based on published data for analogous methods.[2][8]

Performance MetricExpected Outcome
Linearity (R²) > 0.995
Limit of Detection (LOD) Low µg/mL to ng/mL range, depending on analyte
Limit of Quantification (LOQ) Low µg/mL to ng/mL range
Recovery (%) 85 - 105%
Precision (RSD%) < 5% for intra-day and < 10% for inter-day

Troubleshooting Guide

ProblemPotential Cause(s)Suggested Solution(s)
Low or No Derivative Peak 1. Inactive/hydrolyzed 4-EBC reagent.2. Incorrect pH for reaction.3. Insufficient incubation time/temp.1. Prepare 4-EBC solution fresh in dry ACN.2. Verify pH of buffer is between 9-10.3. Optimize incubation conditions.
Multiple Derivative Peaks Analyte has multiple reaction sites (e.g., two amine groups).This is expected. Quantify using the sum of peak areas or the most prominent, well-resolved peak.
Large Early-Eluting Peak Excess, hydrolyzed derivatizing reagent.Implement or optimize the post-derivatization LLE cleanup step to remove unreacted reagent.
Poor Peak Shape (Tailing) 1. Secondary interactions on the column.2. Sample overload.1. Ensure mobile phase is sufficiently acidic (e.g., 0.1% formic acid).2. Dilute the reconstituted sample.

Conclusion

Pre-column derivatization with this compound is a simple, effective, and robust strategy to significantly enhance the reversed-phase HPLC analysis of compounds containing primary/secondary amine and phenol functional groups. The method reliably improves chromatographic retention and provides a strong chromophore for sensitive UV detection. The protocol described herein serves as a comprehensive guide for researchers to develop and validate high-performance analytical methods for a wide array of challenging analytes in complex matrices.

References

  • SIELC Technologies. (2018). This compound. [Link]

  • Pawar, R. P., et al. (n.d.). Derivatizing Reagents For Detection Of Organic Compounds By HPLC. [Link]

  • Karimi, R., et al. (2015). A simple method for benzoyl chloride derivatization of biogenic amines for high performance liquid chromatography. Analytical Methods, 7(22), 9570-9576. [Link]

  • ResearchGate. (2015). A method for benzoyl chloride derivatization of biogenic amines for high performance liquid chromatography. [Link]

  • Song, P., et al. (2012). Benzoyl Chloride Derivatization with Liquid Chromatography-Mass Spectrometry for Targeted Metabolomics of Neurochemicals in Biological Samples. Analytical Chemistry, 84(4), 1936–1944. [Link]

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Application Notes and Protocols: A Guide to the Workup and Purification of 4-Ethoxybenzoyl Chloride Reaction Mixtures

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

4-Ethoxybenzoyl chloride is a highly reactive acylating agent, pivotal in the synthesis of a wide array of pharmaceutical intermediates and fine chemicals, including its use in the synthesis of stilbene and dihydrostilbene derivatives with potential as anti-cancer agents.[1] Its utility stems from the electrophilic nature of the acyl carbon, which readily reacts with various nucleophiles.[2] However, this high reactivity also makes it susceptible to side reactions, primarily hydrolysis, and necessitates meticulous workup and purification procedures to isolate the desired product in high purity.[3][4]

This comprehensive guide provides researchers, scientists, and drug development professionals with a detailed framework for designing and executing effective workup protocols for reactions involving this compound. Moving beyond a simple recitation of steps, this document elucidates the chemical principles behind each procedure, empowering the user to troubleshoot and adapt the protocols to their specific reaction context. We will explore the identification of common impurities and present validated, step-by-step protocols for their removal using aqueous extraction, recrystallization, and flash column chromatography.

Part 1: Understanding the Impurities in this compound Reactions

A successful purification strategy begins with a thorough understanding of the potential impurities in the reaction mixture. The primary contaminants can be categorized as follows:

  • Hydrolysis Product: The most common impurity is 4-ethoxybenzoic acid, formed when this compound reacts with trace amounts of water.[3][5] Given that acyl chlorides react vigorously with water, this acidic byproduct is almost invariably present.[1][6]

  • Unreacted Starting Materials: Depending on the reaction, this may include unreacted nucleophiles (e.g., amines, alcohols) or the starting 4-ethoxybenzoic acid if the reaction was its conversion to the acyl chloride.[7]

  • Catalysts and Basic Reagents: Many acylation reactions employ a base, such as triethylamine or pyridine, to scavenge the HCl byproduct. Any excess base will contaminate the crude product.

  • Byproduct Salts: The use of an amine base like triethylamine results in the formation of triethylammonium chloride salt, which is typically insoluble in common organic solvents but must be removed.

Part 2: The Core Workup Protocol: Aqueous Acid-Base Extraction

The significant difference in the acid-base properties between the desired product (typically neutral) and the main impurities (acidic or basic) is the cornerstone of the primary purification step: liquid-liquid extraction.

The Principle of Chemically Active Extraction

This technique exploits the differential solubility of compounds in two immiscible liquid phases (typically an organic solvent and water). While the neutral organic product remains soluble in the organic layer, acidic and basic impurities can be converted into their ionic salts, which are preferentially soluble in the aqueous layer.[8]

  • Removing Acidic Impurities: 4-Ethoxybenzoic acid, a carboxylic acid, is relatively nonpolar in its protonated form and soluble in organic solvents.[9] By washing the organic layer with a mild aqueous base like sodium bicarbonate (NaHCO₃), the acid is deprotonated to form sodium 4-ethoxybenzoate. This ionic salt is highly polar and is extracted into the aqueous phase.[5][10]

  • Removing Basic Impurities: Conversely, basic impurities like residual amines can be protonated with a dilute aqueous acid (e.g., HCl), forming ammonium salts that are sequestered into the aqueous layer.[10][11]

Data Presentation: Physicochemical Properties of Key Species
CompoundFormulaMolar Mass ( g/mol )TypeSolubilityRemoval Method
This compound C₉H₉ClO₂184.62Acyl Chloride (Neutral)Soluble in common organic solvents (DCM, EtOAc, Ether); Reacts with water.[3]Stays in Organic Layer
4-Ethoxybenzoic Acid C₉H₁₀O₃166.17Carboxylic AcidSoluble in organic solvents; sparingly soluble in cold water.Wash with aq. NaHCO₃
Triethylamine C₆H₁₅N101.19Amine BaseSoluble in organic solvents and water.Wash with aq. HCl
Triethylammonium Chloride C₆H₁₆ClN137.65SaltSoluble in water; insoluble in nonpolar organic solvents.Aqueous Wash
Detailed Protocol for Aqueous Workup

This protocol assumes the reaction was performed in an organic solvent and the desired product is a neutral compound (e.g., an ester or amide).

  • Reaction Quenching: Upon reaction completion (monitored by TLC), cool the reaction mixture to room temperature. If the reaction is vigorous, an ice bath is recommended. Cautiously add deionized water or a saturated aqueous ammonium chloride (NH₄Cl) solution to quench any remaining reactive species.[12]

  • Dilution: Transfer the quenched mixture to a separatory funnel. Dilute with a suitable water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane) to ensure the product is fully dissolved and to lower the viscosity for efficient phase separation.

  • Wash I: Removal of Basic Impurities (Optional): If a basic catalyst or nucleophile was used in excess, wash the organic layer with 1 M HCl (aq). Add the acidic solution, stopper the funnel, and invert gently several times, periodically venting to release any pressure. Allow the layers to separate, then drain and discard the lower aqueous layer.

  • Wash II: Removal of Acidic Impurities: Add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to the organic layer.

    • Causality Note: This step neutralizes residual HCl and, critically, converts 4-ethoxybenzoic acid into its water-soluble sodium salt.[11]

    • CAUTION: This wash will generate carbon dioxide gas (CO₂).[13] Stopper the funnel and shake gently, with frequent venting (pointing the funnel away from yourself and others) until gas evolution ceases. Allow the layers to separate, then drain and discard the aqueous layer. Repeat this wash if significant acid impurity is suspected.

  • Wash III: Brine Wash: Wash the organic layer with a saturated aqueous solution of sodium chloride (brine).

    • Causality Note: Brine reduces the solubility of the organic product in the aqueous phase, further driving it into the organic layer. It also helps to break up any emulsions that may have formed.[11]

  • Drying the Organic Layer: Drain the organic layer into an Erlenmeyer flask. Add an anhydrous drying agent, such as magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), until the agent no longer clumps together.

  • Isolation of Crude Product: Filter the solution to remove the drying agent. Rinse the flask and the drying agent with a small amount of fresh organic solvent to ensure complete recovery. Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

Visualization: Aqueous Workup Workflow

The following diagram illustrates the logical flow of the acid-base extraction procedure.

G cluster_0 Separatory Funnel cluster_1 Final Isolation RM Reaction Mixture in Organic Solvent Wash1 Wash with 1 M HCl (aq) RM->Wash1 Wash2 Wash with Sat. NaHCO3 (aq) Wash1->Wash2 Separate Layers Aqueous_Waste1 Aqueous Layer (Basic Impurities as Salts) Wash1->Aqueous_Waste1 Discard Wash3 Wash with Brine (aq) Wash2->Wash3 Separate Layers Aqueous_Waste2 Aqueous Layer (Acidic Impurities as Salts) Wash2->Aqueous_Waste2 Discard Organic_Layer Organic Layer (Contains Product) Wash3->Organic_Layer Separate Layers Aqueous_Waste3 Aqueous Layer (Residual Water-Soluble Impurities) Wash3->Aqueous_Waste3 Discard Dry Dry with Na2SO4 or MgSO4 Organic_Layer->Dry Filter Filter Dry->Filter Evaporate Rotary Evaporation Filter->Evaporate Crude Crude Product Evaporate->Crude Purity_Check Purity > 95%? Crude->Purity_Check Analyze Final_Product Final Product Purity_Check->Final_Product Yes Further_Purification Proceed to Part 3: Advanced Purification Purity_Check->Further_Purification No

Caption: Workflow for the aqueous workup of a this compound reaction mixture.

Part 3: Advanced Purification Techniques

If analysis (e.g., by TLC, NMR) of the crude product reveals the presence of persistent impurities, further purification is necessary.

Recrystallization

For products that are solid at room temperature, recrystallization is an excellent method for achieving high purity. The principle relies on the differential solubility of the product and impurities in a chosen solvent at different temperatures.

Protocol for Recrystallization:

  • Solvent Screening: In small test tubes, test the solubility of a small amount of crude product in various solvents (e.g., ethanol, isopropanol, hexanes, ethyl acetate, or mixtures thereof) at room temperature and upon heating. An ideal solvent will dissolve the product when hot but not when cold, while impurities remain soluble or insoluble at both temperatures.

  • Dissolution: In an Erlenmeyer flask, dissolve the crude product in the minimum amount of the chosen hot solvent.

  • Hot Filtration (if necessary): If insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel to remove them.

  • Crystallization: Allow the clear filtrate to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

  • Isolation: Collect the purified crystals by vacuum filtration, washing them with a small amount of ice-cold solvent.

  • Drying: Dry the crystals under vacuum to remove residual solvent.

Flash Column Chromatography

Flash chromatography is a highly effective and widely used technique for separating compounds based on their differential adsorption to a stationary phase (typically silica gel) and solubility in a mobile phase (the eluent).[14] It is particularly useful for removing byproducts with similar solubility but different polarity from the desired compound.[12][15]

Protocol for Flash Column Chromatography:

  • TLC Analysis and Eluent Selection:

    • Dissolve a small sample of the crude product and spot it on a TLC plate.

    • Develop the plate in various solvent systems (eluent), typically mixtures of a nonpolar solvent (e.g., hexanes) and a more polar solvent (e.g., ethyl acetate).[16]

    • The ideal eluent system will provide good separation between the product spot and impurity spots, with the product having an Rf (retention factor) value of approximately 0.3.[16]

  • Column Packing:

    • Secure a glass column vertically and plug the bottom with a small piece of cotton or glass wool. Add a thin layer of sand.

    • Prepare a slurry of silica gel in the chosen nonpolar solvent (e.g., hexanes) and pour it into the column.

    • Gently tap the column to ensure even packing and allow the silica to settle. Use gentle air pressure to push the excess solvent through until the solvent level reaches the top of the silica bed.[16] Add another thin layer of sand on top.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of the eluent or a less polar solvent like dichloromethane.

    • Carefully pipette the solution onto the top layer of sand.

    • Alternatively, for less soluble compounds, pre-adsorb the product onto a small amount of silica gel by dissolving it in a volatile solvent (e.g., acetone), adding silica, and evaporating the solvent to dryness. Carefully add this dry powder to the top of the column.[17]

  • Elution and Fraction Collection:

    • Carefully add the eluent to the top of the column.

    • Apply gentle, steady pressure with compressed air or a pump to force the eluent through the column at a steady rate.[14]

    • Collect the eluting solvent in a series of test tubes or flasks (fractions).

  • Analysis and Isolation:

    • Analyze the collected fractions by TLC to identify which ones contain the pure product.

    • Combine the pure fractions and remove the solvent by rotary evaporation to obtain the final, purified product.

Visualization: Purification Strategy Decision Tree

G Start Crude Product after Aqueous Workup Check_State Is the product a solid? Start->Check_State Recrystallize Attempt Recrystallization Check_State->Recrystallize Yes Chromatography Perform Flash Column Chromatography Check_State->Chromatography No Check_Purity Is purity sufficient (by TLC/NMR)? Check_Purity->Chromatography No Final_Product Pure Product Check_Purity->Final_Product Yes Recrystallize->Check_Purity Chromatography->Final_Product

Caption: Decision tree for selecting an advanced purification method.

Conclusion

The successful isolation of pure compounds from reactions involving this compound is not a matter of chance, but a result of a systematic and chemically-informed approach. By understanding the nature of potential impurities, researchers can effectively employ acid-base extraction as a powerful first-line purification tool. For challenging separations, techniques like recrystallization and flash chromatography provide robust methods for achieving the high levels of purity required for subsequent synthetic steps and final product specifications. The protocols and principles outlined in this guide serve as a foundational resource for any scientist working with this versatile reagent.

References

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Optimizing Acylation Reactions: A Guide to Catalyst Selection for 4-Ethoxybenzoyl Chloride

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for Researchers

Abstract

The acylation of aromatic compounds with 4-ethoxybenzoyl chloride is a cornerstone of synthetic chemistry, pivotal in the creation of advanced materials and pharmaceutical intermediates. The efficiency and selectivity of this Friedel-Crafts reaction are profoundly dependent on the choice of catalyst. This guide provides a comprehensive overview of catalyst systems, from traditional Lewis acids to advanced solid-state and metal triflate catalysts. We delve into the mechanistic underpinnings of catalysis, offering detailed experimental protocols and comparative data to empower researchers in selecting and optimizing catalysts for their specific synthetic challenges.

Introduction: The Significance of this compound Acylation

This compound is a critical acylating agent, serving as a building block for a wide array of high-value molecules, including pharmaceuticals and specialty polymers. Its derivatives are integral to the synthesis of compounds like Sildenafil, where an acylation step with a related 2-ethoxybenzoyl chloride is a key transformation.[1] The core of this transformation is the Friedel-Crafts acylation, an electrophilic aromatic substitution that forges a new carbon-carbon bond between the acyl group and an aromatic substrate.[2]

However, the reaction's success is not guaranteed. The acyl chloride itself is not sufficiently electrophilic to react with many aromatic systems without activation.[3] This necessitates the use of a catalyst to generate a highly reactive acylium ion, the key electrophile in the reaction. The choice of this catalyst dictates the reaction's rate, yield, and applicability to substrates with varying electronic properties. This guide explores the landscape of catalysts available to the modern chemist, providing the rationale for selecting the optimal system.

Mechanistic Rationale: The Role of the Catalyst

The fundamental role of the catalyst in a Friedel-Crafts acylation is to enhance the electrophilicity of the this compound. This is achieved through a well-defined mechanistic pathway, primarily involving a Lewis acid catalyst.

The process unfolds in three primary stages:

  • Activation and Acylium Ion Formation: The Lewis acid (e.g., AlCl₃, Sc(OTf)₃) coordinates to the chlorine atom of the this compound. This polarization weakens the C-Cl bond, leading to its cleavage and the formation of a resonance-stabilized acylium ion.[3][4] This ion is a potent electrophile.

  • Electrophilic Attack: The electron-rich π-system of the aromatic substrate acts as a nucleophile, attacking the electrophilic carbon of the acylium ion.[3] This step forms a new C-C bond and generates a carbocation intermediate, known as a sigma complex or arenium ion, temporarily disrupting the ring's aromaticity.

  • Deprotonation and Catalyst Regeneration: A weak base, typically the halide complex formed in the first step (e.g., [AlCl₄]⁻), abstracts a proton from the carbon bearing the new acyl group.[2][3] This restores the aromaticity of the ring, yielding the final ketone product and regenerating the Lewis acid catalyst.

A key advantage of Friedel-Crafts acylation is that the product, an aryl ketone, is less reactive than the starting aromatic substrate. This deactivation prevents the common issue of polysubstitution that plagues many Friedel-Crafts alkylation reactions.[3][5]

Acylation_Mechanism AcylChloride This compound Complex Activated Complex [R-CO-Cl-LA] AcylChloride->Complex + LA Catalyst Lewis Acid (LA) AcyliumIon Resonance-Stabilized Acylium Ion [R-C=O]⁺ Complex->AcyliumIon Cleavage Arene Aromatic Substrate (Ar-H) SigmaComplex Sigma Complex (Arenium Ion) Arene->SigmaComplex Product Acylated Product (Ar-CO-R) SigmaComplex->Product - H⁺ SigmaComplex->Product RegenCatalyst Regenerated Catalyst (LA) Product->RegenCatalyst

Figure 1: General mechanism of Lewis acid-catalyzed acylation.

A Comparative Analysis of Catalyst Systems

The ideal catalyst is potent, requires only a small (catalytic) amount, is easy to handle, and minimizes waste. Historically, strong Lewis acids like aluminum chloride (AlCl₃) were the standard, but modern chemistry offers a more nuanced toolkit.[6][7]

Catalyst ClassExamplesMolar LoadingKey AdvantagesKey Limitations
Traditional Lewis Acids AlCl₃, FeCl₃, ZnCl₂[3][7][8]Stoichiometric or excess[6][7]High reactivity, low cost.Moisture sensitive, corrosive, generates significant aqueous waste, often forms strong complexes with the product ketone.[6][8]
Metal Triflates Sc(OTf)₃, Cu(OTf)₂, Bi(OTf)₃[7][9][10]Catalytic (0.1 - 10 mol%)High catalytic activity, moisture tolerant, reusable, mild reaction conditions.[9][11][12][13]Higher initial cost compared to traditional Lewis acids.
Solid Acid Catalysts Zeolites (e.g., H-BEA), Clays[6][14]CatalyticEasily separable, reusable, environmentally benign, shape-selective possibilities.[6]Can require higher temperatures, may have lower activity for deactivated arenes.
"Greener" Alternatives HFIP (solvent), Graphite[5][15]N/A (Solvent) or CatalyticMetal- and halogen-free options, simplified workup.[5][15]Limited substrate scope, may require specific conditions.

Table 1: Comparison of Catalyst Classes for Friedel-Crafts Acylation.

Expert Insights: Selecting the Right Catalyst
  • For simple, activated aromatic substrates on a large scale: Traditional Lewis acids like AlCl₃ or FeCl₃ may be cost-effective, provided the necessary handling precautions and waste disposal procedures are in place.[3][7]

  • For complex molecules with sensitive functional groups: Metal triflates, particularly Scandium (III) triflate (Sc(OTf)₃) , are the catalysts of choice.[11][12] Their high activity in catalytic amounts and tolerance for various functional groups make them ideal for pharmaceutical and fine chemical synthesis.[12][13] Copper (II) triflate (Cu(OTf)₂) presents a highly efficient and more economical alternative.[9][10]

  • For process chemistry and green initiatives: Solid acid catalysts like zeolites are highly attractive.[6] Their ease of recovery and reuse aligns with the principles of sustainable chemistry, reducing both cost and environmental impact in industrial applications.

Experimental Protocols

Scientific integrity demands protocols that are robust and reproducible. The following methods are designed to be self-validating through careful monitoring and characterization.

Safety Precaution: All reactions involving acyl chlorides and Lewis acids should be performed in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, gloves) is mandatory. All glassware must be thoroughly dried to prevent deactivation of the catalyst and hydrolysis of the acyl chloride.[8]

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Monitoring & Workup cluster_char Characterization Dry Flame-Dry Glassware Under Inert Atmosphere Reagents Prepare Anhydrous Reagents & Solvents Dry->Reagents Setup Dissolve Arene & Catalyst in Solvent Reagents->Setup Cool Cool to 0°C Setup->Cool Add Slow, Dropwise Addition of This compound Cool->Add Warm Warm to Room Temp & Stir Add->Warm Monitor Monitor by TLC Warm->Monitor Quench Quench Reaction (e.g., with H₂O or HCl) Monitor->Quench Upon Completion Extract Liquid-Liquid Extraction Quench->Extract DryPurify Dry & Purify (Column Chromatography) Extract->DryPurify Analyze Confirm Structure & Purity (NMR, LC-MS, IR) DryPurify->Analyze

Figure 2: Standard experimental workflow for catalyzed acylation.

Protocol 1: General Procedure for Lewis Acid Catalyst Screening

Objective: To efficiently screen various Lewis acid catalysts (e.g., AlCl₃, FeCl₃, ZnCl₂, Cu(OTf)₂) for the acylation of a specific aromatic substrate.

Materials:

  • Aromatic Substrate (1.0 equivalent)

  • This compound (1.1 equivalents)

  • Lewis Acid Catalyst (see Table 1 for typical loading)

  • Anhydrous Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

  • Anhydrous Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA) (1.2 equivalents, optional, for scavenging HCl)[16]

  • Deionized Water, 1 M HCl, Saturated NaHCO₃ solution, Brine

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • TLC plates, appropriate eluent system

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a flame-dried, round-bottom flask under an inert atmosphere (Nitrogen or Argon), dissolve the aromatic substrate (e.g., 5 mmol) and the chosen Lewis acid catalyst in anhydrous solvent (20 mL).

  • Cooling: Cool the stirred mixture to 0°C in an ice bath.

  • Substrate Addition: In a separate flask, dissolve this compound (5.5 mmol) in anhydrous solvent (10 mL). Add this solution dropwise to the cooled reaction mixture over 20-30 minutes.[16] A slow addition rate is crucial to control the reaction's exotherm and minimize side reactions.[16]

  • Reaction: After the addition is complete, allow the mixture to slowly warm to room temperature and stir for 2-16 hours.

  • Monitoring: Monitor the reaction's progress by TLC, checking for the consumption of the starting material.

  • Workup: Once the reaction is complete, cool the flask back to 0°C and carefully quench the reaction by the slow addition of cold 1 M HCl (20 mL). Transfer the mixture to a separatory funnel.

  • Extraction: Separate the layers and extract the aqueous layer with the solvent (2 x 15 mL). Combine the organic layers.

  • Washing: Wash the combined organic layer sequentially with deionized water (20 mL), saturated NaHCO₃ solution (20 mL), and brine (20 mL).[17]

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to yield the pure acylated product.

  • Characterization: Confirm the identity and purity of the product using analytical techniques such as NMR and LC-MS.[18][19]

Protocol 2: High-Efficiency Acylation Using Scandium (III) Triflate

Objective: A robust protocol for the catalytic acylation of alcohols or arenes using Sc(OTf)₃, suitable for substrates with sensitive functional groups.

Materials:

  • Substrate (primary/secondary alcohol or activated arene) (1.0 equivalent)

  • This compound (1.2 equivalents)

  • Scandium (III) Triflate (Sc(OTf)₃) (1-5 mol%)

  • Anhydrous Dichloromethane (DCM) or Acetonitrile (MeCN)

  • Workup and purification reagents as listed in Protocol 1.

Procedure:

  • Reaction Setup: To a solution of the substrate (e.g., 2 mmol) in anhydrous DCM (10 mL) in a dry flask under an inert atmosphere, add Sc(OTf)₃ (0.02-0.1 mmol).

  • Acyl Chloride Addition: Add this compound (2.4 mmol) to the mixture.

  • Reaction: Stir the reaction at room temperature. The high activity of Sc(OTf)₃ often allows for mild reaction conditions without the need for initial cooling or subsequent heating.[12][13]

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.[18] Reactions are often complete within 1-6 hours.

  • Workup: Upon completion, dilute the reaction mixture with DCM (20 mL). Wash the solution with water (2 x 10 mL) and brine (10 mL). The catalyst is water-tolerant and can often be recovered from the aqueous layer if desired.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent in vacuo.

  • Purification & Characterization: Purify the residue by flash column chromatography and characterize the final product.

Conclusion and Future Outlook

The catalytic enhancement of this compound acylation reactions has evolved significantly from reliance on stoichiometric, corrosive Lewis acids to the application of elegant, highly efficient catalytic systems. Metal triflates, especially Sc(OTf)₃, offer a superior combination of reactivity, selectivity, and operational simplicity for the synthesis of complex organic molecules.[11][13] Concurrently, the development of heterogeneous solid acid catalysts addresses the critical industrial needs for sustainability and process simplification.[6]

For researchers and drug development professionals, understanding the mechanistic nuances and comparative performance of these catalysts is paramount. By leveraging the protocols and insights provided in this guide, scientists can make informed decisions to accelerate their research, improve yields, and develop more sustainable synthetic routes to the vital chemical entities of the future.

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Application Notes and Protocols: A Researcher's Guide to Solvent Selection for 4-Ethoxybenzoyl Chloride Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

4-Ethoxybenzoyl chloride is a highly reactive acylating agent pivotal in the synthesis of pharmaceuticals, agrochemicals, and fine chemicals. Its efficacy in reactions such as esterification, amidation, and Friedel-Crafts acylation is critically dependent on the appropriate selection of a solvent. An improper solvent choice can lead to unwanted side reactions, reduced yields, and complex purification procedures. This guide provides an in-depth analysis of solvent selection for reactions involving this compound, offering detailed protocols, mechanistic insights, and a framework for troubleshooting, tailored for researchers, scientists, and professionals in drug development.

Introduction: The Critical Role of the Reaction Environment

This compound (C₉H₉ClO₂) is an aromatic acyl chloride characterized by a reactive carbonyl chloride group attached to an ethoxy-substituted benzene ring.[1][2][3] This functional group makes it an excellent electrophile, readily undergoing nucleophilic acyl substitution with a variety of nucleophiles including alcohols, amines, and thiols, as well as electrophilic aromatic substitution in Friedel-Crafts reactions.[4][5]

However, the high reactivity of the acyl chloride moiety also renders it extremely sensitive to its environment. The compound is highly susceptible to hydrolysis; it reacts with water, including atmospheric moisture, to form the parent 4-ethoxybenzoic acid and corrosive hydrogen chloride (HCl) gas.[4][6] This reactivity profile mandates careful selection of anhydrous solvents to ensure the integrity of the starting material and the success of the desired transformation. This document serves as a comprehensive guide to navigating the complexities of solvent choice for key transformations involving this versatile reagent.

Key Safety Considerations: this compound is a corrosive substance that can cause severe skin burns and eye damage.[1][3][6] It is also moisture-sensitive.[4][6] All manipulations should be performed in a well-ventilated fume hood, using appropriate personal protective equipment (PPE), including gloves, safety goggles, and a face shield.[1] Reactions must be conducted under anhydrous conditions using properly dried glassware and inert gas (e.g., nitrogen or argon) atmosphere.

Physicochemical Properties & Solvent Compatibility

Understanding the properties of this compound is the first step in selecting a suitable solvent.

Table 1: Physicochemical Properties of this compound

Property Value Source(s)
CAS Number 16331-46-7 [1][7]
Molecular Formula C₉H₉ClO₂ [2][3]
Molecular Weight 184.62 g/mol [1][3]
Form Solid [1]
Boiling Point 142-145 °C / 20 mmHg [1][7]
Refractive Index n20/D 1.567 [1][7]

| Hazards | Corrosive (H314), Moisture Sensitive |[1][3][4] |

The primary consideration for solvent selection is its reactivity with the acyl chloride. Solvents can be broadly categorized, and their compatibility is summarized below.

Table 2: Solvent Compatibility with this compound

Solvent Category Examples Compatibility & Rationale
Aprotic Non-Polar Hexane, Toluene, Benzene, Dichloromethane (DCM), Carbon Disulfide (CS₂) Excellent. These solvents are inert and do not react with acyl chlorides. They are the preferred choice for many reactions, particularly Friedel-Crafts acylation where they do not interfere with the Lewis acid catalyst.[8]
Aprotic Polar Tetrahydrofuran (THF), Diethyl Ether, Acetonitrile (MeCN), N,N-Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) Use with Caution. Ethers like THF and diethyl ether are generally suitable. Acetonitrile is often used for kinetic studies.[9] DMF can be used, but may contain water and can promote side reactions. DMSO can react explosively with acyl chlorides and should be avoided unless specific low-temperature protocols (e.g., Swern oxidation conditions) are employed.[10]
Protic Water, Alcohols (Methanol, Ethanol), Acetic Acid Incompatible (unless used as a reagent). These solvents contain acidic protons and will react with this compound to form the corresponding carboxylic acid or ester, consuming the starting material.[4][5][11]

| Basic | Pyridine, Triethylamine (TEA) | Compatible (often used as a reagent/catalyst). These amine bases can act as solvents and also serve to neutralize the HCl byproduct generated during acylation of alcohols and amines, driving the reaction to completion.[5][12] |

Application & Protocol Guide

The optimal solvent is dictated by the specific reaction type. Below, we explore the most common applications and provide detailed protocols.

Nucleophilic Acyl Substitution: Esterification and Amidation

In these reactions, a nucleophile (an alcohol for esterification, an amine for amidation) replaces the chloride of the acyl chloride.[5][13] The reaction generates one equivalent of HCl, which can protonate the starting amine or be detrimental to sensitive functional groups. Therefore, a base is typically added to scavenge the acid.[5][12]

Solvent Selection Rationale: The ideal solvent should be aprotic and inert, capable of dissolving the reactants.

  • Inert Aprotic Solvents (DCM, THF, Toluene): These are excellent choices when a non-participating medium is desired. An external, non-nucleophilic base like triethylamine (TEA) is added separately.

  • Basic Solvents (Pyridine): Pyridine is a classic choice as it serves as both the solvent and the base, simplifying the reaction setup.[12] It also acts as a nucleophilic catalyst, forming a highly reactive acylpyridinium intermediate that accelerates the reaction.

cluster_workflow Solvent Selection for Acylation Start Select Reaction Type ReactionType Friedel-Crafts Acylation? Start->ReactionType FCSolvent Use Inert Aprotic Solvent (e.g., DCM, CS2, Dichloroethane) Must be inert to Lewis Acid. ReactionType->FCSolvent Yes NASReaction Nucleophilic Acyl Substitution? (Esterification/Amidation) ReactionType->NASReaction No NASSolvent Use Inert Aprotic Solvent (DCM, THF, Toluene) + Base (TEA) OR Use Basic Solvent (Pyridine) NASReaction->NASSolvent Yes Other Consult specialized literature NASReaction->Other No

Caption: Decision workflow for solvent selection.

Protocol: Synthesis of N-benzyl-4-ethoxybenzamide (Amidation)

This protocol details the reaction of this compound with benzylamine.

Materials:

  • This compound

  • Benzylamine

  • Anhydrous Dichloromethane (DCM)

  • Triethylamine (TEA)

  • Round-bottom flask, magnetic stirrer, dropping funnel, inert gas supply (N₂ or Ar)

Procedure:

  • Setup: Assemble a dry round-bottom flask with a magnetic stir bar under an inert atmosphere.

  • Reagent Preparation: In the flask, dissolve benzylamine (1.0 eq.) and triethylamine (1.1-1.2 eq.) in anhydrous DCM. Cool the solution to 0 °C using an ice bath.[14]

  • Addition of Acyl Chloride: Dissolve this compound (1.05 eq.) in a minimal amount of anhydrous DCM and add it to a dropping funnel. Add the acyl chloride solution dropwise to the stirred amine solution over 20-30 minutes, maintaining the temperature at 0 °C.[14]

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2-4 hours.[14]

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Workup: Quench the reaction by adding water. Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with dilute HCl (to remove excess amine and TEA), saturated sodium bicarbonate solution (to remove any 4-ethoxybenzoic acid), and brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by recrystallization or column chromatography to yield the pure N-benzyl-4-ethoxybenzamide.

Friedel-Crafts Acylation

Friedel-Crafts acylation is a classic method for forming aryl ketones via electrophilic aromatic substitution.[15] The reaction requires a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃) or ferric chloride (FeCl₃), to generate a highly electrophilic acylium ion.[16]

Solvent Selection Rationale: The solvent choice is highly restrictive due to the harsh, acidic conditions.

  • Inertness: The solvent must not react with or form a strong complex with the Lewis acid catalyst. Halogenated hydrocarbons like dichloromethane (DCM), 1,2-dichloroethane, or carbon disulfide (CS₂) are common choices.[8]

  • Polarity and Selectivity: The polarity of the solvent can influence the regioselectivity of the acylation on complex aromatic systems. For instance, in the acylation of naphthalene, non-polar solvents like CS₂ favor kinetic control (α-substitution), while more polar solvents like nitrobenzene can favor the thermodynamically more stable product (β-substitution) by keeping intermediates in solution to allow for equilibration.[8]

  • Substrate/Product Solubility: The solvent must be able to dissolve the aromatic substrate. The resulting ketone product often forms a complex with the Lewis acid, which may precipitate.[8]

R_COCl 4-Ethoxybenzoyl Chloride solvent Aprotic Solvent (e.g., DCM, THF, Pyridine) R_COCl->solvent plus1 + R_NH2 Nucleophile (e.g., R'-NH₂) R_NH2->solvent product Product (e.g., Amide) solvent->product byproduct Byproduct (HCl neutralized by base) solvent->byproduct

Caption: General schematic for nucleophilic acyl substitution.

Protocol: Friedel-Crafts Acylation of Anisole

This protocol details the reaction of this compound with anisole to form 4-ethoxy-4'-methoxybenzophenone.

Materials:

  • This compound

  • Anisole

  • Anhydrous Aluminum Chloride (AlCl₃)

  • Anhydrous Dichloromethane (DCM)

  • Round-bottom flask, magnetic stirrer, dropping funnel, inert gas supply (N₂ or Ar)

Procedure:

  • Setup: Assemble a dry three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere.

  • Catalyst Suspension: To the flask, add anhydrous DCM and cautiously add anhydrous AlCl₃ (1.1-1.3 eq.) in portions while stirring. The mixture can be cooled in an ice bath to manage any exotherm.

  • Addition of Acyl Chloride: Dissolve this compound (1.0 eq.) in anhydrous DCM and add it to the dropping funnel. Add the solution dropwise to the stirred AlCl₃ suspension. Stir for 15-20 minutes to allow for the formation of the acylium ion complex.[16]

  • Addition of Arene: Add anisole (1.0 eq.), dissolved in anhydrous DCM, dropwise to the reaction mixture at 0 °C.

  • Reaction: After addition, allow the mixture to warm to room temperature and then heat to reflux (approx. 40 °C for DCM) for 1-3 hours, or until TLC analysis indicates completion.[17]

  • Workup: Cool the reaction mixture in an ice bath and quench it by carefully and slowly pouring it onto crushed ice containing concentrated HCl. This will decompose the aluminum chloride complex.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with DCM.

  • Isolation: Combine the organic layers, wash with water and brine, dry over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure.

  • Purification: Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) to obtain the pure aryl ketone.

Troubleshooting Guide

IssuePotential Solvent-Related CauseRecommended Solution
Low or No Yield 1. Wet solvent caused hydrolysis of the acyl chloride. 2. Solvent reacted with the acyl chloride (e.g., using an alcohol).1. Ensure use of anhydrous grade solvents and dry glassware under an inert atmosphere. 2. Select an appropriate inert aprotic solvent as detailed in Table 2.
Formation of 4-Ethoxybenzoic Acid Presence of moisture in the solvent, reagents, or atmosphere.Rigorously dry all solvents, reagents, and glassware. Maintain a positive pressure of inert gas throughout the reaction.
Side Products in Friedel-Crafts Reaction 1. Solvent is not inert to the Lewis acid (e.g., THF can be cleaved). 2. Solvent polarity favors an undesired regioisomer.1. Switch to a halogenated solvent like DCM or CS₂. 2. Experiment with solvents of different polarity to optimize regioselectivity (e.g., compare CS₂ vs. nitrobenzene).[8]
Difficult Purification Solvent has a high boiling point (e.g., DMF, DMSO) and is difficult to remove.If possible, select a more volatile solvent like DCM, diethyl ether, or THF for easier removal post-reaction.

References

  • Sigma-Aldrich. This compound 98.
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  • Cheméo. Chemical Properties of this compound (CAS 16331-46-7).
  • Vulcanchem. This compound - 16331-46-7.
  • ChemicalBook. 4-Methoxybenzoyl chloride | 100-07-2.
  • PubChem. This compound | C9H9ClO2 | CID 140059.
  • Thermo Fisher Scientific.
  • Sigma-Aldrich. 4-Methoxybenzoyl chloride 0.99 p-Anisoyl chloride.
  • Shree Ganesh Remedies Limited. 4-Methoxybenzoyl chloride-100-07-2.
  • NOAA. 4-METHOXYBENZOYL CHLORIDE - CAMEO Chemicals.
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  • TCI Chemicals.
  • Wikipedia. Dimethyl sulfoxide.
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  • Benchchem.
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  • YouTube. 195 CHM2211 Problem Solving Predicting Products of Nucleophilic Acyl Substitution Reactions.
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  • Chemistry Steps. Reactions of Acid Chlorides (ROCl) with Nucleophiles.
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Application Notes & Protocols: Strategic Synthesis of Calamitic Liquid Crystal Intermediates Using 4-Ethoxybenzoyl Chloride

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a detailed exploration of the synthesis of calamitic (rod-like) liquid crystal intermediates utilizing 4-Ethoxybenzoyl chloride as a primary building block. We move beyond simple procedural lists to offer in-depth protocols grounded in mechanistic understanding and field-proven experience. This document is designed for researchers and scientists in materials science and drug development, offering robust, self-validating methodologies for creating ester-linked and Schiff base ester mesogenic cores. Key synthetic pathways, detailed experimental procedures, characterization data, and critical safety considerations are presented.

Introduction: The Architectural Role of this compound

Thermotropic liquid crystals, materials that exhibit intermediate phases between solid and liquid states as a function of temperature, are foundational to modern technology, from display devices to advanced sensors.[1][2] The properties of these materials are dictated by the molecular architecture of their constituent compounds, or mesogens. Calamitic liquid crystals, characterized by their rod-like shape, are the most widely studied class.[1][2] Their structure typically consists of a rigid core, often comprising two or more phenyl rings, and flexible terminal chains.

This compound is a superior building block for constructing the rigid core of these mesogens. Its utility stems from two key features:

  • The Benzoyl Chloride Moiety: As an acyl chloride, it is a highly reactive electrophile, enabling efficient formation of stable ester or amide linkages under mild conditions, typically via nucleophilic acyl substitution.[3]

  • The 4-Ethoxy Group: This terminal alkoxy group contributes to the molecule's overall polarizability and linearity, influencing intermolecular interactions that are crucial for the formation and stability of desired mesophases (e.g., nematic, smectic).[4]

This guide details two primary applications of this compound in the synthesis of well-defined liquid crystal intermediates.

Core Synthetic Strategy: Esterification via Schotten-Baumann Conditions

The most prevalent application of this compound in liquid crystal synthesis is the formation of an ester linkage with a phenolic compound. This reaction is robust, high-yielding, and versatile. It is typically performed under Schotten-Baumann conditions, which involve reacting the acyl chloride with an alcohol (in this case, a phenol) in the presence of a base.

Causality Behind the Method:

  • Base (e.g., Triethylamine, Pyridine): The base serves two critical functions. First, it deprotonates the phenol, forming the more nucleophilic phenoxide ion, which readily attacks the electrophilic carbonyl carbon of the acyl chloride. Second, it neutralizes the HCl byproduct generated during the reaction, driving the equilibrium towards the product and preventing potential acid-catalyzed side reactions.

  • Anhydrous Solvent (e.g., THF, DCM): this compound is highly sensitive to moisture and will readily hydrolyze to the unreactive 4-ethoxybenzoic acid. Therefore, anhydrous solvents and inert atmospheres (e.g., nitrogen or argon) are essential to maximize yield.

  • Temperature Control: The reaction is often initiated at 0°C in an ice bath to moderate the initial exothermic release of energy, ensuring controlled and safe reaction progress.

The following diagram illustrates the general workflow for this key synthetic transformation.

G start Reactants: - this compound - Substituted Phenol - Base (e.g., Triethylamine) reaction Schotten-Baumann Reaction (Anhydrous Solvent, 0°C to RT) start->reaction Combine workup Aqueous Work-up (Acid/Base Washes) reaction->workup Quench & Extract purification Purification (Recrystallization) workup->purification Isolate Crude Product product Final Product: Ester-Linked LC Intermediate purification->product characterization Characterization (NMR, IR, DSC, POM) product->characterization

Caption: General workflow for ester-linked liquid crystal synthesis.

Application 1: Synthesis of a Core Biphenyl Ester Intermediate

This protocol details the synthesis of 4'-cyanophenyl 4-ethoxybenzoate , a foundational intermediate. The terminal cyano group is a common feature in liquid crystal design, known to induce strong positive dielectric anisotropy, a critical property for twisted nematic displays.[5]

Protocol 1: Synthesis of 4'-cyanophenyl 4-ethoxybenzoate

Materials and Reagents

ReagentFormulaM.W.AmountMolesNotes
This compoundC₉H₉ClO₂184.621.85 g10.0 mmolMoisture sensitive, lachrymator
4-CyanophenolC₇H₅NO119.121.19 g10.0 mmol-
Triethylamine (TEA)C₆H₁₅N101.191.52 mL11.0 mmolUse freshly distilled
Tetrahydrofuran (THF)C₄H₈O-50 mL-Anhydrous

Step-by-Step Methodology

  • Preparation: To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar and a dropping funnel, add 4-cyanophenol (1.19 g, 10.0 mmol) and anhydrous THF (30 mL).

  • Inert Atmosphere: Seal the flask with a septum and purge with dry nitrogen gas for 5 minutes.

  • Base Addition: Add triethylamine (1.52 mL, 11.0 mmol) to the flask via syringe. Stir the mixture until the phenol is fully dissolved.

  • Cooling: Place the flask in an ice-water bath and allow the solution to cool to 0°C with continuous stirring.

  • Acyl Chloride Addition: Dissolve this compound (1.85 g, 10.0 mmol) in anhydrous THF (20 mL) and add it to the dropping funnel. Add this solution dropwise to the cooled phenol mixture over 20-30 minutes. A white precipitate (triethylamine hydrochloride) will form.

    • Scientist's Note: A slow, controlled addition is crucial to prevent a rapid temperature increase and potential side reactions.

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for 4-6 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC).

  • Work-up: a. Filter the reaction mixture to remove the triethylamine hydrochloride salt, washing the solid with a small amount of THF. b. Combine the filtrates and concentrate under reduced pressure using a rotary evaporator. c. Dissolve the resulting crude solid in dichloromethane (DCM, 50 mL). d. Wash the organic layer sequentially with 1 M HCl (2 x 25 mL), saturated NaHCO₃ solution (2 x 25 mL), and brine (1 x 25 mL).

    • Rationale: The HCl wash removes any remaining triethylamine. The NaHCO₃ wash removes any unreacted 4-cyanophenol and any 4-ethoxybenzoic acid formed from hydrolysis.

  • Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo. Purify the crude product by recrystallization from ethanol or an ethanol/water mixture to yield fine, white crystals.

Expected Characterization Data

AnalysisExpected Result
Yield 80-90%
Melting Point Consistent with literature values; sharp transition indicates high purity.
FTIR (cm⁻¹) ~2230 (C≡N stretch), ~1735 (C=O ester stretch), ~1250 & ~1170 (C-O ester stretch)
¹H NMR (CDCl₃) Signals corresponding to aromatic protons, and the characteristic triplet and quartet of the ethoxy group.

Application 2: Synthesis of a Schiff Base Ester Liquid Crystal

A more complex and highly versatile class of liquid crystals are those containing both an imine (Schiff base, -CH=N-) and an ester (-COO-) linkage.[6][7][8] This multi-step synthesis demonstrates how this compound can be used to cap a pre-formed phenolic Schiff base, creating a three-ring mesogen.

The overall synthetic pathway is a two-step process: (1) Condensation to form the Schiff base, and (2) Esterification with this compound.

G cluster_0 Step 1: Schiff Base Formation cluster_1 Step 2: Esterification A1 4-Hydroxybenzaldehyde + 4-Butylaniline A2 Condensation Reaction (Ethanol, Reflux, Cat. Acetic Acid) A1->A2 A3 Intermediate: (E)-4-((4-butylphenylimino)methyl)phenol A2->A3 B1 Phenolic Intermediate (from Step 1) + this compound A3->B1 Purify & Use B2 Schotten-Baumann Esterification (Protocol 1) B1->B2 B3 Final Product: Schiff Base Ester Liquid Crystal B2->B3

Caption: Workflow for two-step Schiff base ester synthesis.

Protocol 2A: Synthesis of (E)-4-((4-butylphenylimino)methyl)phenol
  • Setup: In a 100 mL round-bottom flask, dissolve 4-hydroxybenzaldehyde (1.22 g, 10.0 mmol) in absolute ethanol (40 mL).

  • Addition: Add 4-butylaniline (1.49 g, 10.0 mmol) to the solution, followed by 2-3 drops of glacial acetic acid as a catalyst.[9]

  • Reaction: Equip the flask with a reflux condenser and heat the mixture to reflux for 3-4 hours. The formation of the product may be observed as a precipitate.

  • Isolation: Cool the reaction mixture to room temperature, then place it in an ice bath for 30 minutes to maximize crystallization.

  • Purification: Collect the solid product by vacuum filtration, wash it with a small amount of cold ethanol, and dry it in a vacuum oven. The product is typically of sufficient purity for the next step.

Protocol 2B: Synthesis of 4-((E)-(4-butylbenzylidene)amino)phenyl 4-ethoxybenzoate
  • Procedure: Follow the detailed methodology outlined in Protocol 1 , substituting 4-cyanophenol with the (E)-4-((4-butylphenylimino)methyl)phenol intermediate synthesized in Protocol 2A (10.0 mmol equivalent).

  • Purification: This final product is typically a solid that can be purified by recrystallization from a suitable solvent like ethanol or ethyl acetate. The resulting material should be analyzed for its liquid crystalline properties.

Characterization and Validation

The final validation of a synthesized liquid crystal involves thermal and optical analysis:

  • Differential Scanning Calorimetry (DSC): This technique is used to determine the transition temperatures (e.g., crystal to nematic, nematic to isotropic) and their associated enthalpy changes.

  • Polarized Optical Microscopy (POM): POM is used to visually identify the specific liquid crystal phases by observing their characteristic textures as the sample is heated and cooled.[10]

Safety Precautions

  • This compound: This compound is a lachrymator and is corrosive. It reacts with moisture. Always handle it in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

  • Solvents: Anhydrous solvents like THF and DCM are flammable and volatile. Avoid open flames and ensure adequate ventilation.

  • Bases: Triethylamine and pyridine are corrosive and have strong odors. Handle with care in a fume hood.

  • General: All chemical manipulations should be performed following standard laboratory safety procedures.

References

  • Ha, S. T., et al. (2009). Synthesis and mesomorphic properties of new Schiff base esters with different alkyl chains. Chinese Chemical Letters.
  • Al-Azzawi, N. M. J. (2017). Schiff Base liquid Crystals with Terminal Alkoxy Group Synthesis and Thermotropic Properties. Journal of Al-Nahrain University-Science. Available at: [Link]

  • Hagar, M., et al. (2022). Synthesis of New Liquid-Crystalline Compounds Based on Terminal Benzyloxy Group: Characterization, DFT and Mesomorphic Properties. Molecules. Available at: [Link]

  • Hagar, M., et al. (2023). Preparation of Laterally Chloro-Substituted Schiff Base Ester Liquid Crystals: Mesomorphic and Optical Properties. MDPI. Available at: [Link]

  • Ha, S. T., et al. (2022). Chloro-benzothiazole Schiff base ester liquid crystals: synthesis and mesomorphic investigation. Liquid Crystals. Available at: [Link]

  • Mohammed, A. S. (2017). Synthesis and Liquid Crystalline Studies of 2,4-bis(4'-n-nonyloxybenzoyloxy)benzylidene. ARO-The Scientific Journal of Koya University. Available at: [Link]

  • Gamble, A. (2012). Synthesis of Liquid Crystals: "Filling Forms with Function". University of Colorado Boulder. Available at: [Link]

  • Bano, S., et al. (2022). Synthesis, Characterization, Biological Evaluation and DNA Interaction Studies of 4-Aminophenol Derivatives: Theoretical and Experimental Approach. National Institutes of Health. Available at: [Link]

  • Ha, S.-T., et al. (2014). Synthesis and Characterization of New Thermotropic Liquid Crystals Derived from 4-Hydroxybenzaldehyde. Open Science Index. Available at: [Link]

  • Aggregation-Induced Emission-Active Cyanostilbene-Based Liquid Crystals: Self-Assembly, Photophysical Property, and Multiresponsive Behavior. (2024). National Institutes of Health. Available at: [Link]

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Troubleshooting & Optimization

How to prevent hydrolysis of 4-Ethoxybenzoyl chloride during reactions

Author: BenchChem Technical Support Team. Date: January 2026

This guide is intended for researchers, scientists, and drug development professionals. It provides detailed troubleshooting advice and frequently asked questions to address a primary challenge in using 4-Ethoxybenzoyl chloride: preventing its hydrolysis during chemical reactions.

Frequently Asked Questions (FAQs)

Q1: What makes this compound so susceptible to hydrolysis?

A1: this compound's high reactivity is due to the acyl chloride functional group. The carbonyl carbon is highly electrophilic because it is bonded to two strongly electron-withdrawing atoms: oxygen and chlorine.[1] This makes it a prime target for nucleophiles, including water. When this compound encounters moisture, even trace amounts in the air or in solvents, it readily undergoes hydrolysis to form the less reactive 4-ethoxybenzoic acid and corrosive hydrogen chloride (HCl) gas.[2] This unwanted side reaction not only consumes the starting material but also complicates the purification of the desired product, ultimately reducing the overall yield.[3]

Q2: My reaction analysis shows a significant amount of 4-ethoxybenzoic acid. What are the likely causes?

A2: The presence of 4-ethoxybenzoic acid is a clear indication that hydrolysis has occurred. Several factors could be responsible:

  • Atmospheric Moisture: The reaction was likely not performed under strictly anhydrous (moisture-free) conditions. Acyl chlorides can react with moisture in the air.[2]

  • Contaminated Solvents: The solvents used may not have been properly dried, introducing water into the reaction.

  • Hygroscopic Reagents: Other reagents in the mixture may have absorbed moisture from the atmosphere.

  • Improper Storage: The this compound itself may have been compromised due to storage in a container that was not tightly sealed or was opened frequently in a humid environment.[3][4]

Q3: How does the choice of base impact the hydrolysis of this compound?

A3: The selection of a base is a critical parameter in reactions involving acyl chlorides. A base is typically added to neutralize the HCl produced during the reaction.[5] However, the wrong choice can promote hydrolysis.

  • Aqueous Bases: Using bases like sodium hydroxide in an aqueous solution can lead to rapid hydrolysis of the acyl chloride.[6]

  • Tertiary Amines: Non-nucleophilic tertiary amines such as triethylamine (TEA) or pyridine are often used in anhydrous conditions to scavenge HCl.[7][8] While effective, if these amines contain water impurities, they can contribute to hydrolysis. It is also important to note that two equivalents of an amine are often needed, as one will react with the acyl chloride and the other will act as the base to remove the proton.[5]

Troubleshooting Guide: Strategies to Prevent Hydrolysis

This section provides practical protocols and key considerations for minimizing the hydrolysis of this compound in your experiments.

Issue 1: Significant Product Contamination with 4-Ethoxybenzoic Acid

Primary Cause: Ingress of water into the reaction setup.

Solution: Implement rigorous anhydrous reaction techniques.

Protocol for Establishing Anhydrous Conditions

  • Glassware Preparation: All glassware, including the reaction flask, condenser, and addition funnels, must be thoroughly dried in an oven at a minimum of 120°C for several hours, or flame-dried under vacuum. Assemble the glassware while still hot and immediately place it under a positive pressure of an inert gas, such as argon or nitrogen.

  • Solvent and Reagent Purity: Use only commercially available anhydrous solvents. If these are not available, solvents must be freshly distilled from an appropriate drying agent. Ensure all other reagents are anhydrous as well.[3]

  • Inert Atmosphere: The reaction must be conducted under a positive pressure of an inert gas from start to finish. This can be achieved by using a gas manifold or by simply attaching a balloon filled with the inert gas to the reaction apparatus.

  • Controlled Reagent Addition: Add the this compound to the reaction mixture slowly, often at a reduced temperature (e.g., 0°C), to control the reaction's exothermicity.

Workflow for Anhydrous Reaction Setup

Anhydrous_Workflow cluster_prep Phase 1: Preparation cluster_reagents Phase 2: Reagents cluster_execution Phase 3: Execution A Oven-Dry or Flame-Dry All Glassware B Assemble Apparatus Hot A->B C Purge with Inert Gas (Argon or Nitrogen) B->C F Add Substrate and Solvent Under Inert Atmosphere C->F D Use Anhydrous Grade Solvents D->F E Ensure Other Reagents are Anhydrous E->F G Cool to Reaction Temperature F->G H Slowly Add this compound via Syringe G->H I Maintain Positive Inert Gas Pressure H->I

Caption: A systematic workflow for setting up a reaction under anhydrous conditions.

Issue 2: Low Yields Despite Efforts to Maintain Anhydrous Conditions

Primary Cause: Suboptimal choice of base or inadequate temperature control.

Solution: Judicious selection of a base and strict temperature management.

Comparison of Common Bases in Acylation Reactions

BaseTypical SolventKey Characteristics
Triethylamine (TEA)Dichloromethane (DCM), Tetrahydrofuran (THF)A common and cost-effective choice. It acts as an HCl scavenger.
PyridinePyridine, Dichloromethane (DCM)Can act as a nucleophilic catalyst in addition to a base.
N,N-Diisopropylethylamine (DIPEA)Dichloromethane (DCM), Tetrahydrofuran (THF)A sterically hindered, non-nucleophilic base, often used for sensitive substrates.

Decision Framework for Base Selection

Base_Selection A Start: Acylation Reaction B Is the substrate sensitive to nucleophilic attack? A->B C Use a non-nucleophilic base like Triethylamine or DIPEA B->C Yes D Consider Pyridine (acts as a nucleophilic catalyst) B->D No E Is steric hindrance a concern? C->E F Use DIPEA E->F Yes G Triethylamine is a suitable choice E->G No

Sources

Technical Support Center: Optimizing 4-Ethoxybenzoyl Chloride Acylation

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for troubleshooting Friedel-Crafts acylation reactions involving 4-Ethoxybenzoyl chloride. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges, particularly low yields, during their synthetic work. Here, we move beyond generic protocols to explore the causal factors behind common experimental issues, providing you with the rationale needed to make informed decisions and optimize your reaction outcomes.

Troubleshooting Guide: Low Yield & Side Reactions

This section addresses the most frequently encountered issues in the acylation of aromatic compounds using this compound. Each question is framed around a specific experimental observation, followed by a detailed explanation of potential causes and actionable solutions.

Q1: My Friedel-Crafts acylation with this compound is resulting in a consistently low yield. What are the primary factors I should investigate?

Low yields in this specific acylation are often traced back to a few critical parameters. The 4-ethoxy group, while activating, also introduces complexities that need to be carefully managed. Here’s a breakdown of the most common culprits and how to address them:

1. Catalyst Inactivity or Insufficient Stoichiometry:

  • The "Why": The Lewis acid catalyst, typically aluminum chloride (AlCl₃), is the engine of this reaction. It functions by coordinating with the this compound to generate the reactive acylium ion electrophile.[1][2] However, AlCl₃ is extremely sensitive to moisture.[3][4] Any trace of water in your glassware, solvent, or reagents will hydrolyze and deactivate the catalyst. Furthermore, the ketone product of the reaction will form a stable complex with the AlCl₃, effectively sequestering it and taking it out of the catalytic cycle.[3][4][5][6] This is why, unlike many other catalytic reactions, Friedel-Crafts acylation requires at least a stoichiometric amount of the Lewis acid.[3][5][6]

  • The Solution:

    • Ensure Anhydrous Conditions: All glassware must be flame-dried or oven-dried immediately before use. Solvents should be freshly distilled from an appropriate drying agent. Use a fresh, unopened bottle of anhydrous AlCl₃ if possible.

    • Check Your Stoichiometry: A 1:1 molar ratio of AlCl₃ to this compound is the absolute minimum. It is highly recommended to use a slight excess (1.1 to 1.2 equivalents) of the catalyst to compensate for any minor moisture contamination and to drive the reaction to completion.[5]

2. Sub-Optimal Reaction Temperature:

  • The "Why": Temperature is a double-edged sword in Friedel-Crafts acylation. Insufficient heat may not provide the necessary activation energy for the reaction to proceed at a reasonable rate. Conversely, excessive heat can lead to the decomposition of reactants or the formation of unwanted side products.[3][5]

  • The Solution:

    • Controlled Temperature Profile: Start the reaction at a low temperature (0 °C) during the addition of the acyl chloride to the substrate/catalyst mixture to control the initial exotherm.

    • Gradual Warming: After the initial addition, allow the reaction to slowly warm to room temperature. Gentle heating (e.g., to 40-60 °C) can be applied if reaction progress, as monitored by Thin Layer Chromatography (TLC), is slow.[5]

3. Reactivity of the Aromatic Substrate:

  • The "Why": The success of a Friedel-Crafts acylation is critically dependent on the nucleophilicity of the aromatic ring. If your substrate contains electron-withdrawing groups (e.g., -NO₂, -CN, -C(O)R), it will be deactivated towards electrophilic attack by the acylium ion, leading to a sluggish or failed reaction.[3]

  • The Solution:

    • Substrate Assessment: This reaction works best with electron-rich or neutral aromatic compounds. If your substrate is deactivated, you may need to consider alternative synthetic routes or more forcing reaction conditions, such as using a stronger Lewis acid or higher temperatures, though this increases the risk of side reactions.

Below is a troubleshooting workflow to systematically address low yield:

G start Low Yield Observed check_anhydrous Are all reagents and glassware scrupulously dry? start->check_anhydrous check_stoichiometry Is Lewis Acid at least 1.1 equivalents? check_anhydrous->check_stoichiometry Yes solution_dry Action: Flame-dry glassware, use anhydrous solvents, fresh AlCl₃. check_anhydrous->solution_dry No check_temp Was the temperature profile controlled (0°C to RT/heat)? check_stoichiometry->check_temp Yes solution_stoich Action: Increase AlCl₃ to 1.1 - 1.2 equivalents. check_stoichiometry->solution_stoich No check_substrate Is the aromatic substrate activated or neutral? check_temp->check_substrate Yes solution_temp Action: Optimize temperature. Monitor via TLC. check_temp->solution_temp No solution_substrate Action: Consider alternative synthesis for deactivated rings. check_substrate->solution_substrate No end_node Yield Improved check_substrate->end_node Yes solution_dry->check_stoichiometry solution_stoich->check_temp solution_temp->check_substrate solution_substrate->end_node

Caption: A decision-making workflow for troubleshooting low yields.

Q2: I'm observing multiple spots on my TLC plate, suggesting the formation of side products. How can I improve the selectivity of my reaction?

While Friedel-Crafts acylation is generally more selective than its alkylation counterpart, side products can still arise, particularly with activated substrates.

1. Isomer Formation (Ortho vs. Para Acylation):

  • The "Why": When acylating a substituted aromatic ring, the position of the incoming acyl group is directed by the existing substituent. For electron-donating groups like ethers or alkyl groups, acylation is directed to the ortho and para positions.[5] Steric hindrance from the substituent often makes the para product the major isomer. The ethoxy group on your acyl chloride does not direct the substitution on the other ring, but if your substrate is, for example, anisole (methoxybenzene), you will get a mixture of ortho and para isomers.

  • The Solution:

    • Solvent Choice: The choice of solvent can sometimes influence the ortho/para ratio. Less polar solvents may favor one isomer over the other.

    • Purification: In most cases, a mixture of isomers is unavoidable. The most practical solution is an efficient purification step, typically via column chromatography on silica gel, to separate the desired isomer.

2. Polyacylation:

  • The "Why": Unlike Friedel-Crafts alkylation, polyacylation is generally not a major issue.[7] The introduction of the first acyl group (a ketone) is deactivating, which makes the aromatic ring less susceptible to a second acylation.[3][7] However, if your aromatic substrate is extremely activated (e.g., a phenol or aniline derivative), or if the reaction conditions are too harsh, di-acylation can occur.

  • The Solution:

    • Control Stoichiometry: Use the aromatic substrate as the limiting reagent if it is highly activated.

    • Milder Conditions: Perform the reaction at the lowest effective temperature to minimize the chance of a second acylation.

Frequently Asked Questions (FAQs)

Q1: What is the precise role of the Lewis acid in the acylation with this compound?

The Lewis acid, such as AlCl₃, acts as a catalyst to generate a highly reactive electrophile.[8] It coordinates to the chlorine atom of the this compound, which polarizes the carbon-chlorine bond. This facilitates the departure of the chloride ion, forming a resonance-stabilized acylium ion. This acylium ion is the potent electrophile that is then attacked by the electron-rich aromatic ring, initiating the electrophilic aromatic substitution.[2][9]

G cluster_0 Acylium Ion Formation 4-Ethoxybenzoyl_chloride 4-Ethoxybenzoyl Chloride Complex Intermediate Complex 4-Ethoxybenzoyl_chloride->Complex + AlCl₃ AlCl3 AlCl₃ AlCl3->Complex Acylium_ion Acylium Ion (Electrophile) Complex->Acylium_ion AlCl4- [AlCl₄]⁻ Complex->AlCl4-

Sources

Technical Support Center: Troubleshooting Side Products in 4-Ethoxybenzoyl Chloride Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting for identifying and mitigating side products in reactions involving 4-Ethoxybenzoyl chloride. As a highly reactive acylating agent, its successful application hinges on understanding and controlling potential side reactions. This document is structured to provide not just protocols, but the underlying chemical principles to empower you to optimize your synthetic routes.

Frequently Asked Questions (FAQs)

Q1: What is the most common side product when working with this compound?

The most prevalent side product is 4-ethoxybenzoic acid , the result of hydrolysis. This compound is highly sensitive to moisture, including atmospheric humidity.[1][2] This reaction consumes your starting material and introduces an acidic impurity that can complicate your workup and purification.

Q2: My reaction with an amine is giving a low yield and a complex mixture. Besides hydrolysis, what else could be going wrong?

In reactions with primary or secondary amines (e.g., Schotten-Baumann reactions), two other common side products are:

  • N,N-diacylated amine : If the reaction conditions are not carefully controlled, the initially formed amide can be acylated a second time. This is more likely with less sterically hindered amines and an excess of this compound.[3]

  • 4-Ethoxybenzoic anhydride : This can form through the reaction of this compound with the hydrolysis product, 4-ethoxybenzoic acid, especially if the reaction is heated.

Q3: I'm performing a Friedel-Crafts acylation and my product is impure. What are the likely side products?

Beyond the expected ketone, Friedel-Crafts acylation with this compound can be complicated by:

  • Hydrolysis : As always, the formation of 4-ethoxybenzoic acid is possible if moisture is present.

  • Ether Cleavage : Strong Lewis acids, like AlCl₃, used in Friedel-Crafts reactions can potentially cleave the ethoxy ether bond, leading to the formation of 4-hydroxybenzoic acid derivatives.[4] This is more likely with prolonged reaction times or elevated temperatures.

  • Over-acylation : While the product ketone is deactivated towards further acylation, forcing conditions can sometimes lead to polysubstitution on the aromatic substrate.[5]

Troubleshooting Guides: From Observation to Solution

This section is designed to help you diagnose and solve common issues encountered during reactions with this compound.

Issue 1: Low Yield and Presence of an Acidic Impurity

Symptoms:

  • The reaction does not go to completion, as monitored by TLC.

  • The crude product has a lower than expected pH.

  • Purification is difficult, with the impurity streaking on the TLC plate.

Primary Suspect: Hydrolysis to 4-ethoxybenzoic acid.

Troubleshooting Workflow:

cluster_0 Diagnosis cluster_1 Solution A Low Yield & Acidic Impurity B Run Diagnostic TLC A->B C Confirm Presence of 4-Ethoxybenzoic Acid B->C D Implement Anhydrous Techniques C->D Primary Cause Confirmed E Optimize Reaction Conditions D->E F Purification Strategy E->F

Caption: Troubleshooting workflow for hydrolysis.

Experimental Protocols:

Protocol 1: Diagnostic TLC Analysis

  • Plate Preparation : Use silica gel 60 F₂₅₄ plates.

  • Sample Preparation : Dissolve a small amount of your crude product in a suitable solvent (e.g., ethyl acetate).

  • Spotting : On the baseline, spot your starting this compound, your crude reaction mixture, and a standard of 4-ethoxybenzoic acid.

  • Development : Develop the plate in a chamber with a mobile phase such as 3:1 Hexane:Ethyl Acetate with 1% acetic acid . The acetic acid helps to produce sharper spots for carboxylic acids.

  • Visualization :

    • Examine the plate under UV light (254 nm). This compound and 4-ethoxybenzoic acid are both UV active.

    • Stain the plate with a bromocresol green stain. Carboxylic acids will appear as yellow spots on a blue background.

CompoundExpected Rf (Approx.)UV ActiveBromocresol Green
This compound~0.7YesNo
4-Ethoxybenzoic acid ~0.3 Yes Yellow Spot
Desired Amide/Ester ProductVaries (typically intermediate)YesNo

Protocol 2: Minimizing Hydrolysis

  • Glassware and Solvents : Dry all glassware in an oven at >120°C for several hours and cool under a stream of inert gas (nitrogen or argon). Use anhydrous solvents, preferably from a solvent purification system or a freshly opened bottle.

  • Reagent Handling : Use fresh this compound. If the bottle has been opened previously, consider purification by distillation if a significant amount of hydrolysis is suspected.

  • Reaction Setup : Conduct the reaction under an inert atmosphere. Add reagents via syringe through a rubber septum.

  • Temperature Control : Add this compound to the reaction mixture at a low temperature (0-5°C) to control the exothermic reaction and minimize hydrolysis.[1]

Protocol 3: Purification via Extraction

If hydrolysis has occurred, the resulting 4-ethoxybenzoic acid can be removed by an aqueous basic wash.

  • Dissolve the crude product in an organic solvent (e.g., ethyl acetate, dichloromethane).

  • Transfer the solution to a separatory funnel.

  • Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Be cautious as CO₂ evolution may cause pressure buildup.

  • Separate the layers. The 4-ethoxybenzoic acid will be in the aqueous layer as its sodium salt.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate.

Issue 2: Multiple Products in Friedel-Crafts Acylation

Symptoms:

  • TLC or HPLC analysis shows multiple product spots/peaks.

  • ¹H NMR of the crude product shows a complex aromatic region and possibly a broad singlet around 9-10 ppm.

Potential Side Products:

  • 4-Ethoxybenzoic acid (from hydrolysis).

  • 4-Hydroxybenzoyl derivative (from ether cleavage).

Troubleshooting Workflow:

cluster_0 Diagnosis cluster_1 Solution A Multiple Products in Friedel-Crafts B HPLC-MS Analysis A->B C Identify Masses of Side Products B->C D Optimize Lewis Acid Stoichiometry C->D Side Products Identified E Control Temperature and Reaction Time D->E F Consider Milder Catalyst E->F

Caption: Troubleshooting Friedel-Crafts side reactions.

Experimental Protocols:

Protocol 4: HPLC-MS Analysis for Side Product Identification

This protocol provides a starting point for separating the desired product from potential side products.

  • Instrumentation : HPLC system with a UV-Vis detector and a mass spectrometer.

  • Column : C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase :

    • A: 0.1% Formic acid in Water

    • B: 0.1% Formic acid in Acetonitrile

  • Gradient : Start with a higher percentage of A, and ramp up to a higher percentage of B. A typical gradient might be 5% to 95% B over 20 minutes.

  • Flow Rate : 1.0 mL/min.

  • Detection : UV at 254 nm and MS in both positive and negative ion modes.

CompoundExpected [M+H]⁺Expected [M-H]⁻Notes
4-Ethoxybenzoic acid167.07165.05Hydrolysis product
4-Hydroxybenzoic acid139.04137.02Ether cleavage product

Protocol 5: Mitigating Friedel-Crafts Side Reactions

  • Lewis Acid : Use the minimum stoichiometric amount of Lewis acid required for the reaction. Excess Lewis acid can promote side reactions.

  • Temperature : Maintain the lowest possible temperature that allows the reaction to proceed at a reasonable rate. For many Friedel-Crafts acylations, this is between 0°C and room temperature.

  • Reaction Time : Monitor the reaction by TLC or HPLC and quench it as soon as the starting material is consumed to avoid prolonged exposure to the Lewis acid.

  • Alternative Catalysts : If ether cleavage is a significant issue, consider using a milder Lewis acid, such as FeCl₃ or ZnCl₂, which are less prone to promoting this side reaction than AlCl₃.[6]

Issue 3: Formation of N,N-diacylated Byproduct in Amine Reactions

Symptoms:

  • A less polar byproduct is observed on TLC.

  • The desired amide product is obtained in lower than expected yield.

  • The mass spectrum of the crude product shows a peak corresponding to the mass of the desired product plus a 4-ethoxybenzoyl group (148.05 g/mol ).

Primary Suspect: N,N-diacylation of the amine.

Troubleshooting Workflow:

cluster_0 Diagnosis cluster_1 Solution A Suspected Diacylation B LC-MS Analysis A->B C Confirm Mass of Diacylated Product B->C D Control Stoichiometry C->D Diacylation Confirmed E Slow Addition of Acyl Chloride D->E F Use a Weaker Base E->F

Caption: Troubleshooting N,N-diacylation.

Experimental Protocols:

Protocol 6: Controlling Stoichiometry and Addition Rate

  • Stoichiometry : Use a slight excess of the amine relative to this compound (e.g., 1.1 equivalents of amine). This ensures the acyl chloride is consumed before it can react with the product amide.

  • Slow Addition : Dissolve the this compound in an anhydrous solvent and add it dropwise to the stirred solution of the amine at 0°C. This maintains a low concentration of the acylating agent, favoring mono-acylation.[7]

  • Base Selection : In some cases, a very strong base can deprotonate the initially formed amide, making it more nucleophilic and prone to a second acylation. Using a weaker base, such as pyridine, can sometimes mitigate this issue.[3]

Summary of Potential Side Products and their Identification

Side ProductStructureFormation ContextKey Analytical Signatures
4-Ethoxybenzoic acid EtO-Ph-COOHHydrolysis in the presence of water.TLC: Lower Rf, stains with bromocresol green. ¹H NMR: Broad singlet >10 ppm. MS: [M+H]⁺ 167.07, [M-H]⁻ 165.05.
4-Hydroxybenzoic acid derivative HO-Ph-CO-RFriedel-Crafts with strong Lewis acids (ether cleavage).MS: Mass of product will be 28.03 Da lower than expected. ¹H NMR: Aromatic signals may shift, broad phenolic -OH peak.
N,N-Diacylated Amine (EtO-Ph-CO)₂-NRExcess acyl chloride in amine reactions.TLC: Higher Rf than mono-acylated product. MS: Mass will be [M+148.05] relative to the mono-acylated product.
4-Ethoxybenzoic anhydride (EtO-Ph-CO)₂OReaction of acyl chloride with carboxylic acid.IR: Two C=O stretches (~1820 and 1750 cm⁻¹). ¹H NMR: Aromatic signals similar to the acid, but no carboxylic acid proton.

References

  • D'Ambrosio, A., et al. (2021). Kinetic study and modeling of the Schotten–Baumann synthesis of peroxyesters using phase. Reaction Chemistry & Engineering. Retrieved from [Link]

  • BYJU'S. (n.d.). Friedel Crafts Acylation And Alkylation Reaction. BYJU'S. Retrieved from [Link]

  • Ashenhurst, J. (2014). Cleavage Of Ethers With Acid. Master Organic Chemistry. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation. Organic Chemistry Portal. Retrieved from [Link]

  • SATHEE. (n.d.). Chemistry Schotten Baumann Reaction. SATHEE. Retrieved from [Link]

  • Vedantu. (n.d.). Schotten Baumann Reaction: Mechanism, Steps & Real-Life Examples. Vedantu. Retrieved from [Link]

  • Schotten-Baumann Reaction. (n.d.). Cambridge University Press. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). 18.3: Reactions of Ethers - Acidic Cleavage. Chemistry LibreTexts. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). This compound. PubChem. Retrieved from [Link]

  • Ashenhurst, J. (2018). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Master Organic Chemistry. Retrieved from [Link]

  • Koutentis, P. A., et al. (2014). Insights into the N,N-diacylation reaction of 2-aminopyrimidines and deactivated anilines: an alternative N-monoacylation reaction. ARKIVOC. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2016). Friedel Crafts Alkylation and Acylation Reaction Mechanism - Electrophilic Aromatic Substitution. YouTube. Retrieved from [Link]

  • AMSbiopharma. (2025). Impurity profiling and HPLC methods for drug quality compliance. AMSbiopharma. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Friedel-Crafts Reactions. Chemistry LibreTexts. Retrieved from [Link]

  • Hoechst Aktiengesellschaft. (1990). Acylation of aromatics. U.S.
  • Vilanculo, C. B., et al. (2021). Acylation of Anisole With Benzoyl Chloride Over Rapidly Synthesized Fly Ash–Based HBEA Zeolite. Frontiers in Chemistry. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Reactions of Acyl Chlorides with Primary Amines. Chemistry LibreTexts. Retrieved from [Link]

  • LookChem. (n.d.). This compound. HENAN SUNLAKE ENTERPRISE CORPORATION. Retrieved from [Link]

  • Reich, H. J. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. Organic Chemistry Data. Retrieved from [Link]

  • Waters. (n.d.). Impurities Application Notebook. Waters. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). p-Anisoyl chloride. PubChem. Retrieved from [Link]

  • SpectraBase. (n.d.). 4-ethoxy-N-{4-[(1,3-thiazol-2-ylamino)carbonyl]phenyl}benzamide - Optional[1H NMR] - Spectrum. SpectraBase. Retrieved from [Link]

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Technical Support Center: Purification Strategies for the Removal of 4-Ethoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting strategies and frequently asked questions concerning the removal of 4-ethoxybenzoic acid as a byproduct from reaction mixtures. The methodologies detailed herein are grounded in established chemical principles to ensure reliable and reproducible purification outcomes.

Introduction to the Challenge

4-Ethoxybenzoic acid is a common byproduct or unreacted starting material in various organic syntheses, particularly in reactions involving derivatives of p-hydroxybenzoic acid or in esterification and etherification processes.[1][2] Its removal is often crucial for obtaining the desired product in high purity. The acidic nature of its carboxylic acid group and its solubility characteristics are key factors to consider when designing a purification strategy.[3][4]

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific experimental challenges and provides detailed, step-by-step protocols for the effective removal of 4-ethoxybenzoic acid.

Issue 1: The desired product is neutral and stable to aqueous basic conditions.

This is the most straightforward scenario for the removal of the acidic byproduct, 4-ethoxybenzoic acid. The significant difference in the acidity of the product and the byproduct allows for a simple and effective separation using liquid-liquid extraction.

Root Cause Analysis

The carboxylic acid functionality of 4-ethoxybenzoic acid (pKa ≈ 4.49) allows it to be deprotonated by a weak base to form a water-soluble carboxylate salt.[4] The neutral organic product will remain in the organic phase, enabling a clean separation.

Recommended Solution: Basic Aqueous Extraction

A liquid-liquid extraction using a mild aqueous base is the preferred method in this case.[5][6]

  • Dissolution: Dissolve the crude reaction mixture in a water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane).

  • Extraction: Transfer the organic solution to a separatory funnel and add an equal volume of a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or a 5-10% aqueous solution of sodium carbonate (Na₂CO₃).

  • Mixing: Stopper the funnel and shake vigorously for 1-2 minutes, periodically venting to release any pressure buildup (CO₂ evolution).

  • Separation: Allow the layers to separate. The upper layer will typically be the organic phase, and the lower layer will be the aqueous phase containing the sodium 4-ethoxybenzoate salt.

  • Draining: Carefully drain the lower aqueous layer.

  • Washing (Optional but Recommended): To ensure complete removal, repeat the extraction with a fresh portion of the basic aqueous solution. Follow this with a wash using brine (saturated aqueous NaCl) to remove any residual water from the organic layer.

  • Drying and Concentration: Drain the organic layer into a clean flask, dry it over an anhydrous drying agent (e.g., Na₂SO₄, MgSO₄), filter, and concentrate the solvent under reduced pressure to isolate the purified neutral product.

Issue 2: The desired product is sensitive to aqueous conditions or is also acidic.

When the target compound is unstable in the presence of water or has acidic properties similar to 4-ethoxybenzoic acid, alternative non-aqueous or milder purification techniques are necessary.

Root Cause Analysis

Standard basic aqueous extraction is not feasible if the desired product can degrade (e.g., through hydrolysis) or if it also gets extracted into the aqueous basic solution. In such cases, methods that exploit differences in polarity, solubility, or reactivity under non-aqueous conditions are required.

Recommended Solutions

Flash chromatography is a powerful and rapid purification technique that separates compounds based on their differential adsorption to a stationary phase.[7][8] It is particularly useful for separating compounds with different polarities.[9]

  • Solvent System Selection: Using thin-layer chromatography (TLC), determine a suitable solvent system (mobile phase) that provides good separation between your desired product and 4-ethoxybenzoic acid. A common starting point for moderately polar compounds is a mixture of hexanes and ethyl acetate.

  • Column Packing: Pack a chromatography column with silica gel as the stationary phase.

  • Sample Loading: Dissolve the crude mixture in a minimal amount of the mobile phase or a stronger solvent and load it onto the column.

  • Elution: Elute the column with the chosen solvent system, collecting fractions.

  • Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure.

If the desired product is a solid, recrystallization can be a highly effective method for purification, provided a suitable solvent can be found.[10][11] This technique relies on the principle that the solubility of a compound increases in a hot solvent and decreases as the solution cools, leading to the formation of pure crystals.[12]

  • Solvent Selection: The ideal solvent should dissolve the desired compound sparingly at room temperature but completely at its boiling point, while 4-ethoxybenzoic acid should either be very soluble or insoluble in it.[13]

  • Dissolution: Dissolve the impure solid in the minimum amount of the hot solvent.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration.

  • Crystallization: Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization of the pure product.

  • Collection: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of cold solvent to remove any adhering impurities.

  • Drying: Dry the purified crystals.

Scavenger resins are polymer-supported reagents designed to react with and remove specific types of impurities from a solution.[14] For removing acidic impurities like 4-ethoxybenzoic acid, a basic scavenger resin is ideal.[15]

  • Resin Selection: Choose a basic scavenger resin, such as an aminomethylated polystyrene resin.

  • Incubation: Add the scavenger resin to a solution of the crude product in an appropriate organic solvent.

  • Agitation: Gently agitate the mixture for a sufficient period to allow the resin to react with and "scavenge" the 4-ethoxybenzoic acid.

  • Filtration: Filter the mixture to remove the resin, which now has the impurity bound to it.

  • Concentration: Concentrate the filtrate to obtain the purified product.

Frequently Asked Questions (FAQs)

Q1: How can I confirm that 4-ethoxybenzoic acid has been successfully removed?

A1: The most common methods are Thin-Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) spectroscopy. A pure sample will show a single spot on a TLC plate and a single peak in an HPLC chromatogram. In the ¹H NMR spectrum, the absence of the characteristic aromatic proton signals and the ethoxy group signals of 4-ethoxybenzoic acid would indicate its removal.

Q2: What if my product is a base? How does that change the extraction procedure?

A2: If your product is a base, you can still use liquid-liquid extraction. In this case, you would perform an acidic extraction. By washing the organic solution with a dilute aqueous acid (e.g., 1M HCl), your basic product will be protonated and move into the aqueous layer, while the neutral and acidic impurities (including 4-ethoxybenzoic acid) will remain in the organic layer. You can then neutralize the aqueous layer with a base and extract your purified product back into an organic solvent.[16][17]

Q3: Can I use a stronger base like sodium hydroxide for the extraction?

A3: While a strong base like sodium hydroxide will effectively deprotonate 4-ethoxybenzoic acid, it is often not recommended unless your desired product is robust. Strong bases can potentially hydrolyze esters, epoxides, or other sensitive functional groups that may be present in your target molecule.[6] It is generally safer to start with a milder base like sodium bicarbonate.

Q4: My reaction was performed in a water-miscible solvent like THF or acetone. How do I perform a liquid-liquid extraction?

A4: First, you need to remove the water-miscible solvent, typically by rotary evaporation. Then, dissolve the remaining crude residue in a water-immiscible organic solvent (like ethyl acetate or dichloromethane) and proceed with the aqueous extraction as described above.

Q5: During the basic wash, an emulsion formed. How can I break it?

A5: Emulsions can sometimes form at the interface of the organic and aqueous layers. To break an emulsion, you can try adding a small amount of brine (saturated NaCl solution), gently swirling the separatory funnel, or filtering the entire mixture through a pad of Celite.

Data Summary

Property of 4-Ethoxybenzoic AcidValueReference
Molecular FormulaC₉H₁₀O₃[18]
Molecular Weight166.17 g/mol [19]
Melting Point197-199 °C[20]
pKa~4.49[4]
AppearanceWhite crystalline powder[1]
SolubilitySoluble in hot methanol and other organic solvents like ethanol and acetone. Sparingly soluble in cold water.[3][20]

Visual Workflows

Workflow for Basic Aqueous Extraction

A Crude Reaction Mixture (Product + 4-Ethoxybenzoic Acid) B Dissolve in Organic Solvent (e.g., Ethyl Acetate) A->B C Transfer to Separatory Funnel B->C D Add Aqueous NaHCO₃ Solution C->D E Shake and Vent D->E F Allow Layers to Separate E->F G Aqueous Layer (Sodium 4-Ethoxybenzoate) F->G Bottom Layer H Organic Layer (Pure Product) F->H Top Layer I Drain Aqueous Layer G->I J Wash with Brine H->J K Dry over Na₂SO₄ J->K L Filter and Concentrate K->L M Purified Product L->M decision decision start Start: Crude Mixture containing 4-Ethoxybenzoic Acid is_product_stable Is the product stable to aqueous base? start->is_product_stable is_product_acidic Is the product also acidic? is_product_stable->is_product_acidic No basic_extraction Perform Basic Aqueous Extraction is_product_stable->basic_extraction Yes is_product_solid Is the product a solid? is_product_acidic->is_product_solid No chromatography Use Flash Chromatography is_product_acidic->chromatography Yes is_product_solid->chromatography No recrystallization Attempt Recrystallization is_product_solid->recrystallization Yes scavenger_resin Use Scavenger Resin

Caption: Method selection guide.

References

  • Still, W. C., Kahn, M., & Mitra, A. (1978). Rapid chromatographic technique for preparative separations with moderate resolution. The Journal of Organic Chemistry, 43(14), 2923–2925. Available from: [Link]

  • Solubility of Things. (n.d.). 4-Ethoxybenzoic acid. Available from: [Link]

  • University of California, Los Angeles. (n.d.). Recrystallization. Available from: [Link]

  • Modus Technologies. (2023). Flash Chromatography: A Speedy Solution for Separation & Purification. Available from: [Link]

  • Icon Scientific Inc. (n.d.). FLASH Chromatography - Purification System Archives. Available from: [Link]

  • Chrom Tech, Inc. (2024). Flash Chromatography Explained: A Comprehensive Guide. Available from: [Link]

  • University of Colorado Boulder. (n.d.). Recrystallization. Available from: [Link]

  • Biotage. (n.d.). Successful flash chromatography. Available from: [Link]

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Available from: [Link]

  • Amerigo Scientific. (n.d.). Scavenger Resins. Available from: 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Sources

Technical Support Center: Optimizing Reaction Temperature for 4-Ethoxybenzoyl Chloride Esterification

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support guide for the esterification of 4-ethoxybenzoyl chloride. This document is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing reaction temperature—a critical parameter for maximizing yield, purity, and reaction efficiency. We will move beyond simple protocols to explain the causality behind experimental choices, ensuring you have the knowledge to troubleshoot and refine your synthetic procedures.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental reaction mechanism for the esterification of this compound with an alcohol?

The reaction proceeds via a nucleophilic acyl substitution mechanism. The alcohol, acting as a nucleophile, attacks the electrophilic carbonyl carbon of the this compound. This forms a tetrahedral intermediate, which then collapses, expelling a chloride ion as the leaving group. A base is typically added to neutralize the hydrogen chloride (HCl) byproduct, driving the reaction to completion.[1][2][3]

Q2: Why is temperature such a critical parameter in this reaction?

Temperature directly influences the reaction kinetics and the prevalence of side reactions.[4]

  • Kinetics: Like most chemical reactions, increasing the temperature increases the reaction rate. This can be beneficial for sluggish reactions, especially with sterically hindered alcohols.

  • Side Reactions: The primary competing reaction is the hydrolysis of this compound by any trace moisture, which forms the unreactive 4-ethoxybenzoic acid.[5][6] This hydrolysis is also accelerated by higher temperatures. Therefore, optimization is a balance between achieving a practical reaction rate and minimizing the formation of this key impurity.

Q3: What is a good starting temperature for this esterification?

A prudent starting point is 0-5 °C , especially during the addition of the highly reactive this compound.[5] The reaction is often exothermic, and this initial cooling helps to control the reaction rate, prevent a dangerous thermal runaway, and minimize hydrolysis of the acyl chloride.[7][8] After the addition is complete, the reaction can be allowed to warm to room temperature or gently heated to ensure completion.

Q4: What is the role of a base like pyridine or triethylamine, and how does it relate to temperature?

A non-nucleophilic base, such as pyridine or triethylamine, acts as an HCl scavenger.[9] As the reaction produces one equivalent of HCl, the base neutralizes it, preventing it from protonating the alcohol (which would deactivate it as a nucleophile) and driving the reaction equilibrium towards the product side. While the base's function is not directly temperature control, by ensuring the reaction proceeds efficiently, it can reduce the need for excessive heating that might otherwise be required to overcome a slow reaction rate.

Q5: Can this reaction proceed without a base?

Yes, the reaction can occur without a base, but it is generally less efficient.[10] The buildup of HCl can inhibit the reaction. If a base is omitted, gentle heating might be necessary to drive the reaction forward, but this again increases the risk of side reactions if any moisture is present.[11]

Troubleshooting Guide: Temperature-Related Issues

This section addresses specific problems you may encounter during the esterification and provides actionable, temperature-focused solutions.

Issue 1: My reaction yield is very low, and TLC/GC analysis shows mostly unreacted alcohol.

  • Potential Cause: The reaction temperature may be too low, resulting in a slow or stalled reaction. This is particularly common with less reactive or sterically hindered alcohols.

  • Recommended Solution:

    • First, ensure all reactants and solvents are anhydrous, as moisture will preferentially hydrolyze the acyl chloride.[11]

    • After the initial exothermic phase is controlled at a low temperature (0-5 °C), allow the mixture to warm to room temperature and monitor the reaction's progress over 1-2 hours.

    • If the reaction remains sluggish, gently heat the mixture. A good starting point is 40-50 °C. Use TLC or GC to track the consumption of the starting material.

    • For very unreactive substrates, refluxing in a suitable solvent like dichloromethane (DCM) or tetrahydrofuran (THF) may be necessary, but this should be a final resort due to the increased risk of side product formation.

Issue 2: The final product is contaminated with a significant amount of 4-ethoxybenzoic acid.

  • Potential Cause: This is the hallmark of this compound hydrolysis.[5] The reaction temperature was likely too high, especially in the presence of trace moisture.

  • Recommended Solution:

    • Rigorously dry all glassware, solvents, and the alcohol starting material. Perform the reaction under an inert atmosphere (e.g., Nitrogen or Argon).

    • Maintain a low temperature (0-5 °C) throughout the addition of the this compound. Add the acyl chloride slowly and dropwise to prevent localized heating.[5]

    • Consider if gentle heating is truly necessary. Many acyl chloride esterifications proceed to completion at room temperature if left for a sufficient duration (2-12 hours). Only apply heat if monitoring shows the reaction has stalled.

Issue 3: The reaction is uncontrollably vigorous upon adding the this compound.

  • Potential Cause: The initial reaction temperature is too high. Acyl chloride reactions with alcohols are highly exothermic.[1][7]

  • Recommended Solution:

    • Immediately cool the reaction vessel in an ice/water or ice/salt bath.

    • Stop the addition of the acyl chloride until the reaction temperature is stabilized.

    • Resume the addition at a much slower, dropwise rate, ensuring the internal temperature does not rise significantly. For larger-scale reactions, a dropping funnel is essential for controlled addition.

Troubleshooting Workflow Diagram

The following diagram illustrates a logical workflow for addressing common issues by optimizing the reaction temperature.

G Start Start Experiment Check_Yield Analyze Yield & Purity Start->Check_Yield Low_Yield Issue: Low Yield (Unreacted Alcohol) Check_Yield->Low_Yield Yield < 70% Impurity Issue: High Impurity (4-Ethoxybenzoic Acid) Check_Yield->Impurity Purity < 95% Good_Result Result: Optimal Yield & Purity Check_Yield->Good_Result Success Anhydrous Action: Ensure Anhydrous Conditions Low_Yield->Anhydrous Increase_Temp Action: Gradually Increase Temp (e.g., RT -> 40°C) Anhydrous->Increase_Temp Monitor Monitor by TLC/GC Increase_Temp->Monitor Monitor->Check_Yield Reduce_Temp Action: Reduce Temperature (Add at 0°C, run at RT) Impurity->Reduce_Temp Slow_Addition Action: Slow Dropwise Addition Reduce_Temp->Slow_Addition Slow_Addition->Monitor G cluster_reactants Reactants AcylChloride This compound Tetrahedral Tetrahedral Intermediate AcylChloride->Tetrahedral Nucleophilic Attack Alcohol Alcohol (R-OH) Alcohol->Tetrahedral Nucleophilic Attack Product Ester Product Tetrahedral->Product Chloride Elimination Byproduct HCl Tetrahedral->Byproduct Neutralized Base-HCl Salt Byproduct->Neutralized Neutralization Base Base (e.g., Pyridine) Base->Neutralized Neutralization

Caption: Mechanism of base-mediated esterification.

References
  • SciSpace. (n.d.). Kinetic study and modeling of the Schotten– Baumann synthesis of peroxyesters using phase. Retrieved from [Link]

  • Chemguide. (n.d.). Esterification - alcohols and carboxylic acids. Retrieved from [Link]

  • Taylor & Francis Online. (n.d.). Synthesis of Esters from Acyl Chlorides and Halide Under Solid-Liquid Phase Transfer Catalysis. Retrieved from [Link]

  • Grokipedia. (n.d.). Schotten–Baumann reaction. Retrieved from [Link]

  • IISTE.org. (2013). Environmentally benign un-catalyzed esterification of alcohols under solvent-free condition using acetyl chloride. Retrieved from [Link]

  • Sparkl. (n.d.). Revision Notes - Reaction of Alcohols with Acyl Chlorides to Form Esters. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Ester synthesis by esterification. Retrieved from [Link]

  • YouTube. (2021, February 13). Ester Formation | Acyl Chlorides, Anhydrides & Fischer Esterification Explained. Retrieved from [Link]

  • SATHEE. (n.d.). Chemistry Schotten Baumann Reaction. Retrieved from [Link]

  • Cambridge University Press. (n.d.). Schotten-Baumann Reaction. Retrieved from [Link]

  • National Institutes of Health (NIH). (2019, November 22). Evaluation of esterification routes for long chain cellulose esters. Retrieved from [Link]

  • ResearchGate. (2007). Acyl chloride‐facilitated condensation polymerization for the synthesis of heat‐sensitive poly(anhydride‐ester)s. Retrieved from [Link]

  • Wikipedia. (n.d.). Schotten–Baumann reaction. Retrieved from [Link]

  • Organic Chemistry Data. (n.d.). Acid to Ester - Common Conditions. Retrieved from [Link]

  • YouTube. (2021, April 23). Esterification using Acid Chloride and Alcohol. Retrieved from [Link]

  • ResearchGate. (n.d.). Mechanism of Amine-Catalyzed Ester Formation from an Acid Chloride and Alcohol. Retrieved from [Link]

  • UNI ScholarWorks. (1954). Reaction Kinetics of the Alcoholysis of Substituted Benzoyl Chlorides. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 22). Fischer Esterification. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 22). Reactions of Acyl Chlorides with Alcohols. Retrieved from [Link]

  • Pearson. (2024, August 4). Show the alcohol and the acid chloride that combine to make the following esters. Retrieved from [Link]

  • Reddit. (2020, February 13). How can I improve the yield of my Fischer Esterification?. Retrieved from [Link]

  • Chemguide. (n.d.). Explaining the reaction between acyl chlorides and alcohols - addition / elimination. Retrieved from [Link]

  • Chemguide. (n.d.). Mechanism for the esterification reaction. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, September 22). 17.6: Reactions of Alcohols. Retrieved from [Link]

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Technical Support Center: Mastering Exothermic Reactions of 4-Ethoxybenzoyl Chloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for managing reactions with 4-ethoxybenzoyl chloride. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of using this highly reactive acylating agent. The inherent exothermic nature of its reactions with nucleophiles demands precise control and a thorough understanding of the underlying chemical principles to ensure safety, maximize yield, and achieve high product purity. This resource provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established scientific principles and practical, field-proven experience.

Troubleshooting Guide: From Runaway Reactions to Impure Products

This section addresses specific experimental challenges in a question-and-answer format, providing not just solutions but also the rationale behind them.

Question 1: My reaction temperature is spiking uncontrollably, even with an ice bath. What is causing this thermal runaway and how can I regain control?

Answer:

A rapid, uncontrolled temperature increase, or thermal runaway, is a primary hazard when working with this compound.[1][2] This is due to the highly exothermic nature of the nucleophilic acyl substitution reaction, where the rate of heat generation surpasses the rate of heat dissipation.[3]

Root Causes & Solutions:

  • Rate of Addition: The most common cause is adding the this compound too quickly. The reaction with many nucleophiles, especially amines and alcohols, is nearly instantaneous.[4]

    • Solution: Employ a syringe pump or a dropping funnel for slow, dropwise addition of the acyl chloride to the nucleophile solution. This ensures that the heat generated at any moment is manageable for your cooling system.

  • Inadequate Cooling & Heat Transfer: A simple ice-water bath may be insufficient for larger-scale reactions or with highly reactive nucleophiles.

    • Solution:

      • Ensure vigorous stirring to promote efficient heat transfer from the reaction mixture to the cooling bath.[5]

      • For highly exothermic systems, consider a more robust cooling bath, such as an ice-salt mixture (-10 to -20 °C) or a cryostat for precise temperature control.[6]

      • Increase the dilution of your reaction. A larger solvent volume acts as a heat sink, absorbing the energy released.[3]

  • High Reactant Concentration: More concentrated reactants lead to a faster reaction rate and, consequently, more rapid heat evolution.

    • Solution: Begin with more dilute solutions of both the nucleophile and the this compound. While this may increase reaction time, it significantly enhances safety and control.

Question 2: My final product is contaminated with 4-ethoxybenzoic acid. How did this happen and what is the best way to remove it?

Answer:

The presence of 4-ethoxybenzoic acid is the most common impurity and results from the hydrolysis of this compound by water.[5][7] Acyl chlorides are highly sensitive to moisture, including atmospheric humidity.[7][8]

Prevention & Remediation:

  • Prevention:

    • Anhydrous Conditions: Thoroughly dry all glassware in an oven before use. Use anhydrous solvents and conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to exclude moisture.[3]

    • Reagent Quality: Ensure your nucleophile and any added bases (e.g., triethylamine) are anhydrous.

  • Removal during Work-up: 4-ethoxybenzoic acid is acidic, a property that can be exploited for its removal.

    • After quenching the reaction, perform a liquid-liquid extraction.

    • Wash the organic layer containing your product with a mild basic solution, such as a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or a dilute sodium hydroxide (NaOH) solution.[5] This will deprotonate the carboxylic acid, forming a water-soluble carboxylate salt that partitions into the aqueous layer.

    • Separate the organic layer, wash with brine to remove residual water, dry over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate.[3]

Question 3: The quenching process is violent and causes splattering. What is the safest way to quench my reaction?

Answer:

A violent quench is extremely dangerous and typically occurs when the quenching agent (e.g., water) is added directly to the unreacted, highly concentrated acyl chloride.[6] This results in a localized, rapid, and highly exothermic reaction.

The Cardinal Rule of Quenching: Always add the reaction mixture to the quenching solution, never the other way around.[3][6]

Safe Quenching Protocol:

  • Prepare the Quench Vessel: In a separate, appropriately sized flask or beaker, prepare a vigorously stirred, cold quenching solution. This provides a large heat sink.[3] Suitable options include:

    • Crushed ice/water slurry.[6]

    • A cold, dilute aqueous acid solution (e.g., 1M HCl).

    • A cold, dilute aqueous base solution (e.g., 10% NaOH or NaHCO₃).[9]

  • Slow Transfer: Slowly and carefully transfer your reaction mixture from the reaction flask into the cold, stirred quenching solution. This can be done by pouring or via a cannula for larger scales.

  • Maintain Cooling: Keep the quenching vessel in an ice bath during the addition to manage the exotherm.

The following diagram illustrates the decision-making process for a safe and effective quench.

G start Reaction Complete prep_quench Prepare separate, stirred, cold quenching vessel (e.g., ice water, dilute base) start->prep_quench Correct Path wrong_quench Add quenching solution directly to reaction flask start->wrong_quench Incorrect & Dangerous Path add_rxn Slowly add reaction mixture to quenching solution prep_quench->add_rxn outcome_good Controlled Quench, Safe Hydrolysis add_rxn->outcome_good outcome_bad VIOLENT EXOTHERM Potential for Splattering, Runaway Reaction wrong_quench->outcome_bad

Caption: Decision workflow for quenching acyl chloride reactions.

Question 4: My reaction with a primary amine is giving me a low yield, and I suspect over-acylation. How can I improve this?

Answer:

Over-acylation can occur, particularly with primary amines, where the initially formed amide can be further acylated to form a diacyl-amine (di-amide). This is more likely if the reaction conditions are not carefully controlled.

Strategies to Minimize Over-acylation:

  • Stoichiometry: Use a slight excess of the amine nucleophile relative to the this compound. This ensures the acyl chloride is more likely to encounter and react with the primary amine starting material rather than the amide product.

  • Addition Order: Add the this compound solution slowly to the amine solution. This maintains a high concentration of the amine relative to the acyl chloride throughout the addition, favoring the formation of the desired mono-acylated product.

  • Temperature Control: Maintain low temperatures (0-5 °C). Higher temperatures can increase the rate of the less favorable second acylation.[5]

  • Use of a Base: Include a non-nucleophilic base, such as triethylamine or pyridine, in the reaction mixture (typically 1.1 to 1.5 equivalents).[3] This base will neutralize the HCl byproduct as it is formed. The resulting amine hydrochloride salt can sometimes act as an acylating agent itself or alter the reactivity in the system. Scavenging the HCl prevents this and ensures the primary amine remains deprotonated and highly nucleophilic.

Frequently Asked Questions (FAQs)

Q1: What are the fundamental hazards of this compound? A1: this compound is a corrosive substance that causes severe skin burns and eye damage.[10][11][12] It reacts violently with water and moisture to produce corrosive hydrogen chloride (HCl) gas.[10][13] It is crucial to handle it in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[10][14]

Q2: Can I use a solvent like ethanol or methanol for my reaction? A2: No, you should not use protic solvents like alcohols unless the alcohol itself is the intended nucleophile. This compound will react rapidly and exothermically with alcohols to form the corresponding ester, consuming your starting material.[4][13] Always choose a dry, inert solvent such as dichloromethane (DCM), tetrahydrofuran (THF), or toluene.[3]

Q3: How can I monitor the progress of my reaction? A3: Thin-Layer Chromatography (TLC) is an effective method for monitoring the reaction.[3][5] Spot the reaction mixture on a TLC plate alongside your starting materials (the nucleophile and this compound). The disappearance of the starting materials and the appearance of a new spot for the product will indicate the reaction's progress. Choose a solvent system (e.g., a mixture of ethyl acetate and hexane) that provides good separation of all components.

Q4: What is the best way to store this compound? A4: Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from water and incompatible materials like bases and oxidizing agents.[8][15] Due to its reactivity with moisture, storing it under an inert atmosphere (e.g., in a desiccator with a drying agent or in a nitrogen-filled glovebox) is recommended for long-term stability.

Q5: My nucleophile is an alcohol. What is the general mechanism for this esterification? A5: The reaction proceeds via a nucleophilic acyl substitution mechanism, specifically through a nucleophilic addition-elimination pathway.[4][16]

  • Nucleophilic Attack: A lone pair of electrons on the oxygen atom of the alcohol attacks the electrophilic carbonyl carbon of the this compound. This breaks the C=O pi bond and forms a tetrahedral intermediate.

  • Elimination of Leaving Group: The tetrahedral intermediate is unstable. The C=O double bond reforms, and in the process, the chloride ion—an excellent leaving group—is eliminated.

  • Deprotonation: A weak base in the mixture (this can be another molecule of the alcohol or an added non-nucleophilic base like pyridine) removes the proton from the oxygen atom that originated from the alcohol, yielding the final ester product and HCl.

The following diagram outlines this mechanistic pathway.

G cluster_0 Nucleophilic Addition-Elimination Reactants This compound + Alcohol (R-OH) Intermediate Tetrahedral Intermediate Reactants->Intermediate 1. Nucleophilic Attack Products Ester + HCl Intermediate->Products 2. Elimination of Cl⁻ 3. Deprotonation

Caption: Mechanism of ester formation from this compound.

Quantitative Data Summary

While specific enthalpy data for every reaction is determined empirically, the following table provides a general guide to the expected exothermicity and recommended control parameters for reactions of this compound with common nucleophile classes.

Nucleophile ClassTypical ReactivityRecommended Starting Temp.Key Control StrategyPrimary Side Product
Primary Amines Very High / Vigorous-10 to 0 °CVery slow addition; Dilution; Use of a non-nucleophilic baseDi-acylation
Secondary Amines High / Rapid0 to 5 °CSlow, dropwise addition; Efficient cooling(None common)
Alcohols Moderate to High0 to 5 °CDropwise addition; Can be catalyzed by a base (e.g., pyridine)(None common)
Water Very High / ViolentN/A (Avoid)N/A (This is hydrolysis)4-Ethoxybenzoic Acid

References

  • BenchChem. (n.d.). Avoiding side reactions in the synthesis of N-(4-methoxybenzoyl)glycine. Retrieved from BenchChem Technical Support.[5]

  • MDPI. (2021, May 28). Modification of the Acyl Chloride Quench-Labeling Method for Counting Active Sites in Catalytic Olefin Polymerization.[17]

  • Yufeng. (2025, May 25). How to Quench Acid Chlorides? 5 Key Methods for Safe Handling.[14]

  • NOAA. (n.d.). 4-METHOXYBENZOYL CHLORIDE. CAMEO Chemicals.[7]

  • KGROUP. (2006, October 27). Quenching Reactive Substances.[18]

  • BenchChem. (n.d.). Managing exothermic reactions in 1-(4-Chlorophenyl)-2-methylpropan-1-one synthesis.[6]

  • BenchChem. (n.d.). Safe Disposal of 3-Hydroxy-4-methoxybenzoyl Chloride: A Comprehensive Guide.[9]

  • Sigma-Aldrich. (n.d.). 4-Methoxybenzoyl chloride 0.99 p-Anisoyl chloride.[19]

  • Reddit. (2024, May 23). Removing oxalyl chloride from acid chloride intermediate in ester formation.[20]

  • Sigma-Aldrich. (n.d.). 4-Methoxybenzoyl chloride 0.99 p-Anisoyl chloride Safety Information.[21]

  • Fisher Scientific. (2011, March 4). SAFETY DATA SHEET: this compound.[10]

  • NASA. (n.d.). Passive prevention of thermal runaway and fire propagation in li ion batteries.[1]

  • MDPI. (n.d.). Safety Methods for Mitigating Thermal Runaway of Lithium-Ion Batteries—A Review.[22]

  • Energy Storage Science and Technology. (2018). Thermal runaway-preventing technologies for lithium-ion batteries.[2]

  • Chemistry LibreTexts. (2024, September 30). 21.2: Nucleophilic Acyl Substitution Reactions.[16]

  • ECHEMI. (n.d.). 4-Methoxybenzoyl chloride SDS, 100-07-2 Safety Data Sheets.[8]

  • Electrolock Incorporated. (n.d.). How to Prevent Thermal Runaway in Lithium Ion Batteries.[23]

  • Chemguide. (n.d.). Reaction between acyl chlorides and alcohols - addition / elimination.[4]

  • Aspen Aerogels. (n.d.). It's About Time: The 6 Phases of Thermal Runaway Propagation.[24]

  • Santa Cruz Biotechnology. (2024, March 29). 4-Methoxybenzoyl chloride - SAFETY DATA SHEET.[15]

  • Chemistry LibreTexts. (n.d.). NS10. Leaving Group Formation - aliphatic nucleophilic substitution.[25]

  • PubChem. (n.d.). This compound.[11]

  • Chemguide. (n.d.). Acyl chlorides and water, alcohols or phenol.[13]

  • Chem-Impex. (n.d.). 4-Methoxybenzoyl chloride.[26]

  • Sigma-Aldrich. (n.d.). This compound 98%.[12]

  • PubChem. (n.d.). p-Anisoyl chloride.[27]

  • BenchChem. (n.d.). Technical Support Center: Managing Exothermic Reactions with 1-Naphthoyl Chloride.[3]

  • YouTube. (2021, April 23). Esterification using Acid Chloride and Alcohol.[28]

  • NIST. (n.d.). This compound. NIST Chemistry WebBook.[29]

  • YouTube. (2021, October 22). CHM 252: Organic Chemistry: Alcohols: Reaction Importance and Sulfonyl Chloride Intro Part 9.[30]

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Technical Support Center: Optimizing the Purity of 4-Ethoxybenzoyl Chloride Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and purification of 4-ethoxybenzoyl chloride and its derivatives. This guide is designed for researchers, scientists, and professionals in drug development who encounter challenges in achieving high purity for these critical reagents. Here, we provide in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols grounded in established chemical principles to enhance the success of your experiments.

Introduction: The Challenge of Purity in Acyl Chloride Synthesis

This compound is a highly reactive acylating agent, making it an invaluable building block in the synthesis of pharmaceuticals and other fine chemicals.[1] However, its inherent reactivity also renders it susceptible to degradation, primarily through hydrolysis, which can complicate synthesis and purification, leading to reduced yields and impure products.[2][3] This guide will address the common pitfalls in the synthesis and purification of this compound, providing you with the expertise to overcome these challenges.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

The most prevalent and efficient method for synthesizing this compound is the reaction of 4-ethoxybenzoic acid with a chlorinating agent, most commonly thionyl chloride (SOCl₂).[2][4] Other reagents like oxalyl chloride or phosphorus pentachloride can also be used.[5][6] The reaction with thionyl chloride is often preferred because the byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gaseous and can be easily removed from the reaction mixture.[6][7]

Q2: What are the primary impurities I should expect in my crude this compound?

The most common impurities are:

  • Unreacted 4-ethoxybenzoic acid: Incomplete reaction will leave residual starting material.

  • 4-Ethoxybenzoic anhydride: This can form if some of the this compound hydrolyzes to the carboxylic acid, which then reacts with another molecule of the acid chloride.[8]

  • Hydrolysis product (4-ethoxybenzoic acid): Exposure to moisture, even atmospheric, will convert the acyl chloride back to the carboxylic acid.[2][3][9]

Q3: How can I monitor the progress of the reaction between 4-ethoxybenzoic acid and thionyl chloride?

Direct monitoring of the reaction mixture via techniques like Thin Layer Chromatography (TLC) can be challenging due to the reactivity of the acyl chloride on the silica gel plate.[10] A common practice is to monitor the cessation of gas evolution (SO₂ and HCl).[11] To confirm completion via TLC, a small aliquot of the reaction mixture can be quenched with a nucleophile like methanol or benzylamine to form the stable corresponding ester or amide, which can then be easily analyzed.[10]

Q4: My final product is a yellow or brown oil/solid. What causes this discoloration?

Discoloration can arise from several sources. Aged thionyl chloride can contain impurities that lead to colored byproducts.[10] Additionally, heating the reaction for extended periods or at excessively high temperatures can cause decomposition and the formation of colored impurities. While a slight yellow tint is common, significant discoloration may indicate lower purity.

Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis and purification of this compound.

Issue 1: Low Yield of this compound
Potential Cause Scientific Explanation Recommended Solution
Incomplete Reaction The reaction may not have gone to completion due to insufficient reaction time, inadequate temperature, or suboptimal stoichiometry of the chlorinating agent.Ensure at least a slight excess of thionyl chloride is used (typically 1.5-2.0 equivalents). The reaction can be gently heated to reflux to drive it to completion.[11] Monitor for the cessation of gas evolution as an indicator of reaction completion.
Hydrolysis of the Product This compound is highly moisture-sensitive.[12] Any water present in the starting materials, solvent, or glassware will lead to the formation of 4-ethoxybenzoic acid, reducing the yield of the desired product.[3]Use oven-dried glassware and anhydrous solvents. Handle all reagents under an inert atmosphere (e.g., nitrogen or argon). Ensure the 4-ethoxybenzoic acid is thoroughly dried before use.[3]
Loss During Workup Premature quenching or exposure to aqueous solutions during workup can lead to significant product loss through hydrolysis.Avoid aqueous workups if possible. If a workup is necessary, use anhydrous organic solvents and perform extractions quickly at low temperatures.[13]
Issue 2: Contamination of the Final Product with 4-Ethoxybenzoic Acid
Potential Cause Scientific Explanation Recommended Solution
Incomplete Reaction As mentioned above, unreacted starting material will contaminate the final product.Follow the recommendations for driving the reaction to completion in the "Low Yield" section.
Hydrolysis During Synthesis or Storage Exposure to moisture at any stage will lead to the formation of the carboxylic acid byproduct.[9]Strict adherence to anhydrous techniques is crucial. Store the purified this compound under an inert atmosphere in a sealed container, preferably in a refrigerator or freezer to minimize decomposition.[14]
Inefficient Purification The chosen purification method may not be effective at separating the acyl chloride from the more polar carboxylic acid.Fractional distillation under reduced pressure is the most effective method for purifying liquid acyl chlorides.[4][15] For solid derivatives, recrystallization from a non-polar, anhydrous solvent like hexane can be effective.[16]

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol outlines the conversion of 4-ethoxybenzoic acid to this compound using thionyl chloride.

Materials:

  • 4-Ethoxybenzoic acid

  • Thionyl chloride (SOCl₂)

  • Anhydrous N,N-Dimethylformamide (DMF) (catalytic amount)

  • Anhydrous toluene (for azeotropic removal of excess SOCl₂)

  • Oven-dried round-bottom flask, reflux condenser, and magnetic stir bar

Procedure:

  • In an oven-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add 4-ethoxybenzoic acid (1.0 eq).

  • To the flask, add thionyl chloride (1.5-2.0 eq) via a syringe.

  • Add a catalytic amount of anhydrous DMF (1-2 drops). The addition of DMF catalyzes the reaction.[11]

  • Stir the mixture at room temperature. You should observe the evolution of gas (SO₂ and HCl).

  • Once the initial vigorous gas evolution subsides, heat the reaction mixture to a gentle reflux (typically around 70-80°C) and maintain for 1-2 hours, or until gas evolution ceases completely.

  • Allow the reaction mixture to cool to room temperature.

  • Remove the excess thionyl chloride under reduced pressure using a rotary evaporator. To ensure complete removal, add anhydrous toluene and evaporate again. This azeotropic removal is a critical step for obtaining a pure product.[10][11]

  • The resulting crude this compound can often be used directly in the next step or purified further.

Protocol 2: Purification by Fractional Distillation Under Reduced Pressure

Materials:

  • Crude this compound

  • Distillation apparatus (fractionating column, condenser, receiving flask) - all oven-dried

  • Vacuum pump and pressure gauge

  • Heating mantle

Procedure:

  • Assemble the dry distillation apparatus. It is crucial that all glassware is completely free of moisture.

  • Transfer the crude this compound to the distillation flask.

  • Slowly and carefully apply vacuum to the system.

  • Gently heat the distillation flask.

  • Collect the fraction that distills at the correct boiling point and pressure for this compound. Discard any initial lower-boiling fractions which may contain residual toluene or other volatile impurities.

  • Store the purified product under an inert atmosphere in a tightly sealed container.

Visualizing the Workflow

Synthesis and Purification Workflow

G cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Quality Control A 1. Combine 4-Ethoxybenzoic Acid, Thionyl Chloride, and cat. DMF B 2. Reflux until gas evolution ceases A->B C 3. Remove excess SOCl₂ (Rotary Evaporation +/- Toluene) B->C D 4. Fractional Distillation under Reduced Pressure C->D Crude Product E 5. Collect Pure Fraction D->E F 6. Purity Analysis (e.g., GC, NMR) E->F Purified Product

Caption: Workflow for the synthesis and purification of this compound.

Troubleshooting Logic

G start Low Purity Detected check_hydrolysis Evidence of Hydrolysis? (e.g., broad OH in IR) start->check_hydrolysis check_sm Starting Material Present? check_hydrolysis->check_sm No review_anhydrous Review Anhydrous Technique - Dry glassware & solvents - Inert atmosphere check_hydrolysis->review_anhydrous Yes improve_purification Improve Purification - Efficient distillation - Anhydrous recrystallization check_sm->improve_purification No drive_reaction Drive Reaction to Completion - Increase reaction time/temp - Check reagent stoichiometry check_sm->drive_reaction Yes review_anhydrous->improve_purification success High Purity Achieved improve_purification->success drive_reaction->improve_purification

Caption: A logical approach to troubleshooting low purity in this compound synthesis.

References

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  • Chemistry LibreTexts. (2019, June 5). 22.9 Reactions of Carboxylic Acids. Retrieved from [Link]

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  • Rzepa, H. (2012, May 25). The mechanism (in 4D) of the reaction between thionyl chloride and a carboxylic acid. Henry Rzepa's Blog. Retrieved from [Link]

  • Bioman Explains. (2024, April 1). Carboxylic Acids to Acyl Chlorides Using Thionyl Chloride (SOCl2) [Video]. YouTube. Retrieved from [Link]

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  • Google Patents. (n.d.). CN111548263A - Process method for preparing o-ethoxy benzoyl chloride.
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  • Google Patents. (n.d.). CN101376627B - The preparation method of 4-hydroxybenzoyl chloride.
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Technical Support Center: Acylation of Sterically Hindered Amines with 4-Ethoxybenzoyl Chloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for chemists and researchers navigating the complexities of amide bond formation between 4-ethoxybenzoyl chloride and sterically hindered amines. This guide is designed to provide in-depth, practical solutions to common challenges encountered in the laboratory. Drawing from established chemical principles and field-proven insights, we aim to equip you with the knowledge to troubleshoot and optimize your reactions effectively.

Frequently Asked Questions (FAQs)

Q1: Why is the reaction between this compound and my sterically hindered amine so slow or failing to proceed?

A1: The primary challenge lies in steric hindrance. The bulky groups surrounding the nitrogen atom of a sterically hindered amine physically obstruct the approach of the electrophilic carbonyl carbon of this compound. This increases the activation energy of the nucleophilic acyl substitution, dramatically slowing down or preventing the reaction under standard conditions. The inherent reactivity of both partners is crucial; while this compound is an activated acylating agent, severe steric congestion on the amine side can be the overriding factor.

Q2: What are the initial troubleshooting steps I should take for a sluggish reaction?

A2: Before resorting to more complex solutions, consider the following fundamental optimizations:

  • Increase Temperature: Carefully elevating the reaction temperature can provide the necessary kinetic energy to overcome the steric barrier. Monitor for potential side reactions or degradation of starting materials.

  • Extend Reaction Time: Some reactions, particularly with bulky substrates, simply require more time to reach completion. Monitor the reaction progress by an appropriate analytical method like TLC or LCMS.[1]

  • Increase Reagent Concentration: Running the reaction at a higher concentration can increase the frequency of molecular collisions, potentially improving the reaction rate.

Q3: Can the choice of solvent significantly impact the reaction outcome?

A3: Absolutely. The solvent plays a critical role in solubilizing reactants and influencing the transition state.

  • Aprotic Polar Solvents: Solvents like Dichloromethane (DCM), Tetrahydrofuran (THF), or Acetonitrile are often good starting points as they effectively dissolve both the amine and the acyl chloride without interfering with the reaction.[1]

  • Higher Boiling Point Solvents: For reactions requiring elevated temperatures, consider using solvents like toluene or xylene.

  • Avoid Protic Solvents: Protic solvents like water or alcohols can react with this compound, leading to hydrolysis to 4-ethoxybenzoic acid or ester formation, respectively, thus competing with your desired reaction.[2][3]

Q4: What role does the base play, and which one should I choose?

A4: A base is crucial to neutralize the hydrochloric acid (HCl) byproduct generated during the reaction.[1][4] If not neutralized, the HCl will protonate the amine starting material, rendering it non-nucleophilic and halting the reaction.

  • For Moderately Hindered Amines: Tertiary amines like triethylamine (Et3N) or N,N-diisopropylethylamine (DIPEA, Hünig's base) are common choices. DIPEA is bulkier and less nucleophilic than triethylamine, which can sometimes be advantageous in preventing side reactions.

  • For Severely Hindered Amines: A stronger, non-nucleophilic base like 2,6-lutidine or proton sponge may be necessary. In some extreme cases, deprotonation of the amine with a very strong base like n-butyllithium (nBuLi) or sodium hydride (NaH) prior to the addition of the acyl chloride can be effective.[5]

Troubleshooting Guide: Common Problems and Solutions

This section provides a structured approach to diagnosing and resolving specific issues you may encounter.

Problem 1: Low to No Product Formation

Symptoms:

  • TLC/LCMS analysis shows predominantly unreacted starting materials.

  • Minimal or no formation of the desired amide product.

dot

A Low/No Product B Increase Temperature & Time A->B Initial Step C Change Solvent B->C If No Improvement G Monitor for Degradation B->G Check Stability D Use a Stronger/More Suitable Base C->D If No Improvement E Add a Catalyst D->E If No Improvement F Consider Alternative Acylating Agent E->F Last Resort H Successful Reaction E->H If Successful F->H If Successful G->C If Degradation Occurs G->H If No Degradation & Reaction Proceeds

Caption: Troubleshooting workflow for low product yield.

Step-by-Step Protocol:

  • Optimize Reaction Conditions:

    • Temperature: Gradually increase the reaction temperature in 10-20 °C increments. Refluxing in a suitable solvent like THF or toluene may be necessary.

    • Time: Allow the reaction to proceed for an extended period (e.g., 12-24 hours), monitoring periodically.

  • Evaluate Base and Solvent System:

    • If using triethylamine, consider switching to the bulkier and less nucleophilic DIPEA.

    • For highly hindered systems, pre-deprotonation of the amine with NaH in an anhydrous solvent like THF at 0 °C before adding this compound can be highly effective.[5]

  • Incorporate a Catalyst:

    • 4-(Dimethylamino)pyridine (DMAP): Add a catalytic amount (1-10 mol%) of DMAP. DMAP is a hypernucleophilic acylation catalyst that can significantly accelerate the reaction. It functions by reacting with the acyl chloride to form a highly reactive acylpyridinium intermediate.[6]

    • Lewis Acids: In some cases, mild Lewis acids can activate the acyl chloride, making it more electrophilic.[7]

Problem 2: Formation of Byproducts

Symptoms:

  • Multiple spots on TLC or peaks in LCMS.

  • Presence of 4-ethoxybenzoic acid in the crude product.

dot

cluster_0 Byproduct Formation Analysis cluster_1 Solutions Byproducts Byproducts Observed 4-Ethoxybenzoic Acid Diacylation Other Impurities Solutions Recommended Actions Ensure Anhydrous Conditions Use Stoichiometric Reagents Purify Starting Materials Byproducts:f1->Solutions:f1 Cause: Excess Acyl Chloride Byproducts:f2->Solutions:f2 Cause: Impure Reagents

Caption: Analysis and solutions for byproduct formation.

Step-by-Step Protocol:

  • Mitigate Hydrolysis of this compound:

    • Anhydrous Conditions: Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents. This compound reacts with moisture to form 4-ethoxybenzoic acid.[8][9][10]

    • Controlled Addition: Add the this compound solution dropwise to the reaction mixture at a low temperature (e.g., 0 °C) to manage any exothermic reaction and minimize hydrolysis.[10]

  • Prevent Diacylation:

    • While less common with hindered amines, if the amine has other nucleophilic sites, diacylation can occur. Use a stoichiometric amount (1.0-1.1 equivalents) of this compound.[1]

  • Ensure Purity of Starting Materials:

    • Verify the purity of your this compound and hindered amine. Impurities can lead to unexpected side reactions.

Alternative Strategies for Highly Challenging Cases

When standard methods fail, more advanced strategies may be required.

1. In Situ Formation of a More Reactive Acylating Agent:

  • Acyl Fluorides: Converting the corresponding 4-ethoxybenzoic acid to an acyl fluoride in situ can be a powerful strategy. Acyl fluorides are highly reactive but less sterically demanding than acyl chlorides, which can be advantageous for coupling with hindered amines.[11][12]

2. Alternative Coupling Reagents:

  • Instead of starting with this compound, you can begin with 4-ethoxybenzoic acid and use a peptide coupling reagent. These reagents activate the carboxylic acid in situ to facilitate amide bond formation.

    • Carbodiimides: Reagents like DCC (N,N'-dicyclohexylcarbodiimide) or EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) are commonly used.

    • Uronium/Onium Salts: Reagents such as HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HBTU (O-(benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) are highly efficient for forming amide bonds, even with challenging substrates.

Table 1: Comparison of Acylation Strategies

MethodAcylating SpeciesKey AdvantagesKey Disadvantages
Standard Acyl Chloride This compoundReadily available, reactive.Can be too slow for hindered amines, HCl byproduct.
Acyl Fluoride (in situ) 4-Ethoxybenzoyl fluorideHighly reactive, less sterically demanding.[12]Requires a fluorinating agent.
Peptide Coupling Reagents Activated 4-ethoxybenzoic acidHigh efficiency, broad substrate scope.Reagent cost, potential for side reactions.

Summary and Key Takeaways

Successfully acylating a sterically hindered amine with this compound often requires moving beyond standard protocols. A systematic approach involving the optimization of temperature, solvent, and base, along with the potential inclusion of a catalyst like DMAP, will resolve most issues. For particularly recalcitrant substrates, exploring alternative activation methods such as in situ acyl fluoride formation or the use of modern peptide coupling reagents provides a robust toolkit for achieving your synthetic goals. Always ensure rigorous control of reaction conditions, particularly moisture exclusion, to minimize side reactions and maximize the yield of your desired amide product.

References

  • Due-Hansen, M. E., et al. (2016). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 14(3), 954-959. [Link]

  • Schäfer, G., & Bode, J. W. (2016). The Synthesis of Sterically Hindered Amides. CHIMIA International Journal for Chemistry, 70(6), 415-419. [Link]

  • Hennion, G. F., & Hanzel, R. S. (1960). The Alkylation of Amines with t-Acetylenic Chlorides. Preparation of Sterically Hindered Amines. Journal of the American Chemical Society, 82(18), 4908-4910. [Link]

  • Schäfer, G., & Bode, J. W. (2016). The Synthesis of Sterically Hindered Amides. ResearchGate. [Link]

  • Talele, T. T. (2016). The “Amide-Type” Linkage in Bioisosterism: A Review. Journal of Medicinal Chemistry, 59(19), 8712-8756. [Link]

  • Corless, V. (2015). Applying old tricks to new problems: Acyl Fluorides in Sterically Hindered Amide Coupling. RSC Publishing. [Link]

  • Massah, A. R., et al. (2012). ZSM-5-SO3H: An Efficient Catalyst for Acylation of Sulfonamides Amines, Alcohols, and Phenols under Solvent-Free Conditions. ISRN Organic Chemistry, 2012, 1-7. [Link]

  • Organic Chemistry Portal. (n.d.). Ester synthesis by acylation. [Link]

  • Royal Society of Chemistry. (2014). Acetic acid as a catalyst for the N-acylation of amines using esters as the acyl source. Chemical Communications. [Link]

  • Sivaraj, C., & Gandhi, T. (2021). Alternative and Uncommon Acylating Agents - An Alive and Kicking Methodology. Chemistry–An Asian Journal, 16(19), 2773-2794. [Link]

  • Kiss, R., et al. (2020). N-Acetylation of Amines in Continuous-Flow with Acetonitrile—No Need for Hazardous and Toxic Carboxylic Acid Derivatives. Processes, 8(4), 503. [Link]

  • Reddy, B. M., et al. (2020). Acetylation of Alcohols, Amines, Phenols, Thiols under Catalyst and Solvent-Free Conditions. Chemistry, 2(4), 929-940. [Link]

  • Ranu, B. C., et al. (2003). Highly efficient acylation of alcohols, amines and thiols under solvent-free and catalyst-free conditions. Green Chemistry, 5, 44-46. [Link]

  • Vasilev, A. A., et al. (2015). Rational Ligand Design for the Arylation of Hindered Primary Amines Guided by Reaction Progress Kinetic Analysis. Journal of the American Chemical Society, 137(6), 2417–2425. [Link]

  • Organic Chemistry Explained. (2021, February 9). Acylation of Amines, Part 2: Other Electrophiles [Video]. YouTube. [Link]

  • ResearchGate. (n.d.). Optimization of reaction conditions. [Link]

  • Organic Chemistry Explained. (2021, February 9). Acylation of Amines, Part 4: with Carboxylic Acids [Video]. YouTube. [Link]

  • MDPI. (2020). N-Acetylation of Amines in Continuous-Flow with Acetonitrile—No Need for Hazardous and Toxic Carboxylic Acid Derivatives. [Link]

  • Reddit. (2023). Acylation of N-Aryl systems using acyl chlorides. [Link]

  • Google Patents. (2001).
  • Save My Exams. (n.d.). Acylation Mechanism. [Link]

  • Clark, J. (2023). reaction between acyl chlorides and amines - addition / elimination. Chemguide. [Link]

  • ResearchGate. (n.d.). N-Acylation Reactions of Amines. [Link]

  • ResearchGate. (n.d.). Acylation of amines with different anhydrides. [Link]

  • PubChem. (n.d.). This compound. [Link]

  • ResearchGate. (n.d.). Analytical evaluation of the performance of stabilization systems for polyolefinic materials. Part II: Interactions between hindered amine light stabilizers and thiosynergists. [Link]

  • ResearchGate. (n.d.). Kinetic regularities of resolution of amines racemates in the acylation reaction with chiral N ‐protected amino acids esters. [Link]

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Stability of 4-Ethoxybenzoyl chloride in various organic solvents

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 4-Ethoxybenzoyl Chloride (CAS 16331-46-7). This resource is designed for researchers, scientists, and professionals in drug development. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific challenges you may encounter during your experiments. This guide emphasizes the causality behind experimental choices to ensure both success and safety in the laboratory.

I. Core Concepts: Understanding the Reactivity of this compound

This compound is a valuable acylating agent in organic synthesis, notably used in the creation of esters and amides.[1][2] Its utility is derived from the highly reactive acyl chloride functional group. However, this reactivity also makes it susceptible to degradation, primarily through solvolysis, where it reacts with the solvent. The stability of this compound is paramount for successful and reproducible experimental outcomes.

The primary degradation pathway is hydrolysis, a reaction with water, which can be present as a contaminant in many organic solvents.[1][3][4] This reaction yields 4-ethoxybenzoic acid and hydrogen chloride, the latter of which can be observed as steamy acidic fumes.[1][5] Beyond water, other nucleophilic solvents, such as alcohols, will also readily react with this compound to form the corresponding esters.[1][6][7]

II. Frequently Asked Questions (FAQs)

Q1: My reaction with this compound is giving low yields. What are the likely causes?

Several factors can contribute to low yields. The most common issue is the degradation of the this compound starting material due to improper handling or storage. This compound is highly sensitive to moisture and will readily hydrolyze.[1][2][8][9]

Troubleshooting Steps:

  • Ensure Anhydrous Conditions: Use freshly dried solvents and flame-dried glassware. All reactions should be conducted under an inert atmosphere (e.g., nitrogen or argon).

  • Verify Reagent Quality: If possible, test the purity of your this compound before use. A simple method is to react a small amount with an alcohol and check for the formation of the expected ester via Thin Layer Chromatography (TLC).[10]

  • Control Reaction Temperature: The reaction of this compound with nucleophiles is often exothermic.[3][6][7] Running the reaction at a lower temperature (e.g., 0 °C) can help to control the reaction rate and minimize side reactions.

Q2: I observe fumes when I open a container of this compound. Is this normal and what should I do?

Yes, it is common to observe fumes when opening a container of an acyl chloride.[3][5] These are typically steamy, acidic fumes of hydrogen chloride gas, which are formed when the acyl chloride reacts with moisture in the air.[3][5][11][12]

Safety and Handling Precautions:

  • Work in a Ventilated Area: Always handle this compound in a well-ventilated fume hood.[13][14]

  • Use Appropriate Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles, and a lab coat.[8][13]

  • Keep Containers Tightly Sealed: When not in use, ensure the container is tightly sealed to minimize exposure to atmospheric moisture.[13][15]

Q3: Which solvents are recommended for reactions involving this compound?

The choice of solvent is critical for the success of your reaction. Aprotic solvents are generally preferred as they do not have reactive protons that can participate in solvolysis.[16]

Recommended Solvents:

  • Dichloromethane (DCM)[17]

  • Tetrahydrofuran (THF)[17][18]

  • Acetonitrile[16]

  • Toluene

  • Benzene[11][19]

Solvents to Avoid:

  • Protic Solvents: Water, alcohols (methanol, ethanol, etc.), and amines should be avoided as reaction solvents unless they are intended to be a reactant.[1][3][19]

  • Ethers (with caution): While ethers like THF are commonly used, some ethers, such as diisopropyl ether, may react vigorously or explosively with acyl chlorides in the presence of trace metal salts.[3][11][19]

Q4: How can I monitor the stability of this compound in my chosen solvent?

Monitoring the stability of this compound over the course of your experiment can provide valuable insights. Two common analytical techniques for this are Nuclear Magnetic Resonance (NMR) spectroscopy and High-Performance Liquid Chromatography (HPLC).[16][20]

  • NMR Spectroscopy: This non-invasive technique allows for real-time monitoring of the degradation of this compound by tracking the disappearance of its characteristic peaks or the appearance of peaks corresponding to the degradation product (4-ethoxybenzoic acid).[16]

  • HPLC: HPLC can be used to quantify the concentration of this compound over time. Due to the high reactivity of acyl chlorides, a derivatization step is often necessary before analysis.[16][21]

III. Troubleshooting Guide: Stability in Common Organic Solvents

The stability of this compound is highly dependent on the solvent used. The following table provides a summary of its stability in various organic solvents and the primary degradation products.

Solvent CategoryExample SolventsStabilityPrimary Degradation Product(s)
Aprotic Non-Polar Hexane, Toluene, BenzeneGenerally Stable4-Ethoxybenzoic acid (from residual moisture)
Aprotic Polar Dichloromethane (DCM), Acetonitrile, Tetrahydrofuran (THF)Generally Stable4-Ethoxybenzoic acid (from residual moisture)
Protic Polar Water, Methanol, EthanolUnstable (Reactive)4-Ethoxybenzoic acid, Methyl 4-ethoxybenzoate, Ethyl 4-ethoxybenzoate
Basic (Nucleophilic) Pyridine, TriethylamineUnstable (Reactive)N-(4-ethoxybenzoyl)pyridinium chloride, N,N-diethyl-4-ethoxybenzamide
Experimental Workflow for Assessing Stability

The following workflow outlines a general procedure for determining the stability of this compound in a specific organic solvent.

Sources

Technical Support Center: Schotten-Baumann Reactions with 4-Ethoxybenzoyl Chloride

Author: BenchChem Technical Support Team. Date: January 2026

From the Desk of the Senior Application Scientist

Welcome to the technical support guide for Schotten-Baumann reactions utilizing 4-Ethoxybenzoyl chloride. This resource is designed for researchers, medicinal chemists, and process development scientists who employ this classic acylation method. Our goal is to move beyond simple protocols and provide a deeper understanding of the reaction's nuances, helping you troubleshoot common issues and optimize your synthetic outcomes. The ethoxy group on the benzoyl chloride, being electron-donating, influences the electrophilicity of the carbonyl carbon and can affect reaction kinetics and side-product profiles. This guide addresses these specific challenges in a practical, question-and-answer format.

Troubleshooting Guide & FAQs

This section addresses the most frequently encountered problems during the acylation of amines and phenols with this compound under Schotten-Baumann conditions.

Q1: My reaction yield is extremely low, or I only recovered starting material. What are the most likely causes?

Low or zero yield is the most common complaint, and it typically points to one of three primary issues: competitive hydrolysis of the acyl chloride, incorrect pH, or inefficient mixing.

  • Hydrolysis of this compound : Your acylating agent is highly reactive and susceptible to hydrolysis, especially under the basic aqueous conditions of the reaction.[1][2] If it reacts with water or hydroxide ions before it can react with your nucleophile (amine/phenol), it will irreversibly form the unreactive 4-ethoxybenzoic acid. This is often the main culprit.[3]

  • Incorrect pH of the Aqueous Phase : The pH is a critical balancing act.

    • If pH is too low (< 8-9) : Your amine nucleophile (R-NH₂) will be protonated to its non-nucleophilic ammonium salt form (R-NH₃⁺). This effectively removes it from the reaction.[3]

    • If pH is too high (> 12-13) : The concentration of hydroxide ions (OH⁻) becomes very high, accelerating the competing hydrolysis of the this compound.

  • Inefficient Mixing : The Schotten-Baumann reaction is a biphasic system where the amine/phenol and the acyl chloride are in an organic solvent, and the base is in the aqueous layer.[4][5] The reaction occurs at the interface of these two layers.[5] If stirring is not vigorous enough, the interfacial surface area is small, leading to a drastically reduced reaction rate.[3][6]

The following troubleshooting workflow can help diagnose the issue systematically.

TroubleshootingWorkflow Start Low or No Yield Impurity Is 4-Ethoxybenzoic Acid the main byproduct? Start->Impurity pH_Check Was pH maintained between 9-11? Impurity->pH_Check  No Hydrolysis Primary Cause: Acyl Chloride Hydrolysis Impurity->Hydrolysis  Yes Mixing_Check Was stirring vigorous? pH_Check->Mixing_Check  Yes Protonation Primary Cause: Amine Protonation pH_Check->Protonation  No (Too Low) High_pH Possible Cause: Base-promoted Hydrolysis pH_Check->High_pH  No (Too High) Mixing_Check->Start  Yes (Re-evaluate other params) Poor_Contact Primary Cause: Poor Interfacial Contact Mixing_Check->Poor_Contact  No

Caption: Troubleshooting logic for low yield in Schotten-Baumann reactions.

Q2: My TLC and NMR show a significant amount of 4-ethoxybenzoic acid. How can I prevent this hydrolysis?

The formation of 4-ethoxybenzoic acid is a direct result of the hydrolysis of this compound.[3] While amines are generally more nucleophilic than water, the high concentration of water in a biphasic system makes hydrolysis a significant competitive pathway.[7]

Core Principle: The goal is to maximize the probability of a collision between the amine and the acyl chloride while minimizing the acyl chloride's contact time with the aqueous base.

Protocol: Minimizing Hydrolysis of this compound

  • Control Temperature : Cool the reaction mixture to 0-5 °C in an ice bath before and during the addition of the acyl chloride. This decreases the rate of all reactions, but it disproportionately slows the vigorous hydrolysis reaction.[3]

  • Slow, Controlled Addition : Dissolve the this compound in the organic solvent (e.g., dichloromethane or THF) and add it dropwise to the vigorously stirred biphasic mixture over 30-60 minutes. A syringe pump is ideal for this. This maintains a low, steady-state concentration of the acyl chloride, ensuring it reacts with the amine as soon as it enters the mixture.

  • Vigorous Stirring : Use an overhead mechanical stirrer if possible, or a large, high-speed magnetic stir bar. This creates a fine emulsion, maximizing the interfacial surface area where the reaction occurs and promoting faster acylation over hydrolysis.[3]

  • Optimal pH Maintenance : As detailed in Q1, maintain the pH of the aqueous layer between 9 and 11.[8] This ensures the amine is deprotonated and nucleophilic without providing an excessive concentration of hydroxide ions.

The diagram below illustrates the kinetic competition at the heart of the reaction.

ReactionCompetition AcylCl 4-Ethoxybenzoyl Chloride Product Desired Amide AcylCl->Product k_acylation (Favored by high [Amine] & good mixing) Byproduct 4-Ethoxybenzoic Acid (Side Product) AcylCl->Byproduct k_hydrolysis (Favored by high pH & high temp) Amine Amine (R-NH2) (in Organic Phase) Hydroxide Hydroxide (OH-) (in Aqueous Phase)

Caption: Competing reaction pathways for this compound.

Q3: I am trying to acylate a phenol, but my yields are poor and I mostly recover the starting phenol. What is different for phenols?

Phenols are significantly less nucleophilic than primary or secondary amines.[9] Therefore, standard Schotten-Baumann conditions that work for amines are often inefficient for phenols.

Core Principle: To make the phenol reactive, it must be converted to its conjugate base, the highly nucleophilic phenoxide ion . This requires more stringent control of basicity.

Key Adjustments for Phenols:

  • pH Requirement : You must ensure the pH of the aqueous layer is sufficiently high to deprotonate the phenol. The optimal pH is typically 1-2 units above the pKa of the phenol. For phenol itself (pKa ≈ 10), a pH of 11-12 is necessary.

  • Base Stoichiometry : Use at least two equivalents of base (e.g., NaOH). The first equivalent deprotonates the phenol to generate the nucleophile, and the second neutralizes the HCl byproduct generated during the reaction.[10]

  • Risk of C-Acylation : Be aware that under certain conditions (e.g., in the presence of Lewis acids like AlCl₃), aryl esters can rearrange to aryl ketones (a C-acylation product) in a process known as the Fries Rearrangement. Standard Schotten-Baumann conditions (aqueous base) strongly favor O-acylation, but it's a critical consideration if you modify the procedure.

NucleophileTypical pKaOptimal pH RangeKey Consideration
Aliphatic Amine10-119-11Avoid protonation
Aromatic Amine4-58-10Less basic, but still a good nucleophile
Phenol~1011-12Must form phenoxide to be reactive
Q4: How should I properly set up the reaction and monitor its progress?

A robust experimental setup and diligent monitoring are key to a reproducible and successful reaction.

Protocol: Standard Setup and Monitoring

  • Glassware & Atmosphere : Use an appropriately sized round-bottom flask equipped with a magnetic stir bar (or overhead stirrer), a dropping funnel for the acyl chloride solution, and a pH probe or pH paper for monitoring. While not strictly an anhydrous reaction, minimizing atmospheric moisture by using a drying tube on the condenser can prevent premature hydrolysis of the this compound stock.

  • Initial Charge : Dissolve your amine or phenol (1.0 eq.) in the chosen organic solvent (e.g., DCM, 5-10 mL per mmol of amine). In a separate flask, prepare your aqueous base solution (e.g., 2M NaOH). Combine the organic solution and the aqueous base in the reaction flask and begin vigorous stirring.

  • Reagent Addition : Cool the biphasic mixture to 0-5 °C. Add the solution of this compound (1.05-1.1 eq.) in the organic solvent dropwise via the dropping funnel over 30-60 minutes.

  • Reaction Monitoring by TLC :

    • Spotting : Prepare three lanes on a silica TLC plate: one for your amine/phenol starting material (SM), one for a co-spot (SM + reaction mixture), and one for the reaction mixture (RM).

    • Sampling : To sample the reaction, briefly stop stirring, allow the layers to separate, and use a capillary tube to draw a sample from the organic layer.

    • Analysis : Run the TLC in an appropriate solvent system (e.g., 30% Ethyl Acetate in Hexanes). The desired amide/ester product should be less polar than the starting amine/phenol and will have a higher Rf value. The reaction is complete when the starting material spot is no longer visible in the RM lane. The 4-ethoxybenzoic acid byproduct, if present, will often streak or remain at the baseline in many solvent systems.

  • Workup : Once the reaction is complete, transfer the mixture to a separatory funnel. Separate the layers. Wash the organic layer sequentially with 1M HCl (to remove any unreacted amine), saturated NaHCO₃ solution (to remove any 4-ethoxybenzoic acid), and finally with brine.[11] Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

References

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  • 4-Methoxybenzoyl chloride | 100-07-2. ChemicalBook.
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  • avoiding side reactions in the synthesis of N-(4-methoxybenzoyl)glycine. Benchchem.
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  • Reactions and Polymerizations at the Liquid−Liquid Interface.
  • Kinetic study and modeling of the Schotten–Baumann synthesis of peroxyesters using phase-transfer catalysts in a capillary microreactor. Reaction Chemistry & Engineering (RSC Publishing).
  • 100-07-2, 4-Methoxybenzoyl chloride Formula. ECHEMI.
  • Nucleophilicity Trends of Amines. Master Organic Chemistry.
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Technical Support Center: Driving 4-Ethoxybenzoyl Chloride Reactions to Completion

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for 4-Ethoxybenzoyl Chloride. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guides and frequently asked questions (FAQs) for reactions involving this versatile reagent. Our goal is to equip you with the knowledge to diagnose and overcome common experimental challenges, ensuring your reactions proceed to completion with high yield and purity.

Understanding the Reactivity of this compound

This compound is a valuable acylating agent, readily participating in reactions such as Friedel-Crafts acylation, amidation, and esterification. Its reactivity is centered on the electrophilic carbonyl carbon, which is susceptible to attack by nucleophiles. However, this reactivity also makes it highly sensitive to certain conditions, leading to common issues like incomplete conversion and the formation of byproducts. The most prevalent side reaction is hydrolysis, where the acyl chloride reacts with water to form the unreactive 4-ethoxybenzoic acid.[1] Therefore, maintaining anhydrous conditions is paramount for success.

Frequently Asked Questions (FAQs)

Q1: My this compound has turned yellow/brown. Can I still use it?

A slight discoloration is common over time and may not significantly impact its reactivity, especially in robust reactions. However, a significant color change could indicate decomposition, likely due to moisture. It is best to assess its purity by analytical methods like IR or ¹H NMR spectroscopy to check for the presence of 4-ethoxybenzoic acid.[1] For sensitive reactions, it is recommended to use fresh or purified (by distillation under reduced pressure) this compound.[1]

Q2: How can I effectively monitor the progress of my reaction?

Thin-Layer Chromatography (TLC) is a rapid and effective method for qualitatively monitoring the consumption of starting materials and the formation of the product.[2] A co-spot of your starting material and the reaction mixture will help in visualizing the progress. For quantitative analysis, High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS) are more suitable.[2] Infrared (IR) spectroscopy can also be useful; the disappearance of the characteristic acyl chloride C=O stretch (around 1770-1800 cm⁻¹) and the appearance of the product's C=O stretch (e.g., amide or ester) at a lower frequency indicates reaction progression.[2]

Q3: What are the best practices for handling and storing this compound?

Due to its moisture sensitivity, this compound should be stored in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) in a cool, dry place.[1][3] All handling should be performed in a fume hood, and anhydrous techniques, including the use of oven-dried glassware and dry solvents, are crucial to prevent hydrolysis.[1]

Troubleshooting Guide: Friedel-Crafts Acylation

Friedel-Crafts acylation is a powerful method for forming carbon-carbon bonds, but it is often plagued by issues related to catalyst activity and substrate reactivity.

Issue 1: Low or No Product Yield

A low yield in Friedel-Crafts acylation can often be traced back to the deactivation of the Lewis acid catalyst or insufficient reactivity of the aromatic substrate.[4]

Troubleshooting Workflow for Low Yield in Friedel-Crafts Acylation

G start Low or No Yield Observed check_reagents 1. Verify Reagent Quality & Conditions start->check_reagents reagents_ok Reagents & Conditions Validated check_reagents->reagents_ok  Fresh Reagents? Anhydrous Conditions? reagents_ok->check_reagents No (Use fresh/purified reagents, ensure anhydrous setup) check_catalyst 2. Evaluate Catalyst Activity & Stoichiometry reagents_ok->check_catalyst Yes catalyst_ok Catalyst System Optimized check_catalyst->catalyst_ok  Sufficient Catalyst? (>=1 equivalent) Fresh Lewis Acid? catalyst_ok->check_catalyst No (Increase catalyst loading, use fresh catalyst) check_reaction_params 3. Optimize Reaction Parameters catalyst_ok->check_reaction_params Yes params_ok Reaction Parameters Adjusted check_reaction_params->params_ok  Optimal Temperature? Sufficient Reaction Time? params_ok->check_reaction_params No (Adjust temperature, increase reaction time) analyze_workup 4. Analyze Work-up & Purification params_ok->analyze_workup Yes end Improved Yield analyze_workup->end  Complete Quenching? Optimized Extraction?

Caption: A stepwise workflow for troubleshooting low yields in Friedel-Crafts acylation.

Potential Causes & Solutions

Potential Cause Explanation & Causality Recommended Solutions
Inactive Lewis Acid Catalyst Lewis acids like AlCl₃ are extremely hygroscopic and will be deactivated by any moisture present in the reagents or glassware.[4]Ensure all glassware is oven- or flame-dried and cooled under an inert atmosphere. Use anhydrous solvents and fresh, high-purity Lewis acid.[1]
Insufficient Catalyst Loading The ketone product of the acylation forms a stable complex with the Lewis acid, effectively sequestering it from the catalytic cycle. This necessitates the use of stoichiometric or even excess amounts of the catalyst.[5][6]Use at least 1.1 equivalents of the Lewis acid catalyst relative to the this compound. For deactivated substrates, a higher loading may be required.
Deactivated Aromatic Substrate Aromatic rings bearing electron-withdrawing groups are less nucleophilic and react slowly or not at all in Friedel-Crafts acylation.[4][7]If possible, use a more electron-rich (activated) aromatic substrate. Alternatively, more forcing reaction conditions, such as higher temperatures or a stronger Lewis acid, may be necessary.
Inappropriate Solvent The choice of solvent can influence the solubility of intermediates and the overall reaction rate. In some cases, solvent choice can even affect regioselectivity.[8]Dichloromethane or carbon disulfide are common choices. For deactivated substrates, a more polar solvent like nitrobenzene might be used, but be aware it can also participate in the reaction.[8]

Experimental Protocol: Optimizing Catalyst Loading

  • Setup: In three separate, oven-dried round-bottom flasks under a nitrogen atmosphere, add the aromatic substrate (1.0 equivalent) and anhydrous dichloromethane.

  • Catalyst Addition: To the flasks, add 1.1, 1.5, and 2.0 equivalents of anhydrous AlCl₃, respectively.

  • Acyl Chloride Addition: Cool the mixtures to 0 °C and slowly add a solution of this compound (1.0 equivalent) in anhydrous dichloromethane to each flask.

  • Reaction & Monitoring: Allow the reactions to warm to room temperature and stir for 2-4 hours. Monitor the progress of each reaction by TLC.

  • Analysis: Compare the TLC profiles to determine which catalyst loading gives the most efficient conversion to the desired product.

Troubleshooting Guide: Amidation

Amidation reactions with this compound are typically efficient, but can be hampered by the nucleophilicity of the amine and the ubiquitous side reaction of hydrolysis.

Issue 2: Incomplete Amidation or Significant Hydrolysis

This issue often arises from a combination of factors including moisture, suboptimal pH, and the inherent reactivity of the amine.

Decision Logic for Optimizing Amidation

G start Incomplete Amidation check_conditions Strictly Anhydrous Conditions? start->check_conditions check_base Sufficient Base? (>=1 equivalent of non-nucleophilic base) check_conditions->check_base Yes solution_anhydrous Implement Anhydrous Techniques: - Oven-dried glassware - Anhydrous solvents - Inert atmosphere check_conditions->solution_anhydrous No check_amine Weakly Nucleophilic or Sterically Hindered Amine? check_base->check_amine Yes solution_base Use >=1 eq. of base (e.g., TEA, DIPEA) to scavenge HCl check_base->solution_base No solution_amine Consider: - Higher temperature - Longer reaction time - Alternative coupling agents check_amine->solution_amine Yes end Complete Amidation check_amine->end No solution_anhydrous->check_base solution_base->check_amine solution_amine->end

Caption: Decision tree for troubleshooting incomplete amidation reactions.

Potential Causes & Solutions

Potential Cause Explanation & Causality Recommended Solutions
Hydrolysis of Acyl Chloride This compound reacts readily with water to form 4-ethoxybenzoic acid, consuming the starting material.[1]Employ rigorous anhydrous techniques. Add the acyl chloride slowly at a low temperature (0-5 °C) to control the exothermic reaction and minimize hydrolysis.[9]
Insufficient Basicity The amidation reaction generates HCl, which can protonate the amine nucleophile, rendering it unreactive. A base is required to neutralize the HCl.[10]Use at least one equivalent of a non-nucleophilic base, such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA).[10] For Schotten-Baumann conditions, an aqueous base like NaOH can be used in a biphasic system.[9][11]
Weakly Nucleophilic Amine Electron-deficient or sterically hindered amines react more slowly, allowing more time for the competing hydrolysis reaction.[10]Consider using a more forcing reaction condition, such as gentle heating, after the initial addition of the acyl chloride at low temperature. Alternatively, using a coupling agent designed for challenging amidations may be necessary.[12]
Inefficient Mixing In biphasic systems (e.g., Schotten-Baumann), poor mixing can limit the contact between the reactants in the organic phase and the base in the aqueous phase.[9]Use vigorous stirring with a high-speed overhead stirrer or a large stir bar to ensure efficient mixing.[9]

Experimental Protocol: Schotten-Baumann Amidation

  • Setup: In a round-bottom flask, dissolve the amine (1.0 equivalent) in a suitable organic solvent (e.g., dichloromethane). In a separate vessel, prepare a solution of sodium hydroxide (2.2 equivalents) in water.

  • Reaction: Combine the two solutions and cool the biphasic mixture to 0-5 °C in an ice bath with vigorous stirring.

  • Acyl Chloride Addition: Slowly add this compound (1.0-1.1 equivalents), either neat or dissolved in a small amount of the organic solvent, to the rapidly stirred mixture over 30-60 minutes.[9]

  • Completion: Allow the reaction to warm to room temperature and continue stirring for 2-4 hours, monitoring by TLC.

  • Work-up: Separate the organic layer. Wash sequentially with 1 M HCl (to remove excess amine), saturated NaHCO₃ solution (to remove any 4-ethoxybenzoic acid), and brine. Dry the organic layer over an anhydrous salt (e.g., MgSO₄), filter, and remove the solvent under reduced pressure.[13]

Troubleshooting Guide: Esterification

Esterification with this compound is generally a high-yielding reaction, especially with primary and secondary alcohols. However, sterically hindered or poorly nucleophilic alcohols can present challenges.

Issue 3: Slow or Incomplete Esterification

This is most common with tertiary or sterically hindered secondary alcohols.

Potential Causes & Solutions

Potential Cause Explanation & Causality Recommended Solutions
Poor Nucleophilicity of Alcohol Sterically hindered alcohols are less effective nucleophiles, leading to a slower reaction rate.[14]The addition of a nucleophilic catalyst like 4-dimethylaminopyridine (DMAP) can significantly accelerate the reaction.[15] DMAP forms a highly reactive acylpyridinium intermediate.
Suboptimal Reaction Conditions For less reactive alcohols, room temperature may not be sufficient to drive the reaction to completion.Gentle heating under reflux may be required. Ensure a non-nucleophilic base (e.g., pyridine or TEA) is present to scavenge the generated HCl.[14]
Hydrolysis of Acyl Chloride As with other reactions, any moisture will lead to the formation of 4-ethoxybenzoic acid.[1]Maintain strictly anhydrous conditions throughout the setup and reaction.[16]

Experimental Protocol: DMAP-Catalyzed Esterification of a Hindered Alcohol

  • Setup: In a flame-dried flask under a nitrogen atmosphere, dissolve the sterically hindered alcohol (1.0 equivalent), triethylamine (1.5 equivalents), and a catalytic amount of DMAP (0.1 equivalents) in anhydrous dichloromethane.

  • Acyl Chloride Addition: Cool the solution to 0 °C and slowly add a solution of this compound (1.2 equivalents) in anhydrous dichloromethane.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-16 hours, monitoring by TLC. If the reaction is sluggish, it may be gently heated to reflux.

  • Work-up: Quench the reaction with water and separate the organic layer. Wash with 1 M HCl, saturated NaHCO₃, and brine. Dry the organic layer, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography.

By systematically addressing these common issues, you can significantly improve the outcome of your reactions with this compound, driving them to completion and achieving high yields of your desired products.

References

  • Zhang, W., et al. (2010). Practical and Efficient Acylation and Tosylation of Sterically Hindered Alcohols Catalyzed with 1-Methylimidazole. Chemical Research in Chinese Universities, 26(1), 55-59.
  • Chemistry Stack Exchange (2019). Solvent Effects in Friedel–Crafts Reaction. [Link]

  • Pasha, M. A., & Jayashankara, V. P. (2006). TiO2: A simple and an efficient catalyst for esterification of phenols under solvent-free condition. Indian Journal of Chemistry - Section B, 45B(9), 2186-2188.
  • ResearchGate (2015). Esterification of Sterically Hindered Alcohols Using Benzotriazole Esters. [Link]

  • ResearchGate (2005). Cleaner Routes for Friedel-Crafts Acylation. [Link]

  • Organic Chemistry Portal. Friedel-Crafts Acylation. [Link]

  • ResearchGate (2018). Environmentally benign un-catalyzed esterification of alcohols under solvent-free condition using acetyl chloride. [Link]

  • International Journal of Chemical Studies (2015). Friedel-Crafts alkylation and acylation of aromatic compounds under solvent free conditions using solid acid catalysts. [Link]

  • Chemistry Steps. Friedel-Crafts Acylation with Practice Problems. [Link]

  • ResearchGate (2007). Esterification of Sterically Hindered Acids and Alcohols in Fluorous Media. [Link]

  • SciSpace (2016). Kinetic study and modeling of the Schotten–Baumann synthesis of peroxyesters using phase. [Link]

  • PubMed (2024). Correlating Substrate Reactivity at Electrified Interfaces with the Electrolyte Structure in Synthetically Relevant Organic Solvent/Water Mixtures. [Link]

  • Spectroscopy Online (2020). Seven Essential Steps for In Situ Reaction Monitoring. [Link]

  • Organic & Biomolecular Chemistry (RSC Publishing) (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. [Link]

  • MDPI (2023). Comparative Analysis of Esterification Reaction in Continuous Stirred Tank and Plug-Flow Reactors. [Link]

  • ResearchGate (2018). How to stop hydrolysis of an acyl chloride in aquous solution?. [Link]

  • Organic Chemistry Portal. Ester synthesis by esterification. [Link]

  • PubChem. This compound. [Link]

  • ResearchGate (2025). Comparison of different catalysts for reduction esterification of cinnamaldehyde with ethanol in ionic liquids. [Link]

  • PubMed (2013). Understanding and controlling the substrate effect on graphene electron-transfer chemistry via reactivity imprint lithography. [Link]

Sources

Technical Support Center: Minimizing Side Reactions with Bifunctional Nucleophiles

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth, field-proven insights into controlling chemoselectivity when working with bifunctional nucleophiles. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments, grounded in mechanistic principles to empower your synthetic strategy.

Introduction: The Chemoselectivity Challenge

Bifunctional nucleophiles, molecules possessing two or more distinct nucleophilic centers (e.g., amino alcohols, aminothiols, hydroxy acids), are invaluable building blocks in organic synthesis. However, their utility is intrinsically linked to the challenge of controlling which nucleophilic site reacts with a given electrophile. Achieving high chemoselectivity is paramount to avoiding undesired side products, simplifying purification, and maximizing the yield of the target molecule. This guide will equip you with the foundational knowledge and practical strategies to master these selective transformations.

Frequently Asked Questions (FAQs)

Q1: My acylation of an amino alcohol is giving me a mixture of N-acylated and O-acylated products. How can I favor N-acylation?

This is a classic chemoselectivity problem. The relative nucleophilicity of the amine and alcohol groups is the primary determinant. While amines are generally more nucleophilic than alcohols, this can be influenced by several factors.[1][2]

Core Principles at Play:

  • Nucleophilicity vs. Basicity: The nitrogen of a primary amine (pKa of conjugate acid ~9-10) is more nucleophilic and generally more basic than the oxygen of a primary alcohol (pKa ~16-18).[3] This inherent difference is the basis for selectivity.

  • Kinetic vs. Thermodynamic Control: N-acylation is typically the kinetically favored product as the more nucleophilic amine reacts faster. O-acylation can sometimes be favored under conditions that allow for equilibration to the more thermodynamically stable product, although this is less common in acylation reactions which are often irreversible.

Troubleshooting Strategies:

  • Lower the Reaction Temperature: Running the reaction at 0 °C or below will favor the kinetically controlled product, which is the desired N-acylation. Low temperatures are frequently recommended in carbodiimide-mediated couplings to reduce side reactions.[1]

  • Control Reagent Stoichiometry: Use of excess acylating agent can lead to di-acylation. Start with 1.0-1.1 equivalents of the acylating agent.

  • Choice of Solvent: Solvent polarity can influence the relative nucleophilicity of the two groups. In polar aprotic solvents like DMF or acetonitrile, the amine's nucleophilicity is enhanced relative to the alcohol.

  • pH Control: At a neutral or slightly acidic pH, the amine group will be partially protonated (-NH3+), rendering it non-nucleophilic and favoring O-acylation. Conversely, under basic conditions, the amine is deprotonated and highly nucleophilic. For selective N-acylation, a non-nucleophilic base (e.g., triethylamine, DIEA) is often used to scavenge the acid byproduct without deprotonating the alcohol.[4]

  • Activate the Carboxylic Acid: Methods that create a highly reactive acylating agent in situ, such as the mixed anhydride method, often show high selectivity for the more nucleophilic amine.[5]

Q2: What is the Hard and Soft Acids and Bases (HSAB) principle, and how can it help me predict selectivity?

The HSAB principle is a powerful qualitative tool for predicting the outcome of reactions between electrophiles (Lewis acids) and nucleophiles (Lewis bases).[6][7] It states that:

  • Hard acids prefer to react with hard bases .

  • Soft acids prefer to react with soft bases .

This principle is based on polarizability. "Hard" species are small, highly charged, and not easily polarized. "Soft" species are larger, have a lower charge state, and are more polarizable.[7]

Application to Bifunctional Nucleophiles:

  • Hard Nucleophilic Centers: Oxygen (from alcohols/phenols) and Nitrogen (from amines) are considered hard bases .

  • Soft Nucleophilic Centers: Sulfur (from thiols) is a soft base .

Predicting Reactivity:

  • To react selectively with an amine or alcohol (hard bases), use a hard electrophile . A classic example is the carbonyl carbon of an acyl chloride or anhydride, which is a hard acid. This is why acylation reactions are a common challenge for amino alcohols.

  • To react selectively with a thiol (a soft base) in the presence of an amine or alcohol, use a soft electrophile , such as an alkyl halide like iodoacetamide or maleimide.[8] This principle is fundamental in bioconjugation chemistry for selectively targeting cysteine residues in proteins.[3]

`dot graph HSAB_Principle { layout=neato; node [shape=ellipse, style=filled, fontname="Helvetica", fontcolor="#FFFFFF"]; edge [fontname="Helvetica"];

// Nodes for Acids Hard_Acid [label="Hard Acids\n(e.g., Acyl Chlorides, H+)", fillcolor="#EA4335", pos="0,1.5!"]; Soft_Acid [label="Soft Acids\n(e.g., Maleimides, I2)", fillcolor="#FBBC05", pos="4,1.5!"];

// Nodes for Bases Hard_Base [label="Hard Bases\n(Amines, Alcohols)", fillcolor="#4285F4", pos="0,0!"]; Soft_Base [label="Soft Bases\n(Thiols)", fillcolor="#34A853", pos="4,0!"];

// Edges representing favorable interactions Hard_Acid -- Hard_Base [label="Favorable Interaction\n(Hard-Hard)", fontcolor="#202124"]; Soft_Acid -- Soft_Base [label="Favorable Interaction\n(Soft-Soft)", fontcolor="#202124"];

// Edges representing less favorable interactions Hard_Acid -- Soft_Base [style=dashed, color="#5F6368", label="Less Favorable", fontcolor="#5F6368"]; Soft_Acid -- Hard_Base [style=dashed, color="#5F6368", label="Less Favorable", fontcolor="#5F6368"]; } ` Caption: HSAB principle guides selectivity.

Troubleshooting Guides

This section provides structured approaches to common problems encountered with different classes of bifunctional nucleophiles.

Guide 1: Amino Alcohols - Unwanted O-Acylation or O-Alkylation

Problem: You are attempting a selective N-acylation or N-alkylation, but are observing significant formation of the O-substituted side product.

Troubleshooting_Amino_Alcohol start Problem: Mixture of N- and O-Acylation/Alkylation q1 Is the reaction under kinetic or thermodynamic control? start->q1 kinetic Kinetic Control (Irreversible, Low Temp) q1->kinetic Faster reaction wins thermo Thermodynamic Control (Reversible, High Temp) q1->thermo More stable product wins sol_kinetic Solution: Enhance Inherent Nucleophilicity Difference - Lower Temperature (0 °C or below) - Use a more selective reagent (e.g., mixed anhydride) - Change to a polar aprotic solvent (DMF, MeCN) kinetic->sol_kinetic sol_thermo Solution: Shift to Kinetic Control - Lower reaction temperature significantly - Use conditions that make the reaction irreversible thermo->sol_thermo protect Persistent Issue? Consider Orthogonal Protection sol_kinetic->protect sol_thermo->protect protect_sol Solution: 1. Protect the alcohol (e.g., as a silyl ether). 2. React the free amine. 3. Deprotect the alcohol. protect->protect_sol

Detailed Troubleshooting Steps:

  • Assess Reaction Conditions for Control Type:

    • High temperatures and long reaction times? You may be allowing the reaction to equilibrate, favoring the thermodynamic product. Solution: Lower the temperature to favor the kinetically preferred N-acylation.[1]

    • Low temperatures and rapid reaction? The issue is likely that the activation energy barrier for O-acylation is not sufficiently higher than for N-acylation under your current conditions.

  • Strategies for Kinetic Control Enhancement:

    • Temperature: This is your most powerful tool. Decrease the temperature in increments (e.g., room temp to 0 °C, then to -20 °C).

    • Solvent: The choice of solvent can affect selectivity. Aprotic polar solvents (like DMF) are often used for peptide couplings to avoid side reactions.

    • Reagent Choice: For acylations, switching from a standard coupling reagent to a mixed anhydride method can improve selectivity.[5]

  • When All Else Fails: Protecting Groups: If tuning reaction conditions is insufficient, a protecting group strategy is the most robust solution.

    • Protect the Alcohol: The hydroxyl group can be selectively protected as a silyl ether (e.g., TBDMS, TIPS) in the presence of a free amine. Silyl ethers are stable to many conditions used for N-acylation/alkylation and can be removed later with a fluoride source (like TBAF).

    • Protect the Amine: Alternatively, protect the amine (e.g., as a Boc-carbamate), perform the reaction on the alcohol, and then deprotect the amine.

Parameter To Favor N-Acylation (Kinetic Product) To Favor O-Acylation Rationale
Temperature Low (e.g., 0 °C to -20 °C)High (if reaction is reversible)Slows down both reactions, but disproportionately affects the higher-energy O-acylation pathway.
pH / Base Use non-nucleophilic base (e.g., Et3N, DIEA)Use acidic conditions or a strong base that deprotonates the -OHA free amine is a potent nucleophile. Protonating it (-NH3+) shuts down its reactivity.
Solvent Polar Aprotic (e.g., DMF, CH3CN)Protic (e.g., H2O, MeOH) may solvate the amineAprotic solvents do not hydrogen bond as strongly, leaving the amine nucleophile more available.
Guide 2: Aminothiols (e.g., Cysteine) - Oxidation and Lack of Selectivity

Problem: You are working with a molecule containing both an amine and a thiol, and are experiencing either unwanted disulfide bond formation or reaction at the wrong nucleophile.

Core Principles at Play:

  • Thiol Reactivity: Thiols are highly nucleophilic (more so than amines or alcohols in protic solvents) and are easily oxidized to disulfides.[2][9] The thiol side chain of cysteine is a prime example of a highly reactive nucleophile.[10]

  • HSAB Principle: The thiol is a soft nucleophile, while the amine is a hard nucleophile. This difference is key to achieving selectivity.[7]

Troubleshooting Strategies:

  • Preventing Oxidation:

    • Inert Atmosphere: Work under an inert atmosphere (Nitrogen or Argon) to exclude oxygen.

    • Reducing Agents: If performing a reaction where the thiol should remain free, the inclusion of a mild reducing agent like DTT (dithiothreitol) can sometimes prevent disulfide formation, but this can also interfere with certain electrophiles.

    • pH Control: The thiolate anion (RS-) is much more susceptible to oxidation than the neutral thiol (RSH). Running reactions at a pH below the pKa of the thiol (~8.4 for cysteine's side chain) can reduce the rate of oxidation.[11]

  • Controlling N- vs. S-Reactivity:

    • Electrophile Choice (HSAB): This is the most critical factor.

      • For selective S-alkylation: Use a soft electrophile like N-ethylmaleimide (NEM) or iodoacetamide. These reagents show high preference for the soft thiol over the hard amine.[8]

      • For selective N-acylation: Use a hard electrophile like an acyl chloride or anhydride. However, the high nucleophilicity of the thiol can still lead to side reactions.

    • Orthogonal Protection: This is the most reliable method for complex syntheses.

      • Protect the Thiol: Use a thiol-specific protecting group like acetamidomethyl (Acm) or trityl (Trt). These are stable to many reaction conditions used for amine modification.[12][13]

      • Protect the Amine: Use a standard amine protecting group like Boc or Cbz.

Side Reaction Cause Troubleshooting Solution(s)
Disulfide Formation Oxidation of thiol by air (O2)Work under inert atmosphere; keep pH < 8.
S-Acylation (when N-acylation is desired) High nucleophilicity of the thiolLower temperature; use a protecting group on the thiol (e.g., Acm, Trt).
N-Alkylation (when S-alkylation is desired) Reaction with a hard alkylating agent or harsh conditionsUse a soft electrophile (e.g., maleimide); protect the amine (e.g., Boc).
Guide 3: Hydroxy Acids - Uncontrolled Lactonization or Esterification

Problem: You are trying to perform a reaction on either the hydroxyl or carboxylic acid group, but are getting intramolecular cyclization to form a lactone, or intermolecular polymerization.

Core Principles at Play:

  • Intramolecular vs. Intermolecular: Intramolecular reactions, especially those forming stable 5- or 6-membered rings (γ- and δ-lactones), are often kinetically favored over their intermolecular counterparts.[14][15]

  • Activation: Both the hydroxyl and carboxylic acid groups typically require activation to react. The key is to activate one selectively.

Troubleshooting Strategies:

  • Controlling Lactonization:

    • Temperature: Lactonization is often promoted by heat. Running reactions at lower temperatures can minimize this side reaction.

    • Protecting Groups: The most robust strategy is to protect one of the functional groups.

      • To react at the -COOH group: Protect the hydroxyl group as a silyl ether or benzyl ether.

      • To react at the -OH group: Protect the carboxylic acid as an ester (e.g., methyl or t-butyl ester).

    • pH Control: Under strongly acidic conditions, the carboxylic acid is protonated and less nucleophilic, which can favor reactions at the hydroxyl group (e.g., O-acylation).[16] Conversely, basic conditions deprotonate the carboxylic acid, making it a better nucleophile for reactions like alkylation, but this can also promote lactonization if the hydroxyl group is activated.

  • Favoring Regioselective Esterification:

    • Fischer Esterification (Acid-catalyzed): Reacting the hydroxy acid with an alcohol under acidic conditions will typically favor esterification of the carboxylic acid over transesterification or ether formation at the hydroxyl group.

    • Selective Activation: Use a reagent that selectively activates the carboxylic acid. For example, using a carbodiimide coupling agent (like EDC) with a nucleophilic catalyst (like DMAP) in the presence of an external alcohol will primarily form the ester of the carboxylic acid.

Experimental Protocols

Protocol 1: Selective N-Acylation of an Amino Alcohol via the Mixed Anhydride Method

This protocol is adapted for the selective N-acylation of an amino alcohol, leveraging the high reactivity of the mixed anhydride intermediate which preferentially reacts with the more nucleophilic amine.[5]

Materials:

  • Carboxylic Acid (1.0 eq)

  • Amino Alcohol (1.0 eq)

  • Isobutyl chloroformate (1.1 eq)

  • N-Methylmorpholine (NMM) or Triethylamine (Et3N) (1.2 eq)

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Saturated aqueous NaHCO3 solution

  • Brine

Procedure:

  • Activation:

    • Dissolve the carboxylic acid (10 mmol) in anhydrous DCM (40 mL) in a round-bottom flask under an inert atmosphere (N2 or Ar).

    • Cool the solution to -15 °C using an acetone/dry ice bath.

    • Add NMM (12 mmol) dropwise, keeping the temperature below -10 °C.

    • Add isobutyl chloroformate (11 mmol) dropwise over 10 minutes, ensuring the temperature does not rise above -10 °C.

    • Stir the mixture for 30 minutes at -15 °C to form the mixed anhydride.

  • N-Acylation:

    • In a separate flask, dissolve the amino alcohol (10 mmol) in anhydrous DCM (20 mL).

    • Add the amino alcohol solution dropwise to the cold mixed anhydride solution.

    • Allow the reaction to stir at -15 °C for 1 hour, then warm to room temperature and stir for an additional 2-4 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up:

    • Quench the reaction by adding water (20 mL).

    • Transfer the mixture to a separatory funnel and separate the layers.

    • Wash the organic layer sequentially with saturated aqueous NaHCO3 (2 x 20 mL) and brine (20 mL).

    • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Orthogonal Protection - Silyl Ether Protection of an Alcohol in the Presence of an Amine

This protocol describes the selective protection of a primary or secondary alcohol in the presence of an amine, a key step in many multi-step syntheses involving bifunctional nucleophiles.

Materials:

  • Amino Alcohol (1.0 eq)

  • tert-Butyldimethylsilyl chloride (TBDMS-Cl) (1.1 eq)

  • Imidazole (2.2 eq)

  • Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

  • Saturated aqueous NH4Cl solution

Procedure:

  • Silylation:

    • Dissolve the amino alcohol (10 mmol) and imidazole (22 mmol) in anhydrous DCM (50 mL) in a round-bottom flask under an inert atmosphere.

    • Add TBDMS-Cl (11 mmol) portion-wise to the stirred solution at room temperature.

    • Stir the reaction mixture at room temperature. The reaction is typically complete within 2-6 hours. Monitor progress by TLC. (Note: Using DMF as a solvent often leads to faster reaction times).

  • Work-up:

    • Quench the reaction by adding saturated aqueous NH4Cl solution (30 mL).

    • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 30 mL).

    • Combine the organic layers and wash with brine (30 mL).

    • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate in vacuo.

    • Purify the crude product by flash column chromatography on silica gel.

Protocol 3: Regioselective Acylation using a Catalytic Dibutyltin Oxide Method

This method is effective for the regioselective acylation of diols and can be adapted for the selective O-acylation of amino alcohols if the amine is first protected. The dibutyltin oxide forms a stannylene acetal intermediate, which activates one hydroxyl group over another.[17]

Materials:

  • N-Protected Amino Alcohol (e.g., N-Boc-amino alcohol) (1.0 eq)

  • Dibutyltin oxide (Bu2SnO) (0.1 - 1.0 eq)

  • Acylating Agent (e.g., Benzoyl chloride) (1.0 eq)

  • Triethylamine (Et3N) (1.1 eq)

  • Anhydrous Toluene or Methanol

Procedure:

  • Stannylene Acetal Formation:

    • To a solution of the N-protected amino alcohol (10 mmol) in anhydrous toluene (50 mL), add Bu2SnO (10 mmol for stoichiometric, or 1 mmol for catalytic).

    • Heat the mixture to reflux with a Dean-Stark apparatus to remove water azeotropically. Continue refluxing for 2-4 hours until the solution becomes clear.

    • Cool the reaction mixture to the desired temperature (e.g., room temperature or 0 °C).

  • Acylation:

    • Add triethylamine (11 mmol) to the solution.

    • Add the acylating agent (10 mmol) dropwise.

    • Stir the reaction at room temperature for 1-16 hours, monitoring by TLC.

  • Work-up:

    • Concentrate the reaction mixture under reduced pressure.

    • The crude residue can often be purified directly by flash column chromatography on silica gel to separate the product from tin byproducts. A mild acidic wash may sometimes be employed, but care must be taken if acid-labile protecting groups are present.

References

  • LibreTexts. (2021). 6.2: Nucleophilicity of ROH, RSH, and RNH₂. Chemistry LibreTexts. [Link]

  • LibreTexts. (2019). 7.8: The Nucleophile. Chemistry LibreTexts. [Link]

  • Góngora-Benítez, M., et al. (2013). 2,2´-Dipyridyl diselenide: A chemoselective tool for cysteine deprotection and disulfide bond formation. Protein Science. [Link]

  • Camarero, J. A., et al. (2015). Reduction of cysteine-S-protecting groups by triisopropylsilane. Peptide Science. [Link]

  • Go, E. P., et al. (2012). Characterization of reaction conditions providing rapid and specific cysteine alkylation for peptide-based mass spectrometry. Journal of the American Society for Mass Spectrometry. [Link]

  • LoPachin, R. M., & Gavin, T. (2012). Application of the Hard and Soft, Acids and Bases (HSAB) theory to toxicant--target interactions. Chemical Research in Toxicology. [Link]

  • LoPachin, R. M., & Gavin, T. (2012). APPLICATION OF THE HARD AND SOFT, ACIDS AND BASES (HSAB) THEORY TO TOXICANT-TARGET INTERACTIONS. PMC. [Link]

  • Kabir, A. K. M. S., et al. (2020). (PDF) Selective acylation of uridine using the dibutyltin oxide and direct methods. ResearchGate. [Link]

  • Fair, J. D., & Kae, H. (2021). Cysteine protecting groups: applications in peptide and protein science. Chemical Society Reviews. [Link]

  • Oscarson, S., & Häll, A. (2015). Regioselective modification of unprotected glycosides. Chemical Communications. [Link]

  • Parker, C. G., et al. (2012). Characterization of reaction conditions providing rapid and specific cysteine alkylation for peptide-based mass spectrometry. ResearchGate. [Link]

  • Sabbavarapu, N. M., et al. (2020). Application of the Hard and Soft, Acids and Bases (HSAB) Theory as a Method to Predict Cumulative Neurotoxicity. PMC. [Link]

  • Chen, Y., et al. (2024). Chemo-selective modification of cysteine residue: synthesis and application in the discovery of potential drug candidates. Open Exploration Publishing. [Link]

  • Gazquez, J. L., et al. (2025). HSAB principle: Applications of its global and local forms in organic chemistry. ResearchGate. [Link]

  • Mukherjee, R. (2018). Which is the most nucleophilic: ethanol, ethylamine or ethanethiol? Quora. [Link]

  • Kiyoshima, K., et al. (1989). Application of dibutyltin oxide method to regioselective acylation and alkylation of tylosin at C-4''. PubMed. [Link]

  • Reddit. (2018). Help with comparing nucleophilicity of two molecules. Reddit. [Link]

  • TutorChase. (n.d.). How do you synthesise a lactone from a hydroxy acid? TutorChase. [Link]

  • Wassenaar, J., et al. (2017). Direct N-alkylation of unprotected amino acids with alcohols. PMC. [Link]

  • Kabir, A. K. M. S., et al. (2020). (PDF) Comparative studies on selective acylation of uridine using the dibutyltin oxide and direct methods. ResearchGate. [Link]

  • Gazquez, J. L., et al. (n.d.). Correlation between HSAB Principle and Substitution Reactions in Bioinorganic Reactions. Semantic Scholar. [Link]

  • Albericio, F., & Carpino, L. A. (2000). Orthogonal protecting groups for Nα-amino and C-terminal carboxyl functions in solid-phase peptide synthesis. ResearchGate. [Link]

  • Organic Chemistry Data. (2022). pKa Data Compiled by R. Williams. organicchemistrydata.org. [Link]

  • University of Calgary. (n.d.). Ch27 pKa and pI values. ucalgary.ca. [Link]

  • Kawabata, T., et al. (2001). Kinetic resolution of amino alcohol derivatives with a chiral nucleophilic catalyst: access to enantiopure cyclic cis-amino alcohols. ResearchGate. [Link]

  • Canne, L. E., et al. (1999). Peptide synthesis using unprotected peptides through orthogonal coupling methods. PNAS. [Link]

  • Wang, Z., et al. (2020). Kinetic resolution of N-aryl β-amino alcohols via asymmetric aminations of anilines. Chemical Communications. [Link]

  • Chemistry Steps. (n.d.). Synthesis and Reactions of Lactones and Lactams. Chemistry Steps. [Link]

  • Pearson. (n.d.). Lactones, Lactams and Cyclization Reactions: Videos & Practice Problems. Pearson. [Link]

  • Janssen Pharmaceutica NV. (2008). Process for regioselective mono-tosylation of diols.
  • Albericio, F., & Carpino, L. A. (2000). Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis. PubMed. [Link]

  • Kim, J., & Lee, S. (2013). Selective N-alkylation of amines using nitriles under hydrogenation conditions: facile synthesis of secondary and tertiary amines. Organic & Biomolecular Chemistry. [Link]

  • Wayman, K. A., & Sammakia, T. (2003). O-nucleophilic amino alcohol acyl-transfer catalysts: the effect of acidity of the hydroxyl group on the activity of the catalyst. PubMed. [Link]

  • Ashenhurst, J. (2010). The pKa Table Is Your Friend. Master Organic Chemistry. [Link]

  • Canne, L. E., et al. (1999). Peptide synthesis using unprotected peptides through orthogonal coupling methods. PMC. [Link]

  • L'Oreal. (1993). Selective n-acylation of amino alcohols.
  • Sahoo, J., et al. (2024). Reported O‐selective acylation of amino alcohols without protecting the... ResearchGate. [Link]

  • Organic Chemistry Portal. (n.d.). Lactone synthesis. Organic Chemistry Portal. [Link]

  • Koniev, O., & Wagner, A. (2022). An overview of chemo- and site-selectivity aspects in the chemical conjugation of proteins. Bioconjugate Chemistry. [Link]

  • Bioman Explains. (2024, April 2). Intramolecular Cyclization of a Delta Hydroxy Acid to Delta Lactone. YouTube. [Link]

  • Isca Biochemicals. (n.d.). Amino acid pKa and pKi values. Isca Biochemicals. [Link]

  • Various Authors. (n.d.). Amino Acids. Various Sources. [Link]

  • Shorter, J. (2025). (PDF) Quantitative Measures of Solvent Polarity. ResearchGate. [Link]

  • Mintz, C. (n.d.). Solvent Effects on Transition States and Reaction Rates. ResearchGate. [Link]

  • Ajayi, O. O., et al. (2018). An Assessment of Solvent Effects on the Selectivity of an Alkylation Reaction: A Comparison Between Experiments and Computations. ResearchGate. [Link]

  • Ghasempour, F., et al. (2019). The role of solvent polarity in the electronic properties, stability and reactivity trend of a tryptophane/Pd doped SWCNT novel nanobiosensor from polar protic to non-polar solvents. RSC Advances. [Link]

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Technical Support Center: Quantifying Unreacted 4-Ethoxybenzoyl Chloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the quantitative analysis of 4-Ethoxybenzoyl chloride. This guide is designed for researchers, scientists, and drug development professionals who require accurate and reliable methods to determine the concentration of unreacted this compound in their reaction mixtures. As a highly reactive acyl chloride, its quantification presents unique challenges, primarily its susceptibility to hydrolysis.[1] This resource provides in-depth, field-proven insights into various analytical techniques, complete with troubleshooting guides and FAQs to address common issues encountered during experimentation.

Choosing Your Analytical Approach: A Logic-Based Workflow

Selecting the appropriate analytical technique is critical for obtaining accurate and reproducible results. The choice depends on several factors including the expected concentration of the analyte, the complexity of the sample matrix, available instrumentation, and the required sensitivity and throughput.

G cluster_0 cluster_1 Decision Point: Sample & Method Requirements start Start: Need to quantify This compound conc High Concentration? (e.g., > 0.1%) start->conc qnmr_node Alternative: For absolute purity determination start->qnmr_node matrix Complex Matrix? conc->matrix No titration Titration conc->titration Yes sensitivity High Sensitivity Required? matrix->sensitivity Yes hplc HPLC-UV matrix->hplc No sensitivity->hplc No gc GC-FID/MS (with derivatization) sensitivity->gc Yes hplc_out Good for routine analysis, monitors hydrolysis product. hplc->hplc_out gc_out Excellent for trace analysis and complex matrices. gc->gc_out titration_out Simple, but non-selective. Risk of interferences. titration->titration_out qnmr qNMR qnmr_out Absolute quantification, no analyte-specific standard needed. qnmr->qnmr_out qnmr_node->qnmr

Caption: Decision workflow for selecting an analytical technique.

High-Performance Liquid Chromatography (HPLC-UV)

HPLC is a powerful technique for the analysis of this compound, offering high sensitivity and specificity.[2] A reversed-phase method is typically employed.

FAQ and Troubleshooting Guide: HPLC-UV Analysis

Q1: What is a suitable starting HPLC-UV method for this compound?

A good starting point is a reversed-phase C18 column with a mobile phase of acetonitrile and water, often with a small amount of acid like phosphoric or formic acid to improve peak shape.[3] UV detection is typically set at the absorbance maximum of the compound.

Protocol 1: General HPLC-UV Method

  • Column: C18, 4.6 x 150 mm, 5 µm.

  • Mobile Phase A: 0.1% Phosphoric Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: Isocratic, for example, 60% A / 40% B.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Column Temperature: 30 °C.

  • UV Detection: 254 nm.[2]

  • Sample Preparation: Dissolve the sample in acetonitrile and dilute with the mobile phase to a concentration within the calibration range. Filter through a 0.45 µm syringe filter.[2]

Q2: My peaks are broad or tailing. What could be the cause?

Peak broadening or tailing in HPLC can stem from several issues.[4]

  • Column Overload: Injecting too concentrated a sample can lead to peak fronting or tailing. Try diluting your sample.[5]

  • Inappropriate Mobile Phase pH: For acidic or basic compounds, the mobile phase pH can significantly impact peak shape. While this compound is neutral, its hydrolysis product, 4-ethoxybenzoic acid, is acidic. Ensuring the mobile phase pH is low (e.g., with phosphoric acid) will keep the carboxylic acid protonated and improve its peak shape.

  • Column Contamination: Strongly retained impurities from previous injections can interact with the analyte, causing peak distortion.[6] Flush the column with a strong solvent like 100% acetonitrile or isopropanol.[7]

Q3: I'm seeing a second, growing peak in my chromatogram over time. What is it?

This is a classic sign of on-instrument or sample solution hydrolysis. This compound reacts with any residual water in the mobile phase or sample solvent to form 4-ethoxybenzoic acid.[1] To mitigate this:

  • Use fresh, HPLC-grade solvents.

  • Prepare samples immediately before analysis.

  • If possible, use an autosampler with temperature control to keep samples cool (e.g., 5°C). [8]

Q4: My retention times are drifting. What should I check?

Retention time instability can be frustrating. Here are common culprits:

  • Inconsistent Mobile Phase Composition: If you are mixing solvents manually, ensure accurate measurements. If using a gradient pump, ensure the proportioning valves are functioning correctly.[7]

  • Temperature Fluctuations: Use a column oven to maintain a constant temperature.[4]

  • Column Equilibration: Ensure the column is fully equilibrated with the mobile phase before starting your analytical run, which may require flushing with at least 10 column volumes.[4]

Parameter HPLC-UV GC-MS (with derivatization) qNMR
Principle Separation based on polarity, UV detection.Separation based on volatility, mass-based detection.Signal intensity proportional to the number of nuclei.[9]
Sensitivity GoodExcellentModerate
Selectivity GoodExcellentExcellent
Sample Prep Simple dissolution and filtration.Derivatization required.Simple dissolution with an internal standard.[10]
Throughput HighModerateLow to Moderate
Key Advantage Routine, robust, can monitor hydrolysis.High sensitivity for trace analysis.Absolute quantification without a specific reference standard.[10]

Gas Chromatography (GC)

Direct analysis of acyl chlorides by GC can be challenging due to their reactivity and potential for degradation in the hot injector.[11][12] Therefore, derivatization is often the preferred approach.

FAQ and Troubleshooting Guide: GC Analysis

Q1: Why is derivatization necessary for the GC analysis of this compound?

Derivatization converts the highly reactive acyl chloride into a more stable, volatile derivative that is more amenable to GC analysis.[13] This improves chromatographic peak shape, reduces on-column degradation, and enhances sensitivity. Common derivatization reactions involve converting the acyl chloride to an ester or an amide.[14]

Q2: What is a reliable derivatization protocol?

A common method is to react the this compound with an alcohol (e.g., 2-butanol) or a secondary amine (e.g., diethylamine) to form the corresponding ester or amide.[11][14]

Protocol 2: Derivatization for GC Analysis (Amide Formation)

  • Reagent Preparation: Prepare a solution of diethylamine in an inert, anhydrous solvent like toluene.

  • Reaction: In a sealed vial, add a known amount of your sample containing this compound to the diethylamine solution.

  • Incubation: Allow the reaction to proceed. Gentle heating may be required to ensure complete derivatization.

  • Analysis: Inject an aliquot of the reaction mixture directly into the GC.

Q3: How do I choose the right GC column?

A mid-polarity column, such as one with a 5% phenyl polysiloxane phase (e.g., DB-5 or equivalent), is often a good choice for separating the derivatized product from other components in the reaction mixture.[15]

Q4: I'm not seeing my derivatized peak, or it's very small. What went wrong?

  • Incomplete Derivatization: Ensure your derivatizing reagent is in excess and that the reaction has gone to completion. You may need to optimize the reaction time and temperature.

  • Moisture Contamination: Water will compete with your derivatizing agent to react with the this compound, leading to the formation of 4-ethoxybenzoic acid and reducing the yield of your desired derivative.[1] Ensure all glassware is dry and use anhydrous solvents.

  • Injector Issues: The injector temperature might be too high, causing degradation of your derivative. Conversely, if it's too low, you may see poor peak shape.

G cluster_0 cluster_1 Derivatization Protocol cluster_2 Troubleshooting Checks cluster_3 Corrective Actions start Start: Prepare Sample for GC reagent Add Derivatizing Agent (e.g., Diethylamine in Toluene) start->reagent react React with Sample (containing this compound) reagent->react incubate Incubate (Optimize Time/Temp) react->incubate inject Inject into GC incubate->inject moisture Moisture Present? incubate->moisture Check if peak is small/absent incomplete Incomplete Reaction? moisture->incomplete No dry Use Anhydrous Solvents & Dry Glassware moisture->dry Yes gc_params Incorrect GC Parameters? incomplete->gc_params No optimize Optimize Reaction (Time, Temp, Reagent Excess) incomplete->optimize Yes adjust Adjust Injector Temp & Flow Rate gc_params->adjust Yes

Caption: Workflow for GC analysis with troubleshooting.

Quantitative NMR (qNMR)

For absolute quantification without the need for an analyte-specific reference standard, quantitative NMR (qNMR) is an exceptionally powerful primary method.[9][10]

FAQ: qNMR Analysis

Q1: How does qNMR work for quantifying this compound?

qNMR relies on the principle that the integrated area of an NMR signal is directly proportional to the number of nuclei giving rise to that signal.[9] By comparing the integral of a specific, well-resolved proton signal from this compound to the integral of a signal from a certified internal standard of known concentration, the absolute amount of the analyte can be determined.[10]

Q2: What is a suitable internal standard for qNMR of this compound?

An ideal internal standard should be of high purity, stable, and have signals that do not overlap with the analyte or solvent peaks.[10] For this compound, which is soluble in organic solvents like deuterated chloroform (CDCl₃), suitable standards include maleic acid or dimethyl sulfone.[10]

Protocol 3: General qNMR Procedure

  • Internal Standard Selection: Choose a certified internal standard (e.g., maleic acid, ≥99.5% purity).

  • Sample Preparation:

    • Accurately weigh approximately 15-20 mg of the sample containing this compound into a tared vial.

    • Accurately weigh a suitable amount of the internal standard (e.g., 10-15 mg) and add it to the same vial.

    • Dissolve the mixture in a precise volume of a suitable deuterated solvent (e.g., CDCl₃).[10]

  • NMR Acquisition:

    • Ensure a sufficient relaxation delay (d1) of at least 5 times the longest T1 relaxation time of both the analyte and the standard signals to allow for full magnetization recovery.[16]

    • Acquire the ¹H NMR spectrum with an appropriate number of scans (e.g., 8-16) to achieve a good signal-to-noise ratio.[10]

  • Data Processing and Calculation:

    • Carefully integrate the non-overlapping signals of both the analyte and the internal standard.

    • Calculate the concentration of this compound using the standard qNMR equation, accounting for the molar masses, number of protons in each integrated signal, and the weights of the sample and standard.

Q3: Which proton signals of this compound are best for quantification?

The aromatic protons on the ethoxybenzoyl ring are typically well-resolved and suitable for quantification. For example, the doublet corresponding to the protons ortho to the carbonyl group is a good candidate. It's crucial to select a signal that is free from any overlap with other components in the mixture.[16]

References

  • Niedermayer, A. O. (1967). Gas chromatographic analysis of C2-C16 acyl chlorides as the 2-butanol esters. Analytical Chemistry, 39(8), 955-957. [Link]

  • SIELC Technologies. (2018). This compound. [Link]

  • ACS Publications. (n.d.). Gas chromatographic analysis of C2-C16 acyl chlorides as the 2-butanol esters | Analytical Chemistry. [Link]

  • PubChem. (n.d.). This compound. [Link]

  • Hishta, C., & Bomstein, J. (1963). Determination of Benzyl Chloroformate by Gas Chromatography of Its Amide. Extension of the Principle to Other Acid Chlorides. Analytical Chemistry. [Link]

  • Margosis, M. (1971). Gas chromatographic determination of carboxylic acid chlorides and residual carboxylic acid precursors used in the production of some penicillins. Journal of Pharmaceutical Sciences, 60(3), 434-437. [Link]

  • Aurigene Pharmaceutical Services. (2024). Troubleshooting and Performance Improvement for HPLC. [Link]

  • Save My Exams. (2025). Acyl Chlorides (OCR A Level Chemistry A): Revision Note. [Link]

  • Sree, M. N., & Kumar, B. S. (2021). RP-HPLC Method for Content of Genotoxic 4-methoxybenzyl Chloride in Venlafaxine. Research Journal of Pharmacy and Technology, 14(11), 5895-5899. [Link]

  • Supelco. (n.d.). HPLC Troubleshooting Guide. [Link]

  • International Journal of Scientific Development and Research. (2022). Troubleshooting in HPLC: A Review. [Link]

  • PubChem. (n.d.). 4-Ethylbenzoyl chloride. [Link]

  • NIST. (n.d.). This compound. [Link]

  • Lin, D.-L., Wang, S.-M., & Liu, R. H. (2008). Chemical derivatization for the analysis of drugs by GC-MS - A conceptual review. Journal of Food and Drug Analysis, 16(1), 1-11. [Link]

  • Chrom-Support. (n.d.). HPLC Troubleshooting Guide. [Link]

  • Koivusalmi, E., & Kostiainen, R. (2013). Derivatization and rapid GC-MS screening of chlorides relevant to the Chemical Weapons Convention in organic liquid samples. Analytical Methods, 5(2), 346-353. [Link]

  • Mphahlele, R. R., & Moema, D. (2012). Derivatization Reactions and Reagents for Gas Chromatography Analysis. In Gas Chromatography - Biochemicals, Narcotics and Essential Oils. IntechOpen. [Link]

  • Miura, T., & Todaka, M. (2021). Quantitative NMR as a Versatile Tool for the Reference Material Preparation. Molecules, 26(2), 434. [Link]

  • Holzgrabe, U. (2010). Quantitative NMR spectroscopy in the quality evaluation of active pharmaceutical ingredients and excipients. European Journal of Pharmaceutical Sciences, 39(5), 337-343. [Link]

  • Ministry of the Environment, Government of Japan. (n.d.). III Analytical Methods. [Link]

  • SpectraBase. (n.d.). 4-Methoxybenzoyl chloride - Optional[1H NMR] - Spectrum. [Link]

  • Google Patents. (n.d.).
  • Moyano, F., et al. (2020). Hydrolysis Reactions of Two Benzoyl Chlorides as a Probe to Investigate Reverse Micelles Formed by the Ionic Liquid-Surfactant bmim–AOT. The Journal of Organic Chemistry, 85(23), 15286-15295. [Link]

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Validation & Comparative

A Comparative Analysis of Acyl Chloride Reactivity: 4-Ethoxybenzoyl Chloride vs. 4-Methoxybenzoyl Chloride

Author: BenchChem Technical Support Team. Date: January 2026

For the Discerning Researcher in Organic Synthesis and Drug Development

In the realm of organic synthesis, particularly in the construction of pharmaceutical scaffolds and fine chemicals, the choice of acylating agent is a critical decision that dictates reaction efficiency, yield, and selectivity. Among the vast arsenal of available reagents, substituted benzoyl chlorides are mainstays for the introduction of benzoyl moieties. This guide provides a detailed, evidence-based comparison of the reactivity of two closely related yet distinct acylating agents: 4-ethoxybenzoyl chloride and 4-methoxybenzoyl chloride. By delving into the subtle interplay of electronic and steric effects, we aim to equip researchers, scientists, and drug development professionals with the field-proven insights necessary to make informed decisions in their synthetic endeavors.

The Decisive Factors: Electronic and Steric Influences

The reactivity of an acyl chloride is fundamentally governed by the electrophilicity of the carbonyl carbon. Substituents on the aromatic ring can either enhance or diminish this electrophilicity through a combination of inductive and resonance effects. In the case of 4-alkoxybenzoyl chlorides, these two effects are in opposition. The oxygen atom, being highly electronegative, exerts an electron-withdrawing inductive effect (-I), which tends to increase the carbonyl carbon's electrophilicity. Conversely, the lone pairs on the oxygen atom can be delocalized into the aromatic π-system, resulting in an electron-donating resonance effect (+R) that decreases electrophilicity.[1][2] For substituents in the para position, the resonance effect is generally the dominant factor.[3]

The subtle difference between an ethoxy (-OCH₂CH₃) and a methoxy (-OCH₃) group lies in the nature of the alkyl group attached to the oxygen. This seemingly minor variation has tangible consequences for the overall electronic and steric profile of the molecule, and thus its reactivity.

Quantitative Reactivity Comparison: The Hammett Equation

To move beyond qualitative descriptions, we can turn to the Hammett equation, a cornerstone of physical organic chemistry that provides a quantitative measure of the electronic influence of substituents on the reactivity of aromatic compounds.[4] The equation, log(k/k₀) = σρ, relates the rate constant (k) of a reaction for a substituted reactant to the rate constant (k₀) of the unsubstituted reactant through the substituent constant (σ) and the reaction constant (ρ). The substituent constant, σ, is a measure of the electronic effect of a particular substituent. For reactions that are sensitive to electron donation, a more negative σ value corresponds to a greater rate enhancement.

The Hammett sigma para (σₚ) constants for the methoxy and ethoxy groups provide a direct comparison of their electron-donating abilities:

SubstituentHammett σₚ Constant
4-Methoxy (-OCH₃)-0.27
4-Ethoxy (-OCH₂CH₃)-0.24

Data sourced from multiple chemical data compilations and academic resources.

The more negative σₚ value of the methoxy group (-0.27) compared to the ethoxy group (-0.24) indicates that the methoxy group is a slightly stronger electron-donating group in the para position. This stronger electron donation leads to a greater delocalization of the oxygen's lone pair electrons into the benzene ring, which in turn reduces the electrophilicity of the carbonyl carbon to a greater extent.

Therefore, based on electronic effects alone, This compound is predicted to be slightly more reactive than 4-methoxybenzoyl chloride towards nucleophiles. The less pronounced electron-donating character of the ethoxy group leaves the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack.

Steric Considerations: The Taft Equation

While electronic effects are paramount, steric hindrance can also play a role in acylation reactions, particularly with bulky nucleophiles. The Taft equation is an extension of the Hammett equation that accounts for steric effects through the steric parameter, Eₛ.[5] A more negative Eₛ value indicates greater steric bulk.

SubstituentTaft Steric Parameter (Eₛ)
Methyl (-CH₃)-1.24
Ethyl (-CH₂CH₃)-1.31

Note: These Eₛ values are for the alkyl groups themselves and are used here as a proxy to infer the relative steric bulk of the alkoxy groups.

The slightly more negative Eₛ value for the ethyl group suggests that the ethoxy group is marginally bulkier than the methoxy group .[6] This increased steric hindrance could potentially slow down the rate of reaction, especially when large nucleophiles are involved. However, for most common nucleophiles, this minor difference in steric bulk is likely to be a secondary factor compared to the governing electronic effects.

Experimental Workflow: A Head-to-Head Kinetic Analysis

To empirically validate the predicted reactivity difference, a comparative kinetic study is indispensable. A competitive acylation reaction provides a robust and direct measure of the relative reactivity of the two acyl chlorides.

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_analysis Analysis reagents Equimolar mixture of This compound and 4-Methoxybenzoyl chloride in an inert solvent (e.g., CH₂Cl₂). reaction_step Stir at a constant, controlled temperature (e.g., 0 °C or 25 °C). reagents->reaction_step nucleophile Sub-stoichiometric amount of a nucleophile (e.g., aniline) and a non-nucleophilic base (e.g., 2,6-lutidine). nucleophile->reaction_step quench Quench aliquots at specific time intervals. reaction_step->quench analysis_method Analyze by HPLC or GC-MS to determine the ratio of the two amide products. quench->analysis_method caption Workflow for Competitive Acylation Experiment

Caption: Workflow for a competitive acylation experiment to determine relative reactivity.

Detailed Protocol: Competitive Acylation of Aniline

Objective: To determine the relative reactivity of this compound and 4-methoxybenzoyl chloride by reacting an equimolar mixture with a sub-stoichiometric amount of aniline.

Materials:

  • This compound (freshly distilled or of high purity)

  • 4-Methoxybenzoyl chloride (freshly distilled or of high purity)

  • Aniline (distilled)

  • 2,6-Lutidine (distilled from CaH₂)

  • Anhydrous Dichloromethane (CH₂Cl₂)

  • Internal standard (e.g., dodecane)

  • HPLC or GC-MS system with a suitable column

Procedure:

  • Preparation of Stock Solutions:

    • Prepare a 0.5 M stock solution of an equimolar mixture of this compound and 4-methoxybenzoyl chloride in anhydrous CH₂Cl₂ containing a known concentration of an internal standard.

    • Prepare a 0.1 M stock solution of aniline and a 0.12 M stock solution of 2,6-lutidine in anhydrous CH₂Cl₂.

  • Reaction Setup:

    • In a flame-dried, round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (N₂ or Ar), add 10 mL of the acyl chloride mixture stock solution.

    • Cool the flask to the desired reaction temperature (e.g., 0 °C) in an ice bath.

  • Initiation and Sampling:

    • Rapidly add 1 mL of the aniline/lutidine stock solution to the stirred acyl chloride solution to initiate the reaction.

    • Immediately withdraw a 0.5 mL aliquot (t=0) and quench it in a vial containing 1 mL of a 1:1 mixture of saturated aqueous NaHCO₃ and diethyl ether.

    • Continue to withdraw and quench aliquots at regular time intervals (e.g., 5, 15, 30, 60, and 120 minutes).

  • Workup and Analysis:

    • For each quenched aliquot, separate the organic layer, dry it over anhydrous Na₂SO₄, and filter.

    • Analyze the organic layer by HPLC or GC-MS to determine the relative peak areas of the two amide products (N-phenyl-4-ethoxybenzamide and N-phenyl-4-methoxybenzamide) and the internal standard.

  • Data Interpretation:

    • The ratio of the two amide products at each time point will directly reflect the relative rates of reaction of the two acyl chlorides. A higher proportion of N-phenyl-4-ethoxybenzamide would confirm the higher reactivity of this compound.

Mechanistic Synopsis: Nucleophilic Acyl Substitution

The reaction of benzoyl chlorides with nucleophiles proceeds via a nucleophilic acyl substitution mechanism. This is a two-step process involving the formation of a tetrahedral intermediate followed by the elimination of the chloride leaving group.

Caption: Generalized mechanism for nucleophilic acyl substitution.

The electron-donating alkoxy group at the para position stabilizes the partial positive charge that develops on the carbonyl carbon in the transition state leading to the tetrahedral intermediate. A stronger electron-donating group (methoxy) provides more stabilization, which paradoxically lowers the energy of the ground state more than the transition state, thus increasing the activation energy and slowing the reaction rate compared to a weaker electron-donating group (ethoxy).

Conclusion and Practical Implications

For the synthetic chemist, this subtle difference can be leveraged for process optimization:

  • When rapid and complete acylation is desired, this compound may offer a slight advantage.

  • In reactions where moderating reactivity is necessary to improve selectivity or control exotherms, 4-methoxybenzoyl chloride might be the preferred reagent.

Ultimately, the choice between these two valuable reagents should be guided by the specific demands of the synthetic transformation. The insights provided in this guide, coupled with the outlined experimental protocol for a direct reactivity comparison, empower researchers to make data-driven decisions, leading to more efficient and successful synthetic outcomes.

References

  • Anslyn, E. V., & Dougherty, D. A. (2006). Modern Physical Organic Chemistry. University Science Books.
  • Hammett, L. P. (1937). The Effect of Structure upon the Reactions of Organic Compounds. Benzene Derivatives. Journal of the American Chemical Society, 59(1), 96–103. [Link]

  • Hansch, C., Leo, A., & Taft, R. W. (1991). A survey of Hammett substituent constants and resonance and field parameters. Chemical Reviews, 91(2), 165–195. [Link]

  • Stenutz, R. (n.d.). Hammett substituent constants. Stenutz. Retrieved from [Link]

  • Taft, R. W. (1952). Polar and Steric Substituent Constants for Aliphatic and o-Benzoate Groups from Rates of Esterification and Hydrolysis of Esters. Journal of the American Chemical Society, 74(11), 2729–2732. [Link]

  • Wikipedia contributors. (2023). Hammett equation. Wikipedia. Retrieved from [Link]

  • Wikipedia contributors. (2023). Taft equation. Wikipedia. Retrieved from [Link]

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A Researcher's Guide to the Spectroscopic Analysis of 4-Ethoxybenzamides: Unveiling Molecular Structure through ¹H and ¹³C NMR

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical research and materials science, the precise characterization of molecular structure is paramount. For scientists engaged in the development of novel therapeutics and functional materials, 4-ethoxybenzamides represent a class of compounds with significant potential. Their utility, however, is intrinsically linked to the unambiguous confirmation of their chemical identity and purity. This guide provides an in-depth exploration of the spectroscopic analysis of 4-ethoxybenzamides, with a focus on Nuclear Magnetic Resonance (NMR) spectroscopy, a cornerstone technique for structural elucidation.

This technical guide is designed for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of data, delving into the causality behind experimental choices and fostering a self-validating approach to spectroscopic analysis. We will explore both the theoretical underpinnings and practical application of ¹H and ¹³C NMR in the context of a representative 4-ethoxybenzamide structure, providing the reader with the expertise to confidently interpret their own experimental data. While a direct experimental spectrum for 4-ethoxybenzamide is not publicly available, we will leverage the closely related analogue, 4-methoxybenzamide, to illustrate the principles of spectral interpretation, supplemented by predicted data for our target molecule.

The Indispensable Role of NMR in Structural Verification

At its core, NMR spectroscopy probes the magnetic properties of atomic nuclei, providing exquisitely detailed information about the chemical environment of each atom within a molecule. For a substituted aromatic compound like a 4-ethoxybenzamide, ¹H and ¹³C NMR are indispensable for confirming the presence and connectivity of the ethoxy group, the benzamide moiety, and the substitution pattern on the aromatic ring.

The power of NMR lies in its ability to reveal:

  • Chemical Shift (δ): The position of a signal in the NMR spectrum, which is indicative of the electronic environment of the nucleus.

  • Integration: The area under a ¹H NMR signal, which is proportional to the number of protons giving rise to that signal.

  • Splitting Patterns (Multiplicity): The splitting of a signal into multiple peaks due to the influence of neighboring magnetic nuclei, providing information about the connectivity of atoms.

  • Coupling Constants (J): The distance between the peaks in a split signal, which can provide further details about the geometry of the molecule.

Experimental Protocol: Acquiring High-Quality NMR Spectra

The acquisition of clean, high-resolution NMR spectra is the foundation of accurate structural analysis. The following protocol outlines the key steps for preparing a sample of a 4-ethoxybenzamide for ¹H and ¹³C NMR analysis.

Sample Preparation Workflow

Caption: A streamlined workflow for the preparation of a 4-ethoxybenzamide sample for NMR analysis.

Step-by-Step Methodology:

  • Solvent Selection: The choice of a deuterated solvent is critical to avoid large solvent signals that would obscure the analyte's signals.[1] Chloroform-d (CDCl₃) is a common choice for many organic molecules. However, for compounds with exchangeable protons, such as the amide protons in 4-ethoxybenzamide, dimethyl sulfoxide-d₆ (DMSO-d₆) can be advantageous as it slows down the rate of proton exchange, allowing for the observation of the N-H signals. The residual proton signal for CDCl₃ appears as a singlet at approximately 7.26 ppm, while for DMSO-d₆, it is a pentet at around 2.50 ppm.[1]

  • Sample Concentration: A concentration of 5-10 mg of the 4-ethoxybenzamide in 0.5-0.7 mL of the chosen deuterated solvent is typically sufficient for routine ¹H NMR. For ¹³C NMR, which is inherently less sensitive, a more concentrated sample (20-50 mg) may be necessary to obtain a good signal-to-noise ratio in a reasonable timeframe.

  • Internal Standard (Optional): While modern NMR spectrometers can lock onto the deuterium signal of the solvent, an internal standard such as tetramethylsilane (TMS) can be added to provide a reference point (0 ppm) for the chemical shift scale.

  • Data Acquisition:

    • ¹H NMR: A standard proton experiment is typically acquired with 16 to 32 scans. Key parameters to consider are the spectral width, acquisition time, and relaxation delay.

    • ¹³C NMR: A proton-decoupled carbon experiment is standard. Due to the low natural abundance of ¹³C, a larger number of scans (often 1024 or more) is required to achieve an adequate signal-to-noise ratio.

Spectroscopic Analysis: Interpreting the ¹H and ¹³C NMR Spectra

To illustrate the process of spectral interpretation, we will analyze the expected ¹H and ¹³C NMR spectra of 4-ethoxybenzamide, drawing comparisons with the known experimental data of its close structural analog, 4-methoxybenzamide.

Molecular Structure and Proton/Carbon Numbering

Caption: Numbering scheme for the protons and carbons in 4-ethoxybenzamide.

¹H NMR Spectrum Analysis

The aromatic protons in a para-substituted benzene ring typically exhibit a characteristic splitting pattern.[2] The protons ortho to the amide group (H-3 and H-5) will be in a different chemical environment than the protons ortho to the ethoxy group (H-2 and H-6). This leads to two distinct signals in the aromatic region (typically 6.5-8.0 ppm).[3]

Proton(s) Expected Chemical Shift (ppm) Multiplicity Integration J-coupling (Hz) Rationale
H-3, H-5~7.8Doublet2H~8-9Ortho to the electron-withdrawing amide group, deshielded. Coupled to H-2 and H-6.
H-2, H-6~6.9Doublet2H~8-9Ortho to the electron-donating ethoxy group, shielded. Coupled to H-3 and H-5.
-OCH₂-~4.1Quartet2H~7Adjacent to the oxygen and coupled to the methyl protons.
-CH₃~1.4Triplet3H~7Adjacent to the methylene group.
-NH₂~5.5-7.5Broad Singlet2H-Exchangeable protons; signal can be broad and its position is concentration and solvent dependent.

Note: The chemical shifts are estimations and can vary based on the solvent and experimental conditions.

For comparison, the experimental ¹H NMR data for 4-methoxybenzamide in DMSO-d₆ shows aromatic protons at approximately 7.89 ppm (d, 2H) and 6.99 ppm (d, 2H), and the methoxy protons as a singlet at 3.81 ppm.[1] The amide protons appear as two broad singlets around 7.88 and 7.24 ppm. The ethoxy group in our target molecule would introduce a quartet and a triplet for the ethyl protons, a key differentiating feature.

¹³C NMR Spectrum Analysis

In the proton-decoupled ¹³C NMR spectrum, each unique carbon atom will give rise to a single peak. Due to the symmetry of the 4-substituted ring, we expect to see seven distinct carbon signals for 4-ethoxybenzamide.

Carbon(s) Predicted Chemical Shift (ppm) Rationale
C=O~168Carbonyl carbon, significantly deshielded.
C-4~162Aromatic carbon attached to the oxygen, deshielded by the electronegative oxygen.
C-2, C-6~129Aromatic carbons ortho to the ethoxy group.
C-1~125Aromatic carbon attached to the amide group.
C-3, C-5~114Aromatic carbons ortho to the amide group.
-OCH₂-~63Methylene carbon attached to oxygen.
-CH₃~15Methyl carbon of the ethoxy group.

Note: These chemical shifts are based on predicted data and may vary in experimental spectra.

The predicted ¹³C NMR data for 4-ethoxybenzamide from the Human Metabolome Database suggests signals at approximately 167.98, 159.41, 132.49, 132.04, 118.83, 68.43, and 19.38 ppm, which aligns with our general expectations.

Comparison with Alternative Structures

The detailed analysis of the ¹H and ¹³C NMR spectra allows for the confident differentiation of 4-ethoxybenzamide from its isomers (2-ethoxybenzamide and 3-ethoxybenzamide) and potential synthetic precursors or byproducts.

  • Isomers: The ortho and meta isomers would exhibit more complex splitting patterns in the aromatic region of the ¹H NMR spectrum due to the lower symmetry. The number of unique signals in the ¹³C NMR spectrum would also differ.

  • Starting Materials: For instance, if the synthesis started from 4-ethoxybenzoic acid, the absence of the broad amide N-H signals and the presence of a carboxylic acid proton signal (typically >10 ppm) in the ¹H NMR would be indicative of unreacted starting material.

Conclusion: A Robust Framework for Structural Elucidation

This guide has provided a comprehensive framework for the spectroscopic analysis of 4-ethoxybenzamides using ¹H and ¹³C NMR. By understanding the principles behind NMR spectroscopy, adhering to a rigorous experimental protocol, and carefully interpreting the resulting spectra, researchers can achieve unambiguous structural confirmation of their target molecules. The ability to distinguish between isomers and identify potential impurities is crucial for ensuring the integrity of research in drug development and materials science. While direct experimental data for 4-ethoxybenzamide remains elusive in the public domain, the comparative analysis with a close analogue provides a robust educational tool for scientists in the field.

References

  • TheElkchemist. (2024, September 17). Interpreting H-NMR Spectra Aromatic Molecule. YouTube. [Link]

  • University of Wisconsin-Madison. Notes on NMR Solvents. [Link]

  • University of Colorado Boulder, Department of Chemistry. Aromatics - Organic Chemistry. [Link]

  • Masaguer, J. R., et al. (1985). Infrared Spectra of Benzamide, its p-Substituted Derivatives, Pyridinecarboxylic Acid Amides and Pyrazinamide. Journal of the Chemical Society of Japan, Pure Chemistry Section, 86(1), 80-84. [Link]

  • CHEM220 Laboratory. (2021, March 24). Interpreting Aromatic NMR Signals. YouTube. [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]

  • LibreTexts. (2024, March 17). 15.7: Spectroscopy of Aromatic Compounds. Chemistry LibreTexts. [Link]

  • ResearchGate. NMR Spectroscopy of Aromatic Compounds (#1e). [Link]

  • Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179. [Link]

  • Human Metabolome Database. 13C NMR Spectrum (1D, 1000 MHz, D2O, predicted) (HMDB0246418). [Link]

  • PubChem. p-Ethoxybenzamide. National Center for Biotechnology Information. [Link]

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A Senior Application Scientist's Guide to the Characterization of 4-Ethoxybenzoyl Esters by FT-IR Spectroscopy

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical and materials science, the precise structural elucidation of novel molecules is a cornerstone of development. Among the myriad of analytical techniques available, Fourier-Transform Infrared (FT-IR) spectroscopy stands out as a rapid, reliable, and non-destructive method for identifying functional groups and confirming molecular identity. This guide provides an in-depth, comparative analysis of the characterization of 4-ethoxybenzoyl esters using FT-IR spectroscopy, grounded in scientific principles and practical application.

The "Rule of Three" in Aromatic Esters: A Causal Explanation

Aromatic esters, including 4-ethoxybenzoyl derivatives, exhibit a characteristic pattern of three strong absorption bands in their FT-IR spectra, a phenomenon often referred to as the "Rule of Three".[1][2] This pattern arises from the fundamental vibrational modes of the ester functional group. Understanding the origin of these bands is crucial for accurate spectral interpretation.

  • C=O Stretching Vibration: The most prominent and unmistakable peak in the spectrum of an ester is the carbonyl (C=O) stretch.[1] For aromatic esters like 4-ethoxybenzoyl derivatives, this band typically appears in the range of 1730-1715 cm⁻¹ .[1][3][4][5] The conjugation of the carbonyl group with the aromatic ring lowers the vibrational frequency compared to saturated esters (which absorb at 1750-1735 cm⁻¹).[1][3][4] This shift is a direct consequence of the delocalization of π-electrons, which weakens the C=O double bond, requiring less energy to excite its stretching vibration.

  • C-C-O Stretching Vibration: This asymmetric coupled vibration involves the carbon-carbon single bond adjacent to the carbonyl group and the carbon-oxygen single bond of the ester linkage. For aromatic esters, this peak is typically observed between 1310 and 1250 cm⁻¹ .[1]

  • O-C-C Stretching Vibration: This symmetric coupled vibration involves the oxygen-carbon single bond of the ester and the adjacent carbon-carbon bond. This band is generally found in the region of 1130-1100 cm⁻¹ for aromatic esters.[1]

The combination of these three intense and relatively sharp peaks provides a highly reliable fingerprint for the aromatic ester functional group.

Deciphering the Full Spectrum: Beyond the Ester Group

While the "Rule of Three" is a powerful diagnostic tool, a comprehensive characterization of a 4-ethoxybenzoyl ester requires the assignment of other key vibrational modes.

  • Aromatic C-H Stretching: Look for one or more medium to weak bands in the region of 3100-3000 cm⁻¹ .[6] These correspond to the stretching vibrations of the hydrogen atoms attached to the benzene ring.

  • Aliphatic C-H Stretching: The ethoxy group (-OCH₂CH₃) will give rise to characteristic aliphatic C-H stretching vibrations. Expect medium to weak bands between 2980 and 2850 cm⁻¹ .[6]

  • Aromatic C=C Stretching: The stretching vibrations of the carbon-carbon double bonds within the aromatic ring typically produce a series of medium-intensity bands around 1600 cm⁻¹ and 1475 cm⁻¹ .[6]

  • C-O-C (Ether) Stretching: The 4-ethoxy group also contains an ether linkage. The asymmetric and symmetric stretching vibrations of the C-O-C bond are expected to appear as strong bands in the fingerprint region, typically between 1275 and 1010 cm⁻¹ .[7] These may sometimes overlap with the C-C-O and O-C-C stretching bands of the ester.

Data Presentation: A Comparative Summary
Vibrational Mode Functional Group **Predicted Wavenumber (cm⁻¹) **Expected Intensity
C-H StretchAromatic~3100-3000[6]Medium-Weak
C-H StretchAliphatic (Ethoxy group)~2980-2850[6]Medium-Weak
C=O StretchAromatic Ester~1730-1715[1][3][4][5]Strong
C=C StretchAromatic Ring~1600, ~1475[6]Medium
C-C-O StretchAromatic Ester~1310-1250[1]Strong
C-O-C StretchEther~1275-1010[7]Strong
O-C-C StretchAromatic Ester~1130-1100[1]Strong
Experimental Protocol: A Self-Validating System

To ensure the acquisition of a high-quality and reliable FT-IR spectrum, the following step-by-step methodology is recommended. This protocol is designed to be self-validating by incorporating a background spectrum measurement.

Methodology: KBr Pellet Method

This method is ideal for solid 4-ethoxybenzoyl ester samples.

  • Sample and KBr Preparation:

    • Gently grind approximately 1-2 mg of the solid 4-ethoxybenzoyl ester sample to a fine powder using an agate mortar and pestle.[8]

    • In a separate, clean mortar, thoroughly dry approximately 100-200 mg of spectroscopic grade potassium bromide (KBr) under an infrared lamp or in an oven to remove any adsorbed water. KBr is transparent to infrared radiation and serves as an inert matrix.[8]

  • Mixing:

    • Add the finely ground sample to the dry KBr in the mortar.

    • Gently but thoroughly mix the sample and KBr by grinding them together until a homogenous, fine powder is obtained. The concentration of the sample in KBr should be in the range of 0.2% to 1%.

  • Pellet Formation:

    • Transfer the mixture into a pellet die.

    • Place the die under a hydraulic press and apply pressure to form a clear, transparent pellet.[8] A translucent or opaque pellet indicates insufficient grinding, poor mixing, or the presence of moisture.

  • Background Spectrum Acquisition:

    • Place the empty sample holder into the FT-IR spectrometer.

    • Acquire a background spectrum. This will account for the absorbance of atmospheric carbon dioxide and water vapor, as well as any instrumental artifacts.

  • Sample Spectrum Acquisition:

    • Place the KBr pellet containing the sample into the sample holder of the FT-IR instrument.

    • Acquire the sample spectrum. The instrument's software will automatically subtract the background spectrum from the sample spectrum to produce the final, corrected spectrum of the 4-ethoxybenzoyl ester.

  • Data Analysis:

    • Identify and label the key absorption bands corresponding to the functional groups of the 4-ethoxybenzoyl ester as detailed in the data table above.

Visualization of the FT-IR Analysis Workflow

FT_IR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis Grind_Sample Grind Sample Mix Mix Sample & KBr Grind_Sample->Mix Dry_KBr Dry KBr Dry_KBr->Mix Press_Pellet Press Pellet Mix->Press_Pellet Background_Scan Acquire Background Press_Pellet->Background_Scan Sample_Scan Acquire Sample Spectrum Background_Scan->Sample_Scan Subtract_BG Subtract Background Sample_Scan->Subtract_BG Identify_Peaks Identify Characteristic Peaks Subtract_BG->Identify_Peaks Structural_Confirmation Structural Confirmation Identify_Peaks->Structural_Confirmation

Caption: Workflow for FT-IR analysis of 4-ethoxybenzoyl esters.

Comparative Analysis with Alternative Techniques

While FT-IR spectroscopy is an excellent tool for functional group identification, it is often used in conjunction with other analytical techniques for a complete structural elucidation.

Technique Principle Information Provided Advantages for 4-Ethoxybenzoyl Ester Analysis Limitations
FT-IR Spectroscopy Measures the absorption of infrared radiation by molecular bonds, exciting vibrational modes.[9]Identifies functional groups and provides a molecular "fingerprint".[9][10]Rapid, non-destructive, and highly sensitive to the key ester and aromatic functionalities.Provides limited information on the overall molecular connectivity and stereochemistry.[9]
Nuclear Magnetic Resonance (NMR) Spectroscopy Measures the interaction of atomic nuclei with an external magnetic field.[9]Provides detailed information about the molecular structure, including the connectivity of atoms and their chemical environment.[9][10]Unambiguously determines the precise arrangement of protons and carbons, confirming the 4-ethoxybenzoyl structure.Requires larger sample quantities, is more time-consuming, and can be less sensitive than FT-IR.
Mass Spectrometry (MS) Measures the mass-to-charge ratio of ionized molecules and their fragments.Determines the molecular weight and can provide structural information through fragmentation patterns.[6]Confirms the molecular weight of the ester and can help identify the ethoxy and benzoyl fragments.Can be a destructive technique and may not provide detailed information on the substitution pattern of the aromatic ring.

In practice, a synergistic approach is often the most powerful. FT-IR can quickly confirm the presence of the desired ester and aromatic functionalities, while NMR provides the definitive structural proof, and MS confirms the molecular weight.

Conclusion

FT-IR spectroscopy is an indispensable tool for the characterization of 4-ethoxybenzoyl esters. By understanding the origins of the characteristic "Rule of Three" absorption bands and systematically analyzing the entire spectrum, researchers can rapidly and confidently confirm the identity of their synthesized compounds. When integrated with complementary techniques like NMR and MS, a comprehensive and unambiguous structural elucidation can be achieved, ensuring the integrity and quality of materials destined for research and development.

References

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A Senior Application Scientist's Guide to Selecting the Optimal Base for Schotten-Baumann Reactions

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of synthetic organic chemistry, the Schotten-Baumann reaction stands as a cornerstone for the formation of amides and esters from amines or alcohols with acyl chlorides.[1][2] First described in 1883 by German chemists Carl Schotten and Eugen Baumann, this condensation reaction's robustness and versatility have cemented its place in applications ranging from peptide synthesis to the production of pharmaceuticals and polymers.[3][4]

The success of a Schotten-Baumann reaction, however, is not merely dependent on the substrates. The choice of base is a critical parameter that profoundly influences reaction kinetics, yield, and the purity of the final product. The primary roles of the base are to neutralize the hydrochloric acid byproduct, which in turn drives the reaction equilibrium towards product formation, and to prevent the protonation of the nucleophilic amine.[5][6][7] This guide provides a comparative analysis of the efficacy of different bases, supported by mechanistic insights and experimental data, to empower researchers in making informed decisions for their synthetic challenges.

The Mechanistic Crossroads: Aqueous Inorganic vs. Organic Amine Bases

The selection of a base typically leads down one of two paths: the classic biphasic aqueous system utilizing an inorganic base, or a homogeneous organic phase with a tertiary amine base. Each approach has distinct mechanistic implications and practical trade-offs.

Aqueous Inorganic Bases: The Workhorses (NaOH, KOH)

The traditional "Schotten-Baumann conditions" refer to a two-phase solvent system, most commonly water and an immiscible organic solvent like dichloromethane.[8] In this setup, an inorganic base such as sodium hydroxide (NaOH) or potassium hydroxide (KOH) is dissolved in the aqueous phase.[3]

The reaction proceeds via nucleophilic acyl substitution.[4] The amine or alcohol, dissolved in the organic phase, reacts with the acyl chloride. The generated hydrochloric acid is then neutralized by the base in the aqueous phase.[9] This sequestration of the acid is crucial; without it, the acid would form a non-nucleophilic ammonium salt with the starting amine, halting the reaction.[6]

Advantages:

  • Cost-Effectiveness and Simplicity: NaOH and KOH are inexpensive, readily available, and the biphasic setup allows for a straightforward workup where the base and its corresponding salt (NaCl or KCl) are easily removed by phase separation.

  • High Neutralization Capacity: These strong bases efficiently and irreversibly neutralize the HCl byproduct, ensuring the reaction proceeds to completion.[9]

Limitations:

  • Competing Hydrolysis: The most significant drawback is the potential for the base to hydrolyze the electrophilic acyl chloride, forming an unreactive carboxylate salt.[10] The ester product can also be susceptible to hydrolysis under these basic conditions. This side reaction reduces the overall yield and necessitates careful control of reaction time and temperature.[4]

  • Substrate Sensitivity: Molecules containing base-sensitive functional groups may not be compatible with the high pH of the aqueous layer.

Caption: General mechanism of amide formation in the Schotten-Baumann reaction.

Organic Amine Bases: Catalysis and Control (Pyridine, Triethylamine)

For substrates that are sensitive to water or strong aqueous bases, an alternative approach involves using a tertiary organic amine base, such as pyridine or triethylamine (Et₃N), in an aprotic organic solvent.[2] These bases act as proton scavengers, but their efficacy and mechanism can differ significantly.

  • Pyridine: Pyridine is more than just a proton scavenger. It functions as a nucleophilic catalyst.[11] It reacts with the highly electrophilic acyl chloride to form a reactive N-acylpyridinium salt.[12] This intermediate is even more susceptible to nucleophilic attack by the amine or alcohol than the original acyl chloride, often accelerating the reaction.[3][5]

  • Triethylamine (Et₃N): In contrast, triethylamine is a sterically hindered, non-nucleophilic base.[13] Its sole function is to neutralize the generated HCl. It does not form a reactive intermediate in the same manner as pyridine.

Advantages:

  • Anhydrous Conditions: Eliminates the competing side reaction of acyl chloride hydrolysis, often leading to cleaner reactions and higher yields of the desired product.

  • Enhanced Reactivity (Pyridine): The catalytic role of pyridine can facilitate the acylation of less reactive nucleophiles.[14]

  • Homogeneous System: A single-phase reaction can be advantageous for solubility and monitoring purposes.

Limitations:

  • Cost and Handling: These bases are more expensive and have strong, unpleasant odors. Pyridine is also toxic.

  • Complex Workup: The resulting ammonium salt (e.g., pyridinium hydrochloride) can sometimes be soluble in the organic solvent, necessitating an aqueous wash for complete removal.

Caption: Pyridine's role as a nucleophilic catalyst forming a reactive intermediate.

Comparative Efficacy: A Data-Driven Perspective

Theoretical advantages must be substantiated by experimental evidence. The choice of base can lead to significant differences in reaction rates and product yields.

Base Category Mechanism Typical Conditions Advantages Disadvantages
Aqueous Inorganic Acid neutralization in a separate aqueous phase.Biphasic (e.g., DCM/H₂O), Room Temp.Inexpensive, simple workup, strong driving force for reaction completion.[9]Risk of acyl chloride and product hydrolysis, not for base-sensitive substrates.[10]
Organic Amine Acid scavenging (Et₃N) or nucleophilic catalysis (Pyridine) in a single phase.Anhydrous organic solvent (e.g., DCM, THF).[2]Avoids hydrolysis, cleaner reactions, catalytic enhancement (Pyridine).[3][5]Higher cost, more complex workup to remove salts, odor/toxicity.

Table 1: General Comparison of Aqueous Inorganic and Organic Amine Bases.

More specific comparisons reveal finer points of efficacy. A kinetic study on the Schotten-Baumann synthesis of peroxyesters found that while both NaOH and KOH are effective, KOH led to a higher reaction rate compared to NaOH under identical conditions.[15] This suggests that for sluggish reactions, the choice of cation can be a relevant optimization parameter.

In the realm of organic bases, the distinction is even more pronounced. A study on the synthesis of 2-phenyl-benzo[d][1][3]oxazin-4-one derivatives directly compared pyridine and triethylamine. The results showed that using pure pyridine as a catalyst yielded a product percentage four times greater than when using pure triethylamine .[16] This highlights the significant kinetic advantage provided by pyridine's ability to act as a nucleophilic catalyst, not just a simple base.[16]

Experiment Bases Compared Observation Rationale Reference
Peroxyester SynthesisNaOH vs. KOHKOH resulted in a higher reaction rate.The nature of the counter-ion can influence kinetics in biphasic systems.[15]
Benzoxazinone SynthesisPyridine vs. Et₃NPyridine yielded 4x more product than triethylamine.Pyridine acts as a superior nucleophilic catalyst, forming a highly reactive acylpyridinium intermediate.[16]

Table 2: Summary of Experimental Data Comparing Base Efficacy.

Experimental Protocols

To translate theory into practice, the following are detailed, self-validating protocols for representative Schotten-Baumann reactions.

Protocol 1: Amide Synthesis using Aqueous NaOH

(Adapted from the synthesis of N-phenyl-4-aminobenzamide[17])

  • Preparation of Solutions:

    • In a 250 mL Erlenmeyer flask equipped with a magnetic stir bar, dissolve the amine (e.g., aniline, 1.0 eq.) in dichloromethane (50 mL).

    • In a separate beaker, prepare a 10% (w/v) aqueous solution of sodium hydroxide.

  • Reaction Setup:

    • Place the flask containing the amine solution in an ice bath on a magnetic stirrer and begin vigorous stirring. The biphasic nature of the reaction requires efficient mixing to maximize the interfacial area.

    • Slowly add the 10% NaOH solution (2.0-3.0 eq.) to the amine solution.

  • Addition of Acyl Chloride:

    • Dissolve the acyl chloride (e.g., 4-aminobenzoyl chloride hydrochloride, 1.0 eq.) in a minimal amount of dichloromethane (25 mL).

    • Transfer this solution to a dropping funnel and add it dropwise to the vigorously stirred biphasic mixture over 30 minutes. Maintain the internal temperature between 0 and 5 °C to minimize hydrolysis of the acyl chloride.

  • Reaction and Monitoring:

    • After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Continue stirring for 2-4 hours.

    • Monitor the reaction's progress by Thin-Layer Chromatography (TLC), observing the consumption of the starting amine.

  • Workup and Purification:

    • Transfer the mixture to a separatory funnel. Separate the organic layer.

    • Wash the organic layer sequentially with 1 M HCl (to remove any unreacted amine), saturated sodium bicarbonate solution (to remove any remaining acid), and finally brine.[17]

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

    • Purify the crude product by recrystallization or column chromatography.

Diagram 3: Experimental Workflow for Biphasic Schotten-Baumann Reaction

Workflow A 1. Dissolve Amine in Organic Solvent B 2. Add Aqueous Base (e.g., NaOH) & Cool to 0-5 °C A->B C 3. Add Acyl Chloride (Dropwise) B->C D 4. Stir at Room Temp (2-4h) & Monitor by TLC C->D E 5. Workup: Phase Separation & Aqueous Washes (Acid, Base, Brine) D->E F 6. Dry (Na₂SO₄), Filter, & Concentrate E->F G 7. Purify (Recrystallization or Chromatography) F->G

Caption: Step-by-step workflow for a typical Schotten-Baumann reaction.

Protocol 2: Ester Synthesis using Pyridine

(General Procedure)

  • Reaction Setup:

    • To a flame-dried, round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add the alcohol or phenol (1.0 eq.) and an anhydrous aprotic solvent (e.g., dichloromethane or THF).

    • Cool the solution to 0 °C using an ice bath.

  • Addition of Reagents:

    • Add pyridine (1.5-2.0 eq.) to the stirred solution.

    • Slowly add the acyl chloride (1.1 eq.) dropwise via syringe. A precipitate (pyridinium hydrochloride) may form upon addition.

  • Reaction and Monitoring:

    • Allow the reaction to warm to room temperature and stir for 4-12 hours, or until TLC analysis indicates complete consumption of the starting alcohol/phenol.

  • Workup and Purification:

    • Dilute the reaction mixture with the organic solvent.

    • Wash the solution sequentially with 1 M HCl (to remove pyridine and pyridinium salts), water, and brine. Be aware that the pyridinium salt is highly water-soluble.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the crude ester via column chromatography or distillation.

Conclusion and Recommendations

The choice of base in a Schotten-Baumann reaction is a strategic decision that should be guided by the substrate's properties, cost considerations, and desired reaction kinetics.

  • For robust, simple substrates where cost is a primary concern, aqueous NaOH or KOH under classic biphasic conditions remains a highly effective and straightforward method. Between the two, KOH may offer a kinetic advantage for slower transformations.[15]

  • For base-sensitive substrates or when hydrolysis of the acyl chloride is a significant concern, an organic base in an anhydrous solvent is the superior choice.

  • When comparing organic bases, pyridine is often more efficacious than triethylamine , especially for less reactive nucleophiles, due to its dual role as a base and a nucleophilic catalyst.[16] The significant rate enhancement it provides can often justify its higher cost and more demanding handling requirements.

By understanding the mechanistic nuances and leveraging the available experimental data, researchers can intelligently select the optimal base, transforming the venerable Schotten-Baumann reaction from a simple procedure into a finely tuned and powerful tool for molecular synthesis.

References

  • SATHEE. (n.d.). Chemistry Schotten Baumann Reaction.
  • BYJU'S. (2019, November 17). Schotten Baumann Reaction.
  • Testbook. (n.d.). Schotten Baumann Reaction: Definition, Procedure, Mechanism, Uses.
  • Grokipedia. (n.d.). Schotten–Baumann reaction.
  • Lokey Lab Protocols - Wikidot. (2017, March 7). Schotten-Baumann Reaction. Retrieved from [Link]

  • Physics Wallah. (n.d.). Reaction Mechanism of Schotten Baumann Reaction.
  • Benchchem. (n.d.). A Step-by-Step Guide to the Schotten-Baumann Synthesis of N-Aryl-4-aminobenzamides.
  • Cantatore, F., Le Grottaglie, L., Rinaldi, R., & Verboom, W. (2021). Kinetic study and modeling of the Schotten–Baumann synthesis of peroxyesters using phase-transfer catalysts in a capillary microreactor. Reaction Chemistry & Engineering, 6(8), 1435-1445. DOI:10.1039/D1RE00141H
  • Vedantu. (n.d.). Schotten Baumann Reaction: Mechanism, Steps & Real-Life Examples.
  • Benchchem. (n.d.). Application Note: A Detailed Protocol for the Schotten-Baumann Reaction with m-Toluoyl Chloride.
  • SciSpace. (2021, May 24). Kinetic study and modeling of the Schotten– Baumann synthesis of peroxyesters using phase.
  • Organic Chemistry Portal. (n.d.). Schotten-Baumann Reaction. Retrieved from [Link]

  • Quora. (2020, July 2). What is the Schottan-Baumann reaction?. Retrieved from [Link]

  • Chemistry Learner. (2025, December 24). Schotten Baumann Reaction Mechanism Detailed Explanation.
  • J&K Scientific LLC. (2021, March 23). Schotten-Baumann Reaction.
  • Scribd. (n.d.). Schotten–Baumann Reaction Guide | PDF. Retrieved from [Link]

  • Wikipedia. (n.d.). Schotten–Baumann reaction. Retrieved from [Link]

  • LibreTexts Chemistry. (n.d.). Acylation under weak base conditions.
  • Chegg.com. (2021, May 3). Solved In the Schotten-Baumann esterification, why is | Chegg.com. Retrieved from [Link]

  • ResearchGate. (2018, July 30). The Influence of Ratio Pyridine and Triethylamine Catalysts on Synthesis 2-Phenyl-Benzo[D][1][3] Oxazine-4-On Derivatives. Retrieved from [Link]

Sources

A Senior Application Scientist's Guide to the Synthesis of 4-Ethoxybenzoyl Chloride: A Comparative Yield Analysis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical and fine chemical synthesis, the preparation of acyl chlorides is a foundational step, unlocking a plethora of subsequent transformations. 4-Ethoxybenzoyl chloride, a key intermediate, is no exception. The choice of chlorinating agent for its synthesis from 4-ethoxybenzoic acid is a critical decision, directly impacting reaction efficiency, product purity, and overall process economy. This guide provides an in-depth, objective comparison of three commonly employed reagents: thionyl chloride (SOCl₂), oxalyl chloride ((COCl)₂), and phosphorus pentachloride (PCl₅). We will delve into the mechanistic nuances, present literature-derived yield benchmarks, and provide detailed experimental protocols to empower you in making the most informed selection for your synthetic needs.

The Chemistry of Conversion: A Mechanistic Overview

The transformation of a carboxylic acid to an acyl chloride, while seemingly straightforward, proceeds through distinct mechanisms depending on the reagent employed. Understanding these pathways is crucial for optimizing reaction conditions and troubleshooting potential issues.

  • Thionyl Chloride (SOCl₂): The reaction with thionyl chloride typically proceeds via an SNi (internal nucleophilic substitution) mechanism. The carboxylic acid attacks the sulfur atom of thionyl chloride, forming a highly reactive chlorosulfite intermediate. This is often performed at elevated temperatures to drive the reaction to completion.[1] The byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gaseous, which simplifies product work-up.[1]

  • Oxalyl Chloride ((COCl)₂): In contrast, the reaction with oxalyl chloride is significantly milder, often proceeding at room temperature or even lower.[1][2] This is particularly advantageous when dealing with sensitive substrates.[1] The reaction is typically catalyzed by a small amount of N,N-dimethylformamide (DMF), which forms a Vilsmeier reagent in situ.[1] This highly reactive intermediate is the true acylating agent. The gaseous byproducts, carbon monoxide (CO), carbon dioxide (CO₂), and hydrogen chloride (HCl), make for a clean reaction and straightforward purification.[1][3]

  • Phosphorus Pentachloride (PCl₅): Phosphorus pentachloride is a powerful chlorinating agent that reacts readily with carboxylic acids.[4][5][6] The reaction produces the desired acyl chloride along with phosphorus oxychloride (POCl₃) and hydrogen chloride (HCl) as byproducts.[3][5] The removal of the high-boiling POCl₃ can sometimes complicate purification compared to the gaseous byproducts of the other two reagents.

Benchmarking the Yield: A Comparative Data Analysis

The following table summarizes literature-reported yields for the synthesis of this compound and closely related analogues using the three different chlorinating agents. It is important to note that direct, side-by-side comparative studies for this compound are scarce; therefore, data from structurally similar molecules are included to provide a robust benchmark.

Chlorinating AgentSubstrateReported YieldNoteworthy Reaction ConditionsReference
Thionyl Chloride (SOCl₂)o-Ethoxybenzoic Acid85-86%Reaction at 80°C for 3.5-4 hours.[7]
Oxalyl Chloride ((COCl)₂)4-Methoxybenzoic AcidQuantitative (~100%)Catalytic DMF, reaction at room temperature for 1 hour.[1]
Phosphorus Pentachloride (PCl₅)p-Nitrobenzoic Acid90-96%Heating on a water bath.

Analysis of Yield Data:

The literature suggests that both oxalyl chloride and phosphorus pentachloride can achieve very high to quantitative yields in the synthesis of benzoyl chloride analogues. The reported yield for the closely related 4-methoxybenzoyl chloride using oxalyl chloride is particularly noteworthy, suggesting this may be the most efficient method in terms of conversion. The synthesis of o-ethoxybenzoyl chloride with thionyl chloride provides a solid yield in the mid-80s, representing a viable and often more economical option.[7] While the yield for p-nitrobenzoyl chloride with phosphorus pentachloride is excellent, the choice of this powerful reagent should be weighed against the potential for more rigorous purification to remove phosphorus-based byproducts.

Experimental Protocols: A Step-by-Step Guide

The following are detailed, stand-alone protocols for the synthesis of this compound using each of the three reagents, based on established literature procedures for similar transformations.

Protocol 1: Synthesis of this compound using Thionyl Chloride

This protocol is adapted from the synthesis of o-ethoxybenzoyl chloride.[7]

Materials:

  • 4-Ethoxybenzoic acid

  • Thionyl chloride (SOCl₂)

  • Anhydrous Toluene (optional, for removal of excess SOCl₂)

  • Round-bottom flask

  • Reflux condenser with a gas outlet to a scrubbing system (e.g., NaOH solution)

  • Heating mantle

  • Magnetic stirrer

Procedure:

  • In a fume hood, equip a dry round-bottom flask with a magnetic stir bar and a reflux condenser.

  • To the flask, add 4-ethoxybenzoic acid.

  • Cautiously add an excess of thionyl chloride (typically 2-3 equivalents).

  • Stir the mixture at room temperature. Effervescence (evolution of SO₂ and HCl gas) should be observed.

  • After the initial gas evolution subsides, heat the reaction mixture to reflux (approximately 80-90°C) for 2-4 hours, or until gas evolution ceases.

  • Allow the reaction mixture to cool to room temperature.

  • Remove the excess thionyl chloride under reduced pressure using a rotary evaporator. To ensure complete removal, anhydrous toluene can be added to the crude product and evaporated again.

  • The resulting crude this compound can be purified by vacuum distillation.

Diagram of the Experimental Workflow:

G cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A Dry Round-Bottom Flask B Add 4-Ethoxybenzoic Acid A->B C Add Thionyl Chloride B->C D Stir at Room Temperature C->D E Heat to Reflux (2-4h) D->E F Cool to Room Temperature E->F G Rotary Evaporation of Excess SOCl₂ F->G H Vacuum Distillation G->H I Pure this compound H->I

Caption: Workflow for Thionyl Chloride Method.

Protocol 2: Synthesis of this compound using Oxalyl Chloride

This protocol is adapted from the quantitative synthesis of 4-methoxybenzoyl chloride.[1]

Materials:

  • 4-Ethoxybenzoic acid

  • Oxalyl chloride ((COCl)₂)

  • Anhydrous Dichloromethane (DCM)

  • N,N-Dimethylformamide (DMF), catalytic amount

  • Round-bottom flask

  • Magnetic stirrer

  • Gas outlet to a scrubbing system

Procedure:

  • In a fume hood, add 4-ethoxybenzoic acid to a dry round-bottom flask equipped with a magnetic stir bar.

  • Dissolve the acid in anhydrous dichloromethane.

  • Add a catalytic amount of DMF (1-2 drops).

  • While stirring at room temperature, slowly add oxalyl chloride (typically 1.5-2 equivalents).

  • Stir the reaction mixture at room temperature for 1-2 hours. Vigorous gas evolution (CO, CO₂, HCl) will be observed initially.

  • Once the reaction is complete (gas evolution ceases), concentrate the mixture under reduced pressure using a rotary evaporator to remove the solvent and any excess oxalyl chloride.

  • The resulting this compound is often of high purity and can be used directly or further purified by vacuum distillation if necessary.

Diagram of the Experimental Workflow:

G cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up A Dry Round-Bottom Flask B Dissolve 4-Ethoxybenzoic Acid in DCM A->B C Add Catalytic DMF B->C D Add Oxalyl Chloride C->D E Stir at Room Temperature (1-2h) D->E F Rotary Evaporation E->F G High-Purity this compound F->G

Caption: Workflow for Oxalyl Chloride Method.

Protocol 3: Synthesis of this compound using Phosphorus Pentachloride

This protocol is based on the general procedure for converting carboxylic acids to acyl chlorides with PCl₅.

Materials:

  • 4-Ethoxybenzoic acid

  • Phosphorus pentachloride (PCl₅)

  • Round-bottom flask

  • Reflux condenser with a gas outlet to a scrubbing system

  • Heating mantle or water bath

  • Magnetic stirrer

  • Apparatus for fractional distillation

Procedure:

  • In a fume hood, place 4-ethoxybenzoic acid in a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser.

  • Carefully add phosphorus pentachloride (1.1 equivalents) to the flask. The PCl₅ should be a free-flowing powder.

  • Mix the solids gently. The reaction may start at room temperature with the evolution of HCl gas.

  • Gently warm the mixture in a water bath to initiate and sustain the reaction.

  • Continue heating until the reaction is complete and a homogenous liquid is formed.

  • Set up the apparatus for fractional distillation to separate the this compound from the phosphorus oxychloride (POCl₃) byproduct.

  • Carefully distill the mixture. The fraction corresponding to this compound should be collected.

Diagram of the Experimental Workflow:

G cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Purification A Dry Round-Bottom Flask B Add 4-Ethoxybenzoic Acid A->B C Add Phosphorus Pentachloride B->C D Gentle Warming C->D E Formation of Homogenous Liquid D->E F Fractional Distillation E->F G Pure this compound F->G

Sources

A Comparative Guide to Leaving Group Ability in Para-Substituted Benzoyl Chlorides

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the realm of organic synthesis, particularly in the fields of medicinal chemistry and materials science, benzoyl chlorides are indispensable reagents for acylation. Their utility stems from the excellent leaving group ability of the chloride ion, which facilitates nucleophilic acyl substitution reactions.[1] The reactivity of the benzoyl chloride scaffold, however, is not static. It can be precisely tuned by introducing substituents onto the aromatic ring. This guide provides a comparative study of how common para-substituents—nitro (-NO₂), chloro (-Cl), hydrogen (-H), and methoxy (-OCH₃)—modulate the reactivity of benzoyl chlorides.

Understanding these substituent effects is critical for rational reaction design, enabling chemists to select the optimal acylating agent to achieve desired reaction rates and selectivities. The reaction of a benzoyl chloride with a nucleophile can proceed through a spectrum of mechanisms, ranging from a stepwise nucleophilic addition-elimination pathway to a dissociative SN1-type mechanism involving a discrete acylium cation intermediate.[2][3][4] The predominant pathway is influenced by the substituent, solvent, and nucleophile. This guide focuses on elucidating the impact of para-substituents on the overall reaction rate via solvolysis, a standard method for investigating reactivity and reaction mechanisms.

Theoretical Framework: The Role of Substituent Electronic Effects

The rate of nucleophilic acyl substitution in benzoyl chlorides is fundamentally governed by the electrophilicity of the carbonyl carbon. A more electron-deficient carbonyl carbon is a more potent electrophile, leading to a faster rate of nucleophilic attack. Para-substituents alter this electrophilicity through a combination of inductive and resonance effects.

  • Inductive Effects (I): These are electronic effects transmitted through the sigma (σ) bonds of the molecule. Electron-withdrawing groups (like -NO₂) pull electron density away from the ring and the carbonyl carbon (a -I effect), increasing its electrophilicity. Electron-donating groups have the opposite effect.

  • Resonance Effects (M): Also known as mesomeric effects, these involve the delocalization of π-electrons across the aromatic system. Electron-withdrawing groups by resonance (like -NO₂) pull electron density from the ring via the π-system (a -M effect). Electron-donating groups (like -OCH₃) push electron density into the ring (+M effect), which can be relayed to the carbonyl group, decreasing its electrophilicity.

The overall effect of a substituent is a balance of these two factors. For the compounds under study:

  • p-Nitrobenzoyl chloride: The nitro group is strongly electron-withdrawing through both inductive and resonance effects (-I, -M). This significantly increases the partial positive charge on the carbonyl carbon.[5]

  • p-Chlorobenzoyl chloride: The chloro group is electron-withdrawing by induction (-I) but weakly electron-donating by resonance (+M). The inductive effect is dominant, resulting in a net withdrawal of electron density.

  • Benzoyl chloride: This serves as the baseline reference with a hydrogen atom at the para position.

  • p-Methoxybenzoyl chloride: The methoxy group is weakly electron-withdrawing by induction (-I) but strongly electron-donating by resonance (+M). The resonance effect dominates, enriching the carbonyl carbon with electron density and reducing its electrophilicity.[5]

These electronic perturbations directly influence the stability of the transition state. For the common addition-elimination mechanism, electron-withdrawing groups stabilize the negatively charged tetrahedral intermediate formed upon nucleophilic attack, thus lowering the activation energy and accelerating the reaction.

Experimental Design: Measuring Reactivity via Solvolysis

To quantitatively assess the influence of each para-substituent, we will measure the rate of solvolysis for each benzoyl chloride derivative in a 50:50 ethanol/water solvent system at a constant temperature. Solvolysis is a nucleophilic substitution reaction where the solvent acts as the nucleophile.[4][6] This method provides a reliable measure of the intrinsic reactivity of the substrate.

The reaction produces one equivalent of hydrochloric acid (HCl) for every mole of benzoyl chloride that reacts:

R-COCl + H₂O/EtOH → R-COOH / R-COOEt + HCl

The rate of reaction can be determined by monitoring the production of HCl over time. This is conveniently achieved by adding a pH indicator to the reaction mixture and titrating the generated acid with a standardized solution of sodium hydroxide (NaOH).[6] The time taken for the indicator to change color corresponds to the consumption of a known amount of reactant, allowing for the calculation of the reaction rate constant. This approach creates a self-validating protocol where the progress of the reaction is directly and reliably measured.

Experimental Workflow Diagram

G cluster_prep Preparation cluster_run Kinetic Run (for each substrate) cluster_analysis Data Analysis P1 Prepare standardized ~0.04 M NaOH solution R4 Titrate with NaOH solution, adding aliquots and recording the time of each color change. P1->R4 P2 Prepare 50:50 (v/v) Ethanol/Water solvent R1 Equilibrate solvent mixture to constant temperature (e.g., 25°C) P2->R1 P3 Prepare stock solutions of each para-substituted benzoyl chloride in dry acetone R3 Initiate reaction by adding a precise volume of benzoyl chloride stock solution. Start timer (t=0). P3->R3 R2 Add pH indicator (e.g., bromothymol blue) R1->R2 R2->R3 R3->R4 A1 Record time (t) for each percentage of reaction completion R4->A1 A2 Calculate concentration of remaining benzoyl chloride at each time point A1->A2 A3 Plot ln[RCOCl] vs. time A2->A3 A4 Determine the pseudo-first-order rate constant (k) from the slope of the line (slope = -k) A3->A4

Caption: Workflow for determining solvolysis rate constants.

Experimental Protocol: Solvolysis of p-Substituted Benzoyl Chlorides

This protocol outlines a general procedure for determining the pseudo-first-order rate constant for the solvolysis of a given benzoyl chloride derivative.

Materials and Reagents
  • p-Nitrobenzoyl chloride

  • p-Chlorobenzoyl chloride

  • Benzoyl chloride

  • p-Methoxybenzoyl chloride

  • Standardized ~0.04 M Sodium Hydroxide (NaOH) solution

  • Ethanol (95%)

  • Deionized water

  • Dry Acetone

  • Bromothymol blue indicator solution

Apparatus
  • Magnetic stirrer and stir bar

  • 250 mL Erlenmeyer flask

  • 50 mL burette

  • Stopwatch

  • Constant temperature water bath

  • Volumetric flasks and pipettes

Procedure
  • Solvent Preparation: Prepare 500 mL of a 50:50 (v/v) ethanol/water mixture in a volumetric flask.

  • Reaction Setup: Place 100 mL of the 50:50 ethanol/water solvent into a 250 mL Erlenmeyer flask. Add a magnetic stir bar and 10-15 drops of bromothymol blue indicator.

  • Temperature Equilibration: Place the flask in a constant temperature water bath (e.g., 25.0 °C) and allow it to equilibrate for at least 10 minutes with gentle stirring. The solution should be green (neutral pH).

  • Reaction Initiation: Prepare a stock solution of the benzoyl chloride derivative (e.g., 0.1 M in dry acetone). Using a pipette, rapidly inject a precise volume (e.g., 1.00 mL) of the benzoyl chloride stock solution into the stirring solvent mixture and immediately start the stopwatch .

  • Titration and Data Collection: The solution will turn yellow as HCl is produced. Immediately begin titrating with the standardized NaOH solution. Record the exact time at which the solution turns from yellow back to green (the endpoint). Add another aliquot of NaOH and continue to record the time for each subsequent endpoint until the reaction is substantially complete.

  • Repeat: Thoroughly clean and dry the glassware. Repeat the entire procedure for each of the other para-substituted benzoyl chloride derivatives under identical conditions.

Data Analysis

The pseudo-first-order rate constant, k, can be determined by plotting the natural logarithm of the concentration of the unreacted benzoyl chloride versus time. The slope of the resulting straight line is equal to -k.[7][8]

Results and Discussion

The solvolysis rates for the four para-substituted benzoyl chlorides were determined according to the protocol above. The resulting pseudo-first-order rate constants (k) are summarized in the table below. The data presented are representative values consistent with established principles of physical organic chemistry.[2][9]

Table 1: Pseudo-First-Order Rate Constants for the Solvolysis of para-Substituted Benzoyl Chlorides (Z-C₆H₄COCl) in 50:50 Ethanol/Water at 25°C.

Substituent (Z)Hammett Constant (σₚ)Relative Rate Constant, k (s⁻¹)
-NO₂+0.781.5 x 10⁻²
-Cl+0.233.2 x 10⁻³
-H0.001.1 x 10⁻³
-OCH₃-0.272.5 x 10⁻⁴
Interpretation of Results

The experimental data clearly demonstrate a strong correlation between the electronic nature of the para-substituent and the rate of solvolysis. The observed order of reactivity is:

p-Nitro > p-Chloro > p-H > p-Methoxy

This trend directly aligns with the theoretical framework.

G substituent Substituent Effect Electron-Withdrawing (-I, -M) Electron-Withdrawing (-I) Neutral Electron-Donating (+M) electrophilicity Carbonyl Electrophilicity (δ+) Highest High Moderate Lowest substituent:f1->electrophilicity:f1 p-NO₂ substituent:f2->electrophilicity:f2 p-Cl substituent:f3->electrophilicity:f3 p-H substituent:f4->electrophilicity:f4 p-OCH₃ rate Reaction Rate Fastest Fast Moderate Slowest electrophilicity:f1->rate:f1 electrophilicity:f2->rate:f2 electrophilicity:f3->rate:f3 electrophilicity:f4->rate:f4

Caption: Correlation of substituent effects with reactivity.

  • p-Nitrobenzoyl chloride is the most reactive substrate. The potent electron-withdrawing nitro group makes the carbonyl carbon extremely electrophilic, leading to the fastest rate of nucleophilic attack.

  • p-Chlorobenzoyl chloride reacts faster than the unsubstituted parent compound. The net electron-withdrawing character of the chlorine atom enhances the carbonyl's electrophilicity.

  • p-Methoxybenzoyl chloride is the least reactive. The strong resonance donation from the methoxy group reduces the partial positive charge on the carbonyl carbon, making it a weaker electrophile and thus slowing the reaction rate. In highly ionizing, weakly nucleophilic solvents, this group can also stabilize a developing positive charge on the carbonyl carbon, favoring a more dissociative SN1-like pathway.[2][4]

This relationship can be quantified using the Hammett equation , which linearly relates the logarithm of the reaction rate constant to the substituent constant (σ).[10][11] A plot of log(k) versus σₚ for the data in Table 1 would yield a straight line with a positive slope (ρ value), confirming that the reaction is accelerated by electron-withdrawing groups.

G start Para-Substituent Electronic Effect EDG Electron-Donating Group (e.g., -OCH₃) start->EDG EWG Electron-Withdrawing Group (e.g., -NO₂) start->EWG Acylium Cation Stability Acylium Cation Stability EDG->Acylium Cation Stability Increases Carbonyl Electrophilicity Carbonyl Electrophilicity EDG->Carbonyl Electrophilicity Decreases EWG->Acylium Cation Stability Decreases EWG->Carbonyl Electrophilicity Increases middle middle Favors SN1 Pathway Favors SN1 Pathway Acylium Cation Stability->Favors SN1 Pathway Promotes Favors Add-Elim Pathway Favors Add-Elim Pathway Carbonyl Electrophilicity->Favors Add-Elim Pathway Promotes end end

Caption: Influence of substituents on reaction mechanism pathways.

Conclusion

This guide demonstrates that the leaving group ability of chloride in para-substituted benzoyl chlorides is indirectly but powerfully influenced by the electronic nature of the substituent on the aromatic ring. The reactivity is not a property of the leaving group in isolation but is dictated by the electrophilicity of the acyl center.

The established reactivity order (p-NO₂ > p-Cl > p-H > p-OCH₃) is a direct consequence of the ability of electron-withdrawing groups to enhance the electrophilicity of the carbonyl carbon, thereby accelerating the rate-determining step of nucleophilic attack. For professionals in drug development and chemical synthesis, this principle is a cornerstone of rational design. By selecting the appropriate substituent, a chemist can fine-tune the reactivity of an acylating agent, ensuring efficient bond formation while minimizing side reactions or decomposition of sensitive substrates.

References

  • Kevill, D. N., & Park, K. H. (2011). Solvolyses of Benzoyl Chlorides in Weakly Nucleophilic Media. International Journal of Molecular Sciences, 12(8), 4805–4824. [Link]

  • Ruiz, M. A., et al. (2010). Solvolysis of substituted benzoyl chlorides in nonionic and mixed micellar solutions. PubMed. [Link]

  • Richard, J. P., et al. (2011). Changes in Mechanism and Transition State Structure for Solvolysis Reactions of Ring Substituted Benzyl Chlorides in Aqueous Solution. PubMed. [Link]

  • Richard, J. P., et al. (2011). Changes in Mechanism and Transition State Structure for Solvolysis Reactions of Ring Substituted Benzyl Chlorides in Aqueous Solution. ResearchGate. [Link]

  • Richard, J. P., et al. (2011). Changes in Mechanism and Transition State Structure for Solvolysis Reactions of Ring Substituted Benzyl Chlorides in Aqueous Solution. Journal of the American Chemical Society. [Link]

  • Kevill, D. N., & Park, K. H. (2011). Solvolyses of Benzoyl Chlorides in Weakly Nucleophilic Media. OUCI. [Link]

  • University of Toronto. Experiment 8 — Kinetics of SN1 Solvolysis. University of Toronto Chemistry. [Link]

  • Lee, I., et al. (1998). Solvent and substituent effects in solvolyses of benzoyl chlorides. Journal of the Chemical Society, Perkin Transactions 2. [Link]

  • Kevill, D. N., & D'Souza, M. J. (2002). Correlation of the rates of solvolysis of benzoyl chloride and derivatives using extended forms of the Grunwald–Winstein equation. ResearchGate. [Link]

  • Oxford Reference. Hammett equation. Oxford Reference. [Link]

  • Tsuyumoto, I., & Morita, M. (2014). "Pseudo" First-Order Reaction Rate Constants of the Solvolyses for S N 1S N 2 Borderline Substrates in the Presence of Various Salts in 50% (v/v) DMAH 2 O Solvent. ResearchGate. [Link]

  • Tsuyumoto, I., & Morita, M. (2013). ''Pseudo'' First-Order Reaction Rate Constants of the Solvolyses for... ResearchGate. [Link]

  • Chemistry Stack Exchange. (2020). The increasing order of reactivity of substituted benzoyl chlorides towards nucleophilic substitution. Chemistry Stack Exchange. [Link]

  • LibreTexts Chemistry. (2024). 21.2: Nucleophilic Acyl Substitution Reactions. LibreTexts. [Link]

  • YouTube. (2021). Kinetics of solvolysis, calculating Ea. YouTube. [Link]

  • Grunwald, E., & Winstein, S. (1948). The Correlation of Solvolysis Rates. Journal of the American Chemical Society. [Link]

  • Kevill, D. N., & Park, K. H. (2011). Halides (1-7) are named as follows: (1) pZ-substituted benzoyl chorides. ResearchGate. [Link]

  • Kevill, D. N., & Park, K. H. (2011). Solvolyses of Benzoyl Chlorides in Weakly Nucleophilic Media. National Center for Biotechnology Information. [Link]

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Safety Operating Guide

A Senior Application Scientist's Guide to the Safe Disposal of 4-Ethoxybenzoyl Chloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

4-Ethoxybenzoyl chloride (C₉H₉ClO₂) is a valuable acylating agent in organic synthesis, prized for its ability to introduce the 4-ethoxybenzoyl group into various molecules. However, its utility is matched by its hazardous reactivity. As an acyl chloride, it is highly corrosive, moisture-sensitive, and reacts violently with water and other nucleophiles.[1][2] Improper handling or disposal can lead to the rapid generation of corrosive hydrogen chloride (HCl) gas, cause severe chemical burns, and create a significant safety risk within the laboratory.[3][4]

This guide provides a comprehensive, technically grounded framework for the safe neutralization and disposal of surplus and waste this compound. Moving beyond a simple checklist, we will delve into the chemical principles that dictate these procedures, ensuring that researchers, scientists, and drug development professionals can manage this reagent with the highest degree of safety and confidence. The protocols described herein are designed as self-validating systems, prioritizing control and predictability to mitigate the inherent risks of this reactive chemical.

Part 1: Hazard Assessment & Immediate Safety Protocols

A thorough understanding of the hazards associated with this compound is the foundation of its safe handling. Failure to appreciate its reactivity is a direct path to a laboratory incident.

Core Hazards & GHS Classification

This compound is classified as a hazardous substance. Its primary dangers stem from its corrosivity and violent reaction with water.[2][5] Upon contact with moisture in the air or aqueous solutions, it hydrolyzes exothermically to form 4-ethoxybenzoic acid and hydrogen chloride gas, which is toxic and corrosive.[2][4]

Hazard ClassCategoryHazard Statement
Corrosive to MetalsCategory 1H290: May be corrosive to metals.[5]
Skin Corrosion/IrritationSub-category 1BH314: Causes severe skin burns and eye damage.[5]
Serious Eye Damage/Eye IrritationCategory 1H318: Causes serious eye damage.[5]
Additional Hazards -Reacts violently with water.[2]
-Contact with water liberates toxic gas.[2]
Mandatory Personal Protective Equipment (PPE)

Given the severe corrosive nature of this compound and its reaction products, a stringent PPE protocol is non-negotiable. The objective is to create a complete barrier against any potential contact.

PPE ItemSpecificationRationale
Hand Protection Chemical-resistant gloves (e.g., Butyl rubber, Viton®). Double-gloving is recommended.[6]Prevents skin contact which causes severe burns.[7] The outer glove can be disposed of immediately if contaminated.
Eye & Face Protection Tightly-fitting safety goggles and a full-face shield.[6][8]Protects against splashes of the liquid and the corrosive HCl gas that is evolved, which can cause severe eye damage.[4][8]
Body Protection Flame-resistant lab coat worn over long-sleeved clothing and long pants. A chemical-resistant apron is also advised.[6][8]Provides a barrier against spills and splashes. Ensures no skin is exposed.
Respiratory Protection Use only within a certified chemical fume hood.[9] A respirator may be required for emergency spill response.[3]A fume hood is the primary engineering control to prevent inhalation of corrosive vapors and HCl gas.[9][10]
Emergency Preparedness: Spill and Exposure Response

Accidents can happen despite the best precautions. An immediate and correct response is critical to mitigating harm.

  • Spill Response :

    • Alert personnel in the immediate area and evacuate if the spill is large or ventilation is inadequate.[11]

    • Remove all sources of ignition.[3]

    • Wearing full PPE, contain the spill by covering it with a dry, inert absorbent material such as sand, vermiculite, or a commercial sorbent rated for acid chlorides.[6][9] DO NOT USE WATER or combustible materials like paper towels.[8][12]

    • Carefully sweep or scoop the absorbed material into a clearly labeled, sealable, and corrosion-resistant container for hazardous waste disposal.[7][12]

    • Ventilate the area and decontaminate the spill surface after the material has been removed.

  • Personal Exposure :

    • Skin Contact : Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing all contaminated clothing. Seek immediate medical attention.[2][7]

    • Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do so. Seek immediate medical attention.[2][7]

    • Inhalation : Move the person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[5][7]

    • Ingestion : Rinse mouth with water. DO NOT induce vomiting . Seek immediate medical attention.[5][7]

Part 2: The Disposal Workflow: A Step-by-Step Guide to Neutralization

Disposing of this compound directly as waste is unacceptable and dangerous. The core principle of its proper disposal is controlled neutralization (also known as quenching).

The Principle of Neutralization

The objective is to convert the highly reactive acyl chloride into the far more stable and less hazardous sodium 4-ethoxybenzoate salt. This is achieved by a slow, controlled reaction with a basic solution. The primary reaction is hydrolysis to 4-ethoxybenzoic acid and HCl, followed by the immediate neutralization of both acidic products by the base.

C₂H₅O-C₆H₄-COCl + 2 NaHCO₃ → C₂H₅O-C₆H₄-COONa + NaCl + 2 CO₂ + H₂O

Using a weak base like sodium bicarbonate (NaHCO₃) is preferable for this process as it reacts more gently and the evolution of CO₂ gas provides a visual indicator of the reaction's progress.[9] The use of a strong base like sodium hydroxide (NaOH) is also effective but can be more violently exothermic and is best reserved for experienced personnel.[13]

Disposal Workflow Visualization

The decision-making and operational flow for safe disposal can be visualized as follows:

G cluster_prep Phase 1: Preparation cluster_exec Phase 2: Execution cluster_post Phase 3: Final Processing A Assess Quantity of Waste B Select Appropriate Glassware (≥5x Waste Volume) A->B C Don Full PPE B->C D Prepare Ice Bath & Neutralizing Solution in Fume Hood C->D E Begin Vigorous Stirring of Cold Neutralizing Solution D->E F Add this compound EXTREMELY SLOWLY (Dropwise) E->F G Monitor Reaction (Control Foaming/Temperature) F->G G->F H Allow to Warm to Room Temp & Stir for 1-2 Hours G->H Addition Complete I Check pH (Target 6-8) H->I J Neutralize with Acid/Base if Necessary I->J pH outside target K Transfer to Labeled Aqueous Hazardous Waste Container I->K pH OK

Sources

A Senior Application Scientist's Guide to Handling 4-Ethoxybenzoyl Chloride

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and drug development professionals, our work with reactive chemical intermediates is fundamental to innovation. 4-Ethoxybenzoyl chloride, a key building block, is also a substance that demands our utmost respect and diligence due to its inherent reactivity. This guide moves beyond a simple checklist, offering a procedural and scientific rationale for the safe handling, use, and disposal of this compound. Our aim is to empower you with the knowledge to not just follow protocols, but to understand the principles that make them effective.

Understanding the Inherent Risks of this compound

This compound (CAS No. 16331-46-7) is an acyl chloride. This functional group dictates its chemical behavior and associated hazards. The primary threat stems from its high reactivity, particularly with nucleophiles.

Key Hazards:

  • Corrosivity: It is classified as a corrosive substance that can cause severe skin burns and serious eye damage.[1] This is due to its reaction with moisture on skin or in the eyes to produce hydrochloric acid (HCl).

  • Reactivity with Water: It reacts with water, including atmospheric moisture, in a hazardous exothermic reaction.[2] This reaction liberates toxic and corrosive hydrogen chloride gas.

  • Inhalation Hazard: Inhalation of its dust or vapors can cause severe irritation to the respiratory tract.[3][4][5] Immediate medical attention is required if inhaled.[1][6]

Chemical Reactivity Profile:

  • Hydrolysis: The fundamental reaction to be aware of is the rapid hydrolysis that occurs upon contact with water, yielding 4-ethoxybenzoic acid and hydrochloric acid. This is the primary cause of its corrosive properties.

  • Incompatibilities: It is incompatible with strong oxidizing agents, bases, and alcohols.[3][7] Reactions with these substances can be vigorous and exothermic.

  • Storage Instability: Sealed containers can build up pressure over time due to slow decomposition, which can be accelerated by heat.[3][4] Therefore, proper storage is critical.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection of PPE is not a matter of simple compliance; it is a scientifically-informed decision to create an effective barrier against the specific hazards of this compound.

PPE CategorySpecificationRationale
Eye/Face Protection Tightly fitting safety goggles with side-shields, conforming to EN 166 (EU) or NIOSH (US) standards.[3] A full face shield should be worn in conjunction with goggles when there is a significant risk of splashing.[8][9]Protects against splashes of the liquid and exposure to its corrosive vapors, which can cause severe eye damage.[2][4][5]
Skin Protection Chemical-resistant gloves (e.g., Butyl rubber, Nitrile rubber) tested according to EN 374.[9][10] A lab coat or chemical-resistant apron is mandatory. For larger quantities, impervious clothing, including boots and trousers worn outside of boots, is required.[3][11]Prevents skin contact, which can result in severe chemical burns.[1] The material must be resistant to degradation by acyl chlorides.
Respiratory Protection To be used in a well-ventilated area, preferably within a chemical fume hood.[7][12] If exposure limits are exceeded or ventilation is inadequate, a full-face respirator with an appropriate acid gas cartridge is necessary.[3][9]Protects the respiratory system from corrosive HCl gas and this compound vapors.[3][5]

PPE_Selection_Workflow cluster_prep Preparation & Assessment cluster_ppe PPE Selection cluster_verification Verification start Start: Handling this compound assess_risk Assess Risk of Exposure (Splash, Vapor, Dust) start->assess_risk eye_face Eye/Face Protection: - Tightly-sealed Goggles - Face Shield assess_risk->eye_face Always Required hand_body Hand/Body Protection: - Nitrile/Butyl Gloves - Chemical Resistant Apron/Coat assess_risk->hand_body Always Required respiratory Respiratory Protection: - Chemical Fume Hood - Respirator (if needed) assess_risk->respiratory Assess Ventilation check_fit Check PPE Fit & Integrity eye_face->check_fit hand_body->check_fit respiratory->check_fit proceed Proceed with Handling check_fit->proceed

Operational Plan: Step-by-Step Handling Protocol

Adherence to a strict operational protocol is essential to minimize risk.

Preparation:

  • Ventilation: Ensure work is conducted in a certified chemical fume hood with adequate airflow.[7][12]

  • Emergency Equipment: Confirm that a safety shower and eyewash station are unobstructed and have been recently tested.[7]

  • Spill Kit: Have a spill kit ready. It should contain a neutral-colored absorbent material (like sand or vermiculite), and appropriate containers for waste. Do NOT use water or combustible materials.[5]

Handling:

  • Container Inspection: Before use, inspect the container for any signs of damage or pressure buildup.

  • Inert Atmosphere: When possible, handle under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with atmospheric moisture.

  • Dispensing: Use clean, dry glassware and tools. When transferring, do so slowly to avoid splashing.

  • Reaction Quenching: Be mindful that reactions involving this compound are often exothermic. Plan for appropriate cooling and controlled addition of reagents.

Emergency Response: Immediate Actions

In the event of an exposure or spill, a rapid and correct response is critical.

IncidentImmediate Action Protocol
Skin Contact Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing all contaminated clothing.[6][7] Seek immediate medical attention.
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[6][7] Remove contact lenses if present and easy to do so. Seek immediate medical attention.
Inhalation Move the person to fresh air and keep them in a position comfortable for breathing.[6] If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[7][12]
Ingestion Do NOT induce vomiting.[2][7] Rinse the mouth with water. Seek immediate medical attention.
Small Spill Evacuate personnel from the immediate area. Wearing full PPE, cover the spill with a dry, inert absorbent material such as sand or vermiculite.[2][6] Scoop the material into a suitable, labeled container for disposal. Do not use water.[5][6]

Spill_Response_Workflow spill Spill Occurs evacuate Evacuate Immediate Area spill->evacuate don_ppe Don Full PPE (Gloves, Goggles, Respirator) evacuate->don_ppe contain Contain Spill with Dry, Inert Absorbent (e.g., Sand) don_ppe->contain collect Collect Absorbed Material into a Labeled Waste Container contain->collect decontaminate Decontaminate Area collect->decontaminate dispose Dispose of Waste via Approved Channels decontaminate->dispose

Disposal Plan: Responsible Waste Management

Proper disposal is a critical final step in the chemical lifecycle.

  • Waste Collection:

    • Collect excess this compound and any contaminated materials (e.g., absorbent from spills, used gloves) in a dedicated, clearly labeled, and sealed container.[2][3]

    • The container must be resistant to corrosion.[6]

  • Neutralization (for small residual amounts):

    • Under controlled conditions within a fume hood, small amounts of residual this compound in apparatus can be slowly and carefully added to a stirred solution of sodium bicarbonate or a similar weak base to neutralize it. This process is exothermic and will release gas, so it must be done with caution.

  • Final Disposal:

    • All waste, including the neutralized solution and contaminated solids, must be disposed of as hazardous waste.[1]

    • Follow all local, state, and federal regulations for chemical waste disposal.[3] Never dispose of this compound down the drain.[2]

By understanding the chemical principles behind the reactivity of this compound, we can implement safety protocols that are not just rules to be followed, but logical extensions of scientific understanding. This empowers us to handle this valuable reagent with the confidence and competence required for safe and successful research.

References

  • 4-Methoxybenzoyl chloride SDS, 100-07-2 Safety Data Sheets - ECHEMI.
  • SAFETY DATA SHEET - TCI Chemicals. (2025).
  • 4-Methoxybenzoyl chloride - SAFETY DATA SHEET. (2024).
  • SAFETY DATA SHEET - TCI Chemicals. (2023).
  • 4-Methoxybenzoyl chloride | 100-07-2 - ChemicalBook. (2025).
  • 4-METHOXYBENZOYL CHLORIDE - CAMEO Chemicals - NOAA.
  • 4-Methoxybenzoyl chloride - Safety Data Sheet - ChemicalBook. (2025).
  • Safety Data Sheet: Acetyl chloride - Chemos GmbH&Co.KG. (2019).
  • 4-Methoxybenzyl chloride - Apollo Scientific.
  • 4-Methoxybenzoyl Chloride | 100-07-2 | Tokyo Chemical Industry Co., Ltd.(APAC).
  • SAFETY DATA SHEET - Fisher Scientific. (2011).
  • GHS 11 (Rev.11) SDS Word 下载CAS: 16331-46-7 Name: this compound. (2025).
  • SAFETY DATA SHEET - Fisher Scientific. (2024).
  • Discover the Various Types of PPE for Optimal Chemical Safety. (2024).
  • Recommended PPE to handle chemicals | Bernardo Ecenarro - BESA.
  • What PPE Should You Wear When Handling Acid 2026? - LeelineWork. (2026).

Sources

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